4-Amino-2-chlorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBKYGFPUCUYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175082 | |
| Record name | 4-Amino-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-27-3 | |
| Record name | 4-Amino-2-chlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-chlorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-chlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-2-CHLOROBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYJ3C99GPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Amino-2-chlorobenzonitrile (CAS No. 20925-27-3): Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 4-Amino-2-chlorobenzonitrile, a pivotal chemical intermediate in the fields of pharmaceutical, agrochemical, and materials science. Identified by its CAS number 20925-27-3, this compound's unique trifunctional structure—featuring amino, chloro, and nitrile groups—renders it a versatile building block for complex organic synthesis. This document elucidates its core physicochemical properties, explores established synthetic routes with detailed protocols, examines its chemical reactivity, and details its significant applications, particularly in drug discovery. Furthermore, it provides a thorough overview of analytical characterization techniques and essential safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.
Chemical Identity and Core Properties
This compound is a substituted aromatic compound whose utility is defined by the strategic placement of its functional groups. The electron-donating amino group and the electron-withdrawing chloro and nitrile groups create a unique electronic profile that dictates its reactivity and synthetic potential.
Chemical Identifiers
A consistent and accurate identification of chemical compounds is paramount for research, safety, and regulatory compliance. The primary identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 20925-27-3[1][2][3][4] |
| IUPAC Name | This compound[4][5][6] |
| Synonyms | 3-Chloro-4-cyanoaniline, 2-Chloro-4-aminobenzonitrile[3][4][7] |
| Molecular Formula | C₇H₅ClN₂[1][2][4][5][7] |
| Molecular Weight | 152.58 g/mol [1][2][3][5] |
| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N[1][3][4][5] |
| SMILES | Nc1ccc(C#N)c(Cl)c1[3][5][6] |
Physicochemical Properties
The physical properties of this compound are critical for its handling, purification, and use in reactions. It is typically a solid at room temperature.
| Property | Value | Source |
| Appearance | Yellow to pale brown or beige powder/lumps | [6][8] |
| Melting Point | 116-118 °C (lit.) | [3] |
| Assay | ≥97.0% - 99% | [3][6] |
The Synthetic Landscape: Pathways to this compound
The synthesis of this compound requires careful control of chemo- and regioselectivity to achieve the desired substitution pattern. The choice of synthetic route is often dictated by the availability of starting materials, reaction scale, and economic considerations.[1]
Method 1: Chemoselective Reduction of 4-Nitro-2-chlorobenzonitrile
This is one of the most common and effective laboratory methods.[1] Its prevalence is due to the high chemoselectivity of the reduction. The nitro group is readily reduced to an amine under conditions that leave the nitrile and chloro functionalities intact. This selectivity is crucial, as harsher reduction conditions could potentially affect the nitrile group.
This protocol is adapted from a documented synthesis and demonstrates a high-yield reduction.[9]
-
Initiation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, heat a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) with hydrazine monohydrate (110 ml) until the reaction initiates, observable by the evolution of nitrogen gas.
-
Addition: Once the reaction has started, add the remaining portion of 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in controlled amounts to manage the exothermic reaction and gas evolution.
-
Reflux: After the addition is complete and the evolution of nitrogen gas has ceased, reflux the reaction mixture for approximately 30 minutes to ensure the reaction goes to completion.
-
Quenching and Precipitation: Pour the hot reaction mixture into a beaker of stirred ice water. The product will precipitate out of the aqueous solution.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel. The resulting solid can be further purified by recrystallization from water to yield pure this compound.[9] A reported yield for this method is 78%.[9]
Caption: Workflow for the synthesis of this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
An alternative strategy involves the direct installation of the amino group via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile (ammonia source) attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of the electron-withdrawing nitrile group activates the ring, making it more susceptible to nucleophilic attack.[1]
One approach is the ammonolysis of 4-chlorobenzonitrile , where an ammonia source displaces the chlorine atom.[1] Another pathway is the direct catalytic amination of 2-chlorobenzonitrile , which typically requires copper or palladium catalysts at elevated temperatures to facilitate the substitution.[1]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Chemical Reactivity and Derivative Synthesis
The trifunctional nature of this compound makes it a highly versatile intermediate. Each functional group serves as a handle for further chemical modification, allowing for the construction of diverse molecular scaffolds.[1]
-
Amino Group: As a primary aromatic amine, this group is nucleophilic and readily undergoes acylation, alkylation, and diazotization.[1] Acylation with acyl chlorides or anhydrides forms stable amides.[1]
-
Nitrile Group: This group is a precursor to other functionalities. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, although the latter requires careful selection of reagents to avoid affecting other parts of the molecule. Its strong electron-withdrawing character is key to the molecule's overall reactivity.[1]
-
Chloro Group: The chlorine atom can be displaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other nucleophilic aromatic substitution reactions, enabling the introduction of new carbon or heteroatom substituents.
This protocol demonstrates the conversion of the amino group into a bromo group via a diazonium salt intermediate, a classic and powerful transformation in aromatic chemistry. This procedure is adapted from a general method for the synthesis of 4-Bromo-2-chlorobenzonitrile.[10]
-
Diazonium Salt Formation: Dissolve this compound in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the low temperature to ensure the stability of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Reaction and Work-up: Stir the mixture for 2 hours, allowing it to warm. Pour the reaction mixture into ice water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate. After solvent removal, the crude product can be purified by silica gel chromatography to yield 4-Bromo-2-chlorobenzonitrile.[10]
Caption: Reaction pathway for the synthesis of a bromo-derivative.
Applications in Research and Development
This compound is not typically an end-product but rather a critical starting material or intermediate. Its derivatives have shown a wide range of biological activities and material properties.
Cornerstone in Pharmaceutical Synthesis
The compound is a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its derivatives are being investigated for numerous therapeutic applications:
-
Enzyme Inhibition: It has been used to synthesize inhibitors of enzymes such as urokinase-type plasminogen activator (uPA) and inosine 5'-monophosphate dehydrogenase, which are targets in cancer therapy.[1]
-
Antimicrobial and Antiviral Agents: The scaffold is used in the creation of new antibacterial and antiviral compounds.[1]
-
Antimalarial Properties: It has been incorporated into molecules with potential antimalarial activity.[1]
The nitrile group itself is a key functional group found in over 30 FDA-approved pharmaceuticals.[11] Its incorporation can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[11] For instance, in the HIV drug rilpivirine, a benzonitrile moiety interacts with key amino acid residues in the reverse transcriptase enzyme.[11][12]
Intermediate in Agrochemicals and Material Science
Beyond pharmaceuticals, this compound serves as a precursor in other industries:
-
Agrochemicals: It is used in the formulation of herbicides, pesticides, and fungicides.[1]
-
Dye Synthesis: The reactive amino group allows it to participate in diazotization and azo coupling reactions, which are fundamental to creating a diverse range of colorants.[1]
-
Material Science: The compound is used in the manufacture of high-performance polymers and resins, where its incorporation can enhance thermal stability and other material properties.[1]
Analytical Characterization
Confirming the identity and purity of this compound is essential. A combination of chromatographic and spectroscopic methods is typically employed.
-
Gas Chromatography (GC): Used to determine the purity of the compound, often expressed as a percentage assay.[6]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), it confirms the molecular weight (m/z 152.58) and provides fragmentation patterns for structural elucidation.[5]
-
Infrared (IR) Spectroscopy: FTIR spectra will show characteristic peaks for the N-H stretches of the primary amine, the C≡N stretch of the nitrile (typically a sharp peak around 2220-2260 cm⁻¹), and C-Cl stretches, confirming the presence of the key functional groups.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous structure confirmation.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Information
| Pictogram | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning [3][13] |
| Hazard Statements | H301: Toxic if swallowed.[5][8] H315: Causes skin irritation.[5][8][14] H317: May cause an allergic skin reaction.[3][5][8][13] H319: Causes serious eye irritation.[5][8][14] H335: May cause respiratory irritation.[8][14] |
| Precautionary Statements | P261: Avoid breathing dust/fume.[8][13][15] P270: Do not eat, drink or smoke when using this product.[14][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][13][14] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[14] P302+P352: IF ON SKIN: Wash with plenty of water.[3][13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P405: Store locked up.[8][14][15] |
Information compiled from multiple safety data sheets. Users should always consult the specific SDS for the product they are using.
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][13][14] A NIOSH-approved respirator may be necessary if dust is generated.[15]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[8][14] Avoid the formation of dust.[8] Do not eat, drink, or smoke in the work area.[14][15] Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and store locked up.[8][14][15]
Conclusion
This compound (CAS No. 20925-27-3) is a chemical of significant industrial and academic importance. Its value lies not in its direct application, but in its role as a versatile and strategically functionalized building block. The ability to selectively modify its amino, chloro, and nitrile groups provides synthetic chemists with a powerful tool for constructing complex molecules with tailored properties. From life-saving pharmaceuticals to advanced materials, the derivatives of this compound play a crucial role in modern science and technology. A thorough understanding of its synthesis, reactivity, and safe handling is therefore essential for any researcher or scientist working in the field of organic chemistry.
References
- This compound Safety Data Sheets(SDS) lookchem. (n.d.).
- This compound | C7H5ClN2 | CID 88728 - PubChem - NIH. (n.d.).
- Synthesis of 2-chloro-4-aminobenzonitrile - PrepChem.com. (n.d.).
- Benzonitrile, 2-amino-4-chloro- | C7H5ClN2 | CID 170059 - PubChem - NIH. (n.d.).
- Synthesis of 4-amino-3-chlorobenzonitrile - PrepChem.com. (n.d.).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).
- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents. (n.d.).
- The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. (n.d.).
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (2018).
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10).
- This compound - gsrs. (n.d.).
- 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem. (n.d.).
- United States Patent (19). (1971, May 28).
- CN101941923A - Preparation method of o-chlorobenzonitrile - Google Patents. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound 99 20925-27-3 [sigmaaldrich.com]
- 4. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 5. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 13. lookchem.com [lookchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aksci.com [aksci.com]
Foreword: Understanding the Core Utility of 4-Amino-2-chlorobenzonitrile
An In-depth Technical Guide to the Physical Properties of 4-Amino-2-chlorobenzonitrile
To the researchers, scientists, and drug development professionals who will utilize this guide, it is crucial to understand that this compound is more than just a chemical compound; it is a versatile molecular scaffold. Its strategic arrangement of an amino group, a chloro substituent, and a nitrile function on a benzene ring provides three distinct points for chemical modification. This trifunctional nature makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The physical properties detailed herein are not mere data points; they are the fundamental parameters that govern its reactivity, dictate its handling and purification procedures, and ultimately influence its successful application in complex synthetic pathways. This guide is structured to provide not just the "what" but the "why" and "how"—from its core characteristics to the validated methods for their determination.
Core Physicochemical Identity
This compound is a substituted aromatic nitrile. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile (-C≡N) and chloro (-Cl) groups creates a unique electronic profile that defines its chemical behavior.
Molecular and Physical Characteristics
A summary of the fundamental physical and chemical identifiers for this compound is presented below. These values are critical for stoichiometric calculations, purity assessment, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 20925-27-3 | [2] |
| Molecular Formula | C₇H₅ClN₂ | [2][3][4] |
| Molecular Weight | 152.58 g/mol | [5] |
| Appearance | Yellow to pale brown or beige crystalline powder/lumps. | [3][6][7] |
| Melting Point | 114 - 121 °C | [3][6][8] |
| Boiling Point | Data not available; likely decomposes upon heating at atmospheric pressure. | [8] |
| Solubility | Data not readily available; expected to be soluble in polar organic solvents and sparingly soluble in water. | [8] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 3-Chloro-4-cyanoaniline, 2-Chloro-4-aminobenzonitrile | [4] |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is the cornerstone of structural elucidation and quality control. The unique fingerprint of this compound in various spectroscopic techniques confirms its identity and purity.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of its specific bonds.
-
Amino (N-H) Stretching: Expect a pair of medium-to-strong bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
Nitrile (C≡N) Stretching: A sharp, strong absorption peak around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile group.[9]
-
Aromatic (C=C) Stretching: Multiple sharp peaks of varying intensity will appear in the 1450-1600 cm⁻¹ region, corresponding to the benzene ring.
-
Aromatic (C-H) Bending: Out-of-plane bending vibrations for the substituted benzene ring will be visible in the fingerprint region below 900 cm⁻¹.
-
Chloro (C-Cl) Stretching: A strong band in the 700-800 cm⁻¹ region is typically associated with the C-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.[10]
-
¹H NMR (Proton NMR):
-
Amine Protons (-NH₂): A broad singlet, typically in the 4-6 ppm range (in DMSO-d₆), whose chemical shift is solvent and concentration-dependent.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as distinct signals in the aromatic region (6.5-8.0 ppm). Due to the substitution pattern, they will exhibit specific splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with adjacent protons. The proton ortho to the amino group will be the most upfield, while the proton ortho to the nitrile group will be the most downfield.
-
-
¹³C NMR (Carbon-13 NMR):
-
Aromatic Carbons: Six distinct signals are expected in the 100-150 ppm range, corresponding to the six unique carbon atoms of the benzene ring. The carbons directly attached to the substituents (-NH₂, -Cl, -CN) will have characteristic chemical shifts.
-
Nitrile Carbon (-C≡N): A signal in the 115-125 ppm range is characteristic of the cyano group carbon.
-
Validated Experimental Protocols
The following sections provide step-by-step methodologies for the experimental determination of key physical properties. The rationale behind critical steps is explained to ensure procedural integrity and data accuracy.
Melting Point Determination via Capillary Method
The melting point is a critical indicator of purity. Pure crystalline solids exhibit a sharp melting point range (typically <1°C), whereas impurities depress and broaden this range.[11][12]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This prevents solvent effects and ensures uniform heat distribution.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Initial Rapid Heating: Place the capillary in a melting point apparatus and heat rapidly to determine an approximate melting point. This saves time in subsequent, more precise measurements.[11]
-
Precise Determination: Allow the apparatus to cool about 20°C below the approximate melting point. Prepare a new capillary and heat at a slow, controlled rate of 1-2°C per minute. This slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Aqueous Solubility Assessment (Qualitative)
This protocol, adapted from general principles like OECD Guideline 105, determines the approximate solubility of the compound in water.[13]
Methodology:
-
Preparation: Add approximately 100 mg of this compound to a test tube or small vial.
-
Solvent Addition: Add 1 mL of purified water to the test tube.
-
Agitation: Vigorously shake or vortex the mixture for 1-2 minutes at a controlled ambient temperature (e.g., 25°C). The causality here is to provide sufficient energy to overcome the crystal lattice energy and promote dissolution.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, the substance is classified as "soluble" or "freely soluble" (>100 mg/mL).
-
Incremental Dilution: If the solid has not dissolved, add an additional 9 mL of water (for a total of 10 mL). Agitate again for 1-2 minutes.
-
Re-observation: If the solid dissolves, it is "sparingly soluble" (10-100 mg/mL). If it remains undissolved, it is "slightly soluble" or "insoluble" (<10 mg/mL). The process can be continued for further classification.[14]
Workflow for Qualitative Solubility Assessment
Caption: Stepwise protocol for qualitative solubility testing.
Spectroscopic Sample Preparation and Analysis
FTIR Protocol (ATR Method): Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal sample preparation.[15]
-
Background Scan: With a clean ATR crystal, perform a background scan. This is a self-validating step that subtracts the spectral contributions of atmospheric CO₂ and H₂O.[16]
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm, uniform contact between the sample and the crystal. Proper contact is essential for obtaining a high-quality spectrum.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
NMR Protocol (¹H and ¹³C):
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). The deuterium is "invisible" in ¹H NMR and is used by the spectrometer to "lock" onto the magnetic field, ensuring stability.[17]
-
Sample Preparation: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.[17]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), unless the solvent contains it already. TMS provides a zero point (0 ppm) for the chemical shift scale.
-
Shimming: Place the tube in the spectrometer. The instrument performs a "shimming" process to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Acquisition: Acquire the spectra using standard pulse sequences for ¹H and ¹³C NMR.
Safety, Handling, and Storage
As a Senior Application Scientist, I must emphasize that procedural excellence is inseparable from safety. A thorough understanding of a compound's hazards is paramount.
-
Hazard Identification: this compound may be harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory irritation, and may cause an allergic skin reaction.[7][8][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during transfer.[8][18]
-
Storage: Store in a cool, dry place in a tightly sealed container.[7][18] Keep away from incompatible materials such as strong oxidizing agents.
Relevance in Drug Discovery and Development
The physical properties of this compound directly impact its utility as a pharmaceutical intermediate.[1] Its defined melting point ensures the identity and purity of synthetic intermediates derived from it. Solubility characteristics are critical for reaction solvent selection and for the formulation of downstream active pharmaceutical ingredients (APIs). The presence of the chloro-substituent is particularly significant, as halogen atoms can enhance metabolic stability and binding affinity of drug candidates.[20][21] This compound and its isomers serve as precursors in the synthesis of kinase inhibitors for cancer therapy and other biologically active molecules.[1]
References
- Benchchem. (n.d.). This compound | 20925-27-3.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 20925-27-3.
- Sigma-Aldrich. (n.d.). 4-Amino-2-chlorbenzonitril 99%.
- Thermo Fisher Scientific. (n.d.). This compound, 97+% 100 g.
- Sigma-Aldrich. (n.d.). This compound 99%.
- Thermo Fisher Scientific. (n.d.). This compound, 99% 10 g.
- Fisher Scientific. (n.d.). This compound, 97+%.
- Apollo Scientific. (2022). This compound Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). This compound, 97+% 5 g.
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- Westlab Canada. (2023). Measuring the Melting Point.
- University of Calgary. (n.d.). Melting point determination.
- SSERC. (n.d.). Melting point determination.
- Thermo Fisher Scientific. (n.d.). This compound, 97+% 100 g.
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- National Institutes of Health, PubChem. (n.d.). This compound | C7H5ClN2 | CID 88728.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility.
- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.
- Royal Society of Chemistry. (n.d.). Melting point determination.
- Clarion University. (n.d.). Determination of Melting Point.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment).
- Scribd. (n.d.). FTIR Analysis of Organic Compounds.
- Thermo Fisher Scientific. (n.d.). This compound, 97+% 25 g.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
- Pharma Dekho. (2024). General Test Procedure Identification by Solubility.
- ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Scribd. (n.d.). Solubility Test Procedure Guide.
- University of Missouri–St. Louis. (n.d.). Fourier Transform Infrared Spectroscopy.
- National Institutes of Health, PubChem. (n.d.). Benzonitrile, 2-amino-4-chloro- | C7H5ClN2 | CID 170059.
- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- PrepChem.com. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzonitrile 99%.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis.
- Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. L15924.22 [thermofisher.com]
- 4. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 5. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 13. filab.fr [filab.fr]
- 14. pharmadekho.com [pharmadekho.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mse.washington.edu [mse.washington.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. lookchem.com [lookchem.com]
- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
4-Amino-2-chlorobenzonitrile chemical structure
An In-Depth Technical Guide to 4-Amino-2-chlorobenzonitrile: Synthesis, Properties, and Applications
Introduction
This compound is a trifunctional aromatic compound featuring amino (-NH₂), chloro (-Cl), and nitrile (-C≡N) groups. This unique combination of reactive sites on a single benzene ring scaffold makes it an exceptionally versatile and high-value building block in modern organic synthesis. Its structural rigidity and the electronic properties conferred by its substituents have positioned it as a critical intermediate in the development of a wide range of commercially significant molecules. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols, key reactions, and principal applications, with a focus on its role in the pharmaceutical and chemical industries. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking its potential in creating novel and complex chemical entities.
Part 1: Physicochemical and Structural Properties
The identity and purity of a starting material are foundational to any successful synthetic campaign. This compound is typically a crystalline solid whose properties are well-documented.
Chemical Structure
The substitution pattern on the benzene ring—with the amino and nitrile groups in a para-relationship and the chloro group ortho to the nitrile—is crucial to its reactivity and utility.
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The following table summarizes key identifiers and physical properties for easy reference.
| Property | Value | Source(s) |
| CAS Number | 20925-27-3 | [1][2][3] |
| Molecular Formula | C₇H₅ClN₂ | [2][3][4] |
| Molecular Weight | 152.58 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2][5] |
| Synonyms | 3-Chloro-4-cyanoaniline, 2-Chloro-4-aminobenzonitrile | [1][2] |
| Appearance | White to cream or yellow to pale brown crystalline powder | [6][5] |
| Melting Point | 116-118 °C | [1][5] |
| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N | [1][2][7] |
| SMILES | Nc1ccc(C#N)c(Cl)c1 | [1][7] |
Part 2: Synthesis and Characterization
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. The most reliable and widely documented approach for producing this compound is through the chemical reduction of its nitro-analogue, 2-chloro-4-nitrobenzonitrile. This precursor is commercially available, making this route industrially viable.
Workflow for Preferred Synthesis Route
Caption: Preferred synthetic workflow for this compound.
Field-Proven Synthesis Protocol: Reduction via Hydrazine Hydrate
This protocol is adapted from established literature procedures and offers high yield and purity.[8] The causality for its preference lies in the effectiveness of hydrazine as a reducing agent for aromatic nitro groups, the straightforward reaction conditions, and the simple isolation of the product.
Materials:
-
2-chloro-4-nitrobenzonitrile
-
Hydrazine monohydrate
-
Ice water
-
Ethanol (for optional recrystallization)
Step-by-Step Methodology:
-
Reaction Initiation: In a reaction vessel equipped for reflux, a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) is carefully heated with a significant volume of hydrazine monohydrate (e.g., 110 ml) until an exothermic reaction begins, evidenced by the evolution of nitrogen gas.[8]
-
Controlled Addition: Once the reaction is initiated, the remaining bulk of 2-chloro-4-nitrobenzonitrile (e.g., 35 g) is added in portions at a rate that maintains a controllable reaction.[8]
-
Completion and Reflux: After the final addition and the cessation of gas evolution, the mixture is refluxed for approximately 30 minutes to ensure the reaction goes to completion.[8]
-
Product Isolation: The warm reaction mixture is poured into a large volume of stirred ice water. The sudden cooling and change in polarity cause the product to precipitate out of the solution.
-
Purification: The resulting solid precipitate is collected by filtration. For enhanced purity, the crude solid can be recrystallized from an appropriate solvent such as water or an ethanol/water mixture to yield pure this compound. A typical yield for this process is reported to be around 78%.[8]
An alternative, classical method involves the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid, which also provides high yields (reported up to 96%).[9] The choice between methods often depends on factors like cost, waste disposal considerations, and scale.
Spectroscopic Characterization
To validate the structure and purity of the synthesized product, a combination of spectroscopic techniques is essential.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Two signals in the aromatic region (approx. 6.5-7.5 ppm), likely a doublet and a doublet of doublets, showing coupling consistent with a 1,2,4-trisubstituted ring.A broad singlet (approx. 4.0-5.0 ppm) that integrates to 2H, corresponding to the -NH₂ protons. | The distinct electronic environments of the aromatic protons due to the three different substituents will lead to a predictable splitting pattern. The amino protons are often broad due to quadrupole effects and exchange. |
| IR Spectroscopy | Sharp, medium-intensity peak around 2220-2240 cm⁻¹ (C≡N stretch).Two distinct peaks in the 3300-3500 cm⁻¹ region (N-H symmetric and asymmetric stretches of the primary amine).Strong absorption in the 1600-1640 cm⁻¹ region (N-H scissoring).A peak in the 700-800 cm⁻¹ range (C-Cl stretch). | Each functional group has a characteristic vibrational frequency, providing a clear fingerprint of the molecule's structure. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 152 .An isotopic peak (M+2) at m/z = 154 with approximately one-third the intensity of the M⁺ peak. | The molecular weight confirms the elemental composition. The characteristic 3:1 isotopic pattern for chlorine is a definitive indicator of its presence in the molecule. |
Part 3: Chemical Reactivity and Mechanistic Insights
The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
Key Reaction Pathways
Caption: Major reaction pathways originating from the functional groups.
Amino Group: Gateway to Further Functionalization
The primary amine is arguably the most versatile handle. Its conversion to a diazonium salt is a cornerstone of aromatic chemistry.
Protocol: Diazotization and Sandmeyer Reaction to 4-Bromo-2-chlorobenzonitrile This procedure demonstrates the conversion of the amino group to a bromo group, a transformation that is invaluable for subsequent cross-coupling reactions.[10][11]
-
Diazonium Salt Formation: this compound is dissolved in concentrated HCl and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added slowly, maintaining the low temperature. This in situ reaction generates the highly reactive aryl diazonium salt.[10]
-
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HCl.[10] The diazonium group is replaced by bromine, with nitrogen gas evolving as a byproduct.
-
Workup: The reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 4-bromo-2-chlorobenzonitrile.[10]
This two-step sequence is highly reliable and showcases how the amino group serves as a "masked" leaving group, enabling the introduction of a wide variety of substituents (e.g., -Br, -Cl, -I, -OH, -CN).
Part 4: Applications in Research and Development
This compound is not an end-product but a critical starting point for high-value molecules, particularly in life sciences.
Central Role in Medicinal Chemistry
The scaffold of this molecule is frequently found in the core of biologically active compounds. Its derivatives are key intermediates in the synthesis of kinase inhibitors, which are a major class of modern therapeutics, especially in oncology.[12] Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[13][14]
-
Kinase Inhibitors: The aminobenzonitrile core can be elaborated into heterocyclic systems like quinazolines and pyrimidines.[12] These scaffolds are adept at fitting into the ATP-binding pocket of kinases, leading to potent and selective inhibition. For example, similar structures have been used to target kinases like AKT2/PKBβ, which are involved in glioma and other cancers.[13]
-
Other Therapeutic Areas: Derivatives have also been explored for their potential as antiviral, antibacterial, and antimalarial agents.[15]
Applications Overview
Caption: Key industrial applications stemming from this compound.
Other Industrial Uses
-
Agrochemicals: The compound serves as an intermediate in the synthesis of herbicides, pesticides, and fungicides.[15][16]
-
Dyes and Pigments: The ability of the amino group to undergo diazotization and subsequent azo coupling makes it a useful precursor for creating a variety of colorants.[15]
-
Material Science: It can be incorporated into polymer chains to create high-performance materials with specific thermal or electronic properties.[15][16]
Part 5: Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is essential for laboratory safety. The information below is a summary derived from multiple safety data sheets (SDS).
GHS Hazard Summary
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[2][17]
-
Skin Irritation (Category 2): Causes skin irritation.[2][17]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2][17]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2][18]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[17]
Self-Validating Safety Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17][19][20] Use a dust mask or work in a fume hood to avoid inhaling powder.[1]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[17][19] Avoid formation of dust.[19] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[17][20]
-
Storage: Store in a cool, dry, and well-ventilated place.[17][19] Keep containers tightly sealed when not in use. Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[17][20]
-
Spill Response: For minor spills, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal.[17][19] For major spills, evacuate the area and alert emergency personnel.[17]
Conclusion
This compound is a cornerstone intermediate whose value is defined by the strategic placement of its three distinct functional groups. Its well-established synthesis and predictable reactivity make it a reliable and indispensable tool for chemists. For professionals in drug discovery and development, its role as a precursor to potent kinase inhibitors underscores its importance in addressing significant medical needs. A thorough understanding of its properties, synthesis, and reactivity is therefore fundamental to leveraging its full potential in creating the next generation of advanced materials and therapeutics.
References
- This compound Safety Data Sheets(SDS). (n.d.). LookChem. [Link]
- 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile as a Pharmaceutical Building Block. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of 2-chloro-4-aminobenzonitrile. (n.d.). PrepChem.com. [Link]
- US Patent 3742014A - Preparation of benzonitriles. (1973).
- This compound | C7H5ClN2 | CID 88728. (n.d.). PubChem - NIH. [Link]
- This compound. (n.d.).
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
- 4-Chlorobenzonitrile. (n.d.). Anshul Specialty Molecules. [Link]
- The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. [Link]
- What is the synthesis and application of 4-BROMO-2-CHLOROBENZONITRILE? (2022). FAQ - LookChem. [Link]
- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984).
- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). PubMed Central. [Link]
- Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.).
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences. [Link]
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PubMed Central. [Link]
- Design and synthesis of CK2 inhibitors. (2011). PubMed. [Link]
Sources
- 1. 4-氨基-2-氯苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 97+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 10. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 4-Chlorobenzonitrile [anshulchemicals.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. lookchem.com [lookchem.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
4-Amino-2-chlorobenzonitrile molecular weight
An In-Depth Technical Guide to 4-Amino-2-chlorobenzonitrile: Synthesis, Applications, and Protocol
Introduction
This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical science, and materials science. Its unique trifunctional structure—featuring an amino group, a chloro substituent, and a nitrile moiety on a benzene ring—renders it a versatile and valuable building block for the synthesis of a wide array of complex molecules.[1] The strategic placement of these functional groups allows for regioselective modifications, providing a robust platform for constructing novel heterocyclic systems and other targeted molecular architectures.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of this compound, established synthetic methodologies, its critical role as a synthetic intermediate, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying chemical principles, ensuring a thorough understanding for both practical application and innovative research.
Core Chemical and Physical Properties
This compound, also known as 3-Chloro-4-cyanoaniline, is a stable crystalline solid under standard conditions.[2] Its molecular structure and properties have been well-characterized, providing a solid foundation for its use in predictable and reproducible chemical transformations.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases and supplier specifications.
| Property | Value | Source(s) |
| Molecular Weight | 152.58 g/mol | [1][2][3][4] |
| Molecular Formula | C₇H₅ClN₂ | [1][2][3][4][5][6][7] |
| CAS Number | 20925-27-3 | [1][2][4][5][6][7] |
| IUPAC Name | This compound | [3][5][6][7] |
| Synonyms | 3-Chloro-4-cyanoaniline | [2][3] |
| Melting Point | 116-118 °C | [7] |
| Appearance | White to light yellow or pale brown crystalline powder | [2][5] |
| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N | [1][2][3][5][6][7] |
| SMILES | Nc1ccc(C#N)c(Cl)c1 | [2][5][6][7] |
Molecular Structure
The structure consists of a benzene ring substituted at positions 1, 2, and 4 with a nitrile (-C≡N) group, a chlorine atom (-Cl), and an amino group (-NH₂) respectively. This arrangement activates the molecule for various chemical reactions, including nucleophilic aromatic substitution and diazotization.
Synthesis and Reaction Pathways
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, scalability, and yield requirements.
Prominent Synthetic Routes
Two primary strategies dominate the synthesis of this compound:
-
Reduction of a Nitro Precursor : A common and effective laboratory-scale method involves the chemical reduction of 2-chloro-4-nitrobenzonitrile. This transformation selectively converts the nitro group (-NO₂) to an amino group (-NH₂) without affecting the chloro or nitrile functionalities.
-
Catalytic Amination : Another approach is the direct catalytic amination of 2,4-dichlorobenzonitrile. This involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an amino group, a reaction often mediated by copper or palladium catalysts at elevated temperatures.[1]
The following diagram illustrates a generalized workflow for the synthesis via reduction of the corresponding nitro compound.
Caption: A generalized workflow for synthesizing this compound.
Experimental Protocol: Synthesis via Reduction
This protocol details a validated laboratory procedure for the synthesis of this compound from 2-chloro-4-nitrobenzonitrile.[8]
Materials:
-
2-chloro-4-nitrobenzonitrile
-
Hydrazine monohydrate
-
Ice water
-
Ethanol (for recrystallization, optional)
Procedure:
-
Reaction Initiation: In a suitable reaction vessel, heat a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) with hydrazine monohydrate (e.g., 110 ml) until the reaction initiates, as evidenced by gas evolution.
-
Addition of Reactant: Once the reaction has started, add the remaining portion of 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in controlled amounts to maintain a steady reaction rate.
-
Reflux: After the evolution of nitrogen gas has ceased, reflux the reaction mixture for approximately 30 minutes to ensure the reaction goes to completion.
-
Precipitation: Pour the hot reaction mixture into a beaker of stirred ice water. A precipitate of the crude product will form.
-
Filtration and Isolation: Filter the precipitate from the solution and wash it with cold water.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent like water or ethanol to yield pure 2-chloro-4-aminobenzonitrile. A reported yield for this method is approximately 78%, with a melting point of 117 °C.[8]
Applications in Drug Development and Chemical Synthesis
The trifunctional nature of this compound makes it an exceptionally valuable intermediate in several industrial and research sectors.[1]
Pharmaceutical Intermediate
The compound is a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). The presence of chlorine in drug molecules can enhance properties like metabolic stability and binding affinity.[9][10] The nitrile group is also a key functional group found in over 30 FDA-approved pharmaceuticals, where it can improve target binding and pharmacokinetic profiles.[11]
-
Enzyme Inhibitors: It serves as a precursor for synthesizing inhibitors of enzymes such as urokinase-type plasminogen activator (uPA) and inosine 5'-monophosphate dehydrogenase, which are targets in cancer therapy.[1]
-
Antiviral Agents: It is a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine, used in the treatment of HIV infection.[12]
-
Other Therapeutic Areas: Derivatives have shown potential as antibacterial, anticancer, and antimalarial agents.[1]
Agrochemicals and Dyes
Beyond pharmaceuticals, this compound is utilized in:
-
Agrochemicals: It is an intermediate in the formulation of herbicides, pesticides, and fungicides.[1]
-
Dye Synthesis: The amino group can be readily diazotized and used in azo coupling reactions, which are fundamental processes for creating a wide range of colorants and pigments.[1]
The following diagram illustrates the primary application areas stemming from this versatile molecule.
Caption: Key application areas for this compound.
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety. It is classified as hazardous and requires appropriate precautions.
Hazard Identification and First Aid
The compound is associated with several health hazards. The following table summarizes its GHS classification and corresponding first-aid measures.
| Hazard Statement | GHS Code | Precautionary Action / First Aid |
| Toxic if swallowed | H301 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[13] |
| Causes skin irritation | H315 | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13][14] |
| May cause an allergic skin reaction | H317 | Contaminated work clothing should not be allowed out of the workplace. If skin irritation or rash occurs, get medical advice.[15] |
| Causes serious eye irritation | H319 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13][14] |
| May cause respiratory irritation | H335 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13][14] |
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][16] Avoid breathing dust and prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[13][16] Do not eat, drink, or smoke when using this product.[13][14]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][16] Keep containers tightly closed when not in use.[13][16]
Conclusion
This compound is a pivotal chemical intermediate whose structural features have been leveraged to great effect in drug discovery, agrochemical development, and dye manufacturing. Its well-defined physicochemical properties and established synthetic protocols make it a reliable and versatile building block. A thorough understanding of its chemistry, applications, and safety procedures, as outlined in this guide, is essential for any scientist or researcher aiming to utilize this compound to its full potential in creating novel and impactful chemical entities.
References
- This compound | 20925-27-3. Benchchem.
- This compound 99 20925-27-3. Sigma-Aldrich.
- This compound. Apollo Scientific.
- This compound - Safety D
- This compound | C7H5ClN2 | CID 88728. PubChem - NIH.
- This compound Safety D
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- This compound. CymitQuimica.
- Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem.com.
- This compound, 97+%. Thermo Scientific Chemicals.
- 4-Amino-2-chlorbenzonitril 99%. Sigma-Aldrich.
- This compound, 97+%. Thermo Scientific Chemicals.
- This compound | CAS 20925-27-3. Santa Cruz Biotechnology.
- This compound, 99%. Thermo Scientific Chemicals.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD..
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. lookchem.com [lookchem.com]
- 16. chemicalbook.com [chemicalbook.com]
Introduction: A Versatile Scaffolding Intermediate
An In-depth Technical Guide to the Physicochemical Properties and Handling of 4-Amino-2-chlorobenzonitrile
This guide provides an in-depth exploration of this compound (CAS No. 20925-27-3), a critical building block for professionals in pharmaceutical research and drug development. Moving beyond a simple data point, we will examine the significance of its melting point as a crucial indicator of purity and explore the compound's synthesis, purification, and application, ensuring scientific integrity and practical utility.
This compound, also known as 3-Chloro-4-cyanoaniline, is a substituted aromatic nitrile whose structural arrangement of amino, chloro, and nitrile functional groups makes it a highly versatile intermediate in organic synthesis.[1] Its utility is particularly pronounced in the construction of heterocyclic scaffolds fundamental to medicinal chemistry. The compound serves as a key starting material for a range of bioactive molecules, including enzyme inhibitors, as well as potential antiviral, antibacterial, and anticancer agents.[1]
The physical properties of such an intermediate are not merely datasheet entries; they are critical quality attributes that dictate its suitability for complex, multi-step syntheses. Among these, the melting point is paramount, serving as a rapid, reliable, and inexpensive first-line indicator of identity and purity.
Core Physicochemical Properties
The reliable use of this compound in a synthetic workflow begins with a clear understanding of its fundamental properties. These characteristics influence everything from reaction kinetics to purification strategies.
| Property | Value | Source(s) |
| Melting Point | 116-118 °C (for ≥99% purity) | [2][3] |
| 114-121 °C (for ≥97% purity) | [4][5] | |
| CAS Number | 20925-27-3 | [6] |
| Molecular Formula | C₇H₅ClN₂ | [2][6] |
| Molecular Weight | 152.58 g/mol | [1][6] |
| Appearance | White to light yellow or pale brown crystalline powder | [2][3] |
| IUPAC Name | This compound | [2][6] |
| Synonyms | 3-Chloro-4-cyanoaniline | [6] |
The melting point of 116-118 °C is the accepted range for high-purity, anhydrous this compound.[2][3] A broader range, such as 114-121 °C, typically indicates a lower purity grade (e.g., 97%), as impurities disrupt the crystalline lattice, causing melting to begin at a lower temperature and occur over a wider range.[4][5]
Synthesis and Purification: Achieving Analytical-Grade Purity
The quality of a starting material is foundational to the success of subsequent reactions. A common and effective laboratory-scale synthesis for this compound involves the chemical reduction of its nitro-precursor, 2-chloro-4-nitrobenzonitrile.
Synthesis Protocol: Reduction of 2-chloro-4-nitrobenzonitrile
This protocol is based on a documented procedure that reliably yields high-purity material.[3][7]
Objective: To synthesize this compound via the reduction of 2-chloro-4-nitrobenzonitrile using hydrazine monohydrate.
Materials:
-
2-chloro-4-nitrobenzonitrile
-
Hydrazine monohydrate
-
Ice water
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Initiation: In a properly ventilated fume hood, add a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) to a reaction flask containing hydrazine monohydrate (e.g., 110 ml).
-
Heating: Gently heat the mixture with stirring. The reaction is exothermic and will begin to evolve nitrogen gas.
-
Batch Addition: Once the reaction has initiated, carefully add the remaining 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in small batches, controlling the rate of addition to maintain a steady evolution of gas.
-
Reflux: After the final addition is complete and the evolution of nitrogen has ceased, heat the mixture to reflux for approximately 30 minutes to ensure the reaction goes to completion.
-
Precipitation: Carefully and slowly pour the hot reaction mixture into a large beaker of stirred ice water. A precipitate will form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
Purification Protocol: Recrystallization
The crude product from the synthesis must be purified to remove unreacted starting materials and side products. Recrystallization is the definitive method for this, and its success is validated by a sharp melting point within the accepted range.
Objective: To purify crude this compound to ≥99% purity.
Materials:
-
Crude this compound
-
Deionized water (as recrystallization solvent)[7]
-
Erhlenmeyer flasks
-
Hot plate
-
Activated charcoal (optional, for color removal)
Procedure:
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to a boil with stirring to dissolve the solid. Add more water in small portions only as needed to achieve complete dissolution. Using the minimum amount of hot solvent is critical for maximizing yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.
-
Isolation and Drying: Collect the pure crystals by vacuum filtration and wash them with a small amount of ice-cold water. Dry the crystals thoroughly, preferably in a vacuum oven. The resulting product should be a white to off-white crystalline powder.[3]
Analytical Characterization: Validating Purity
Verifying the purity of the final product is a non-negotiable step. The melting point serves as the primary method of validation.
Experimental Workflow Diagram
The logical flow from synthesis to a validated, usable product is depicted below. This workflow ensures that the material entering a drug discovery pipeline is of known and high quality.
Caption: Figure 1: Experimental Workflow for this compound.
Protocol: Melting Point Determination
Objective: To accurately measure the melting point range of the purified product.
Procedure:
-
Sample Preparation: Ensure the crystalline sample is completely dry. Finely crush a small amount of the powder.
-
Capillary Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point (116 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Record Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.
Interpretation: A sharp melting range of 1-2 °C that falls within the literature value of 116-118 °C confirms high purity. A broad or depressed range indicates the presence of impurities.
Applications in Research and Drug Development
This compound is not an end product but a valuable scaffold. The nitrile group is a particularly interesting pharmacophore; it is metabolically robust and can act as a hydrogen bond acceptor or a bioisosteric replacement for hydroxyl or carboxyl groups.[8] This has led to the inclusion of nitriles in over 30 approved pharmaceutical agents.[8][9]
This specific intermediate has been utilized in the documented synthesis of:
-
Inhibitors of enzymes critical in cancer progression, such as urokinase-type plasminogen activator (uPA).[1]
-
Precursors for novel antiviral and antibacterial agents.[1]
-
Scaffolds for creating potential antimalarial compounds.[1]
Its trifunctional nature allows for selective chemical modifications at the amino, chloro, or nitrile positions, providing synthetic chemists with a powerful tool for generating diverse molecular libraries for screening and lead optimization.
Safety and Handling
As with any active chemical reagent, proper handling is essential for laboratory safety.
-
Hazard Classification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction (H317).[6][10] It is also listed as potentially toxic if swallowed and an irritant to the skin and eyes.[6][11][12]
-
Signal Word: Warning.[10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[11]
-
Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[11]
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its utility is directly tied to its purity, and the melting point of 116-118 °C serves as the definitive, accessible benchmark for quality. By employing rigorous synthesis and purification protocols, and validating the final product through careful analytical characterization, researchers can confidently utilize this versatile building block to advance the frontiers of drug discovery and development.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88728, this compound.
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170059, Benzonitrile, 2-amino-4-chloro-.
- PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile.
- Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile.
- Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis.
- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- da Silva, E. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1039–1053.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 20925-27-3 [chemicalbook.com]
- 4. L15924.22 [thermofisher.com]
- 5. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to the Solubility of 4-Amino-2-chlorobenzonitrile
This guide provides an in-depth exploration of the solubility characteristics of 4-amino-2-chlorobenzonitrile, a pivotal intermediate in contemporary drug discovery and chemical synthesis. Addressed to researchers, medicinal chemists, and formulation scientists, this document elucidates the theoretical and practical aspects of this compound's solubility, offering a robust framework for its effective utilization in research and development.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules.[1] Its unique trifunctionalized aromatic core, featuring an amino group, a chloro substituent, and a nitrile moiety, provides multiple reaction sites for the construction of complex heterocyclic systems. This compound is a key precursor in the development of kinase inhibitors, antiviral agents, and other therapeutic candidates, making a thorough understanding of its physicochemical properties, particularly solubility, a critical determinant for its successful application in drug development pipelines.[1] Poor solubility can impede reaction kinetics, complicate purification processes, and ultimately lead to suboptimal bioavailability of the final active pharmaceutical ingredient (API).
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [2][3] |
| Molecular Weight | 152.58 g/mol | [2] |
| Melting Point | 116-118 °C | |
| Appearance | White to light yellow crystalline powder | [3] |
| pKa (Predicted) | ~2.5 (for the anilinium ion) | N/A |
| LogP (Predicted) | 1.8 | [2] |
The presence of a polar amino group and a nitrile group suggests the potential for hydrogen bonding, which would favor solubility in polar solvents. Conversely, the chlorinated benzene ring contributes to the molecule's lipophilicity, suggesting an affinity for non-polar environments. The interplay of these structural features dictates the compound's solubility across a spectrum of solvents.
Predicted Solubility Profile of this compound
While extensive empirical solubility data for this compound is not widely published, a qualitative and predictive assessment can be made based on its structural attributes and by analogy to related compounds such as 4-aminobenzonitrile and 4-chlorobenzonitrile.
Qualitative Solubility Prediction:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group can act as a hydrogen bond donor, and the nitrile and amino groups can act as hydrogen bond acceptors. Therefore, moderate solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective hydrogen bond acceptors and can engage in dipole-dipole interactions with the polar functionalities of the molecule. Good solubility is predicted in these solvents. Dimethyl sulfoxide (DMSO) is often an excellent solvent for a wide range of organic compounds.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar aromatic ring will have some affinity for these solvents, but the polar amino and nitrile groups will significantly limit solubility. Poor solubility is expected.
-
Aqueous Media (e.g., Water, Buffers): The molecule's overall lipophilicity, driven by the chlorinated benzene ring, is expected to result in low aqueous solubility. The amino group's basicity means that solubility will be pH-dependent, increasing at lower pH due to the formation of the more soluble protonated species.
Illustrative Predicted Solubility Data (at 25 °C):
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7) | Aqueous | < 1 g/L | Predominantly non-polar character. |
| Methanol | Polar Protic | 10 - 50 g/L | Hydrogen bonding potential with the amino and nitrile groups. |
| Ethanol | Polar Protic | 5 - 30 g/L | Similar to methanol, but slightly lower due to increased alkyl chain length. |
| Acetone | Polar Aprotic | 50 - 150 g/L | Strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | 20 - 80 g/L | Good dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 g/L | Excellent hydrogen bond acceptor and highly polar nature. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 150 g/L | Similar to DMSO in its solvating capabilities. |
| Toluene | Non-Polar | < 5 g/L | Mismatch in polarity between solute and solvent. |
| Hexane | Non-Polar | < 1 g/L | Significant polarity mismatch. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is paramount. The following section provides a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound.
Principle of the Equilibrium Solubility Assay
The thermodynamic solubility is defined as the concentration of a solute in a saturated solution in equilibrium with the solid phase at a given temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of thermodynamic solubility.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound (purity >99%)
-
Selected solvents (HPLC grade)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm PTFE or equivalent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Slurry:
-
Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. A preliminary time-course experiment can be conducted to confirm the time to reach equilibrium.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for a short period to allow larger particles to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter. Filtration is often preferred to ensure complete removal of fine particulates.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Perform an accurate serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted samples and the standards into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Causality Behind Experimental Choices
-
Use of Excess Solid: This ensures that the solution becomes saturated and remains in equilibrium with the solid phase, which is the definition of thermodynamic solubility.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate data.
-
Agitation: Continuous agitation facilitates the dissolution process and ensures that the entire volume of the solvent is in intimate contact with the solid, allowing equilibrium to be reached more efficiently.
-
Phase Separation Method: Incomplete removal of the solid phase is a common source of error, leading to an overestimation of solubility. Centrifugation followed by filtration is a robust method to ensure a particle-free supernatant.
-
Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A validated HPLC method provides the necessary precision, accuracy, linearity, and specificity.
Thermodynamic Considerations and Solubility Prediction Models
The solubility of a crystalline solid in a solvent is governed by the thermodynamics of the dissolution process. This process can be conceptually broken down into two steps: the energy required to break the crystal lattice (crystal lattice energy) and the energy released upon solvation of the individual molecules.
Thermodynamic Cycle of Dissolution:
Caption: Thermodynamic cycle illustrating the dissolution of a solid.
A favorable dissolution process (high solubility) is characterized by a large negative Gibbs free energy of solution (ΔG_solution). This is influenced by both the enthalpy (ΔH_solution) and entropy (ΔS_solution) of the solution.
While ab initio prediction of solubility remains a significant challenge, several computational models can provide useful estimates.[5] These models often use quantitative structure-property relationship (QSPR) approaches, which correlate molecular descriptors with experimentally determined solubility data. For novel compounds like this compound, these models can offer valuable initial guidance for solvent selection.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound, from its predicted behavior in various solvents to a detailed experimental protocol for its accurate determination. For researchers in drug discovery and development, a thorough understanding and empirical determination of solubility are indispensable for advancing promising lead compounds. Future work in this area could involve the experimental determination of the solubility of this compound in a wider range of solvents and at various temperatures, as well as its solubility in binary solvent mixtures, which are often employed in crystallization and formulation processes. Such data would be invaluable for the continued development of novel therapeutics derived from this versatile chemical intermediate.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88728, this compound.
- Jouyban, A. (2015). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
Sources
An In-Depth Technical Guide to the Spectral Analysis of 4-Amino-2-chlorobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 4-amino-2-chlorobenzonitrile (CAS No: 20925-27-3), a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and high-performance polymers.[1] As a substituted benzonitrile, its molecular structure presents a unique spectroscopic fingerprint that is critical for structural elucidation, purity assessment, and reaction monitoring. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles of analytical chemistry. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for data acquisition, ensuring a trustworthy and authoritative resource for laboratory professionals.
Molecular Structure and Spectroscopic Overview
This compound is an aromatic compound with the chemical formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with an amino (-NH₂), a chloro (-Cl), and a nitrile (-C≡N) group. The relative positions of these substituents—amino at position 4, chloro at position 2, and the nitrile group defining position 1—create a specific electronic environment that dictates its characteristic spectral properties.
The electron-donating amino group and the electron-withdrawing chloro and nitrile substituents create a distinct pattern of electron density around the aromatic ring, which is directly observable in NMR spectroscopy.[1] The nitrile and amino functional groups possess unique vibrational modes that are readily identified by IR spectroscopy.[4][5] Mass spectrometry confirms the molecular weight and reveals the characteristic isotopic signature of chlorine.
Figure 2: Standard workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their unique vibrational frequencies. [5]
-
Nitrile Stretch (-C≡N): A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile group. [4]A study on the related 2-amino-4-chlorobenzonitrile reported this stretch at 2211 cm⁻¹. [6]* N-H Stretch (-NH₂): The primary amine group will exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. [6]* Aromatic C-H Stretch: Absorption bands for C-H stretching on the aromatic ring are typically found just above 3000 cm⁻¹.
-
C-Cl Stretch: The carbon-chlorine stretch is expected in the fingerprint region, typically between 700-800 cm⁻¹. For 2-amino-4-chlorobenzonitrile, this was observed at 782 cm⁻¹. [6] Table 3: Key IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Amino (-NH₂) Asymmetric Stretch ~3450 Medium Amino (-NH₂) Symmetric Stretch ~3360 Medium Aromatic C-H Stretch >3000 Medium-Weak Nitrile (-C≡N) Stretch ~2210-2230 Strong, Sharp Aromatic C=C Stretch ~1600 & ~1475 Medium C-N Stretch ~1250-1350 Medium | C-Cl | Stretch | ~750-790 | Strong |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
This solid-state method is ideal for obtaining a high-quality spectrum of a crystalline powder.
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Data Acquisition: Record the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio over a range of 4000 cm⁻¹ to 400 cm⁻¹. [4]6. Analysis: Identify and label the characteristic absorption peaks corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that generates a molecular ion and a reproducible fragmentation pattern. [1]
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. For this compound, this will be approximately m/z 152.
-
Isotopic Pattern: A crucial feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two molecular ion peaks: one for the molecule containing ³⁵Cl (at m/z 152) and another for the molecule containing ³⁷Cl (at m/z 154). The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation: Common fragmentation pathways for this molecule under EI conditions could include the loss of HCN (m/z 27) or the loss of a chlorine radical (Cl•, m/z 35/37).
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z Value | Identity | Comments |
|---|---|---|
| 154 | [M+2]⁺ | Corresponds to the ³⁷Cl isotope. Intensity should be ~1/3 of the M⁺ peak. |
| 152 | [M]⁺ | Molecular ion peak, corresponding to the ³⁵Cl isotope. |
| 117 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 90 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide. |
Safety and Handling
This compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation. [7][8]Proper personal protective equipment (PPE) is mandatory when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [9]* Personal Protective Equipment: Wear protective gloves, a lab coat, and safety glasses or goggles. [7][9]An N95 dust mask is recommended if handling the powder outside of a fume hood. [2]* Handling: Avoid creating dust. [9]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [7]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents. [7][9]
Conclusion
The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical nitrile and amino functional groups, and mass spectrometry validates the molecular weight and elemental composition, notably through the characteristic 3:1 isotopic pattern for chlorine. The data and protocols presented in this guide serve as an authoritative reference for researchers, ensuring accurate identification and quality control in synthetic and developmental applications.
References
- This compound | 20925-27-3 - Benchchem. (n.d.).
- Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers - Benchchem. (n.d.).
- A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers - Benchchem. (n.d.).
- This compound - Apollo Scientific. (n.d.).
- This compound - Safety Data Sheet - ChemicalBook. (2025, July 26).
- This compound 99 20925-27-3 - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (2024, February 28).
- This compound | C7H5ClN2 | CID 88728 - PubChem - NIH. (n.d.).
- This compound | CAS 20925-27-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
- 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum - ChemicalBook. (n.d.).
- 4-Aminobenzonitrile(873-74-5) 13C NMR spectrum - ChemicalBook. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound 99 20925-27-3 [sigmaaldrich.com]
- 3. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Introduction: Understanding the Profile of 4-Amino-2-chlorobenzonitrile
An In-depth Technical Guide to the Safe Handling of 4-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This compound is a versatile chemical intermediate recognized for its significant role in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring amino, chloro, and nitrile functional groups, provides multiple reaction sites, making it a valuable building block in organic synthesis. However, the same reactivity that makes it useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides a comprehensive overview of the safety and handling procedures for this compound (CAS No: 20925-27-3, Molecular Formula: C₇H₅ClN₂). It is intended to equip laboratory personnel with the knowledge required to mitigate risks, ensure personal safety, and maintain a secure research environment. The causality behind each recommendation is explained to foster a culture of safety grounded in scientific principles.
Section 1: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. A comprehensive understanding of its specific dangers is the foundation of safe handling. The primary hazards are acute toxicity, skin and eye irritation, and the potential for allergic skin reactions.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
| Hazard Class | Category | Pictogram | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 3 / 4 | ☠️ | H301: Toxic if swallowed. | Danger / Warning |
| Acute Toxicity, Dermal | Category 4 | ❗ | H312: Harmful in contact with skin. | Warning |
| Acute Toxicity, Inhalation | Category 4 | ❗ | H332: Harmful if inhaled. | Warning |
| Skin Corrosion/Irritation | Category 2 | ❗ | H315: Causes skin irritation. | Warning |
| Serious Eye Damage/Irritation | Category 2 | ❗ | H319: Causes serious eye irritation. | Warning |
| Skin Sensitization | Category 1 | ❗ | H317: May cause an allergic skin reaction. | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | H335: May cause respiratory irritation. | Warning |
Note: Classification may vary slightly between suppliers based on the purity and specific data of their product.
Section 2: Chemical & Physical Properties
Understanding the physical properties of a substance is crucial for its appropriate storage and handling. For instance, its solid form necessitates procedures to control dust generation.
| Property | Value |
| Appearance | Beige, yellow to pale brown powder or lumps. |
| Molecular Weight | 152.58 g/mol . |
| Melting Point | 114-121 °C. |
| Stability | Stable under normal, recommended storage conditions. |
| Incompatibilities | Strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates. |
| Hazardous Decomposition Products | Under fire conditions, may emit toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential to minimize exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to isolate the handler from the hazardous substance.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A properly functioning chemical fume hood is mandatory when handling the solid powder to control dust and potential vapors.
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and meticulous.
-
Eye and Face Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant, powder-free gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before each use and changed regularly (e.g., every 30-60 minutes) or immediately if contamination is known or suspected. Employ proper glove removal techniques to avoid skin contact.
-
Skin and Body Protection: A laboratory coat is mandatory. Contaminated work clothes should not be allowed out of the laboratory and should be laundered separately.
-
Respiratory Protection: For operations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
Caption: Required PPE ensemble for handling this compound.
Section 4: Standard Operating Procedures for Safe Handling & Storage
Adherence to standardized protocols is critical for preventing accidental exposure and ensuring experimental integrity.
Protocol for Safe Handling
-
Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly.
-
Dispensing: Conduct all weighing and transfer operations within a chemical fume hood to contain dust. Minimize dust generation by handling the material gently.
-
General Hygiene: Avoid all personal contact with the substance, including inhalation. Do not eat, drink, or smoke in the work area.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Decontamination: Clean the work area and any equipment used. Launder contaminated clothing before reuse.
Protocol for Safe Storage
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area. The substance should be stored locked up.
-
Segregation: Store away from incompatible materials (See Section 2) and foodstuff containers.
-
Integrity: Protect containers against physical damage and check regularly for leaks.
Section 5: Emergency Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
-
If Inhaled: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.
-
In Case of Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for the product.
Spill Response Protocol
A spill of this compound must be managed as a hazardous event.
Caption: Step-by-step workflow for responding to a chemical spill.
-
Evacuate & Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove any potential ignition sources from the area.
-
Don PPE: Wear the appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment: Prevent the spill from spreading or entering drains by using an inert absorbent material like sand or vermiculite.
-
Cleanup: Use dry cleanup procedures. Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid actions that generate dust.
-
Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before storing and re-using.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. There is no restriction on the type of extinguisher that may be used.
-
Specific Hazards: The substance is not combustible but containers may burn. Upon heating, it may emit poisonous and irritating fumes.
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Waste Disposal
Disposal of this compound and its contaminated containers must be handled with care and in accordance with all regulations.
-
Classification: This material is considered hazardous waste.
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of it in drains or the environment.
-
Packaging: Dispose of contaminated packaging as unused product. Always consult with your institution's environmental health and safety (EHS) office for specific local, state, and federal guidelines.
References
- This compound | C7H5ClN2 | CID 88728.
- This compound Safety D
- Benzonitrile, 2-amino-4-chloro- | C7H5ClN2 | CID 170059.
4-Amino-2-chlorobenzonitrile: A Comprehensive Technical Guide to a Versatile Synthetic Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of starting materials. 4-Amino-2-chlorobenzonitrile (CAS No: 20925-27-3) has emerged as a preeminent building block, valued by researchers and process chemists for the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, an electrophilic aryl chloride, and a versatile nitrile moiety.[1] This unique arrangement on an aromatic scaffold allows for a programmed, stepwise functionalization, making it an invaluable intermediate in the synthesis of complex molecules.
This guide provides an in-depth exploration of the chemistry of this compound, moving beyond simple reaction lists to explain the mechanistic rationale behind its transformations. We will delve into field-proven synthetic protocols and showcase its application in the development of pharmaceuticals, agrochemicals, and advanced materials, offering a comprehensive resource for professionals in chemical research and drug development.[1][2]
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 20925-27-3 | [3] |
| Molecular Formula | C₇H₅ClN₂ | [3][4] |
| Molecular Weight | 152.58 g/mol | [3] |
| Appearance | Beige or pale yellow powder/solid | [5] |
| Melting Point | 116-118 °C | |
| EC Number | 244-114-0 | [3] |
| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N |
Hazard Identification and Safe Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[5][6]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[6][7] Use a NIOSH-approved respirator if dust generation is unavoidable.[8]
-
Handling: Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[8] Keep containers tightly sealed and store in a cool, dry, well-ventilated area.[5]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]
-
If on Skin: Wash with plenty of soap and water. If irritation or rash occurs, seek medical advice.[7][8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Established Synthetic Routes
The reliable synthesis of this compound is critical for its use as a starting material. One of the most common and effective laboratory methods involves the reduction of the corresponding nitro compound.
Synthesis via Reduction of 2-Chloro-4-nitrobenzonitrile
The conversion of the nitro group to an amine is a fundamental transformation in organic chemistry. The use of hydrazine monohydrate provides an efficient route, while reduction with stannous chloride in hydrochloric acid is another robust alternative.[9]
-
Initiation: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, carefully heat a small portion of 2-chloro-4-nitrobenzonitrile (5 g, 27.4 mmol) with hydrazine monohydrate (110 mL). The reaction is exothermic and will begin to evolve nitrogen gas.
-
Addition: Once the initial reaction has commenced and is under control, add the remaining 2-chloro-4-nitrobenzonitrile (35 g, 191.7 mmol) in controlled portions, ensuring the reaction does not become too vigorous.
-
Reflux: After the addition is complete and the evolution of nitrogen gas has ceased, heat the reaction mixture to reflux for approximately 30 minutes to ensure complete conversion.
-
Work-up: Pour the hot reaction mixture into a beaker of stirred ice water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude solid from water to yield pure this compound (Typical yield: ~78%).
Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Chlorobenzonitrile [anshulchemicals.com]
- 3. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lookchem.com [lookchem.com]
- 8. aksci.com [aksci.com]
- 9. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
role of 4-Amino-2-chlorobenzonitrile in medicinal chemistry
An In-Depth Technical Guide to the Role of 4-Amino-2-chlorobenzonitrile in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Abstract
This compound has emerged as a cornerstone scaffold in modern medicinal chemistry. Its unique trifunctional chemical architecture—comprising a nucleophilic amino group, an electrophilic nitrile moiety, and a strategically positioned chlorine atom on an aromatic ring—renders it an exceptionally versatile building block for the synthesis of diverse and complex molecular entities. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and pivotal role in the development of targeted therapeutics, particularly in the realms of oncology and infectious diseases. We will dissect the causality behind its application in drug design, present detailed synthetic protocols, and illustrate key molecular pathways and relationships, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful intermediate.
Core Chemical Profile and Significance
This compound is a substituted benzonitrile that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its value lies in the distinct reactivity of its three functional groups, which can be addressed selectively or in concert to construct complex heterocyclic systems and other scaffolds of medicinal importance. The electron-withdrawing nature of the nitrile group, combined with the electron-donating amino group, creates a unique electronic profile that influences the reactivity of the entire molecule, particularly for nucleophilic aromatic substitution reactions at the chlorinated position.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 20925-27-3 | [2][3][4] |
| Molecular Formula | C₇H₅ClN₂ | [2][4] |
| Molecular Weight | 152.58 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Chloro-4-cyanoaniline | [2][3] |
| Appearance | Yellow to pale brown powder or lumps | [5] |
| Melting Point | 116-118 °C | [3] |
Strategic Synthesis of the Scaffold
The efficient synthesis of this compound is critical for its widespread application. Several reliable methods have been established, with the choice often depending on the availability of starting materials and the desired scale of production.
Primary Synthetic Routes
Two predominant pathways for its synthesis are the reduction of a nitro precursor and the direct amination of a chloro-substituted benzonitrile.
-
Reduction of 2-chloro-4-nitrobenzonitrile: This is a highly effective and common laboratory method. The nitro group is selectively reduced to the primary amine without affecting the nitrile or chloro functionalities. Various reducing agents can be employed, with hydrazine monohydrate being particularly efficient.[6]
-
Direct Catalytic Amination: This route involves the nucleophilic aromatic substitution of 2-chlorobenzonitrile.[1] An amino group is introduced, typically using ammonia or ammonium salts in the presence of a catalyst, displacing another substituent on the ring under specific reaction conditions.[1]
The following diagram illustrates these two primary synthetic strategies.
Caption: Key synthetic routes to this compound.
Experimental Protocol: Reduction of 2-chloro-4-nitrobenzonitrile
This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[6]
Objective: To synthesize 2-chloro-4-aminobenzonitrile via the reduction of 2-chloro-4-nitrobenzonitrile using hydrazine monohydrate.
Materials:
-
2-chloro-4-nitrobenzonitrile
-
Hydrazine monohydrate (typically 80% or higher)
-
Ice water
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., water or ethanol/water mixture)
Procedure:
-
Initiation: In a round-bottom flask equipped with a reflux condenser, carefully heat a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) with an excess of hydrazine monohydrate (e.g., 110 ml) until the exothermic reaction begins, evidenced by the evolution of nitrogen gas.
-
Addition: Once the reaction has initiated, add the remaining 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in controlled portions to maintain a steady reaction rate.
-
Reflux: After the addition is complete and the evolution of nitrogen gas has ceased, reflux the reaction mixture for approximately 30 minutes to ensure the reaction goes to completion.
-
Quenching and Precipitation: Pour the hot reaction mixture into a beaker of stirred ice water. The product will precipitate out as a solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as water, to yield pure 2-chloro-4-aminobenzonitrile.[6] A typical reported yield is around 78%.[6]
A Trifunctional Scaffold: Unlocking Chemical Diversity
The synthetic power of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to library synthesis, where each part of the molecule can be modified to tune its pharmacological properties.
-
The Amino Group: As a primary aromatic amine, this group is nucleophilic and readily undergoes acylation, alkylation, and diazotization.[1] The latter is particularly useful, as the resulting diazonium salt can be converted into a wide range of other functional groups via Sandmeyer or related reactions, as demonstrated in the synthesis of 4-Bromo-2-chlorobenzonitrile.[7]
-
The Nitrile Group: This group is a versatile hydrogen bond acceptor and a valuable bioisostere for carbonyl or hydroxyl groups.[8] Its electron-withdrawing nature activates the aromatic ring for nucleophilic substitution.[1] In advanced drug design, the nitrile can act as a reversible "warhead" for covalent inhibition of enzymes, particularly serine or cysteine proteases.[8][9]
-
The Chloro Group: The chlorine atom is a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the introduction of various nucleophiles (amines, alkoxides, thiolates), providing a direct route to highly substituted aromatic compounds, such as the quinazoline scaffold, which is prevalent in medicinal chemistry.[1][10]
Caption: Synthetic workflow starting from this compound.
Experimental Protocol Outline:
While the specific, detailed one-pot reaction conditions for this exact molecule require consulting the primary literature, the synthesis logically proceeds via a multi-component reaction, likely a Biginelli-type reaction or a variation thereof.
-
Imination/Condensation: The amino group of this compound would first react with a suitable carbonyl compound or its equivalent to form an imine or enamine intermediate.
-
Cyclization: This intermediate then undergoes a cyclocondensation reaction with a β-ketoester (like methyl acetoacetate) and an aldehyde (4-chlorobenzaldehyde) in the presence of a catalyst to form the final dihydropyrimidine ring system. The stereochemistry (E-configuration) is determined by the reaction conditions and thermodynamics of the final product.
This type of reaction showcases how 4,2-ACBN can be incorporated into complex structures in a highly efficient, atom-economical manner, which is a key goal of modern synthetic chemistry.
Future Perspectives and Conclusion
The strategic importance of this compound in medicinal chemistry is undeniable and continues to grow. Its utility in fragment-based drug discovery (FBDD) is significant, as it provides a well-characterized, synthetically tractable fragment that can be elaborated into potent leads. Furthermore, the increasing interest in targeted covalent inhibitors places a spotlight on the nitrile group as a tunable electrophilic warhead. [9]Future research will likely focus on developing novel, stereoselective reactions to further expand the chemical space accessible from this versatile scaffold.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88728, this compound.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis.
- Malaysian Journal of Analytical Sciences. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile. 28(1), 1-15.
- ResearchGate. (n.d.). MEP diagram for the this compound molecule.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170059, Benzonitrile, 2-amino-4-chloro-.
- Fisher Scientific. (n.d.). This compound, 97+%.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Chen, Y., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 11(12), 1447.
- de Oliveira, M. A. L., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(6), 643-655.
- Al-Qaisi, Z. A., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(5), 1109.
- Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2329-2341.
- Guryev, A. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1221.
- Li, X., et al. (2020). Characterization of covalent binding of tyrosine kinase inhibitors to plasma proteins. Drug Metabolism and Pharmacokinetics, 35(5), 426-434.
- CP Lab Safety. (n.d.). This compound, 5g, Each.
- Perković, I., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(19), 6296.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 20925-27-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to 4-Amino-2-chlorobenzonitrile: From Historical Synthesis to Modern Applications
Abstract
This technical guide provides an in-depth exploration of 4-Amino-2-chlorobenzonitrile (CAS No. 20925-27-3), a pivotal intermediate in the landscape of organic synthesis. We will trace its documented history, beginning with its appearance in patent literature, and detail the evolution of its synthetic methodologies. The guide will elucidate the chemical rationale behind various synthetic routes, offering step-by-step protocols for key historical preparations. Furthermore, we will examine the compound's versatile applications across pharmaceuticals, agrochemicals, and material science, underscoring the significance of its unique trifunctional molecular architecture. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this critical chemical building block.
Introduction and Physicochemical Profile
This compound is an aromatic organic compound characterized by a benzene ring substituted with an amino (-NH₂), a chloro (-Cl), and a nitrile (-C≡N) group. This specific arrangement of electron-withdrawing (chloro, nitrile) and electron-donating (amino) groups imparts a unique reactivity profile, making it a highly versatile and valuable precursor in multi-step organic synthesis.[1] Its utility spans the creation of a wide array of derivatives through reactions like nucleophilic substitutions and coupling reactions.[1]
The compound's significance is most pronounced in the development of complex molecules for the pharmaceutical, agrochemical, and dye industries.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20925-27-3 | [2][3][4] |
| IUPAC Name | This compound | [2][5] |
| Molecular Formula | C₇H₅ClN₂ | [2][4][5] |
| Molecular Weight | 152.58 g/mol | [2][3][4] |
| Appearance | White to light yellow or pale brown crystal powder/lumps | [6][7] |
| Melting Point | 116-118 °C (lit.) | [3][7] |
| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N | [3][5] |
| SMILES String | Nc1ccc(C#N)c(Cl)c1 | [3][5] |
| Synonyms | 3-Chloro-4-cyanoaniline, Benzonitrile, 4-amino-2-chloro- | [2] |
Historical Context and Early Synthesis
The documented history of this compound is rooted in the industrial and pharmaceutical research of the 1970s. While the exact first synthesis is not detailed in readily available academic literature, its preparation is explicitly described in patent filings from this era, highlighting its immediate recognition as a valuable intermediate.
A key early documentation appears in a 1973 patent focused on the preparation of benzonitriles as intermediates for antimalarial compounds.[8] This patent outlines a robust method for synthesizing this compound via the chemical reduction of its nitro precursor, 2-chloro-4-nitrobenzonitrile. This approach remains a foundational and illustrative method for its preparation.
Diagram: Primary Historical Synthetic Pathway
Caption: Reduction of 2-chloro-4-nitrobenzonitrile to the target amine.
Evolution of Synthetic Methodologies: Detailed Protocols
The synthesis of this compound has evolved, but the early methods remain highly relevant for understanding the compound's chemistry. The primary route involves the reduction of the nitro group of 2-chloro-4-nitrobenzonitrile, a transformation for which several effective protocols have been developed.
Protocol 1: Reduction via Stannous Chloride (Classic Method)
This method, detailed in a 1973 patent, utilizes stannous chloride (SnCl₂) in concentrated hydrochloric acid as the reducing agent.[8] It is a classic example of a metal-acid reduction system for nitroarenes.
Expertise & Causality: The choice of stannous chloride is based on its efficacy in reducing aromatic nitro groups to amines under acidic conditions. The concentrated HCl serves both as a solvent for the tin salt and as the proton source for the reaction. The reaction is exothermic, necessitating external cooling to maintain control below 30°C and prevent side reactions.[8] Alkalinization with NaOH after the reaction is complete is crucial to deprotonate the newly formed anilinium salt and precipitate the free amine product.
Step-by-Step Methodology:
-
Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 0.17 mol) in concentrated hydrochloric acid (25 mL) in a reaction vessel equipped with a stirrer.
-
Maintain the temperature at approximately 20°C, using external cooling (e.g., an ice bath) as needed.
-
Add 2-chloro-4-nitrobenzonitrile (0.034 mol) in portions over a 20-minute period, ensuring the temperature does not exceed 30°C.[8]
-
After the addition is complete, stir the resulting yellow slurry for 2-3 hours at ambient temperature.
-
Carefully add excess 40% sodium hydroxide (NaOH) solution until the mixture is alkaline (pH > 7), while stirring mechanically and cooling to keep the temperature around 25°C.
-
Allow the mixture to stand for approximately 30 minutes.
-
Filter the crude product and wash the solid with water until the filtrate is neutral and free from alkali.
-
The product can be further purified by recrystallization from a suitable solvent system, such as an ether/hexane mixture or water, to yield pure this compound.[8]
Protocol 2: Reduction via Hydrazine Hydrate
A subsequent method, described in a 1984 patent, employs hydrazine monohydrate as the reducing agent, often in the presence of a catalyst like Raney Nickel or Palladium on carbon, though in some cases it can be used directly. This method avoids the use of heavy metal salts.
Expertise & Causality: Hydrazine is a powerful reducing agent. The reaction's initiation by heating is followed by a highly exothermic evolution of nitrogen gas, which serves as a visual indicator of reaction progress.[9] Adding the bulk of the nitro-compound in portions allows for safe management of this exotherm. The final reflux step ensures the reaction goes to completion.
Step-by-Step Methodology:
-
In a reaction flask, heat a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g, 0.027 mol) with hydrazine monohydrate (110 mL) until the reaction begins (indicated by gas evolution).
-
Once initiated, add the remaining 2-chloro-4-nitrobenzonitrile (e.g., 35 g, 0.192 mol) in controlled portions to manage the reaction rate.
-
After the evolution of nitrogen gas has ceased, reflux the reaction mixture for an additional 30 minutes.[9]
-
Pour the hot reaction mixture into a beaker of stirred ice water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the solid from water to obtain purified 2-chloro-4-aminobenzonitrile (reported yield: 78%).
Significance and Applications in Research and Development
The trifunctional nature of this compound makes it a strategic starting point for synthesizing a diverse range of more complex molecules.[1]
Diagram: Application Areas of this compound
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 20925-27-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | 20925-27-3 [chemicalbook.com]
- 8. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
literature review of 4-Amino-2-chlorobenzonitrile synthesis
An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of a wide array of organic molecules, finding significant applications in the pharmaceutical, agrochemical, and dye industries.[1] Its unique trifunctionalized aromatic structure, featuring amino, chloro, and nitrile groups, offers multiple reaction sites for constructing complex molecular architectures.[1] This guide provides a comprehensive literature review of the primary synthetic routes to this compound, offering in-depth technical insights into the reaction mechanisms, experimental protocols, and comparative analysis of different methodologies. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of this versatile building block.
Introduction: The Strategic Importance of this compound
The inherent reactivity of the amino, chloro, and nitrile functionalities in this compound makes it a highly valuable precursor in organic synthesis. The amino group can readily undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents.[1][2] It can also be acylated or alkylated.[1] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions.
This versatility has led to its use as a key intermediate in the development of:
-
Pharmaceuticals: Including inhibitors of enzymes like urokinase-type plasminogen activator (uPA) and inosine 5'-monophosphate dehydrogenase, as well as antiviral, antibacterial, and antimalarial agents.[1]
-
Agrochemicals: Serving as a building block for herbicides, pesticides, and fungicides.[1]
-
Dyes and Pigments: The amino group allows for diazotization and azo coupling reactions, fundamental to the synthesis of a diverse range of colorants.[1]
Given its broad utility, a comprehensive understanding of its synthesis is crucial for chemists in both academic and industrial settings. This guide will focus on the most prevalent and practical synthetic strategies.
Primary Synthetic Routes
The synthesis of this compound is predominantly achieved through two main pathways: the reduction of a nitro-substituted precursor and the direct amination of a chloro-substituted precursor.
Route 1: Reduction of 2-Chloro-4-nitrobenzonitrile
This is one of the most common and high-yielding laboratory-scale methods for preparing this compound. The readily available starting material, 2-chloro-4-nitrobenzonitrile, is reduced to the corresponding amine. The choice of reducing agent is critical to selectively reduce the nitro group without affecting the nitrile or chloro functionalities.
Diagram 1: General Scheme for the Reduction of 2-Chloro-4-nitrobenzonitrile
Caption: Reduction of 2-chloro-4-nitrobenzonitrile to this compound.
Expertise & Experience: The use of stannous chloride in concentrated hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro compounds. The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group. The acidic medium is essential for the reaction mechanism and to keep the resulting amine in its protonated, soluble form.
Trustworthiness: This protocol is self-validating as the progress of the reaction can be monitored by the dissolution of the starting material and a color change. The final product precipitates upon basification, allowing for straightforward isolation.
Authoritative Grounding & Protocol: A well-documented procedure involves the portion-wise addition of 2-chloro-4-nitrobenzonitrile to a solution of stannous chloride dihydrate in concentrated hydrochloric acid.[3] The temperature is maintained below 30°C during the addition to control the exothermic reaction.[3]
Experimental Protocol:
-
Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and external cooling.[3]
-
Slowly add 2-chloro-4-nitrobenzonitrile in portions to the stannous chloride solution, ensuring the temperature does not exceed 30°C.[3]
-
After the addition is complete, continue stirring the resulting yellow slurry for 2-3 hours at room temperature.[3]
-
Add excess hydrochloric acid, followed by the careful addition of a 40% caustic soda solution until the mixture is alkaline. This step should be performed with cooling to maintain the temperature around 25°C.[3]
-
Allow the mixture to stand for approximately 30 minutes, during which the crude product will precipitate.[3]
-
Filter the crude product and wash it with water until it is free from alkali.[3]
-
The product can be further purified by recrystallization from an ether/hexane mixture or from water to yield this compound.[3]
Expertise & Experience: Hydrazine hydrate in the presence of a catalyst (such as Raney nickel or palladium on carbon) is a potent reducing system. However, in some cases, hydrazine monohydrate alone at elevated temperatures can effect the reduction of nitro groups, particularly when the starting material is sufficiently activated. The evolution of nitrogen gas is a clear indicator of reaction progress.
Trustworthiness: This method's reliability is demonstrated by the visible evolution of nitrogen gas, which ceases upon completion of the reaction. The product is isolated by precipitation in ice water.
Authoritative Grounding & Protocol: A described method involves heating 2-chloro-4-nitrobenzonitrile with hydrazine monohydrate.[4] An initial portion is heated to initiate the reaction, followed by the addition of the remaining starting material.[4]
Experimental Protocol:
-
In a reaction vessel equipped with a reflux condenser, heat a small portion of 2-chloro-4-nitrobenzonitrile with hydrazine monohydrate until the reaction commences, as indicated by the evolution of nitrogen gas.[4]
-
Add the remaining 2-chloro-4-nitrobenzonitrile in predetermined amounts to maintain a controlled reaction rate.[4]
-
Once the gas evolution has ceased, reflux the reaction mixture for an additional 30 minutes to ensure complete conversion.[4]
-
Pour the hot reaction mixture into stirred ice water to precipitate the product.[4]
-
Filter the precipitate and recrystallize the solid from water to obtain pure this compound.[4]
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| A | SnCl₂·2H₂O | Conc. HCl | < 30 | 96 | 108-110 | [3] |
| B | Hydrazine monohydrate | N/A | Reflux | 78 | 117 | [4] |
Route 2: Direct Catalytic Amination of 2-Chlorobenzonitrile
This approach involves a nucleophilic aromatic substitution reaction where an amino group displaces a different substituent on the aromatic ring.[1] While conceptually direct, this method often requires catalysts, such as copper or palladium complexes, and elevated temperatures to proceed efficiently.[1]
Diagram 2: General Scheme for the Direct Amination of 2-Chlorobenzonitrile
Caption: Direct amination of 2-chlorobenzonitrile.
Expertise & Experience: The direct amination of aryl chlorides is a challenging transformation due to the low reactivity of the C-Cl bond towards nucleophilic attack. The development of specialized catalytic systems, such as those used in Buchwald-Hartwig amination, has been a significant advancement in this area.[1] These reactions typically involve a palladium catalyst and a specialized phosphine ligand. The choice of ligand is crucial for achieving good yields and selectivity.[1]
Trustworthiness: The success of this method is highly dependent on the specific catalytic system and reaction conditions employed. Validation of the protocol requires careful optimization of the catalyst, ligand, base, solvent, and temperature.
Authoritative Grounding & Protocol: The direct catalytic amination of 2-chlorobenzonitrile is a known pathway, often utilizing ammonia (as a gas or from ammonium salts) as the aminating agent.[1] The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, such as the nitrile group, which activates the ring towards nucleophilic attack.[1]
General Experimental Considerations (Illustrative):
-
To a reaction vessel under an inert atmosphere, add 2-chlorobenzonitrile, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide).
-
Add a solvent (e.g., toluene or dioxane) and the aminating agent (e.g., an ammonium salt or a solution of ammonia).
-
Heat the reaction mixture to the required temperature (typically 80-120°C) and monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
The product is then isolated and purified, typically by column chromatography.
Note: Specific, detailed protocols for the direct amination of 2-chlorobenzonitrile to yield the 4-amino isomer are less commonly reported in readily accessible literature compared to the reduction of the nitro-analogue, likely due to challenges in regioselectivity and the cost of catalysts.[1]
Alternative and Related Synthetic Strategies
Ammoxidation of 2-Chlorotoluene
For industrial-scale production, an alternative route involves the ammoxidation of 2-chlorotoluene.[1] This process simultaneously introduces the nitrile and amino groups by converting the methyl group to a nitrile.[1]
Ammonolysis of Chlorobenzonitriles
The synthesis of aminobenzonitriles from their chloro counterparts via ammonolysis is a direct nucleophilic aromatic substitution (SNAr) reaction.[1] This method is generally effective when the aromatic ring is activated by electron-withdrawing groups.[1] However, it is important to note that the direct synthesis of this compound from 4-chlorobenzonitrile via this method is not feasible, as it would require the introduction of a chlorine atom at the 2-position, a transformation not accomplished by ammonolysis.[1]
The Sandmeyer Reaction: A Key Transformation of this compound
While not a direct synthesis of the target molecule, the Sandmeyer reaction is a crucial transformation that highlights its synthetic utility. The primary amino group of this compound can be converted to a diazonium salt, which is then displaced by a variety of nucleophiles in the presence of a copper(I) salt catalyst.[2][5] This allows for the introduction of groups such as -Cl, -Br, and -CN.[1][2]
Diagram 3: The Sandmeyer Reaction of this compound
Caption: General workflow for the Sandmeyer reaction starting from this compound.
General Protocol for Sandmeyer Bromination (Illustrative):
-
Diazotization: Dissolve this compound in concentrated hydrochloric acid and cool the solution to 0-5°C.[6] Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.[6]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in concentrated hydrochloric acid and cool it to 0°C.[6] Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.[6]
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C until the evolution of nitrogen gas ceases.[2]
-
Work-up and Purification: Cool the mixture and pour it into ice water.[6] Extract the product with an organic solvent (e.g., ethyl acetate).[6] Wash the organic layer with saturated aqueous NaHCO₃ solution and brine, then dry over Na₂SO₄.[6] Concentrate the solution and purify the residue by silica gel chromatography to afford the 4-bromo-2-chlorobenzonitrile product.[6]
Conclusion
The synthesis of this compound is well-established, with the reduction of 2-chloro-4-nitrobenzonitrile being the most practical and high-yielding method for laboratory-scale preparations. Reagents like stannous chloride and hydrazine monohydrate are effective for this transformation. Direct catalytic amination represents a more atom-economical approach but may require specialized and costly catalytic systems. Understanding the various synthetic routes and the subsequent reactivity of the product, particularly through reactions like the Sandmeyer, is essential for leveraging the full potential of this versatile chemical intermediate in the design and synthesis of novel pharmaceuticals, agrochemicals, and materials.
References
- This compound | 20925-27-3 - Benchchem. (URL: )
- Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem. (URL: )
- What is the synthetic route of 4-Aminobenzonitrile - Knowledge. (URL: )
- US3742014A - Preparation of benzonitriles - Google P
- Synthesis of 2-chloro-4-aminobenzonitrile - PrepChem.com. (URL: [Link])
- Sandmeyer reaction - Wikipedia. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to 4-Amino-2-chlorobenzonitrile: From Sourcing to Synthesis and Safe Handling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Amino-2-chlorobenzonitrile in Modern Chemistry
This compound, a seemingly unassuming crystalline powder, is a cornerstone intermediate in the synthesis of a multitude of high-value organic molecules. Its strategic importance lies in the unique arrangement of its functional groups: a nucleophilic amino group, an electrophilic nitrile moiety, and a strategically placed chlorine atom on the aromatic ring. This trifecta of reactivity allows for a diverse range of chemical transformations, making it an invaluable building block in the pharmaceutical, agrochemical, and dye industries.[1] For drug development professionals, in particular, this compound serves as a critical starting material for the synthesis of complex heterocyclic scaffolds that are central to the development of novel therapeutic agents. This guide provides an in-depth exploration of this compound, from navigating the commercial supplier landscape to understanding its synthesis, reactivity, and safe handling in a laboratory setting.
Navigating the Commercial Landscape: Sourcing High-Quality this compound
The consistent progress of research and development hinges on a reliable supply of high-purity starting materials. This compound is readily available from a variety of commercial suppliers, catering to different scales of need, from research grams to bulk manufacturing kilograms.
Key Commercial Suppliers:
A global network of chemical suppliers ensures the accessibility of this compound. Prominent international suppliers include:
-
Thermo Fisher Scientific: Offers the compound under its Thermo Scientific Chemicals and Acros Organics brands, providing various grades and quantities.
-
Sigma-Aldrich (Merck): A well-established supplier providing high-purity grades suitable for research and pharmaceutical applications.[2][3]
-
Santa Cruz Biotechnology: Supplies the compound for biochemical and proteomics research.[4]
-
TCI (Tokyo Chemical Industry): Offers the compound with detailed specifications, catering to a global market, including Europe and India.[5]
In addition to these major distributors, numerous specialized manufacturers and suppliers are present in key regions, particularly in India, reflecting the country's significant role in the global chemical and pharmaceutical supply chain. Notable Indian suppliers include RPN Organics Private Limited and A B Enterprises.
When selecting a supplier, it is crucial to consider not only the price but also the purity, consistency of quality, available documentation (Certificate of Analysis, SDS), and the supplier's reliability and customer support. For researchers in drug development, sourcing from suppliers who can provide detailed impurity profiles and demonstrate lot-to-lot consistency is paramount.
Chemical and Physical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and analysis.
| Property | Value | Source(s) |
| CAS Number | 20925-27-3 | [6] |
| Molecular Formula | C₇H₅ClN₂ | [4][6] |
| Molecular Weight | 152.58 g/mol | [4][6] |
| Appearance | White to off-white or beige crystalline powder. | [7][8] |
| Melting Point | 116-118 °C | [8] |
| Purity | Typically ≥97% (GC) | [2][9] |
| Solubility | Soluble in ethyl acetate, dichloromethane, and chloroform. Insoluble in water. | [10] |
| IUPAC Name | This compound | [6] |
| Synonyms | 3-Chloro-4-cyanoaniline | [6] |
Applications in Research and Drug Development: A Versatile Building Block
The true value of this compound is realized in its application as a versatile intermediate. The interplay of its functional groups allows for sequential and regioselective reactions, providing access to a wide array of complex molecules.
Pharmaceutical Intermediates
This compound is a key precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown a range of biological activities, leading to their investigation in the development of new drugs. For instance, it has been utilized in the synthesis of inhibitors for enzymes like urokinase-type plasminogen activator (uPA) and inosine 5'-monophosphate dehydrogenase.[1] There is also documented use in the creation of potential antimalarial, antiviral, and antibacterial agents, as well as in the development of treatments for cancer.[1]
A notable application is in the preparation of substituted pyrimidines, a class of compounds with significant therapeutic interest. For example, this compound has been used in the synthesis of methyl (E)-2-[(3-chloro-4-cyanophenyl)imino]-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Other Industrial Applications
Beyond pharmaceuticals, this compound is employed in:
-
Agrochemicals: It serves as an intermediate in the formulation of herbicides, pesticides, and fungicides.[1]
-
Dye Synthesis: The amino group allows for diazotization and azo coupling reactions, fundamental processes in the creation of a diverse range of colorants.[1]
-
Material Science: It is used in the manufacture of high-performance polymers and resins, where its incorporation into polymer chains can influence the material's properties.[1]
Synthesis and Reactivity: Understanding the "How" and "Why"
A common and efficient laboratory-scale synthesis of this compound involves the reduction of 2-chloro-4-nitrobenzonitrile. This method is favored for its high selectivity, as the nitro group is reduced to an amine while leaving the nitrile and chloro functionalities intact.[1]
A detailed experimental protocol for this synthesis is as follows:
Synthesis of this compound from 2-chloro-4-nitrobenzonitrile [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) is carefully heated with hydrazine monohydrate (e.g., 110 ml). The choice of hydrazine monohydrate as the reducing agent is due to its effectiveness in selectively reducing nitro groups in the presence of other reducible functionalities like nitriles.
-
Initiation and Addition: The reaction is initiated by gentle heating. Once the reaction begins (indicated by the evolution of nitrogen gas), the remaining 2-chloro-4-nitrobenzonitrile (e.g., 35 g) is added in portions to control the reaction rate and temperature.
-
Reaction Completion and Work-up: After the addition is complete and the evolution of nitrogen gas has ceased, the reaction mixture is refluxed for approximately 30 minutes to ensure complete conversion. The reaction mixture is then cooled and poured into stirred ice water to precipitate the product.
-
Isolation and Purification: The precipitated solid is collected by filtration and then recrystallized from water to yield pure this compound.
The reactivity of this compound is dictated by its three functional groups. The amino group is a site for acylation, alkylation, and diazotization reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The chlorine atom can be displaced through nucleophilic aromatic substitution, although this is generally less facile than reactions at the amino group. This differential reactivity allows for a high degree of control in multistep synthetic sequences.
Below is a diagram illustrating a key synthetic application of this compound in a Sandmeyer-type reaction to produce 4-Bromo-2-chlorobenzonitrile, another useful synthetic intermediate.[11]
Quality Control and Analytical Methods: Ensuring Purity and Identity
For researchers and drug development professionals, verifying the purity and identity of this compound is a critical step. While suppliers provide a Certificate of Analysis, independent verification is often necessary.
Typical Quality Control Specifications:
-
Melting Point: 114.0-121.0 °C[9]
-
Appearance: Conforms to standard (white to pale brown powder or lumps)[8][9]
-
Identity (IR): The infrared spectrum should conform to that of a reference standard.[8] Key characteristic peaks would include N-H stretches for the primary amine, the C≡N stretch for the nitrile, and C-Cl stretching.
Recommended Analytical Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
While a specific, universally adopted HPLC method is not detailed in the general literature, a standard reverse-phase HPLC method can be developed and validated for purity analysis. The following is a representative, step-by-step protocol that can serve as a starting point for method development:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound in the mobile phase (typically around 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling: A Prudent Approach
This compound is a chemical that requires careful handling to minimize risk to laboratory personnel. A thorough review of the Safety Data Sheet (SDS) is mandatory before any work is undertaken.[7][12][13]
Key Hazard Information:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[7]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[7][12]
-
Respiratory Irritation: May cause respiratory irritation.[12]
-
Skin Sensitization: May cause an allergic skin reaction.[7][13]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][12] It should be stored away from incompatible materials such as strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[7]
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[7]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[7][12]
The following workflow diagram outlines the key considerations for the safe and effective use of this compound in a research setting.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its versatile reactivity profile opens doors to the synthesis of novel compounds with the potential to address significant challenges in medicine and other fields. By understanding the nuances of sourcing, handling, and application, researchers can effectively and safely leverage the synthetic potential of this valuable building block to drive their projects forward. This guide serves as a foundational resource to support these endeavors, promoting both scientific advancement and a culture of safety in the laboratory.
References
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88728, this compound.
- Fisher Scientific. (n.d.). This compound, 97+%.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-氨基-2-氯苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 443880100 [thermofisher.com]
- 9. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 11. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
Introduction: The Strategic Importance of 4-Amino-2-chlorobenzonitrile
An In-Depth Technical Guide to the Reactivity Profile of 4-Amino-2-chlorobenzonitrile
This compound is a trifunctional aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. Its utility stems from the distinct and electronically complementary nature of its three functional groups: a nucleophilic primary amino group, a displaceable chloro substituent, and an electrophilic nitrile moiety. This unique arrangement allows for a wide range of selective chemical transformations, making it a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials such as dyes and pigments.[1] For instance, it is a key precursor in the synthesis of enzyme inhibitors and various antiviral and antibacterial agents.[1]
This guide provides an in-depth analysis of the reactivity profile of this compound, offering field-proven insights into the causality behind its chemical behavior and providing actionable protocols for its application in research and development.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is dictated by the electronic interplay between its substituents on the benzene ring. The amino group (-NH₂) is a powerful electron-donating group (EDG) through resonance, while both the chloro (-Cl) and nitrile (-CN) groups are electron-withdrawing groups (EWGs) through inductive and resonance effects. This push-pull electronic configuration is central to its chemical behavior.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Chloro-4-cyanoaniline | [2] |
| CAS Number | 20925-27-3 | [2] |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Beige powder | [3] |
| Melting Point | 117 °C | [4] |
Reactivity of the Amino Group (-NH₂)
The primary aromatic amino group is a potent nucleophile and a strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS).[5][6] However, its reactivity is tempered by the electron-withdrawing effects of the adjacent nitrile and chloro groups.[6]
Electrophilic Aromatic Substitution (EAS)
The -NH₂ group strongly activates the ring, directing incoming electrophiles to the ortho and para positions. Given that the para position is already substituted, EAS would be directed to the positions ortho to the amine (positions 3 and 5).
However, the high reactivity presents two significant challenges:
-
Over-reaction: The strongly activated ring can easily undergo polysubstitution. For example, direct bromination of aniline yields the 2,4,6-tribromo product almost instantaneously.[5][7][8]
-
Oxidation & Incompatibility: The amino group is susceptible to oxidation with strong electrophilic reagents like nitric acid, leading to tarry byproducts.[8][9] Furthermore, the basicity of the amine makes it incompatible with Friedel-Crafts catalysts (e.g., AlCl₃), as it forms a deactivating complex.[5][8]
Causality Behind Experimental Choice: The Acetyl Protection Strategy To overcome these challenges, the amino group is temporarily protected as an acetamide. This is a critical, field-proven technique.[5][10] The resulting N-acetyl group (-NHCOCH₃) is still an ortho, para-director, but its activating effect is significantly attenuated because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group.[5][8] This allows for controlled, monosubstitution. The protecting group can be easily removed by acid or base hydrolysis to regenerate the amine.[5]
Caption: Workflow for controlled electrophilic aromatic substitution.
Diazotization and Sandmeyer Reactions
A cornerstone of aromatic amine chemistry is its conversion to a diazonium salt.[11] This reaction is conducted by treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).[12]
Trustworthiness Through Temperature Control: Maintaining the 0-5 °C temperature range is critical. Above this temperature, the diazonium salt intermediate rapidly decomposes, often leading to the formation of phenolic byproducts and dark, tarry substances, which severely impacts yield and purity.[12]
The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents in what are known as Sandmeyer or related reactions.[11] This provides a reliable pathway to introduce groups that cannot be installed by direct EAS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. byjus.com [byjus.com]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diazotisation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of 4-Amino-2-chlorobenzonitrile
An In-depth Technical Guide to the Electronic Properties of 4-Amino-2-chlorobenzonitrile
This guide provides a detailed exploration of the core electronic properties of this compound (4A2CBN), a pivotal intermediate in modern organic synthesis. Our focus extends beyond a mere recitation of data; we aim to elucidate the causal relationships between the molecule's unique structure and its observable electronic behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this versatile chemical building block.
This compound (CAS No: 20925-27-3; Molecular Formula: C₇H₅ClN₂) is a substituted aromatic nitrile that has garnered significant attention for its utility as a precursor in numerous synthetic applications.[1][2] Its strategic value lies in the trifecta of functional groups—amino (-NH₂), chloro (-Cl), and nitrile (-C≡N)—present on the benzene ring.[1] This specific arrangement creates a molecule with a nuanced electronic profile, making it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Understanding the electronic properties of 4A2CBN is paramount to predicting its reactivity and effectively harnessing its synthetic potential.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20925-27-3 | [3] |
| Molecular Formula | C₇H₅ClN₂ | [3][4] |
| Molecular Weight | 152.58 g/mol | [2][5] |
| Melting Point | 116-118 °C | [3] |
| Appearance | White to cream or brown crystalline powder | [3][6] |
| InChI Key | ZFBKYGFPUCUYIF-UHFFFAOYSA-N | [3] |
Molecular Architecture and Electronic Landscape
The electronic character of 4A2CBN is dictated by the interplay of its substituents. The amino group at position 4 is a potent electron-donating group (EDG) through resonance, enriching the aromatic ring with electron density. Conversely, the nitrile group at position 1 and the chloro group at position 2 are electron-withdrawing groups (EWGs) through induction and resonance, creating a push-pull effect. This electronic tension is the foundation of the molecule's reactivity and spectroscopic signature.
Computational Analysis: A Window into Electronic Structure
Density Functional Theory (DFT) calculations are indispensable for modeling the electronic structure and predicting the properties of molecules like 4A2CBN.[1][7] These computational methods provide profound insights into molecular orbitals and charge distribution.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate or accept electrons.[8]
-
HOMO (Electron Donor): For 4A2CBN, the HOMO is delocalized across the molecule, particularly over the amino group and the aromatic ring. This indicates its capacity to act as an electron donor in chemical reactions.[8]
-
LUMO (Electron Acceptor): The LUMO is primarily distributed over the benzonitrile portion of the molecule, highlighting its role as an electron acceptor.[8]
The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A smaller gap, as is typical for such conjugated systems, signifies higher reactivity and facilitates intramolecular charge transfer (ICT), which is fundamental to the molecule's optical properties.[8]
An MEP map visualizes the electrostatic potential on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. For 4A2CBN, regions of negative potential (electron-rich) are concentrated around the nitrogen atoms of the nitrile and amino groups, identifying them as prime sites for nucleophilic interactions.[9][10] Conversely, positive potential (electron-poor) is found around the amino group's hydrogen atoms, marking them as electrophilic sites.
Caption: Computational workflow for analyzing 4A2CBN's electronic properties.
Spectroscopic Characterization
Spectroscopic techniques provide empirical validation of the theoretical models and offer a practical means of identifying and characterizing 4A2CBN.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule's functional groups. A study on the related isomer, 2-amino-4-chlorobenzonitrile, reveals characteristic absorption bands that are expected to be very similar for 4A2CBN.[9][10]
Table 2: Key IR Absorption Bands for Amino-chlorobenzonitrile Isomers
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |
| Primary Amine (-NH₂) | N-H Stretch | 3452, 3363 | [9][10] |
| Nitrile (-C≡N) | C≡N Stretch | ~2211 | [9][10] |
| Aryl-Halide (C-Cl) | C-Cl Stretch | ~782 | [9][10] |
These distinct peaks serve as a reliable fingerprint for the molecule, confirming the presence of its key functional groups.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within the molecule. For conjugated aromatic systems like 4A2CBN, characteristic absorption peaks corresponding to π → π* and n → π* transitions are observed.[1][9] These transitions are responsible for the compound's interaction with ultraviolet and visible light and are influenced by the solvent environment.
Synthesis and Experimental Protocols
The synthesis of 4A2CBN can be achieved through various routes. A common and effective laboratory method involves the reduction of a nitro-substituted precursor, which is a robust and well-documented transformation.[11]
Protocol: Synthesis via Reduction of 2-chloro-4-nitrobenzonitrile
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[11]
Causality: The choice of hydrazine monohydrate is based on its efficacy as a reducing agent for nitro groups in the presence of other sensitive functionalities like nitriles and halides. The reaction proceeds via a catalytic transfer hydrogenation mechanism, often facilitated by a catalyst like Raney Nickel or Palladium on carbon, though in some cases, heat alone can drive the reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-nitrobenzonitrile (1 equivalent) in a suitable solvent like ethanol.
-
Reagent Addition: Add hydrazine monohydrate (typically 3-5 equivalents). Caution: Hydrazine is toxic and corrosive.
-
Initiation & Reflux: Gently heat the mixture. The reaction is often exothermic. Once initiated, maintain a gentle reflux for approximately 30-60 minutes, monitoring the cessation of nitrogen gas evolution.
-
Workup: After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the crude solid, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure this compound. The melting point should be sharp, around 117 °C.[11]
Protocol: Characterization by IR Spectroscopy (KBr Pellet)
This self-validating protocol ensures the identity and purity of the synthesized product.
Methodology:
-
Sample Preparation: Grind a small amount (~1-2 mg) of the dried 4A2CBN product with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Validation: The resulting spectrum should exhibit the characteristic peaks outlined in Table 2, confirming the successful synthesis of the target molecule.
Caption: Experimental workflow for synthesis and validation of 4A2CBN.
Conclusion: A Versatile and Electronically Tuned Intermediate
The electronic properties of this compound are a direct consequence of its unique substitution pattern. The competing effects of the electron-donating amino group and the electron-withdrawing chloro and nitrile groups create a molecule with distinct regions of electron density, a relatively small HOMO-LUMO gap, and predictable reactivity. These characteristics, validated by both computational modeling and empirical spectroscopic data, are precisely what make 4A2CBN such a valuable and versatile building block. Its ability to participate in a wide range of chemical transformations, including nucleophilic substitutions and coupling reactions, cements its role as a key intermediate in the development of complex and high-value molecules across the pharmaceutical, agrochemical, and materials science sectors.[1]
References
- HOMO and LUMO plots for the this compound.
- This compound | C7H5ClN2 | CID 88728.
- Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem.com. [Link]
- MEP diagram for the this compound molecule.
- Synthesis of 4-amino-3-chlorobenzonitrile. PrepChem.com. [Link]
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]
- This compound.
- Benzonitrile, 4-amino-. NIST WebBook, National Institute of Standards and Technology. [Link]
- Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study.
- Spectroscopic, crystal structure, hirshfeld surface and dft studies of 2-amino-4-chlorobenzonitrile. IIUM Repository (IRep). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 443880100 [thermofisher.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Spectroscopic, crystal structure, hirshfeld surface and dft studies of 2-amino-4-chlorobenzonitrile - IIUM Repository (IRep) [irep.iium.edu.my]
- 11. prepchem.com [prepchem.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4-Amino-2-chlorobenzonitrile from 2-chloro-4-nitrobenzonitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the synthesis of 4-Amino-2-chlorobenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis. The primary focus is the reduction of the nitro group of 2-chloro-4-nitrobenzonitrile. This guide will explore various established reduction methodologies, offering a comparative analysis to aid in method selection. A detailed, step-by-step protocol for a robust and scalable method is provided, emphasizing safety, efficiency, and analytical validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction: The Significance of this compound
This compound is a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strategic placement of the amino, chloro, and nitrile functionalities on the benzene ring allows for a diverse range of subsequent chemical transformations. The conversion of the readily available 2-chloro-4-nitrobenzonitrile to its amino derivative is a pivotal step in many synthetic routes. The choice of reduction method for the nitro group is critical, as it must be chemoselective to avoid unwanted side reactions with the nitrile and chloro substituents.
This application note will delve into the chemical principles of nitro group reduction, compare common methodologies, and provide a detailed, validated protocol for a preferred method, ensuring scientific integrity and reproducibility.
Principles of Nitro Group Reduction: A Comparative Overview
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic chemistry.[1][2] Several methods are available, each with its own set of advantages and limitations. The selection of an appropriate method depends on factors such as substrate compatibility, desired yield, scalability, safety, and environmental impact.[1]
Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro reductions due to its high efficiency and clean reaction profile, with water being the primary byproduct.[1][3] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[2][3][4]
-
Mechanism: The reaction involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, where the stepwise reduction of the nitro group to the amine occurs.
-
Advantages: High yields, clean reaction, and the catalyst can often be recovered and reused.
-
Causality of Choice: For substrates sensitive to dehalogenation, Raney nickel is often preferred over Pd/C.[3] However, with careful control of reaction conditions, Pd/C can be used effectively. The choice of solvent is also critical, with polar solvents like ethanol or methanol being common.[5]
-
Safety Considerations: Hydrogen gas is highly flammable and can form explosive mixtures with air.[4][5][6] Catalysts, particularly Pd/C and Raney nickel, can be pyrophoric, especially after use and when dry.[4][5][6] Therefore, strict safety protocols must be followed, including working in a well-ventilated fume hood, using inert gas for purging, and careful handling of the catalyst.[4][5][6][7][8]
Metal-Acid Reductions
The use of metals like iron, tin, or zinc in the presence of an acid is a classical and cost-effective method for nitro group reduction.[2][3][9]
-
Iron/Acetic Acid or Iron/HCl (Béchamp Reduction): This is a widely used method due to the low cost and environmental friendliness of iron.[9][10][11] The reaction is believed to proceed via single electron transfer from the metal to the nitro group.
-
Tin(II) Chloride/HCl: Stannous chloride is a mild and effective reducing agent for nitro groups.[1][3][12] It is particularly useful when other reducible functional groups are present.[1][3] The workup, however, can be cumbersome due to the formation of tin salts.[1][12][13]
-
Advantages: Inexpensive reagents and generally good functional group tolerance.[3][11]
-
Causality of Choice: This method is often chosen for its cost-effectiveness on a large scale. The acidic conditions might not be suitable for all substrates. The workup for tin-based reductions can be a significant drawback.[12][13]
Other Reducing Agents
-
Sodium Borohydride (NaBH₄): Sodium borohydride alone is generally not effective for the reduction of nitroarenes.[12][14][15] However, its reactivity can be enhanced by the addition of a catalyst, such as nickel(II) acetate or copper(II) acetylacetonate.[14][16]
-
Hydrazine Hydrate: In the presence of a catalyst like Raney nickel or iron, hydrazine hydrate can be a powerful reducing agent for nitro compounds. A specific procedure using hydrazine monohydrate for the synthesis of 2-chloro-4-aminobenzonitrile has been reported.[17]
Table 1: Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Iron/Acetic Acid | Tin(II) Chloride/HCl |
| Reagents | H₂ gas, Pd/C catalyst | Iron powder, Acetic Acid | SnCl₂·2H₂O, HCl |
| Conditions | Typically room temperature to moderate heat, requires pressure | Refluxing temperatures | Room temperature to reflux |
| Chemoselectivity | Can reduce other functional groups (e.g., alkenes) | Generally good tolerance | Good tolerance for many functional groups[1][3] |
| Workup | Filtration of catalyst | Filtration, extraction | Can be difficult due to tin salts[1][12][13] |
| Safety | Flammable H₂ gas, pyrophoric catalyst[4][5][6] | Exothermic reaction | Toxic tin compounds[1][12] |
| Cost | Catalyst can be expensive | Inexpensive | Relatively inexpensive |
| Environmental | "Green" with water as byproduct | Generates iron waste | Generates metallic waste[1] |
Based on the considerations of efficiency, clean reaction profile, and scalability, catalytic hydrogenation using Palladium on Carbon (Pd/C) is often a preferred method for this transformation in a research and development setting. The following sections will provide a detailed protocol for this method.
Experimental Protocol: Catalytic Hydrogenation of 2-chloro-4-nitrobenzonitrile
This protocol details the reduction of 2-chloro-4-nitrobenzonitrile to this compound using catalytic hydrogenation.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-chloro-4-nitrobenzonitrile | >98% purity |
| Palladium on Carbon (Pd/C) | 10 wt. % loading, wet |
| Ethanol (EtOH) | Anhydrous |
| Hydrogen Gas (H₂) | High purity |
| Nitrogen Gas (N₂) | High purity |
| Diatomaceous Earth (e.g., Celite®) | --- |
| Three-necked round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | --- |
| Hydrogen balloon or hydrogenation apparatus | --- |
| Vacuum/Nitrogen manifold (Schlenk line) | --- |
| Buchner funnel and filter paper | --- |
| Rotary evaporator | --- |
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
Safety First: This reaction involves flammable hydrogen gas and a potentially pyrophoric catalyst.[5][6] All steps must be performed in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Ensure a fire extinguisher is accessible.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitrobenzonitrile (1.0 eq).
-
Add anhydrous ethanol as the solvent (approximately 10-20 mL per gram of starting material).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Inerting the System:
-
Catalyst Addition:
-
Hydrogenation:
-
Replace the nitrogen inlet with a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen. Repeat this three times.[6]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically balloon pressure is sufficient for lab scale).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
To take a sample, first, purge the flask with nitrogen before opening it.[6]
-
-
Work-up:
-
Once the reaction is complete, purge the flask with nitrogen to remove all hydrogen.[6][7]
-
Prepare a pad of diatomaceous earth in a Buchner funnel and wet it with ethanol.
-
Carefully filter the reaction mixture through the pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with additional ethanol.
-
Caution: The used catalyst on the filter paper is highly pyrophoric and should not be allowed to dry in the air.[6] Immediately quench the filter cake with water and store it in a designated, sealed waste container.[6]
-
-
Isolation and Purification:
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by recrystallization. A suitable solvent system can be determined experimentally, but ethanol/water or toluene are often good starting points.[18]
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the structure of the product.
-
FTIR: To observe the disappearance of the nitro group stretches and the appearance of the N-H stretches of the primary amine (typically in the range of 3300-3500 cm⁻¹), as well as the nitrile stretch (around 2211 cm⁻¹).[19]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Completion: The disappearance of the starting material, as monitored by TLC or HPLC, provides a clear endpoint for the reaction, preventing over-reduction or side reactions.
-
Purity Assessment: The purity of the final product is confirmed by melting point analysis and chromatographic techniques. Any significant deviation from the expected values would indicate the presence of impurities, necessitating further purification.
-
Structural Confirmation: The comprehensive spectroscopic analysis (NMR, FTIR, MS) provides unambiguous confirmation of the chemical structure of the synthesized this compound, ensuring the correct product has been obtained.
By adhering to this protocol and its analytical checkpoints, researchers can have a high degree of confidence in the quality and identity of their synthesized material.
Conclusion
The synthesis of this compound via the reduction of 2-chloro-4-nitrobenzonitrile is a critical transformation in organic synthesis. While several methods exist, catalytic hydrogenation offers a clean, efficient, and scalable route. By understanding the underlying chemical principles, carefully selecting the reaction conditions, and adhering to strict safety protocols, researchers can successfully and reliably produce this valuable chemical intermediate. The detailed protocol and analytical validation steps provided in this application note serve as a robust guide for professionals in the field of chemical and pharmaceutical development.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Nitro Reduction - Common Conditions. (n.d.).
- Hydrogenation SOP. (n.d.).
- A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation. (n.d.). Benchchem.
- Reduction of nitro compounds. (n.d.). In Wikipedia.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Cai, K., & Zhou, Y. (2014). Reduction of Aromatic Nitro Compounds to Azoxy Compounds with Sodium Borohydride.
- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). NIH.
- Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.).
- What are the safety precautions for operating a Hydrogenation Test Unit? (2025, December 30).
- Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Fountoulaki, S., Daikopoulou, V., Gkizis, P. L., Tamiolakis, I., Armatas, G. S., & Lykakis, I. N. (n.d.). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles.
- Iron–Acetic Acid: A Versatile Reductive Cyclizing Agent. (2011). Synlett, 2011(4), 587-588.
- Reduction of Nitroarenes with SnCl 2 in TBAB. (n.d.). ResearchGate.
- AMINATION BY REDUCTION. (n.d.). SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY.
- Reduction of nitro group in the presence of a nitrile. (2018, July 23). Reddit.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians.
- This compound | 20925-27-3. (n.d.). Benchchem.
- Synthesis of 2-chloro-4-aminobenzonitrile. (n.d.). PrepChem.com.
- p-NITROBENZONITRILE. (n.d.). Organic Syntheses Procedure.
- Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. (n.d.). NIH.
- Catalytic hydrogenation of halonitrobenzene compounds. (n.d.). Google Patents.
- dealing with impurities in 4-Hydrazinyl-3- nitrobenzonitrile. (n.d.). BenchChem.
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021, October 26). PMC - NIH.
- Organic CHEMISTRY. (n.d.). TSI Journals.
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013, May 14). Semantic Scholar.
- Cathodic reduction characteristics of 2-chloro-4-nitrophenol in microbial electrolysis cell. (2019, November 15).
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (n.d.). NIH.
- Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. (n.d.). PLOS One.
- Catalytic Hydrogenation Reaction. (2016, July 11). AZoM.
- Synthesis of 4-chloro-2-nitrobenzonitrile. (n.d.). PrepChem.com.
- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984, June 13). European Patent Office.
- Reaction pathways associated with the hydrogenation of benzonitrile. (n.d.). ResearchGate.
- 2-Amino-4-chlorobenzonitrile. (n.d.). Biosynth.
- MEP diagram for the this compound molecule. (n.d.). ResearchGate.
- This compound, 97+%. (n.d.). Fisher Scientific.
- 2-CHLORO-4-NITROBENZONITRILE AldrichCPR. (n.d.). Sigma-Aldrich.
- United States Patent (19). (n.d.). Googleapis.com.
- This compound 99. (n.d.). Sigma-Aldrich.
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024, February 28). Malaysian Journal of Analytical Sciences.
- This compound 99. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. njhjchem.com [njhjchem.com]
- 8. weihaicm.com [weihaicm.com]
- 9. srict.in [srict.in]
- 10. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 15. jsynthchem.com [jsynthchem.com]
- 16. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. prepchem.com [prepchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mjas.analis.com.my [mjas.analis.com.my]
reduction of 2-chloro-4-nitrobenzonitrile using stannous chloride
An In-Depth Guide to the Chemoselective Reduction of 2-Chloro-4-nitrobenzonitrile using Stannous Chloride
Abstract
This application note provides a comprehensive technical guide for the reduction of 2-chloro-4-nitrobenzonitrile to its corresponding aniline, 2-chloro-4-aminobenzonitrile, utilizing stannous chloride (SnCl₂). This transformation is a cornerstone reaction in synthetic organic chemistry, yielding a valuable intermediate for the synthesis of pharmaceuticals and other complex molecules.[1] We will explore the underlying reaction mechanism, present a detailed, field-proven experimental protocol, discuss methods for product characterization, and outline critical safety and handling procedures. The causality behind experimental choices is explained to provide researchers with a robust understanding of the process, ensuring reproducibility and success.
Introduction: The Strategic Importance of Nitro Group Reduction
The reduction of aromatic nitro compounds is a fundamental transformation for installing an amino group on an aromatic ring.[2] While numerous methods exist, including catalytic hydrogenation, the use of stannous chloride offers a mild and effective alternative, particularly valued for its chemoselectivity.[3][4] Stannous chloride can selectively reduce a nitro group in the presence of other sensitive functionalities such as nitriles, esters, and halides, which might be susceptible to reduction under harsher conditions like high-pressure hydrogenation.[5][6]
The target product, 2-chloro-4-aminobenzonitrile, is a key building block in medicinal chemistry.[7] The stannous chloride method provides a reliable and scalable route to this important intermediate from readily available starting materials.
Reaction Mechanism: Electron Transfer Cascade
The reduction of a nitro group by stannous chloride (SnCl₂) in an acidic medium is a classic example of a metal-based reduction. The overall process involves a six-electron transfer to convert the nitro group (-NO₂) into an amino group (-NH₂).
The generally accepted mechanism proceeds as follows:
-
Electron Donor: Tin(II) acts as the reducing agent, donating electrons and being oxidized to Tin(IV).
-
Stepwise Reduction: In the presence of an acid (typically concentrated HCl), which serves as a proton source, the nitro group is sequentially reduced. The transformation is not a single step but proceeds through intermediates such as the nitroso (-NO) and hydroxylamine (-NHOH) species before the final amine is formed.[2]
-
Stoichiometry: The balanced reaction requires three equivalents of SnCl₂ for every equivalent of the nitro compound.
The reaction can be summarized by the following equation: R-NO₂ + 3 SnCl₂ + 7 H⁺ → R-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O + 6 Cl⁻
Following the reaction, a basic workup is necessary to deprotonate the anilinium salt and precipitate the tin salts, liberating the free amine product.
Experimental Protocol: Synthesis of 2-Chloro-4-aminobenzonitrile
This protocol details the procedure for the reduction of 2-chloro-4-nitrobenzonitrile on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4-nitrobenzonitrile | >98% | e.g., Sigma-Aldrich | Starting Material |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent | e.g., MilliporeSigma | Reducing Agent |
| Concentrated Hydrochloric Acid (HCl) | ~37% | e.g., Fisher Scientific | Acidic Medium |
| Ethanol (EtOH) | 200 Proof | e.g., Decon Labs | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For neutralization |
| Saturated Sodium Chloride (Brine) | ACS Grade | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | Drying Agent |
| Deionized Water (DI H₂O) | - | - | For workup |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-nitrobenzonitrile (5.0 g, 27.4 mmol) in 50 mL of ethanol. Stir until a homogeneous solution is formed.
-
Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (18.5 g, 81.9 mmol, 3.0 eq) in one portion.
-
Acidification: Carefully add 25 mL of concentrated hydrochloric acid to the mixture under vigorous stirring. The addition is exothermic and should be done cautiously.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and then further in an ice bath. Slowly pour the reaction mixture into 100 mL of crushed ice.
-
Basification: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. This step will precipitate tin hydroxides as a thick, white solid. Be cautious as CO₂ evolution will cause frothing.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous slurry with ethyl acetate (3 x 75 mL). The tin salts can sometimes make layer separation difficult; filtration through a pad of Celite before extraction can be beneficial.[8]
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-chloro-4-aminobenzonitrile can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford a light yellow or off-white crystalline solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-chloro-4-aminobenzonitrile.
Characterization of 2-Chloro-4-aminobenzonitrile
Proper characterization of the final product is essential to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [7] |
| Molecular Weight | 152.58 g/mol | [7][9] |
| Appearance | Light yellow to off-white powder/crystals | [10] |
| Melting Point | 157-162 °C | [7] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
| Technique | Key Peaks / Signals |
| FTIR (cm⁻¹) | 3452, 3363 (N-H stretching, primary amine), 2211 (C≡N stretching, nitrile), 782 (C-Cl stretching)[10] |
| UV-Vis (in Ethanol) | Two primary absorption peaks corresponding to π → π* and n → π* transitions in the aromatic ring and nitrile group.[10] |
| ¹H NMR | Characteristic peaks in the aromatic region, along with a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals for the seven distinct carbon atoms, including the nitrile carbon and carbons attached to the amine and chlorine. |
Safety, Handling, and Waste Disposal
Adherence to safety protocols is paramount when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11] All operations should be performed inside a certified chemical fume hood.[12][13]
-
Stannous Chloride (SnCl₂): Corrosive and a suspected sensitizer.[8] It can cause severe skin burns and eye damage. Avoid inhalation of dust.[13][14] In case of contact, rinse the affected area immediately with copious amounts of water.[11][12]
-
2-Chloro-4-nitrobenzonitrile: Aromatic nitro compounds are toxic and should be handled with care. Avoid skin contact and inhalation.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care, ensuring good ventilation.
-
Reaction Exotherm: The initial addition of HCl can be exothermic. Ensure the reaction is well-stirred and can be cooled if necessary.
-
Waste Disposal: The aqueous waste will contain tin salts. This waste should be collected and disposed of as hazardous heavy metal waste according to institutional and local environmental regulations.[11][12] Do not pour tin-containing waste down the drain.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating time or temperature; Insufficient reducing agent. | Increase reflux time and re-check TLC. Ensure the correct stoichiometry of SnCl₂ was used. |
| Low Yield | Inefficient extraction due to emulsions or precipitation of tin salts. | Filter the neutralized mixture through Celite before extraction to remove the bulk of the tin hydroxides. Perform additional extractions if necessary. |
| Product Contamination | Incomplete removal of tin salts; Incomplete reaction. | Ensure thorough washing of the organic layer. If tin contamination persists, consider an additional filtration step. Purify the final product carefully by recrystallization. |
| Difficult Filtration | Fine, gelatinous precipitate of tin hydroxides. | Allowing the precipitate to settle and decanting the supernatant can help. Using a wider-pore filter paper or a Celite pad is highly recommended.[8] |
References
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress.
- ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- PubMed. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. J Org Chem, 67(24), 8662-5.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- National Center for Biotechnology Information. (n.d.). Benzonitrile, 2-amino-4-chloro-. PubChem Compound Database.
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Wikipedia. (n.d.). Reduction of nitro compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. scispace.com [scispace.com]
- 7. 2-Amino-4-chlorobenzonitrile 99 38487-86-4 [sigmaaldrich.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Benzonitrile, 2-amino-4-chloro- | C7H5ClN2 | CID 170059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. westliberty.edu [westliberty.edu]
- 12. isnap.nd.edu [isnap.nd.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Strategic Use of 4-Amino-2-chlorobenzonitrile in Suzuki-Miyaura Cross-Coupling Reactions
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 4-amino-2-chlorobenzonitrile as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document provides in-depth mechanistic insights, validated experimental protocols, and robust troubleshooting strategies to facilitate the synthesis of complex biaryl nitrile compounds.
Introduction: The Strategic Value of this compound
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] It is the preeminent method for constructing biaryl and heteroaryl structures, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and advanced materials.[3]
This compound is a particularly valuable trifunctional building block. The presence of the amino, nitrile, and chloro groups offers orthogonal handles for sequential functionalization, making it a highly strategic starting material for building complex molecular architectures. However, the successful coupling of this substrate is non-trivial and hinges on overcoming a key challenge: the inherent inertness of the aryl chloride (C-Cl) bond. Unlike the more reactive aryl bromides or iodides, the C-Cl bond's strength and lower polarity make its cleavage in the oxidative addition step of the catalytic cycle significantly more demanding, necessitating carefully selected, highly active catalyst systems.[4]
The Catalytic Cycle: A Mechanistic Blueprint for Success
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of three primary steps involving a palladium catalyst.[5][6]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Step 1: Oxidative Addition: This is the rate-limiting step for aryl chlorides. The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The success of this step is critically dependent on the ligand bound to the palladium center. Electron-rich and sterically bulky ligands are essential to increase the electron density on the palladium, which promotes its insertion into the strong C-Cl bond.[4][7]
-
Step 2: Transmetalation: Before this step can occur, the boronic acid coupling partner must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻).[8][9] This activated boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diarylpalladium(II) intermediate. The choice of base is crucial to ensure efficient boronate formation without promoting unwanted side reactions.[10][11]
-
Step 3: Reductive Elimination: In this final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5] Bulky ligands can also accelerate this step by promoting a more sterically crowded coordination sphere.[4]
Optimizing the Reaction: A Guide to Key Parameters
Achieving high yields with this compound requires careful selection of each reaction component. The interplay between the catalyst, ligand, base, and solvent is critical.
-
Palladium Precatalyst: While many sources of palladium can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), modern, air-stable palladium precatalysts are highly recommended for reproducibility and ease of use. These complexes, such as the Buchwald G3 and G4 precatalysts, contain a built-in ligand and are designed for high activity in challenging couplings.[12]
-
Ligand Selection (The Critical Choice): For aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The key to success lies in using specialized ligands that are both sterically bulky and highly electron-donating.
-
Bulky Phosphines: Ligands developed by the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos, tBu₃P) are the industry standard for activating C-Cl bonds. Their large size promotes reductive elimination, while their electron-donating nature facilitates the difficult oxidative addition step.[7][12][13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of powerful ligands for activating aryl chlorides. They form very stable bonds with palladium and are strong sigma-donors, making the metal center highly reactive. PEPPSI™-type precatalysts are common examples.[4][14]
-
-
Base and Solvent System: The choice of base and solvent is interdependent.
-
Bases: Strong inorganic bases are typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like potassium carbonate (K₂CO₃) for difficult couplings.[5][15]
-
Solvents: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used.[5] Often, a biphasic system with the addition of water is employed to help solubilize the inorganic base and facilitate the formation of the active boronate species.[6]
-
Experimental Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[16]
Figure 2: General Experimental Workflow.
Protocol 1: Standard Conditions using a Buchwald Ligand
This protocol is a reliable starting point for coupling with various aryl- and heteroarylboronic acids.
-
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic Acid (1.2 mmol, 1.2 eq.)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.08 mmol, 4 mol%)
-
Anhydrous Toluene (5 mL) and Degassed Water (0.5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum. Evacuate and backfill with argon three times.
-
Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of argon.
-
Via syringe, add the degassed toluene and water.
-
Stir the mixture vigorously and heat to 100 °C in a pre-heated oil bath.
-
Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and is an excellent tool for rapid optimization.[17]
-
Materials:
-
This compound (0.5 mmol, 1.0 eq.)
-
Arylboronic Acid (0.65 mmol, 1.3 eq.)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 2.0 eq.)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
1,4-Dioxane (3 mL) and Degassed Water (1 mL)
-
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine all solid reagents.
-
Add the dioxane and water.
-
Seal the vessel with a cap.
-
Place the vessel in the microwave reactor and irradiate at 120 °C for 15-30 minutes.
-
After cooling, perform the same aqueous workup and purification as described in Protocol 1.
-
Data Summary: Comparative Reaction Conditions
The following table summarizes conditions reported for the Suzuki-Miyaura coupling of structurally related aryl chlorides and benzonitriles, providing a reference for condition screening.
| Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 / 12 | >95 | [18] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / tBu₃P (6) | K₃PO₄ (1.5) | Dioxane | 80 / 16 | 98 | [13] |
| 3-Chlorobenzonitrile | Phenylboronic acid | Py-pyrazole/Pd(II) (0.1) | KOH (2) | EtOH/H₂O | MW, 60W / 2 min | 95 | [19] |
| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La (1) | K₂CO₃ (2) | DMF/H₂O | 100 / 2 | 97 | [20] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane/H₂O | 90 / 6 | 95 | [21] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Catalyst Inactivity: The C-Cl bond is not being activated. The amino group may be coordinating to/poisoning the catalyst.[15] | - Switch to a more active ligand: Use a bulky, electron-rich phosphine (SPhos, XPhos) or an NHC ligand.[15] - Ensure a strictly inert atmosphere is maintained throughout.[16] |
| 2. Ineffective Base: The base is not strong enough or is poorly soluble. | - Screen stronger bases like K₃PO₄ or Cs₂CO₃. - Ensure vigorous stirring and consider using a phase-transfer catalyst if solubility is an issue. | |
| Protodeboronation | The boronic acid is being replaced by a hydrogen atom. This is common with electron-deficient boronic acids or under harsh basic/aqueous conditions.[16] | - Use the corresponding boronate ester (e.g., pinacol ester) for increased stability.[4][16] - Employ anhydrous conditions or use a milder base like KF.[16] |
| Homocoupling | Two molecules of the boronic acid couple together. This is typically caused by the presence of oxygen.[4] | - Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere.[16] |
| Formation of Pd Black | The palladium catalyst has precipitated out of solution, indicating decomposition of the active Pd(0) species.[22] | - Increase the ligand-to-palladium ratio. - Ensure the reaction temperature is not excessively high, which can cause ligand degradation. |
References
- Wikipedia. Suzuki reaction. [Link]
- Carganico, G. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- Le Duc, G., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Carganico, G. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
- Singh, U. K., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
- Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH. [Link]
- Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
- Genc, H., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
- Iqbal, N., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
- ResearchGate. (2018). 4-Amino-1,2,4-triazoles and 1,3,4-oxadiazoles·palladium(II) recoverable complexes as catalysts in the sustainable Suzuki-Miyaura cross-coupling reaction. [Link]
- ResearchGate. (2012). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
- ResearchGate. (2017).
- ResearchGate. (2020).
- Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2018). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile.... [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Stiasna, T., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Proctor, J. L., et al. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 12. Ligand for suzuki-miyaura coupling | Sigma-Aldrich [sigmaaldrich.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
Introduction: The Quinazoline Scaffold and the Strategic Role of 4-Amino-2-chlorobenzonitrile
An In-Depth Guide to the Synthesis of Quinazoline Derivatives Utilizing 4-Amino-2-chlorobenzonitrile
The quinazoline framework, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[1] Derivatives of this scaffold exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[2][3][4] Several clinically approved drugs, such as Gefitinib, Erlotinib, and Prazosin, feature the quinazoline core, underscoring its therapeutic significance.[2][5] The biological versatility of quinazolines stems from the various substitution patterns possible on the bicyclic system, which allows for fine-tuning of their interaction with biological targets.[6]
This compound has emerged as a particularly valuable and strategic starting material for the synthesis of a diverse array of quinazoline derivatives. Its structure is pre-functionalized with three key reactive sites:
-
The C4-Amino Group: A potent nucleophile, it serves as the primary nitrogen for the formation of the pyrimidine ring.
-
The C1-Nitrile Group: An electrophilic center that readily participates in cyclization reactions to form the second part of the pyrimidine ring.
-
The C2-Chloro Group: An ortho-directing group and a versatile synthetic handle that can be retained in the final product or displaced via nucleophilic substitution, offering a route to further diversification.
This guide provides an in-depth exploration of key synthetic methodologies that leverage the unique reactivity of this compound to construct medicinally relevant quinazoline derivatives. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Synthetic Strategy I: Acid-Mediated Annulation with Cyanamides
One of the most direct and efficient methods for constructing 2,4-diaminoquinazoline scaffolds is the acid-mediated [4+2] annulation of a 2-aminobenzonitrile with a cyanamide.[7][8] This reaction proceeds through the formation of an amidine intermediate, which then undergoes intramolecular cyclization to furnish the quinazoline ring system. The presence of the chloro-substituent on the starting material is well-tolerated in this reaction, yielding 8-chloro-substituted quinazolines.
Mechanistic Rationale
The reaction is typically mediated by a strong acid, such as hydrochloric acid. The proposed mechanism involves several key steps:
-
Protonation: The acid protonates the nitrogen of the cyanamide, activating it towards nucleophilic attack.
-
Nucleophilic Attack: The exocyclic amino group of this compound attacks the activated cyanamide carbon to form a guanidinium-like intermediate.
-
Intramolecular Cyclization: The endocyclic nitrile nitrogen then attacks the newly formed guanidinium carbon, initiating the ring-closing step.
-
Tautomerization/Aromatization: The resulting intermediate undergoes tautomerization to yield the stable, aromatic 2,4-diaminoquinazoline product.
This process provides a robust and atom-economical route to highly functionalized quinazolines that are valuable precursors for kinase inhibitors and other therapeutic agents.
Caption: Mechanism of Acid-Catalyzed Quinazoline Synthesis.
Experimental Protocol: Synthesis of a Representative 8-Chloro-2,4-diaminoquinazoline
This protocol is adapted from established procedures for the synthesis of 2-amino-4-iminoquinazolines.[8]
Materials and Equipment:
-
This compound (1.0 mmol, 152.6 mg)
-
N-Benzylcyanamide (1.2 mmol, 146.6 mg)
-
Hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol, 0.375 mL)
-
1,4-Dioxane (5.0 mL, anhydrous)
-
Sealed reaction tube or microwave vial
-
Magnetic stirrer and heating block or oil bath
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, saturated aqueous sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry sealed reaction tube containing a magnetic stir bar, add this compound (1.0 mmol) and N-benzylcyanamide (1.2 mmol).
-
Solvent and Catalyst Addition: Add 5.0 mL of anhydrous 1,4-dioxane to the tube. With stirring, carefully add the hydrochloric acid solution (4 M in 1,4-dioxane, 1.5 mmol).
-
Reaction: Securely seal the tube and place it in a preheated heating block or oil bath at 100 °C. Let the reaction stir for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material indicates reaction completion.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully unseal the tube and quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure N-benzyl-8-chloro-N'-(phenylmethyl)quinazoline-2,4-diamine.
-
Characterization: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Synthetic Strategy II: Palladium-Catalyzed Cyclization Reactions
For researchers seeking more advanced and convergent synthetic routes, palladium-catalyzed reactions offer powerful tools for quinazoline synthesis.[9] These methods often involve the formation of multiple bonds in a single pot, leading to complex molecular architectures with high efficiency. A key strategy involves the palladium-catalyzed intramolecular C-H amidination by isonitrile insertion, which can be adapted from protocols using N-arylamidines.
Mechanistic Rationale (A Generalized View)
While specific mechanisms vary, a general palladium-catalyzed cycle for this type of transformation can be conceptualized as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into an aryl halide or triflate.
-
Coordination & Insertion: An isonitrile or a similar one-carbon component coordinates to the Pd(II) center and subsequently inserts into the Pd-Aryl bond.
-
Amine Coordination & Cyclization: The amino group of the 2-aminobenzonitrile derivative coordinates to the palladium center and attacks the inserted carbon, leading to cyclization.
-
Reductive Elimination: The cycle is completed by reductive elimination, which forms the quinazoline product and regenerates the Pd(0) catalyst.
This approach allows for the introduction of diverse substituents at the 2-position of the quinazoline ring.
Caption: Generalized Palladium Catalytic Cycle for Quinazoline Synthesis.
Quantitative Data Summary
The following table summarizes representative reaction conditions and outcomes for the synthesis of various quinazoline derivatives from aminobenzonitrile precursors, illustrating the versatility of these methods.
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzonitrile | N-Benzyl cyanamide, HCl | HFIP, 70 °C, 1 h | 4-Phenyl-N-benzylquinazolin-2-amine | 66 | [7] |
| 2-Aminobenzonitrile | N-(4-Methoxybenzyl) cyanamide, HCl | HFIP, 70 °C, 1 h | N-(4-Methoxybenzyl)-4-methylquinazolin-2-amine | 90 | [7] |
| 2-Amino-4-iodobenzonitrile | N-Benzylcyanamide, HCl | 1,4-Dioxane, 100 °C, 12 h | N-Benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine | N/A | [8] |
| 2-Aminobenzonitrile | N,N-dimethylformamide dimethyl acetal; aminoacetophenone | 105 °C | 4-(4'-acetylphenylamino)quinazoline | N/A | [10] |
| N'-(2-cyanophenyl)-N,N-dimethylformamidine | Various amines | Isopropanol/Acetic Acid, Microwave, 100 °C, 20 min | Substituted 4-aminoquinazolines | High | [11] |
Conclusion and Future Outlook
This compound stands out as a privileged starting material for the synthesis of quinazoline derivatives. Its inherent functionalities enable access to diverse scaffolds through both classical and modern catalytic methodologies. The protocols detailed herein for acid-mediated annulation provide a reliable and straightforward entry point for constructing 2,4-diaminoquinazolines. For more complex targets, palladium-catalyzed strategies offer a higher degree of sophistication and efficiency. The continued exploration of novel cyclization strategies starting from this versatile building block will undoubtedly lead to the discovery of new quinazoline-based therapeutic agents with improved efficacy and novel mechanisms of action.
References
- Al-Ostath, A. et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 527.
- Al-Obaid, A. M. et al. (2023). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 28(14), 5360.
- Al-Suhaimi, K. S. et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(21), 7481.
- Asadi, A. et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 26(2), 195-216.
- Karthikeyan, C. et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1744.
- Reddy, T. R. et al. (2019). Synthesis of 2,4-Diaminoquinazolines and 2-Amino-4-iminoquinazolines via Substrate-Controlled Annulation of 2-Aminobenzonitriles and Carbodiimides. ChemistrySelect, 4(28), 8345-8349.
- Li, Y. et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(20), 7160.
- Yin, P. et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658.
- Organic Chemistry Portal. Synthesis of quinazolines.
- Wang, Y. et al. (2015). Synthesis and Characterization of 4-Amino-quinazoline Derivatives. Asian Journal of Chemistry, 27(6), 2137-2140.
- Luo, X. et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 95.
- Organic Chemistry Portal. Synthesis of quinazolinones.
- ResearchGate. (2019). Synthesis of 2,4-Diaminoquinazolines and 2-Amino-4-iminoquinazolines via Substrate-Controlled Annulation of 2-Aminobenzonitriles and Carbodiimides.
- Yan, H. et al. (2015). Synthesis of Quinazolinyl Chalcone Derivatives. Proceedings of the 2015 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-15).
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 6. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. Synthesis of Quinazolinyl Chalcone Derivatives | Atlantis Press [atlantis-press.com]
- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthesis of Azo Dyes via Azo Coupling with 4-Amino-2-chlorobenzonitrile
Preamble: Strategic Overview
The synthesis of azo dyes, which constitute over 60% of all commercial colorants, is a cornerstone of industrial and research chemistry.[1] The process fundamentally relies on a robust and versatile reaction: azo coupling. This involves the diazotization of a primary aromatic amine (the diazo component) and its subsequent electrophilic aromatic substitution reaction with an electron-rich nucleophile (the coupling component).[1][2]
This guide provides a detailed technical exploration of 4-Amino-2-chlorobenzonitrile (CAS: 20925-27-3) as a potent diazo component. The presence of both a chloro and a nitrile group on the aromatic ring makes this precursor particularly interesting.[3][4] These strongly electron-withdrawing groups significantly influence the electrophilicity of the resulting diazonium salt and, consequently, the spectroscopic and fastness properties of the final azo dye.[5][6] This document is structured to provide researchers and drug development professionals with not only the procedural steps but also the underlying chemical principles and field-proven insights required for successful synthesis and innovation.
Section 1: The Scientific Rationale & Mechanistic Pathway
The synthesis is a sequential, two-stage process. Understanding the causality behind the conditions for each stage is critical for achieving high yield and purity.
Stage 1: Diazotization of this compound
Diazotization is the conversion of the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻).[7] This is achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[8]
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Arenediazonium salts are notoriously unstable at higher temperatures and can decompose violently if isolated in a dry state.[7] Maintaining a temperature between 0 and 5 °C throughout the reaction minimizes decomposition to the corresponding phenol, ensuring the diazonium salt is available for the subsequent coupling reaction.[8]
-
Strong Acidic Medium (HCl): The presence of excess strong acid serves two purposes. First, it ensures the complete formation of nitrous acid from sodium nitrite. Second, it prevents premature, unwanted coupling of the yet-to-be-formed diazonium salt with the unreacted primary amine.
Influence of Substituents: The electron-withdrawing nature of the nitrile (-CN) and chloro (-Cl) groups on the this compound ring decreases the electron density on the amino group. However, once formed, these groups stabilize the diazonium salt to some extent and, more importantly, increase its electrophilicity, making it a highly potent electrophile for the coupling reaction.[6]
Stage 2: The Azo Coupling Reaction
The core of dye formation is the azo coupling reaction, an electrophilic aromatic substitution.[6] The highly electrophilic diazonium salt attacks an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine.[7]
Causality of Experimental Choices:
-
pH Control: The pH of the coupling medium is paramount and depends on the nature of the coupling component.
-
Phenolic/Naphtholic Couplers: These reactions are conducted in a mildly alkaline medium (pH 8-10). The alkaline conditions deprotonate the hydroxyl group to form the much more strongly activating phenoxide or naphthoxide ion, which is necessary to facilitate the attack by the diazonium electrophile.[9]
-
Aromatic Amine Couplers: Coupling with amines is typically performed in a weakly acidic medium (pH 4-7). This condition ensures that while the coupling component's amino group remains largely unprotonated and thus activating, the concentration of the more reactive diazonium cation is maximized.
-
-
Coupling Position: The substitution almost always occurs at the para position relative to the activating group (e.g., -OH, -NH₂) on the coupling component, unless this position is already blocked, in which case ortho coupling occurs.[10] This is due to steric hindrance and electronic effects.
The extended system of conjugated double bonds, spanning from the benzonitrile ring across the azo bridge (-N=N-) to the coupling component's ring system, is the chromophore responsible for the dye's intense color.[6]
Section 2: Visualized Reaction and Workflow
Overall Reaction Scheme
The following diagram illustrates the two-stage synthesis of a representative azo dye using this compound and 2-Naphthol.
Caption: General reaction scheme for azo dye synthesis.
Experimental Workflow Diagram
This diagram outlines the logical flow of the laboratory procedure described in Section 3.
Caption: Step-by-step laboratory synthesis workflow.
Section 3: Detailed Experimental Protocols
Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Diazonium salts can be explosive in a dry, solid state; never attempt to isolate the intermediate.
Part A: Diazotization of this compound
This protocol is adapted from established procedures for analogous aromatic amines.[6]
Materials:
-
This compound (1.53 g, 0.01 mol)[11]
-
Concentrated Hydrochloric Acid (HCl, ~37%) (5 mL)
-
Sodium Nitrite (NaNO₂) (0.76 g, 0.011 mol)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Amine Salt Preparation: In a 250 mL beaker, create a slurry of this compound (1.53 g) in 20 mL of distilled water. Carefully add 5 mL of concentrated HCl while stirring. Gentle warming may be required to achieve a clear solution of the amine hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to between 0 and 5 °C with continuous magnetic stirring. A thermometer must be used to monitor the internal temperature.
-
Nitrite Solution Preparation: In a separate small beaker, dissolve sodium nitrite (0.76 g) in 10 mL of cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over 10-15 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.
-
Verification: Test for the completion of diazotization by placing a drop of the reaction mixture on a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming the reaction is complete.[6] The resulting cold diazonium salt solution is now ready for immediate use in the coupling reaction.
Part B: Azo Coupling with 2-Naphthol
This protocol describes the coupling with a representative naphtholic component.[7]
Materials:
-
Cold diazonium salt solution (from Part A)
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH) (1.2 g)
-
Distilled Water
-
Ice
Procedure:
-
Coupling Component Preparation: In a 400 mL beaker, dissolve 2-Naphthol (1.44 g) in a solution of NaOH (1.2 g) in 40 mL of distilled water.
-
Cooling: Cool this solution in an ice bath to between 0 and 5 °C with constant stirring.
-
Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-Naphthol solution. A brightly colored precipitate of the azo dye should form immediately.
-
Completion: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part C: Product Isolation and Purification
Procedure:
-
Isolation: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid dye thoroughly with several portions of cold distilled water to remove any unreacted salts and byproducts.
-
Drying: Dry the purified azo dye in a desiccator or a low-temperature oven (e.g., 60-70 °C).
-
Characterization: Determine the yield and characterize the product. Standard characterization includes Thin Layer Chromatography (TLC) for purity, melting point determination, and spectroscopic analysis (FTIR, ¹H-NMR, UV-Vis).[12][13][14]
Section 4: Data Presentation & Expected Outcomes
While extensive data for dyes derived specifically from this compound is not consolidated in a single source, the following table provides expected properties based on analogous structures found in the literature. The chloro and cyano substituents are known to produce bathochromic (deepening of color) shifts and often improve the sublimation and light fastness of disperse dyes.[13][15]
| Coupling Component | Expected Color | λmax (nm) (in DMF/Acetone) | Key Fastness Properties |
| N,N-Diethylaniline | Orange to Red | ~460 - 490 | Good light and wash fastness. |
| 2-Naphthol | Red to Violet | ~480 - 520 | Good to excellent wash fastness.[15] |
| 3-Methyl-1-phenyl-5-pyrazolone | Yellow to Orange | ~420 - 450 | Good light fastness. |
| 3-Amino-9-ethylcarbazole | Deep Red / Violet | ~510 - 540 | Good fastness on polyester fabrics.[13] |
Note: λmax and fastness properties are highly dependent on the specific coupling component, the solvent used for measurement, and the substrate on which the dye is applied. The data above are representative estimates.[13][15]
Section 5: References
-
Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology. Available from: [Link]
-
Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Otutu, J.O., & Efurhievwe, E.M. (2013). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Journal of Applied Sciences. Available from: [Link]
-
CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. IIP Series. Available from: [Link]
-
Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. International Journal of Research and Analytical Reviews. Available from: [Link]
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules. Available from: [Link]
-
One step diazotization coupling process. Google Patents. Available from:
-
COUPLING OF o-TOLIDINE AND CHICAGO ACID. Organic Syntheses. Available from: [Link]
-
2-Amino-4-chloro-5-formylthiophene-3-carbonitrile derived azo dyes. ResearchGate. Available from: [Link]
-
Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Molecules. Available from: [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon. Available from: [Link]
-
Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups. ResearchGate. Available from: [Link]
-
Bello, K.A., et al. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. Report and Opinion. Available from: [Link]
-
The Structure and Properties of Disperse Dyes And Related Topics. P2 InfoHouse. Available from: [Link]
-
The Synthesis of Azo Dyes. University of the Fraser Valley. Available from: [Link]
-
Synthesis of an azo dye. YouTube. Available from: [Link]
-
Falih, M. S., et al. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Al-Mustansiriyah Journal of Science. Available from: [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 20925-27-3: this compound | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. iipseries.org [iipseries.org]
- 11. This compound 99 20925-27-3 [sigmaaldrich.com]
- 12. jbiochemtech.com [jbiochemtech.com]
- 13. scialert.net [scialert.net]
- 14. ijorarjournal.com [ijorarjournal.com]
- 15. sciencepub.net [sciencepub.net]
Application Notes & Protocols: Leveraging 4-Amino-2-chlorobenzonitrile in the Synthesis of Advanced Agrochemicals
Abstract: 4-Amino-2-chlorobenzonitrile is a highly versatile chemical intermediate, distinguished by its trifunctional nature. The presence of a nucleophilic amino group, a reactive nitrile, and a strategically positioned chlorine atom on the aromatic ring makes it a foundational building block for a diverse range of complex agrochemical active ingredients. This document provides in-depth application notes and detailed synthetic protocols for researchers engaged in the development of next-generation crop protection agents. We will explore its application in the synthesis of two major classes of agrochemicals: diamide insecticides and anilide fungicides, explaining the chemical principles and providing validated, step-by-step methodologies.
Part 1: The Strategic Importance of this compound
The utility of this compound in agrochemical synthesis stems from the distinct reactivity of its three functional groups:
-
Amino Group (-NH₂): Acts as a potent nucleophile, making it ideal for forming amide bonds, a cornerstone of many bioactive molecules. It can also be diazotized and substituted (e.g., via Sandmeyer reactions) to introduce other functionalities.[1][2]
-
Nitrile Group (-CN): A versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or it can be retained in the final structure, where it often contributes to the molecule's electronic properties and binding affinity. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.[3]
-
Chloro Group (-Cl): Influences the lipophilicity and metabolic stability of the final compound. It also directs the regioselectivity of further electrophilic aromatic substitution reactions.
This unique combination allows for the construction of complex molecular scaffolds with high precision and efficiency.
Caption: Workflow for the synthesis of Cyantraniliprole.
Step A: Preparation of 2-amino-5-cyano-3-methylbenzoic acid (Key Intermediate)
This protocol adapts a well-established route starting from 2-amino-3-methylbenzoic acid. [3]The process involves a regioselective iodination followed by a Rosenmund-von Braun cyanation reaction.
1. Iodination:
-
Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in dimethylformamide (DMF, ~3-4 mL per g).
-
Heat the solution to approximately 65-70°C with mechanical stirring.
-
Add N-Iodosuccinimide (NIS) (1.0 eq) portion-wise over 30 minutes, maintaining the temperature below 75°C.
-
Stir the reaction mixture at 75°C for 3 hours. Monitor reaction completion by TLC.
-
After cooling, slowly pour the reaction mixture into ice water (~5 mL per g of starting material) and stir for 3 hours.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-5-iodo-3-methylbenzoic acid.
2. Cyanation:
-
In a flask equipped with a reflux condenser, combine the 2-amino-5-iodo-3-methylbenzoic acid (1.0 eq) and cuprous cyanide (CuCN) (1.3 eq) in DMF (~7 mL per g).
-
Heat the mixture to 145°C and maintain for 6 hours.
-
Cool the reaction and remove the bulk of the DMF by vacuum distillation.
-
Treat the residue with water (~7 mL per g) and ethylenediamine (~0.3 mL per g) to complex the copper salts.
-
Filter the mixture to remove insoluble solids.
-
Acidify the filtrate to pH 5 with 2M HCl. A precipitate will form.
-
Stir the slurry overnight, then filter, wash with water, and dry to yield 2-amino-5-cyano-3-methylbenzoic acid.
Step B: Synthesis of the Benzoxazinone Intermediate
Causality: Methanesulfonyl chloride is used as a dehydrating and activating agent. It reacts with the pyrazole carboxylic acid to form a mixed anhydride, which is highly reactive towards the amino group of the benzoic acid derivative, leading to cyclization. [4][5]
-
Suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.1 eq) in ethyl acetate (~7 mL per g).
-
Cool the mixture in an ice bath to below 10°C.
-
Add pyridine (5.5-6.0 eq) dropwise, keeping the temperature below 25°C.
-
Add a solution of 2-amino-5-cyano-3-methylbenzoic acid (1.0 eq) in ethyl acetate dropwise.
-
After stirring for 15 minutes, add methanesulfonyl chloride (1.3 eq) dropwise, ensuring the temperature remains below 25°C.
-
Heat the reaction mixture to 70°C and maintain for 2 hours.
-
Cool the mixture to 0°C in an ice bath and hold for 2 hours to allow for complete precipitation.
-
Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain the benzoxazinone intermediate.
Step C: Synthesis of Cyantraniliprole
Causality: The benzoxazinone is an activated ester. The nucleophilic methylamine attacks the carbonyl carbon, leading to the opening of the oxazinone ring to form the final, stable N-methyl amide product. [6]
-
Suspend the benzoxazinone intermediate from Step B in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add an aqueous solution of methylamine (40%, ~2.0-3.0 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Remove the organic solvent under reduced pressure.
-
Add water to the residue and stir to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove salts, and dry.
-
The crude Cyantraniliprole can be further purified by recrystallization from a solvent system like dichloromethane/hexane or ethanol/water.
| Step | Key Reactants | Stoichiometry (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| A1 | 2-amino-3-methylbenzoic acid, NIS | 1.0 : 1.0 | DMF | 75 | ~70-75 |
| A2 | 2-amino-5-iodo-3-methylbenzoic acid, CuCN | 1.0 : 1.3 | DMF | 145 | ~80-85 |
| B | Benzoic Acid Deriv., Pyrazole Acid, MsCl | 1.0 : 1.1 : 1.3 | Ethyl Acetate | 70 | ~90-95 |
| C | Benzoxazinone, Methylamine | 1.0 : ~2.5 | THF/Water | Room Temp | >95 |
Part 3: Application in Anilide Fungicide Synthesis (SDHI)
This compound is a documented intermediate in the synthesis of fungicides like Boscalid. [1]These fungicides often feature an anilide (or benzanilide) core structure, which is critical for inhibiting the succinate dehydrogenase (SDH) enzyme in fungal respiration. The protocol below provides a general method for the crucial amide bond formation step.
Protocol 2: General Protocol for Amide Coupling
This protocol describes the synthesis of an anilide via an acid chloride intermediate, a robust and widely applicable method in industrial synthesis.
Caption: General workflow for anilide synthesis.
1. Preparation of the Acid Chloride:
-
In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl), add the desired carboxylic acid (e.g., 2-(4-chlorophenyl)nicotinic acid for a Boscalid analog) (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
2. Amide Coupling Reaction:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as toluene or dichloromethane.
-
Add a base, such as pyridine or triethylamine (1.2 eq), to act as an acid scavenger.
-
Cool the solution to 0-5°C in an ice bath.
-
Dissolve the crude acid chloride from the previous step in the same solvent and add it dropwise to the amine solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude anilide product.
-
Purify the product by recrystallization or column chromatography.
References
- Method for synthesizing chlorantraniliprole - P
- Synthesis of 2-chloro-4-aminobenzonitrile - PrepChem.com. [Link]
- NOTE Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Deriv
- PROCESS FOR PREPARING CHLORANTRANILIPROLE - TREA. [Link]
- Synthesis of cyantraniliprole and its bioactivity | Request PDF - ResearchG
- CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google P
- WO2021249395A1 - Solid state forms of cyantraniliprole - Google P
- RSC Advances. [Link]
- Synthesis of Cyantraniliprole and Its Bioactivity - Semantic Scholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. WO2021249395A1 - Solid state forms of cyantraniliprole - Google Patents [patents.google.com]
- 5. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
preparation of methyl (E)-2-[(3-chloro-4-cyanophenyl)imino]-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
An Application Note for the Synthesis of Methyl (E)-2-[(3-chloro-4-cyanophenyl)imino]-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Introduction: The Significance of Dihydropyrimidinone Scaffolds
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry. First reported by Italian chemist Pietro Biginelli in 1893, the one-pot synthesis of these compounds via a multi-component reaction has become a classic in organic chemistry.[1][2] DHPMs are of significant interest due to their diverse pharmacological activities, which include roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1][3][4] Their structural similarity to nucleic acid bases like thymine and uracil makes them compelling candidates for drug discovery programs, particularly in the development of novel anticancer, antiviral, and antibacterial agents.[5][6][7]
This application note provides a detailed protocol for the synthesis of a specific, highly functionalized derivative: methyl (E)-2-[(3-chloro-4-cyanophenyl)imino]-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This molecule incorporates several pharmacophorically relevant groups, including chloro and cyano substituents, which can significantly influence its biological activity. The synthesis is achieved through a modified Biginelli-type condensation reaction, a robust and efficient method for generating molecular complexity from simple precursors.[8]
Reaction Principle: The Biginelli Condensation
The synthesis of the target molecule is based on the Biginelli reaction, a three-component condensation.[9] The classical reaction involves an aldehyde, a β-ketoester, and urea under acidic catalysis.[10] This specific protocol utilizes a substituted guanidine in place of urea, leading to the formation of a 2-imino-tetrahydropyrimidine structure.
The reaction mechanism is believed to proceed through several key steps. It is widely accepted that the reaction initiates with the acid-catalyzed condensation between the aldehyde (4-chlorobenzaldehyde) and the urea/guanidine derivative to form an N-acyliminium ion intermediate.[1][2][10] This electrophilic intermediate is then attacked by the enol form of the β-ketoester (methyl acetoacetate). Subsequent cyclization via nucleophilic attack of the remaining nitrogen on the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine ring system.[1][10] The use of an acid catalyst is crucial as it activates both the aldehyde and the urea components, facilitating the key condensation steps.[11]
Figure 1: Conceptual overview of the three-component Biginelli-type reaction.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, culminating in characterization steps to confirm the synthesis of the target compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) | Supplier Notes |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10 | 1.41 g | Reagent grade, >98% |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 10 | 1.16 g (1.09 mL) | Reagent grade, >99% |
| N-(3-chloro-4-cyanophenyl)guanidine nitrate | C₈H₈ClN₆O₃ | 271.64 | 10 | 2.72 g | Synthesized separately or custom order |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 50 mL | Anhydrous, for reaction solvent |
| Concentrated HCl | HCl | 36.46 | catalytic | ~0.5 mL | Reagent grade, ~37% |
| Crushed Ice/Water | H₂O | 18.02 | - | As needed | For workup |
| Ethanol (95%) | - | - | - | As needed | For recrystallization |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (10 mmol, 1.41 g), methyl acetoacetate (10 mmol, 1.16 g), and N-(3-chloro-4-cyanophenyl)guanidine nitrate (10 mmol, 2.72 g).
-
Add 50 mL of absolute ethanol to the flask to dissolve the reactants.
-
Carefully add a few drops (~0.5 mL) of concentrated hydrochloric acid to the mixture to act as a catalyst. The use of strong acid under reflux conditions is a common method for this reaction, though solvent-free methods using other catalysts have also been developed.[3][11]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for approximately 6-8 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
-
Product Isolation and Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing crushed ice with gentle stirring.
-
A solid precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Transfer the solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the pure product.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization and Validation
To confirm the identity and purity of the synthesized methyl (E)-2-[(3-chloro-4-cyanophenyl)imino]-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the following analytical techniques are recommended.[12][13]
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching, C=N (imino), C=O (ester), and C≡N (cyano) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of aromatic protons, the methine proton of the pyrimidine ring, the methyl ester protons, and the C6-methyl protons.
-
¹³C NMR will show signals for all unique carbon atoms, including the carbonyl, imino, and cyano carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, matching the formula C₂₀H₁₆Cl₂N₄O₂.[14]
-
X-ray Crystallography: For unambiguous structural confirmation, single crystals can be grown and analyzed by X-ray diffraction.[14]
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
4-Chlorobenzaldehyde is an irritant. Avoid inhalation and contact with skin.
-
Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
- Bhosale, M. S., Sarvanan, K., & Dighe, N. S. (2021). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology, 13(3), 221-8.
- Wikipedia contributors. (2023). Biginelli reaction. In Wikipedia, The Free Encyclopedia.
- Mayur S. Bhosale, K. Sarvanan, N. S. Dighe. (2021). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology.
- PowerPoint Presentation. (n.d.). BIGINELLI REACTION.
- Naser Z, et al. (n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Ibn AL-Haitham Journal For Pure and Applied Science.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.
- Biginelli Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). ResearchGate.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). Molecules, 27(15), 4939.
- Various strategies for the synthesis of dihydropyrimidones. (n.d.). ResearchGate.
- Heravi, M. M., et al. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Journal of Chemical Research, 42(4), 169-173.
- One-pot synthesis of dihydropyrimidinones. (n.d.). ResearchGate.
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Molecules, 26(12), 3737.
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). RSC Advances, 11(11), 6061-6068.
- Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Advances, 11(59), 37409-37421.
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2015). Bioorganic & Medicinal Chemistry, 23(11), 2661-2685.
- Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences.
- Suma, C., et al. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 271-286.
- Venugopala, K.N., Nayak, S.K., & Odhav B. (2012). Methyl (E)-2-[(3-chloro-4-cyanophenyl)imino]-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E Structure Reports Online, 68(10), o2977-o2978.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIGINELLI REACTION | PPT [slideshare.net]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives - ProQuest [proquest.com]
- 13. rjstonline.com [rjstonline.com]
- 14. Methyl (E)-2-[(3-chloro-4-cyanophenyl)imino]-4-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [openscholar.dut.ac.za]
Application Notes & Protocols: 4-Amino-2-chlorobenzonitrile as a Precursor for Heterocyclic Compounds
Introduction: The Strategic Value of 4-Amino-2-chlorobenzonitrile
In the landscape of modern organic synthesis and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and accessibility of target molecules. This compound (CAS: 20925-27-3) has emerged as a preeminent building block, valued for its trifunctional molecular architecture. The strategic positioning of an amino group, a nitrile moiety, and a chlorine atom on a benzene ring provides a powerful toolkit for constructing a diverse array of complex heterocyclic systems.[1]
The nucleophilic primary amine, the electrophilic nitrile carbon, and the chloro-substituent, which can participate in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, offer orthogonal reactivity. This allows for controlled, stepwise modifications to build scaffolds of significant pharmaceutical interest, such as quinazolines, pyrimidines, and other fused heterocycles known to exhibit a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the key transformations of this compound, complete with field-tested protocols and the underlying chemical principles that govern them.
Compound Profile & Essential Safety Protocols
A thorough understanding of a reagent's properties and hazards is the foundation of safe and reproducible science.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 20925-27-3 | |
| Molecular Formula | C₇H₅ClN₂ | [4] |
| Molecular Weight | 152.58 g/mol | [4] |
| Appearance | Beige or off-white powder/crystalline solid | [4][5] |
| Melting Point | 116-118 °C | |
| Synonyms | 3-Chloro-4-cyanoaniline |
Hazard Analysis & Safe Handling
This compound is a potent chemical intermediate that requires careful handling to mitigate risks.
GHS Hazard Statements:
-
H311: Toxic in contact with skin.[4]
Causality Behind Safety Protocols: The toxicity profile necessitates stringent containment measures. The risk of respiratory irritation from the fine powder requires the use of a certified respirator and handling within a fume hood. The dermal toxicity and potential for sensitization demand the use of impermeable gloves (e.g., nitrile) and protective clothing to prevent skin contact.
Mandatory Laboratory Practices:
-
Engineering Controls: All manipulations involving solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, a face shield, and chemically resistant gloves at all times.[6][7]
-
Handling: Avoid generating dust.[5][6] Do not eat, drink, or smoke in the laboratory.[4][6] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6] Store locked up.[5][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[6]
Key Synthetic Applications & Detailed Protocols
The utility of this compound is best demonstrated through its application in forming key heterocyclic cores. The following protocols are designed to be robust and reproducible.
Synthesis of Quinazoline Scaffolds via Cyclocondensation
Mechanistic Insight: The ortho orientation of the amino and nitrile groups is ideal for intramolecular cyclization reactions to form six-membered rings. In the presence of a single-carbon electrophile like formamide, the amino group acts as the initial nucleophile. Subsequent intramolecular attack of the newly formed amidine nitrogen onto the nitrile carbon, followed by tautomerization, yields the stable aromatic 4-aminoquinazoline ring system. This is a variation of the well-established Niementowski quinazoline synthesis.[8]
This protocol details the cyclocondensation reaction with formamide, which serves as both a reactant and solvent.
-
Reagents & Equipment:
-
This compound (1.52 g, 10 mmol)
-
Formamide (30 mL)
-
100 mL round-bottom flask
-
Reflux condenser, magnetic stirrer, heating mantle/oil bath
-
Ice bath, Buchner funnel, filtration flask
-
-
Step-by-Step Procedure (Conventional Heating):
-
Setup: To a 100 mL round-bottom flask, add this compound (1.52 g, 10 mmol) and formamide (30 mL).[8]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 150-160 °C using an oil bath.[8]
-
Reaction: Stir the reaction mixture vigorously at this temperature for 3-5 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with Ethyl Acetate/Hexane (e.g., 7:3 v/v). The starting material will have a different Rf value than the more polar product.
-
Work-up: After completion, cool the flask to room temperature. Pour the reaction mixture slowly into 200 mL of stirred ice-water. A precipitate will form.[8]
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water (3 x 30 mL) followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 4-amino-6-chloroquinazoline.
-
Sources
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Amino-2-chlorobenzonitrile
Introduction: The Strategic Importance of 4-Amino-2-chlorobenzonitrile in Synthesis
This compound is a highly versatile and strategically important building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a nucleophilic amino group, an electrophilic chloro-substituent amenable to cross-coupling, and a synthetically flexible nitrile group, allows for the construction of a diverse array of complex molecular architectures. The chlorine atom at the 2-position, activated by the electron-withdrawing nitrile group at the 4-position, makes this substrate particularly well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating C-C and C-N bonds, enabling the synthesis of novel pharmaceutical intermediates and functional materials.[1]
This guide provides an in-depth exploration of key palladium-catalyzed reactions involving this compound, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations for successful execution. The protocols provided are based on established methodologies for related aryl chlorides and are intended to serve as robust starting points for reaction optimization.
The Challenge and Opportunity of Aryl Chlorides in Cross-Coupling
Historically, the use of aryl chlorides in palladium-catalyzed cross-coupling has been challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[1][2][3] However, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have revolutionized the field, enabling the efficient coupling of these more cost-effective and abundant starting materials.[1][2][3][4][5] The presence of the electron-withdrawing nitrile group in this compound facilitates the oxidative addition of the C-Cl bond to the Pd(0) center, making it a more reactive substrate than simple chlorobenzene. Conversely, the amino group can potentially coordinate to the palladium catalyst, which may require careful selection of ligands to ensure high catalytic activity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an aryl halide and an organoboron reagent.[6][7] For this compound, this reaction opens a direct path to a wide range of substituted 4-aminobenzonitrile derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of a bulky, electron-rich ligand is crucial for promoting both the oxidative addition of the aryl chloride and the subsequent reductive elimination. The base plays a critical role in activating the organoboron species for transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Chloro-4-fluoroaniline | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 88 |
| 3 | 4-Chloro-3-nitroaniline | 4-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 120 | 24 | 75 |
This table presents data for analogous aryl chlorides to guide reaction optimization.
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of electron-deficient aryl chlorides.[8][9]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Then, add the degassed solvent mixture (e.g., 8 mL of toluene and 2 mL of water).
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[10][11][12] This reaction is particularly valuable for synthesizing substituted anilines and other arylamine derivatives from this compound.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[10][12] The use of bulky, electron-rich phosphine ligands is critical to facilitate the reductive elimination step, which is often rate-limiting.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | 16 | 92 |
| 2 | 2-Chlorobenzonitrile | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 110 | 24 | 85 |
| 3 | 4-Chloroanisole | Benzylamine | [Pd(cinnamyl)Cl]₂ (1) | BrettPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 90 |
This table presents data for analogous aryl chlorides to guide reaction optimization.
Recommended Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures known to be effective for a range of aryl chlorides.[10][13]
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a dried reaction vessel.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2.0 mmol). Add this compound (1.0 mmol).
-
Solvent and Nucleophile Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL), followed by the amine (1.2 mmol).
-
Reaction Conditions: Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After completion, cool the mixture to room temperature. Quench the reaction carefully with water.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct and efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15][16] This reaction is instrumental for introducing alkynyl moieties into the this compound scaffold.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[14] The palladium cycle mirrors that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper co-catalyst facilitates the deprotonation of the terminal alkyne and its subsequent transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[14][17]
Sources
- 1. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
The Acylation of 4-Amino-2-chlorobenzonitrile: A Comprehensive Guide to Synthesizing Key Pharmaceutical Intermediates
An Application Note and Protocol for Researchers
Abstract
This technical guide provides a detailed exploration of the N-acylation of 4-Amino-2-chlorobenzonitrile with acid chlorides. This reaction is a cornerstone transformation for converting a versatile building block into high-value amide intermediates crucial for drug discovery and materials science. We delve into the underlying reaction mechanisms, present validated, step-by-step protocols with explanations for key procedural choices, offer troubleshooting advice, and summarize the reaction's significance, particularly in the synthesis of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and well-grounded understanding of this essential synthetic reaction.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable and versatile building block in modern organic synthesis.[1] Its utility stems from the strategic placement of three distinct functional groups on the aromatic ring: a nucleophilic primary amine, a halogen handle for cross-coupling reactions, and a nitrile group that can serve as a hydrogen bond acceptor or be transformed into other functionalities.[1]
The reaction of the primary amino group with acid chlorides to form N-acyl derivatives is a particularly powerful transformation. This N-acylation serves two primary purposes in multi-step synthesis:
-
Protection and Modulation: It protects the highly reactive amino group, allowing for selective reactions at other sites on the molecule.[2]
-
Pharmacophore Integration: The resulting amide bond is a critical structural motif in a vast array of biologically active molecules. Derivatives of this compound are foundational intermediates in the synthesis of numerous targeted therapeutics, most notably kinase inhibitors used in oncology.[1][3]
This guide will focus on providing the practical knowledge necessary to successfully perform and optimize this key synthetic step.
Reaction Mechanism and Scientific Rationale
The reaction between this compound and an acid chloride is a classic example of nucleophilic acyl substitution . The mechanism proceeds through a well-understood pathway.
The Nucleophilic Attack
The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amino group acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[1][4] This forms a tetrahedral intermediate.
The Role of Electron-Withdrawing Groups
It is critical to recognize that the nucleophilicity of the amino group in this compound is attenuated compared to that of simple aniline. The presence of the electron-withdrawing chloro (-I) and nitrile (-I, -R) groups reduces the electron density on the nitrogen atom.[5] This decreased reactivity means that reactions may require slightly more forcing conditions—such as elevated temperatures, longer reaction times, or the use of a highly reactive acylating agent—to achieve high conversion.[6]
The Indispensable Role of a Base
During the reaction, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. This, along with the loss of a proton from the nitrogen, results in the formation of the stable amide product and one equivalent of hydrochloric acid (HCl).[7]
The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential. Pyridine or triethylamine are commonly used for this purpose.[7][8][9] The base serves to neutralize the HCl byproduct, shifting the reaction equilibrium towards the product side and ensuring the reaction proceeds to completion.[7][10]
Diagram 1: Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for the acylation of an amine.
Validated Experimental Protocols
Two primary protocols are presented below. Protocol 1 is a general method in an anhydrous organic solvent, while Protocol 2 utilizes aqueous conditions, which can be advantageous for certain substrates and for simplifying purification.
Protocol 1: N-Acetylation in Anhydrous Solvent (Synthesis of N-(3-chloro-4-cyanophenyl)acetamide)
This protocol details the reaction with acetyl chloride as a representative acid chloride.
Materials & Equipment:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 - 1.2 eq)
-
Pyridine or Triethylamine (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with stir bar
-
Dropping funnel or syringe
-
Ice bath
-
Standard glassware for aqueous workup and purification
-
TLC plates (e.g., silica gel 60 F254)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acetyl chloride. An inert atmosphere protects the reaction from atmospheric moisture.
-
-
Addition of Acylating Agent: Cool the stirred solution to 0 °C using an ice bath. Add acetyl chloride (1.1 eq) dropwise via a syringe over 5-10 minutes.
-
Rationale: The reaction is often exothermic. Slow, cooled addition helps to control the reaction rate and minimize potential side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-16 hours.
-
Rationale: While some reactions are rapid, the reduced nucleophilicity of the starting amine may require an extended reaction time to ensure complete conversion.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product should have a different Rf value than the starting amine.
-
Rationale: TLC is a quick and effective way to determine if the starting material has been consumed.
-
-
Aqueous Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel.
-
Rationale: The workup is designed to remove the base, unreacted acid chloride, and water-soluble salts.
-
-
Extraction and Washing: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers and wash sequentially with:
-
1 M HCl (aq) (to remove pyridine/triethylamine)
-
Saturated NaHCO₃ (aq) (to remove any remaining acidic species)
-
Brine (saturated NaCl solution, to aid in drying)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, N-(3-chloro-4-cyanophenyl)acetamide, can be purified by either:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method to obtain high purity.[6]
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, purification via silica gel column chromatography using a gradient of ethyl acetate in hexanes is standard.[6]
-
Diagram 2: Experimental Workflow
Caption: A generalized workflow for the N-acylation reaction.
Protocol 2: Acylation in an Aqueous System (Schotten-Baumann-like Conditions)
This method can be greener and simpler, avoiding the need for dry solvents. It is particularly effective when the product is a solid that precipitates from the reaction mixture.
Materials & Equipment:
-
This compound (1.0 eq)
-
Acid Chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Sodium Acetate or Sodium Bicarbonate (1.5 - 2.0 eq)
-
Water and Acetone (as a co-solvent)
-
Erlenmeyer flask or beaker with vigorous stirring
-
Buchner funnel for vacuum filtration
Procedure:
-
Setup: In an Erlenmeyer flask, dissolve sodium acetate (1.5 eq) in water. Add the this compound. If the amine is not soluble, add a minimal amount of a water-miscible co-solvent like acetone to create a suspension or solution.[11]
-
Addition: While stirring the amine mixture vigorously, add the acid chloride (1.1 eq), potentially dissolved in a small amount of acetone, dropwise.[11]
-
Rationale: Vigorous stirring is essential to ensure proper mixing of the organic and aqueous phases.
-
-
Reaction and Precipitation: Stir the reaction at room temperature for 1-2 hours. The N-acylated product will often precipitate as a solid.[12][13]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with cold water to remove inorganic salts. The product can be further purified by recrystallization.
Data Summary
The choice of acid chloride and reaction conditions will influence the outcome. The following table provides a general overview for planning experiments.
| Acid Chloride | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield | Purification Method |
| Acetyl Chloride | Pyridine | DCM | 0 to RT | 4-12 | 85-95% | Recrystallization |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 6-18 | 80-90% | Recrystallization |
| Chloroacetyl Chloride | Triethylamine | DCM | 0 to RT | 2-8 | 88-96% | Column Chromatography |
| Cyclopropanecarbonyl chloride | Pyridine | DCM | 0 to 50 | 12-24 | 75-85% | Column Chromatography |
Note: Yields are estimates and highly dependent on reaction scale, purity of reagents, and efficiency of purification.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive (hydrolyzed) acid chloride. 2. Insufficient base. 3. Reagents/solvent contain water. 4. Low nucleophilicity of the amine. | 1. Use freshly opened or distilled acid chloride. 2. Ensure at least 1.1 equivalents of base are used. 3. Use anhydrous solvents and dry glassware. 4. Increase reaction temperature (e.g., reflux) or extend reaction time.[6] |
| Multiple Products on TLC | 1. Incomplete reaction (starting material present). 2. Formation of side products. | 1. Allow the reaction to run longer or add a slight excess of acid chloride. 2. Ensure controlled, low-temperature addition of the acid chloride. Purify via column chromatography. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Product is an oil and will not crystallize. | 1. Use a shallow solvent gradient during column chromatography for better separation. 2. Attempt to form a salt or triturate with a non-polar solvent (like hexanes or pentane) to induce solidification. If it remains an oil, column chromatography is the best option.[6] |
Applications in Drug Discovery: Building Blocks for Kinase Inhibitors
The N-acylated derivatives of this compound are of immense interest to the pharmaceutical industry. The resulting amide scaffold is a key component in the synthesis of many small-molecule kinase inhibitors.[1] Kinases are enzymes that are often dysregulated in diseases like cancer, making them prime therapeutic targets.[1]
For example, the core structure of this compound is found in the synthesis pathway of Lenvatinib, a multi-kinase inhibitor used to treat certain types of cancer.[3] The initial steps often involve acylation or related reactions at the amino group to build the complex heterocyclic systems characteristic of these drugs.[3] The nitrile group often plays a crucial role as a hydrogen bond acceptor, interacting with key residues in the kinase's ATP-binding pocket.[14]
References
- In the acetylation of aniline, what role does pyridine play in th... | Study Prep in Pearson+. (n.d.). Pearson+.
- Technical Support Center: N-Acylation of Hindered Anilines - Benchchem. (n.d.). BenchChem.
- Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Pearson+.
- What is the role of pyridine in the acylation - eSaral. (n.d.). eSaral.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines - Benchchem. (n.d.). BenchChem.
- What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (n.d.). Vedantu.
- Amines - NCERT. (n.d.). NCERT.
- This compound | 20925-27-3 - Benchchem. (n.d.). BenchChem.
- 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021, August 16). Chemistry LibreTexts.
- Optimizing temperature and reaction time for 4-Aminobenzonitrile derivatization - Benchchem. (n.d.). BenchChem.
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences.
- 20.17: Reactions of Acid Chlorides - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts.
- Acetamide,N-(3-chloro-4-cyanophenyl)- 22304-33-2 wiki - Guidechem. (n.d.). Guidechem.
- 22304-33-2|N-(3-Chloro-4-cyanophenyl)acetamide - BLDpharm. (n.d.). BLDpharm.
- N-(3-chloro-4-cyanophenyl)acetamide | CAS#:22304-33-2 | Chemsrc. (2025, October 22). Chemsrc.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). ACS Publications.
- Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile - Benchchem. (n.d.). BenchChem.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). National Institutes of Health.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ncert.nic.in [ncert.nic.in]
- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 9. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 10. esaral.com [esaral.com]
- 11. ias.ac.in [ias.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group in 4-Amino-2-chlorobenzonitrile
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the primary amino group of 4-Amino-2-chlorobenzonitrile. As a versatile building block in medicinal chemistry and drug discovery, the strategic modification of this aniline derivative is crucial for the synthesis of compound libraries and the exploration of structure-activity relationships (SAR). This document details methodologies for several key transformations, including acylation, sulfonylation, urea and thiourea formation, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. Each section provides an in-depth explanation of the reaction mechanism, step-by-step experimental protocols, and guidance on the characterization of the resulting products. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these procedures effectively.
Introduction: The Strategic Importance of this compound
This compound is a trifunctional aromatic compound featuring a nucleophilic amino group, a nitrile moiety, and a chloro substituent. This unique combination of functional groups makes it a highly valuable starting material for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics and agrochemicals.[1] The primary amino group serves as a key handle for derivatization, allowing for its conversion into a wide range of functionalities, thereby modulating the compound's physicochemical properties, biological activity, and metabolic stability.
The electron-withdrawing nature of the para-nitrile group and the ortho-chloro group slightly deactivates the amino group compared to aniline, yet it remains sufficiently nucleophilic to participate in a broad spectrum of chemical transformations. Understanding how to selectively and efficiently modify this amino group is fundamental to leveraging the full synthetic potential of this scaffold.
Core Derivatization Strategies and Protocols
This section details several robust and widely applicable methods for the derivatization of the amino group of this compound.
N-Acylation: Formation of Amides
N-acylation is one of the most fundamental and frequently employed derivatizations of anilines. The reaction of this compound with an acylating agent, such as an acyl chloride or acid anhydride, results in the formation of a stable amide bond. This transformation is often used to install specific pharmacophores or to serve as a protecting group.
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), and subsequent deprotonation of the nitrogen by a base to yield the neutral amide product.[1]
Caption: General workflow for N-acylation.
Protocol 2.1.1: Synthesis of N-(3-chloro-4-cyanophenyl)acetamide
This protocol describes the acetylation of this compound using acetyl chloride.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM (approx. 0.2 M).
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the desired product.
-
Data Presentation:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-(3-chloro-4-cyanophenyl)acetamide | C₉H₇ClN₂O | 194.62 | 22304-33-2[2][3][4] |
N-Sulfonylation: Formation of Sulfonamides
The reaction of this compound with a sulfonyl chloride in the presence of a base yields a sulfonamide. This functional group is a common feature in many pharmaceutical agents due to its ability to act as a hydrogen bond donor and acceptor.
Mechanism: Similar to acylation, N-sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct.
Protocol 2.2.1: General Procedure for the Synthesis of N-(3-chloro-4-cyanophenyl)arenesulfonamides
-
Materials:
-
This compound (1.0 eq)
-
Arenesulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add pyridine or TEA and cool the solution to 0 °C.
-
Add the arenesulfonyl chloride portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work up the reaction as described in Protocol 2.1.1 (steps 5-6).
-
Purify the product by recrystallization or column chromatography.
-
Data Presentation:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) |
| N-(3-chloro-4-cyanophenyl)benzenesulfonamide | C₁₃H₉ClN₂O₂S | 308.74 |
Urea and Thiourea Formation
The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in biologically active molecules due to their excellent hydrogen-bonding capabilities.
Mechanism: The reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is typically fast and often does not require a catalyst.
Caption: Synthesis of Urea and Thiourea Derivatives.
Protocol 2.3.1: Synthesis of 1-(3-chloro-4-cyanophenyl)-3-phenylurea
-
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Toluene or THF, anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous toluene or THF in a round-bottom flask.
-
Add phenyl isocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Protocol 2.3.2: Synthesis of 1-(3-chloro-4-cyanophenyl)-3-phenylthiourea
-
Materials:
-
This compound (1.0 eq)
-
Phenyl isothiocyanate (1.05 eq)
-
Ethanol or THF
-
-
Procedure:
-
Dissolve this compound in ethanol or THF.
-
Add phenyl isothiocyanate and stir the mixture at room temperature or under reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may crystallize out.
-
Collect the product by filtration or concentrate the solvent and purify by recrystallization.
-
Data Presentation:
| Derivative Type | Representative Analog | Analog 1H NMR Data (CDCl₃, 400MHz) | Reference |
| Urea | 3-(3-chloro-4-methoxy phenyl)-1,1-dimethyl urea | δ: 7.34 (d, 1H), 7.17 (m, 2H), 6.95 (brs, 1H), 3.84 (s, 3H), 3.05 (s, 6H) | [7][8] |
| Thiourea | N-phenylthiourea | Representative IR and NMR data would be used for characterization. | [9] |
Reductive Amination: N-Alkylation
Reductive amination is a powerful method for the N-alkylation of amines. It involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides.
Mechanism: The reaction begins with the formation of a carbinolamine, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the amine.[10][11] These reducing agents are preferred because they are less reactive towards the starting aldehyde or ketone.[10]
Protocol 2.4.1: General Procedure for Reductive Amination
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Methanol (MeOH) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the carbonyl compound in MeOH or DCE.
-
If using NaBH₃CN, add a few drops of glacial acetic acid to maintain a slightly acidic pH (around 5-6).
-
Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination: N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an amine and an aryl halide or triflate.[12][13] This reaction is exceptionally useful for synthesizing N-aryl and N-heteroaryl derivatives of this compound, which can be challenging to prepare via traditional nucleophilic aromatic substitution.
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 2.5.1: General Procedure for Buchwald-Hartwig N-Arylation
-
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add this compound and the aryl halide.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Characterization of Derivatives
The successful synthesis of derivatives should be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Disappearance of the -NH₂ signal (typically a broad singlet) and the appearance of a new N-H signal (e.g., a singlet or triplet for amides and sulfonamides) at a different chemical shift. New signals corresponding to the introduced acyl, sulfonyl, alkyl, or aryl group will also be present.
-
¹³C NMR: Shifts in the aromatic carbon signals, particularly the carbon attached to the nitrogen, and the appearance of new carbon signals from the derivatizing group.
-
-
Mass Spectrometry (MS): Confirmation of the molecular weight of the product through the observation of the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).
-
Infrared (IR) Spectroscopy:
-
Disappearance of the N-H stretching bands of the primary amine (typically two bands around 3300-3500 cm⁻¹).
-
Appearance of a new N-H stretching band for the secondary amide or sulfonamide (typically a single band around 3300 cm⁻¹).
-
Appearance of a strong carbonyl (C=O) stretching band for amides (around 1650-1700 cm⁻¹) or S=O stretching bands for sulfonamides (around 1350 and 1160 cm⁻¹).
-
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the successful derivatization of the amino group of this compound. By understanding the underlying mechanisms and paying close attention to the experimental details, researchers can effectively synthesize a wide variety of derivatives for applications in drug discovery, agrochemicals, and materials science. The provided characterization guidance and comparative data from analogous compounds serve as a valuable reference for product validation.
References
- Wikipedia. (2024).
- Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PubMed Central.
- Gowda, B. T., Svoboda, I., & Fuess, H. (2007). N-(3-Chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o381.
- PubChem. (2024). This compound. [Link]
- Google Patents. (2016).
- Master Organic Chemistry. (2017).
- Google Patents. (1973).
- Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Inform
- Google Patents. (2016).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997–1004.
- Organic Chemistry Portal. (2022). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
- Google Patents. (2011). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
- IJCRT.org. (2020). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]
- ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
- Gowda, B. T., Tokarčík, M., Kožíšek, J., & Svoboda, I. (2008). N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1825.
- Gowda, B. T., Kozisek, J., & Tokarcik, M. (2011). 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1017.
- Gowda, B. T., Svoboda, I., & Fuess, H. (2007). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o383.
- Gowda, B. T., Svoboda, I., & Fuess, H. (2008). N-(3-Chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1825.
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 21-32.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997–1004.
- Google Patents. (2012). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PubMed Central.
- Google Patents. (2018). EP3404032B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.
- Google Patents. (1980).
- Chemsrc. (2024). N-(3-chloro-4-cyanophenyl)acetamide | CAS#:22304-33-2. [Link]
- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central.
- Google Patents. (2014). CN103880738A - Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.
- Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl) benzamide derivatives as potential urease inhibitors. Scientific Reports, 13(1), 18767.
- Ugi Four-Component Reactions Using Altern
- ResearchGate. (2020). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... [Link]
- α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17849-17855.
- Google Patents. (1980).
- ResearchGate. (2023).
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 446–493.
- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI.
- EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 24-27.
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 22304-33-2|N-(3-Chloro-4-cyanophenyl)acetamide|BLD Pharm [bldpharm.com]
- 4. N-(3-chloro-4-cyanophenyl)acetamide | CAS#:22304-33-2 | Chemsrc [chemsrc.com]
- 5. N-(3-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]
- 8. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
- 9. ijcrt.org [ijcrt.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of the Nitrile Group in 4-Amino-2-chlorobenzonitrile
This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a detailed exploration of the chemical transformations targeting the nitrile moiety of 4-Amino-2-chlorobenzonitrile, a versatile and high-value scaffold in modern synthetic chemistry. The unique electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile and chloro substituents imparts a distinct reactivity profile to this molecule.[1] This document moves beyond simple procedural lists to explain the mechanistic rationale behind protocol choices, offering a robust framework for predictable and efficient synthesis.
Foundational Chemistry and Strategic Importance
This compound is a key building block in the synthesis of a wide array of complex organic molecules, including kinase inhibitors and other pharmacologically active agents.[1] The nitrile group (-C≡N) is a cornerstone of its synthetic utility, serving as a precursor to several critical functional groups such as carboxylic acids, primary amines, and tetrazoles.[2][3] The polarized carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to nucleophilic attack, which is the basis for its diverse transformations.[4] This guide focuses on four principal, high-impact functionalization pathways of the nitrile group: hydrolysis, reduction, cycloaddition, and the addition of organometallic reagents.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is toxic if swallowed and may cause skin and serious eye irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8] Work in a well-ventilated fume hood.[6]
-
Handling: Avoid creating dust.[5][6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]
-
Spills & Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[5] Dispose of waste in a suitable, labeled container according to local regulations.[8]
Pathway I: Hydrolysis to 4-Amino-2-chlorobenzoic Acid
The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that opens pathways to amides, esters, and other acid derivatives.[9] This reaction proceeds via an amide intermediate and can be catalyzed by either acid or base.[10][11]
Mechanistic Insight
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[12][13] Tautomerization of the resulting imidic acid intermediate yields the corresponding amide, which is then further hydrolyzed to the carboxylic acid.[11] In base-catalyzed hydrolysis, a strong nucleophile (e.g., hydroxide) directly attacks the nitrile carbon, followed by protonation and tautomerization to the amide, which is subsequently hydrolyzed.[11]
Caption: Mechanisms for acid- and base-catalyzed nitrile hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the hydrolysis of substituted benzonitriles.[14]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 32.7 mmol).
-
Reagent Addition: Carefully add a 10 M aqueous solution of sulfuric acid (50 mL). The electron-donating amino group can increase the rate of hydrolysis in moderately concentrated acid.[14]
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The product, 4-Amino-2-chlorobenzoic acid, will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) and dry it under vacuum to yield the final product. Recrystallization from an ethanol/water mixture can be performed for higher purity.[15]
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | H₂SO₄ or HCl (aq) | NaOH or KOH (aq) |
| Temperature | Reflux | Reflux |
| Typical Time | 4-12 hours | 4-12 hours |
| Initial Product | Carboxylic Acid | Carboxylate Salt |
| Work-up | Basification | Acidification |
| Consideration | Electron-withdrawing groups can accelerate hydrolysis in highly concentrated acid.[14] | Avoids potential sulfonation of the aromatic ring. |
Pathway II: Reduction to 4-(Aminomethyl)-2-chloroaniline
The reduction of a nitrile to a primary amine is a powerful synthetic tool, creating a valuable diamine scaffold.[1] This transformation requires potent reducing agents or catalytic hydrogenation.
Mechanistic Insight
Strong hydride donors like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. The reaction involves two sequential nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[11] The first addition forms an imine salt intermediate, which is then rapidly reduced by a second hydride addition to form a diamidoaluminate complex. Aqueous work-up then liberates the primary amine.[11] Alternatively, catalytic hydrogenation over metals like Raney nickel achieves the same transformation by adding two equivalents of H₂ across the triple bond.[16]
Caption: General pathway for the reduction of a nitrile to a primary amine.
Experimental Protocol: Reduction with LiAlH₄
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Setup: In an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.5 g, 65.9 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).
-
Substrate Addition: Dissolve this compound (5.0 g, 32.7 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (2.5 mL) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous NaOH (2.5 mL), and finally, more water (7.5 mL). Stir the resulting granular precipitate for 30 minutes.
-
Purification: Filter the granular solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation | NaBH₄ / CoCl₂ |
| Reagent | Lithium Aluminum Hydride | H₂ gas, Raney Ni or Pd/C | Sodium Borohydride, Cobalt(II) Chloride |
| Solvent | Anhydrous Ether, THF | Ethanol, Methanol | Methanol |
| Conditions | Reflux, Inert Atmosphere | Elevated pressure (50-100 psi H₂), RT to 50 °C | Room Temperature |
| Selectivity | High, reduces many functional groups | Can be selective, may require Boc-protection of existing amines.[17][18] | Good for selective nitrile reduction.[19] |
| Safety | Pyrophoric, water-reactive | Flammable H₂ gas, catalyst handling | Milder conditions |
Pathway III: [3+2] Cycloaddition to 5-(4-Amino-2-chlorophenyl)-1H-tetrazole
The conversion of nitriles into tetrazoles is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group.[20][21] The reaction is a [3+2] cycloaddition between the nitrile and an azide source.[22]
Mechanistic Insight
The most common method involves the reaction of the nitrile with sodium azide (NaN₃), often in the presence of a catalyst like zinc chloride or an ammonium salt in a polar aprotic solvent like DMF.[23] The catalyst coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide ion. The subsequent intramolecular cyclization and protonation steps yield the 5-substituted-1H-tetrazole.
Caption: Synthesis of a tetrazole via [3+2] cycloaddition.
Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis
Caution: Sodium azide is highly toxic. Handle with extreme care. Acidification of azides can produce highly explosive hydrazoic acid (HN₃). Perform in a well-ventilated fume hood.
-
Setup: In a 100 mL round-bottom flask, combine this compound (3.0 g, 19.7 mmol), sodium azide (1.53 g, 23.6 mmol), and zinc chloride (2.68 g, 19.7 mmol).
-
Solvent Addition: Add water (30 mL) to the flask. The use of water as a solvent is a green and effective approach for this synthesis.[23]
-
Reaction: Heat the suspension to reflux (100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add 3 M hydrochloric acid (HCl) until the pH of the solution is ~2. This will protonate the tetrazole and precipitate it from the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
| Parameter | ZnCl₂ / H₂O | NH₄Cl / DMF |
| Catalyst/Additive | Zinc Chloride | Ammonium Chloride |
| Solvent | Water | Dimethylformamide (DMF) |
| Temperature | Reflux (100 °C) | 110-120 °C |
| Advantages | Greener solvent, often good yields.[23] | Classical and widely used method.[23] |
| Disadvantages | May require longer reaction times. | High boiling point solvent, potential for side reactions. |
Pathway IV: Addition of Organometallic Reagents to form Ketones
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a direct route to ketones after an aqueous work-up.[1] This method allows for the formation of a new carbon-carbon bond.
Mechanistic Insight
The carbanionic carbon of the organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile.[24] This addition forms a resonance-stabilized magnesium imine salt (for Grignard reagents). A key feature of this reaction is that the intermediate salt is stable and does not react with a second equivalent of the organometallic reagent. Subsequent hydrolysis with aqueous acid protonates the nitrogen and replaces it with an oxygen atom, yielding the final ketone product.[11]
Experimental Protocol: Grignard Reaction to form 1-(4-Amino-2-chlorophenyl)ethan-1-one
-
Setup: In an oven-dried, 250 mL three-neck round-bottom flask under a nitrogen atmosphere, place this compound (4.0 g, 26.2 mmol) and dissolve it in anhydrous diethyl ether (100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (MeMgBr, 1.1 eq, ~9.6 mL of a 3.0 M solution in diethyl ether) dropwise via a syringe. A precipitate will form.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 1 M aqueous HCl (50 mL). Stir vigorously until the intermediate salt is fully hydrolyzed and two clear layers are observed.
-
Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude ketone, which can be purified by column chromatography or recrystallization.
Overall Synthetic Pathways
The following diagram provides a high-level overview of the functionalization possibilities for the nitrile group of this compound, illustrating its versatility as a synthetic intermediate.
Caption: Key transformations of the nitrile group in this compound.
References
- Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.
- Wikipedia. (n.d.). Nitrile reduction.
- Satoh, T., et al. (1969). A novel selective reduction of nitriles to primary amines. Tetrahedron Letters, 10(52), 4555-4558.
- Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483.
- RSC Publishing. (2021, December 7). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements.
- University of Dundee Research Portal. (2001, April 6). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.
- ResearchGate. (2025). Transformation of aromatic bromides into aromatic nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Sabinet African Journals. (n.d.). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds.
- Beilstein Journal of Organic Chemistry. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- PubMed Central (PMC). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.
- ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- ResearchGate. (2025). Aromatic Chloride to Nitrile Transformation: Medicinal and Synthetic Chemistry.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile.
- PubMed. (2022, November 2). The Renaissance of Organo Nitriles in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles.
- PubMed Central (PMC). (n.d.). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- ResearchGate. (n.d.). Conversion of nitrile to other functional groups.
- Global Substance Registration System (GSRS). (n.d.). This compound.
- ResearchGate. (n.d.). An overview of synthetic modification of nitrile group in polymers and applications.
- Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- PubChem. (n.d.). This compound.
- Crash Course. (2021, May 26). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. znaturforsch.com [znaturforsch.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 20. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
- 22. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 23. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
scale-up synthesis of 4-Amino-2-chlorobenzonitrile
An Application Note and Protocol for the Scale-Up Synthesis of 4-Amino-2-chlorobenzonitrile
Abstract
This document provides a comprehensive guide for the , a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and dye molecules.[1] Its versatile structure, featuring amino, chloro, and nitrile functional groups, offers multiple reaction sites for creating a wide array of derivatives.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters necessary for a safe, efficient, and reproducible scale-up. We present a detailed protocol based on the robust and high-yielding reduction of 2-chloro-4-nitrobenzonitrile using hydrazine monohydrate, a method well-suited for industrial application.[2]
Strategic Overview: Selecting a Scalable Synthetic Pathway
Several synthetic routes to this compound have been documented, including the catalytic amination of 2-chlorobenzonitrile and the ammoxidation of 2-chlorotoluene.[1] However, for large-scale production, the most effective strategy often involves the chemoselective reduction of a readily available nitro precursor, 2-chloro-4-nitrobenzonitrile.[1] This approach is favored for its high regioselectivity and typically excellent yields.
The core transformation is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂), leaving the nitrile and chloro functionalities intact. Common reducing agents for this transformation include stannous chloride (SnCl₂) in hydrochloric acid[3] and hydrazine monohydrate with a catalyst or, as detailed here, as both the reagent and solvent.[2] The hydrazine-based method offers the advantage of a simpler work-up, as the byproducts are primarily nitrogen gas and water.
Reaction Mechanism: Nitro Group Reduction
The reduction of an aromatic nitro compound with hydrazine is a well-established transformation. The reaction proceeds through a series of intermediate steps involving the transfer of hydrogen from hydrazine to the nitro group, ultimately leading to the formation of the amine. The process is often initiated by heat and results in the evolution of nitrogen gas, which serves as a convenient, albeit qualitative, indicator of reaction progress.
Caption: General reaction scheme for the synthesis.
Critical Parameters for Process Scale-Up
Transitioning a synthesis from the laboratory bench to a pilot or production scale requires meticulous attention to process variables that can dramatically impact safety, yield, and purity.
-
Temperature Control: The reduction of nitro compounds is highly exothermic.[4] Uncontrolled temperature spikes can lead to dangerous pressure buildup from rapid nitrogen evolution and the formation of undesirable side products. A robust reactor cooling system and a strategy of controlled, portion-wise addition of the starting material are essential for maintaining the reaction within a safe operating temperature range.[4]
-
Reagent Addition and Stoichiometry: The protocol described utilizes a significant excess of hydrazine monohydrate. While this ensures the reaction goes to completion, the initial heating and subsequent addition of the nitro-compound must be carefully controlled to manage the rate of reaction and gas evolution.
-
Work-up and Product Isolation: The method of quenching is critical for safety and product quality. Pouring the hot reaction mixture into a large volume of stirred ice water rapidly cools the mixture and precipitates the product, making it readily available for isolation by filtration.[2] The efficiency of this step is paramount to maximizing isolated yield.
-
Purification Strategy: For pharmaceutical and other high-spec applications, achieving purity greater than 99% is often required.[4] Recrystallization is an effective method for removing residual impurities. The choice of solvent is key; water is a cost-effective and environmentally favorable choice for this compound.[2]
Detailed Scale-Up Protocol
This protocol is adapted from a procedure documented in the chemical literature and is intended for execution by trained professionals in an appropriate manufacturing environment.[2]
Equipment and Materials
-
Equipment:
-
Glass-lined or stainless steel reactor (e.g., 100 L) equipped with an overhead mechanical stirrer, reflux condenser, temperature probe (thermocouple), and an inlet for controlled additions.
-
Heating/cooling mantle or jacketed system for the reactor.
-
Large-volume quench tank with stirrer.
-
Filtration apparatus (e.g., Nutsche filter-dryer or large Buchner funnel setup).
-
Vacuum oven for drying.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles and face shield, flame-retardant lab coat, respiratory protection.[5][6]
-
-
Chemicals:
-
2-chloro-4-nitrobenzonitrile (Starting Material)
-
Hydrazine monohydrate (Reagent/Solvent)
-
Deionized Water (for work-up and recrystallization)
-
Ice
-
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
(Based on a 40g starting material scale, adaptable for larger equipment)
-
Reactor Charging: In a well-ventilated fume hood or designated production bay, charge the reactor with hydrazine monohydrate (110 mL). Add an initial portion of 2-chloro-4-nitrobenzonitrile (5.0 g, 0.027 mol).[2]
-
Reaction Initiation: Begin stirring the mixture and gently heat the reactor contents. The reaction will initiate, evidenced by the evolution of nitrogen gas.[2]
-
Controlled Addition: Once the reaction has started, begin the portion-wise addition of the remaining 2-chloro-4-nitrobenzonitrile (35.0 g, 0.192 mol). Control the addition rate to maintain a steady, manageable evolution of nitrogen gas and to keep the internal temperature within a safe, predetermined range (e.g., below 100°C).
-
Reaction Completion: After the addition is complete, continue to monitor the gas evolution. Once the evolution of nitrogen has largely ceased, heat the reaction mixture to reflux (approximately 118-120°C) for 30 minutes to ensure the reaction goes to completion.[2]
-
Quenching and Precipitation: In a separate, large vessel, prepare a stirred mixture of ice and water. Carefully pour the hot reaction mixture into the stirred ice water. The product will precipitate as a solid.[2]
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold water to remove any residual hydrazine and other water-soluble impurities.
-
Purification: Transfer the crude solid to a clean vessel. Add a sufficient amount of deionized water to form a slurry and heat with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Final Filtration and Drying: Filter the purified crystals and wash with a small amount of cold water. Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a beige or light yellow powder.[7]
Safety and Environmental Health (EHS)
Scaling up this synthesis requires a stringent adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, a face shield, and a lab coat.[5][7] Use only in a well-ventilated area or with respiratory protection.
-
Reagent Hazards:
-
This compound (Product): Toxic if swallowed and may cause skin and serious eye irritation.[5][7] Avoid breathing dust.[7][8]
-
Hydrazine Monohydrate: Corrosive, toxic, and a suspected carcinogen. Handle with extreme care in a controlled environment.
-
2-chloro-4-nitrobenzonitrile (Starting Material): Acutely toxic and an irritant.
-
-
Process Hazards:
-
Gas Evolution: The reaction produces a large volume of nitrogen gas. The reactor must be properly vented to an exhaust system to prevent pressure buildup.
-
Exothermic Reaction: As noted, the reaction is exothermic. Strict temperature control is non-negotiable.[4] Ensure an emergency cooling plan is in place.
-
-
Waste Disposal: All chemical waste, including filtrate and washings, must be collected and disposed of in accordance with local, state, and federal regulations.[5] Do not discharge into drains.[7]
Analytical Quality Control
To ensure the final product meets the required specifications, a panel of analytical tests should be performed.
| Parameter | Specification | Method |
| Appearance | Beige or light yellow powder | Visual Inspection |
| Identity | Conforms to structure | FT-IR, ¹H NMR, MS |
| Purity | ≥ 99.0% | HPLC |
| Melting Point | 116 - 118 °C | Melting Point Apparatus[2][9] |
| Molecular Weight | 152.58 g/mol | Mass Spectrometry[1][9] |
Key Spectroscopic Data:
-
FT-IR (cm⁻¹): Expect characteristic stretching bands for N-H (amine, ~3450-3360 cm⁻¹), C≡N (nitrile, ~2210-2220 cm⁻¹), and C-Cl (~780 cm⁻¹).[10]
-
Mass Spectrometry (EI, m/z): The molecular ion peak (M⁺) should be observed at approximately 152.6.
Expected Yield and Conclusion
Following this protocol, the synthesis of this compound can be successfully scaled. The reported laboratory-scale yield for this specific procedure is approximately 78%.[2] With careful optimization of temperature control, addition rates, and work-up procedures, it is often possible to improve upon this yield in a scaled-up process.
This application note provides a robust framework for the synthesis of this compound. By understanding the causality behind the experimental choices and adhering strictly to the safety and process control measures outlined, researchers and production chemists can confidently and safely scale the production of this valuable chemical intermediate.
References
- Gröger, H., et al. (2021). Practical Biocatalytic Synthesis of Aromatic Nitriles. Chem Catalysis.
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- Grivsky, E. M. (1973). US Patent 3,742,014A: Preparation of benzonitriles. Google Patents.
- Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. 4-アミノ-2-クロロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
Application Note: Green Synthesis Strategies for 4-Amino-2-chlorobenzonitrile
Abstract
This document provides detailed application notes and protocols for the green synthesis of 4-Amino-2-chlorobenzonitrile, a critical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] Traditional synthetic routes often rely on hazardous reagents and generate significant waste. In alignment with the principles of green chemistry, this guide explores two distinct, eco-friendlier methodologies: a catalytic reduction pathway avoiding heavy metal waste and a nucleophilic aromatic substitution (SNAr) approach utilizing greener solvent systems. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, and comparative data to facilitate informed decisions in sustainable chemical manufacturing.
Introduction: The Imperative for Greener Synthesis
This compound is a versatile molecular building block, featuring three reactive sites—amino, chloro, and nitrile groups—that enable its use in the synthesis of a wide array of complex organic molecules.[1] Its derivatives are integral to the development of novel pharmaceuticals, high-performance polymers, and specialized dyes.[1]
However, the conventional synthesis of such intermediates often involves processes that are misaligned with modern environmental standards. For instance, the reduction of nitroarenes to anilines frequently employs stoichiometric metals like tin or iron, which produce large quantities of metallic waste that is difficult and costly to remediate.[1] Similarly, other transformations may require toxic solvents or harsh reaction conditions.
The principles of green chemistry call for a paradigm shift towards processes that minimize or eliminate the use and generation of hazardous substances.[3] This involves prioritizing catalytic over stoichiometric reagents, employing benign solvents like water or ethanol, maximizing atom economy, and designing energy-efficient processes.[1][3] This application note details two field-proven green synthetic protocols for this compound that embody these principles.
Protocol 1: Catalytic Transfer Hydrogenation for Nitro Group Reduction
This approach focuses on the green reduction of 2-chloro-4-nitrobenzonitrile. It replaces traditional stoichiometric metal reductants with hydrazine monohydrate in a catalytic transfer hydrogenation process. This method significantly reduces inorganic waste and offers a high yield of the target compound. The protocol is adapted from established laboratory methods.[4]
Scientific Principle & Causality
The core of this protocol is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). While classic methods like the Béchamp reduction (Fe/HCl) are effective, they suffer from poor atom economy and produce copious amounts of iron oxide sludge.
This protocol utilizes hydrazine monohydrate (N₂H₄·H₂O) as a hydrogen donor. In the presence of a catalyst (or, in this simplified procedure, at elevated temperature), hydrazine decomposes to release diimide (N₂H₂), which is the active reducing agent that selectively reduces the nitro group. The byproducts are nitrogen gas (N₂) and water, which are environmentally benign. This makes the process inherently cleaner and more sustainable than methods involving heavy metals. Recrystallization from water further enhances the green credentials of this procedure.[4]
Detailed Experimental Protocol
Materials:
-
2-chloro-4-nitrobenzonitrile (C₇H₃ClN₂O₃, MW: 182.56 g/mol )
-
Hydrazine monohydrate (N₂H₄·H₂O, ~64% hydrazine, MW: 50.06 g/mol )
-
Deionized Water
-
Ethanol (optional, for difficult crystallizations)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Ice bath
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Initial Charge: Add a small portion of 2-chloro-4-nitrobenzonitrile (5.0 g, 27.4 mmol) and hydrazine monohydrate (110 mL) to the flask.
-
Initiation: Gently heat the mixture with stirring. The reaction is exothermic and will begin to evolve nitrogen gas. Maintain careful temperature control.
-
Substrate Addition: Once the reaction has initiated, add the remaining 2-chloro-4-nitrobenzonitrile (35.0 g, 191.7 mmol) in small portions at a rate that maintains a steady, controllable evolution of gas.
-
Reflux: After the addition is complete and the vigorous evolution of nitrogen has ceased, heat the reaction mixture to reflux for approximately 30-45 minutes to ensure the reaction goes to completion.
-
Quenching and Precipitation: Carefully pour the hot reaction mixture into a beaker containing 500 mL of stirred ice water. The product will precipitate as a solid.
-
Isolation: Cool the mixture thoroughly in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with cold deionized water. Recrystallize the crude solid from hot water to yield pure this compound as a crystalline solid.[4]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C. Expected yield is approximately 78%.[4]
Self-Validation & Safety:
-
TLC Monitoring: Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Characterization: Confirm product identity and purity via melting point (lit. mp 117 °C[4]), FTIR, and ¹H NMR spectroscopy.
-
Safety: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Workflow Diagram: Catalytic Transfer Hydrogenation
Caption: Workflow for the green reduction of 2-chloro-4-nitrobenzonitrile.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) in a Green Solvent
This protocol describes the synthesis of this compound from 2,4-dichlorobenzonitrile via a nucleophilic aromatic substitution (SNAr) reaction. The key green aspect is the use of aqueous ammonia as the nucleophile and a benign solvent system, avoiding hazardous organic solvents and reagents. This approach is based on well-established SNAr principles applied to activated aromatic systems.[1]
Scientific Principle & Causality
The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). In 2,4-dichlorobenzonitrile, the nitrile (-CN) group strongly activates the ring, particularly at the para position (C4).
This allows for the displacement of the chloride at C4 by a nucleophile like ammonia. The chlorine at C2 is less activated and remains intact. By using aqueous ammonia, we employ a readily available, inexpensive, and green nucleophile. The choice of ethanol as a co-solvent improves the solubility of the organic substrate while maintaining a relatively green reaction medium. This avoids the need for hazardous, high-boiling point aprotic polar solvents like DMF or DMSO that are traditionally used for SNAr reactions.
Detailed Experimental Protocol
Materials:
-
2,4-dichlorobenzonitrile (C₇H₃Cl₂N, MW: 172.01 g/mol )
-
Aqueous Ammonia (NH₄OH, 28-30%)
-
Ethanol
-
Autoclave or a sealed pressure vessel
-
Stirring hotplate
-
Rotary evaporator
-
Standard glassware for extraction and crystallization
Procedure:
-
Reaction Setup: In a fume hood, add 2,4-dichlorobenzonitrile (17.2 g, 0.1 mol), ethanol (100 mL), and aqueous ammonia (150 mL) to a high-pressure stainless-steel autoclave equipped with a magnetic stir bar.
-
Reaction Conditions: Seal the vessel securely. Place the autoclave on a stirring hotplate and heat the mixture to 120-130 °C. The internal pressure will increase. Maintain this temperature with vigorous stirring for 8-12 hours.
-
Monitoring: After the designated time, cool the vessel to room temperature. The pressure must return to ambient levels before opening. Check the reaction progress by TLC. If the reaction is incomplete, it can be resealed and heated for a longer duration.
-
Solvent Removal: Once the reaction is complete, transfer the mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with a suitable, greener solvent like ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound.
Self-Validation & Safety:
-
Pressure Safety: The use of a sealed pressure vessel is mandatory. Ensure the vessel is rated for the expected temperature and pressure and that all safety features are operational. Never exceed the recommended operating pressure.
-
Ammonia Handling: Aqueous ammonia is corrosive and has a pungent odor. Always handle it in a well-ventilated fume hood.
-
Purity Check: Confirm product purity and identity using HPLC, melting point, and spectroscopic analysis (FTIR, NMR).
Workflow Diagram: Green SNAr Synthesis
Caption: Workflow for the green SNAr synthesis from 2,4-dichlorobenzonitrile.
Comparative Data Summary
The following table provides a clear comparison of the two green synthesis protocols, allowing researchers to select the most appropriate method based on available starting materials, equipment, and desired process characteristics.
| Feature | Protocol 1: Catalytic Transfer Hydrogenation | Protocol 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2-chloro-4-nitrobenzonitrile | 2,4-dichlorobenzonitrile |
| Key Reagents | Hydrazine Monohydrate | Aqueous Ammonia, Ethanol |
| Solvent | Water (for work-up/crystallization) | Ethanol / Water |
| Reaction Temp. | Reflux (~100-110 °C) | 120-130 °C (in sealed vessel) |
| Yield | ~78%[4] | High (typically >80%) |
| Key Green Advantage | Avoids heavy metal waste; byproducts are N₂ and H₂O. | Uses water and ethanol as benign solvents; ammonia is an inexpensive, green nucleophile. |
| Potential Drawback | Hydrazine is highly toxic and requires careful handling. | Requires specialized high-pressure equipment (autoclave). |
Conclusion and Future Outlook
This application note has detailed two robust and greener synthetic routes to this compound. Protocol 1, a catalytic transfer hydrogenation, offers an excellent alternative to traditional metal-based reductions by eliminating heavy metal waste. Protocol 2, a nucleophilic aromatic substitution, demonstrates the use of environmentally benign solvents and reagents under pressure to achieve a clean and efficient transformation.
The choice between these methods will depend on factors such as the commercial availability and cost of the starting materials, the availability of high-pressure reaction equipment, and specific safety protocols within the laboratory or manufacturing facility.
Future advancements in green chemistry may soon provide even more sustainable alternatives. Emerging fields such as biocatalysis, which uses enzymes to perform chemical transformations at room temperature, and electrosynthesis, which uses electricity to drive reactions, hold promise for cyanide-free and waste-free nitrile synthesis in the future.[5][6] Continued research in these areas will be critical for developing the next generation of truly sustainable chemical manufacturing processes.
References
- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(31), 17631-17638.
- AZoLifeSciences. (2024). Enzymes Replace Cyanide in Eco-Friendly Nitrile Synthesis.
- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
- Xiao, Y., et al. (2025). Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts. Green Chemistry.
- IOP Conference Series: Earth and Environmental Science. (2021). A green synthesis method-nitrile hydration to synthesize amide. ResearchGate.
- IOP Conference Series: Earth and Environmental Science. (2021). A green synthesis method-nitrile hydration to synthesize amide.
- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
- PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
- Wang, Y., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
- Organic Chemistry Research. (2024). Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions. Organic Chemistry Research.
- Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research.
- Google Patents. (n.d.). CN103304507B - Green method for preparing heterocyclic compounds from nitriles.
- ResearchGate. (2025). Greener and efficient route for the synthesis of 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitrile by employing magnetically recoverable Fe₃O₄@SiO₂@CeO2 nanocatalyst under solvent-free conditions. ResearchGate.
- VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences.
- Albericio, F., & Maluleka, Z. (2022). Green Chemistry. University of Bologna.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. prepchem.com [prepchem.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 4-Amino-2-chlorobenzonitrile Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-chlorobenzonitrile. As a critical building block in the development of pharmaceuticals, agrochemicals, and dyes, optimizing its synthesis for yield and purity is paramount.[1] This document provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Synthetic Strategy Overview
The successful synthesis of this compound (CAS 20925-27-3) primarily relies on a few well-established routes.[1] The choice of method often depends on starting material availability, scalability, and laboratory capabilities. The two most prevalent strategies are:
-
Reduction of 2-chloro-4-nitrobenzonitrile: This is a widely used and reliable method where the nitro group (–NO₂) is selectively reduced to a primary amine (–NH₂), leaving the chloro and nitrile functionalities intact.[1]
-
Catalytic Amination: This approach involves a nucleophilic aromatic substitution (SNAr) on a suitable precursor like 2-chlorobenzonitrile, often employing advanced catalytic systems such as those used in Buchwald-Hartwig amination.[1]
This guide will focus primarily on the reduction pathway, as it is frequently employed for laboratory-scale synthesis and presents common challenges that can be systematically addressed.
Core Synthetic Pathways
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Reduction of 2-chloro-4-nitrobenzonitrile
This section addresses common issues encountered during the synthesis of this compound via the reduction of its nitro precursor.
Question 1: My reaction yield is significantly lower than expected, or the reaction is incomplete. What are the likely causes?
Answer: Low yield or incomplete conversion is a frequent issue stemming from several factors related to reagents and reaction conditions.
-
Cause A: Ineffective Reducing Agent: The choice and quality of the reducing agent are critical.
-
Stannous Chloride (SnCl₂): This reagent can oxidize over time if not stored properly. Ensure you are using fresh or properly stored stannous chloride dihydrate.
-
Hydrazine Monohydrate: The reaction with hydrazine is highly exothermic and its initiation can be sluggish.[2] Insufficient heating at the start or poor-quality reagent can lead to an incomplete reaction.
-
-
Cause B: Incorrect Stoichiometry: An insufficient molar equivalent of the reducing agent will naturally lead to incomplete conversion of the starting material. Always calculate molar ratios carefully. For stannous chloride reduction, a significant excess is often required.[3]
-
Cause C: Suboptimal Reaction Temperature:
-
For the SnCl₂/HCl method, the reaction is exothermic. It is crucial to control the initial temperature by adding the nitro compound portion-wise and using external cooling (e.g., an ice bath) to keep the temperature below 30°C.[3] Allowing the temperature to rise uncontrollably can lead to side reactions.
-
For the hydrazine method, the reaction requires initial heating to begin, after which the exothermic nature takes over.[2] If the reaction does not start, the temperature may be too low.
-
-
Solution Workflow:
-
Verify Reagent Quality: Use a fresh bottle of the reducing agent or one that has been stored under inert gas.
-
Recalculate Stoichiometry: Double-check your calculations. For SnCl₂, a common ratio is ~5 equivalents relative to the nitro compound.[3]
-
Monitor with TLC: Track the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is Ethyl Acetate/Petroleum Ether (e.g., 30:70 v/v). The product, being more polar due to the amino group, will have a lower Rf value than the starting nitro compound. The reaction is complete when the starting material spot is no longer visible.
-
Optimize Temperature Control: For SnCl₂ reduction, ensure slow addition of the starting material with efficient stirring and cooling. For hydrazine, ensure the initial heating is sufficient to initiate the reaction, as indicated by the evolution of nitrogen gas.[2]
-
Question 2: My final product is impure, showing multiple spots on TLC. What side reactions could be occurring?
Answer: The formation of byproducts is typically due to over-reduction or undesired reactions at the other functional groups.
-
Cause A: Dehalogenation: Aggressive reducing conditions (e.g., high temperatures, overly strong reducing agents) can sometimes lead to the removal of the chlorine atom, resulting in the formation of 4-aminobenzonitrile.
-
Cause B: Nitrile Group Reduction: While less common under conditions used for nitro reduction, highly reactive reducing species could potentially attack the nitrile group, leading to the formation of an aminomethyl group.
-
Cause C: Incomplete Work-up: If using SnCl₂, the product amine can form a complex with tin salts. If the work-up (basification) is incomplete, these salts can contaminate the final product.
-
Mitigation Strategies:
-
Control Reaction Conditions: Strictly adhere to the recommended temperature profile. Avoid excessive heating.
-
Choose a Selective Reducing Agent: Reagents like SnCl₂/HCl and hydrazine are generally selective for the nitro group under controlled conditions.[1][2]
-
Ensure Thorough Work-up: When using SnCl₂, after the reaction is complete, pour the mixture into ice water and basify (e.g., with NaOH or NH₄OH) until the pH is strongly alkaline (pH > 9). This precipitates tin hydroxides and liberates the free amine, which can then be extracted.[3]
-
Purification: If byproducts are present, purification by recrystallization is often effective. Water or ethanol-water mixtures can be suitable solvents.[2] For more challenging separations, column chromatography on silica gel is recommended.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling the reagents in this synthesis? A: Safety is paramount.
-
This compound (Product): This compound is toxic if swallowed and may cause skin and eye irritation.[4][5]
-
2-chloro-4-nitrobenzonitrile (Starting Material): Handle with care as aromatic nitro compounds are generally toxic.
-
Hydrazine Monohydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
-
Stannous Chloride and HCl: These are corrosive. Concentrated HCl should be handled with extreme care in a fume hood.[3] Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed within a well-ventilated fume hood.[4]
Q2: How do I properly perform the work-up after a SnCl₂/HCl reduction? A: A complete work-up is essential for both yield and purity.
-
After the reaction is deemed complete by TLC, pour the acidic reaction slurry slowly into a beaker containing a large amount of crushed ice. This helps to manage the heat generated during the subsequent neutralization.
-
With vigorous stirring, slowly add a concentrated basic solution (e.g., 40% NaOH or concentrated NH₄OH) until the pH of the solution is strongly alkaline (pH > 9). A thick, white precipitate of tin(IV) hydroxide will form.
-
Extract the free amine product from the aqueous slurry using an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q3: What is the expected melting point and appearance of pure this compound? A: The pure compound is typically a solid. Literature melting points are in the range of 116-118 °C.[6] One specific synthesis reported a melting point of 117 °C after recrystallization from water.[2] The color can range from off-white to light yellow.[7] Significant deviation from this melting point range or a dark color suggests the presence of impurities.
Q4: Can I use a Sandmeyer reaction to synthesize this molecule? A: While the Sandmeyer reaction is a powerful tool for converting aromatic amines into various functional groups including nitriles, it is not a direct or common route to this compound.[8] It would involve a more complex, multi-step synthesis, likely starting from a different precursor. For this specific isomer, the reduction of 2-chloro-4-nitrobenzonitrile is a more direct and efficient approach.[1][2]
Protocols & Data
Table 1: Comparison of Reduction Conditions
| Parameter | Method 1: Hydrazine Reduction[2] | Method 2: Stannous Chloride Reduction[3] |
| Starting Material | 2-chloro-4-nitrobenzonitrile | 2-chloro-4-nitrobenzonitrile |
| Reducing Agent | Hydrazine Monohydrate | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent / Acid | None (Hydrazine acts as solvent) | Concentrated Hydrochloric Acid (HCl) |
| Temperature | Initial heating, then reflux | < 30 °C (controlled with cooling) |
| Reaction Time | ~30 minutes after gas evolution ceases | 2-3 hours |
| Reported Yield | 78% | Not explicitly stated, but effective |
| Work-up | Poured into ice water, filtered | Basification (NaOH/NH₄OH), extraction |
Experimental Protocol: Reduction with Hydrazine Monohydrate
This protocol is adapted from a literature procedure and should only be performed by trained personnel with appropriate safety measures in place.[2]
-
Initiation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) to hydrazine monohydrate (e.g., 110 ml).
-
Heating: Gently heat the mixture until an exothermic reaction begins, evidenced by the evolution of nitrogen gas.
-
Addition: Once the reaction has started, add the remaining 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in portions, controlling the rate of addition to maintain a steady reaction.
-
Reflux: After the addition is complete and the evolution of nitrogen gas has ceased, heat the mixture to reflux for approximately 30 minutes to ensure the reaction goes to completion.
-
Quenching & Precipitation: Carefully pour the hot reaction mixture into a large beaker of stirred ice water. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude solid from water to yield pure this compound. Dry the final product under vacuum.
References
- PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (1971). United States Patent (19).
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- PubChem. (n.d.). This compound | C7H5ClN2 | CID 88728.
- Organic Syntheses Procedure. (n.d.). Benzenediazonium, o-carboxy-, hydroxide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 4-Amino-2-chlorobenzonitrile
Welcome to the technical support resource for the purification of 4-Amino-2-chlorobenzonitrile (CAS No. 20925-27-3). This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this important chemical intermediate.
As Senior Application Scientists, we understand that the purity of your starting materials is paramount to the success of your research. The following sections are structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of crude this compound.
Problem 1: The purified product is still colored (yellow, brown, or tan) instead of white/off-white.
Question: I've recrystallized my crude this compound, but it retains a distinct yellow or brownish tint. What causes this, and how can I obtain a colorless product?
Root Cause Analysis: The coloration in crude this compound typically arises from two sources:
-
Residual Starting Materials or Byproducts: If synthesized via the reduction of 2-chloro-4-nitrobenzonitrile, residual nitro-aromatic compounds can impart a yellow color.[1][2]
-
Oxidation/Degradation Products: Aromatic amines are susceptible to air oxidation over time, which can form highly colored polymeric impurities.
Step-by-Step Solution: Activated Charcoal Treatment
Activated charcoal (decolorizing carbon) is highly effective at adsorbing high molecular weight, colored impurities due to its porous structure and large surface area.
Protocol:
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the colored, crude product in the minimum amount of a hot recrystallization solvent (e.g., methanol, ethanol, or an ethyl acetate/heptane mixture).[3]
-
Charcoal Addition: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a microspatula tip is often sufficient for lab scale). Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Adsorption: Gently swirl the mixture and heat it at or near boiling for 5-10 minutes to ensure maximum adsorption of impurities.
-
Hot Filtration: This is a critical step. Pre-heat a clean flask and a gravity funnel (with fluted filter paper) by rinsing with hot solvent. Quickly filter the hot charcoal suspension. This prevents the desired product from prematurely crystallizing in the funnel. The filtrate should be colorless.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure compound.
-
Isolation: Collect the pure, white crystals by vacuum filtration.
Expert Tip: Using excessive charcoal will adsorb your product, leading to a significant reduction in yield. Always start with a minimal amount.
Problem 2: Low recovery/yield after recrystallization.
Question: My yield of purified this compound is significantly lower than expected after recrystallization. What are the common pitfalls?
Root Cause Analysis: Low yield is one of the most frequent issues in recrystallization and can be attributed to several factors:
-
Using too much solvent: The compound remains in the mother liquor even after cooling because the solution is not saturated.
-
Premature crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.
-
Cooling too rapidly: Rapid cooling can trap impurities and lead to the formation of fine crystals that are difficult to filter.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low recrystallization yield.
Problem 3: The melting point of the purified product is broad or depressed.
Question: I've purified my product, but the melting point is 112-116°C, not the sharp 116-118°C reported in the literature. What does this indicate?[4]
Root Cause Analysis: A broad or depressed melting point is a classic indicator of an impure substance. The impurities disrupt the crystal lattice, requiring less energy to break it apart.
Potential Impurities & Solutions:
| Potential Impurity | Identification Method | Recommended Purification Strategy |
| Unreacted Starting Material (e.g., 2-chlorobenzonitrile) | TLC, GC-MS | Recrystallization from a mixed solvent system like ether/hexane or TBME/heptane can effectively separate compounds with different polarities.[2][3] |
| Solvent Inclusion | ¹H NMR (shows solvent peaks) | Ensure crystals are thoroughly dried under vacuum, possibly with gentle heating (well below the melting point). |
| Isomeric Impurities | HPLC | For challenging separations, column chromatography is the method of choice. A silica gel stationary phase with an ethyl acetate/petroleum ether mobile phase is a good starting point.[5] |
Expert Tip: Always compare the Thin Layer Chromatography (TLC) of your crude material, your recrystallized solid, and the remaining mother liquor. This will give you a clear picture of how effectively the purification has removed impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound I should be aware of? A1: Pure this compound is typically a white to pale brown crystalline powder.[4][6] Key data points are summarized below:
| Property | Value | Source |
| CAS Number | 20925-27-3 | [4][6] |
| Molecular Formula | C₇H₅ClN₂ | [4][6] |
| Molecular Weight | 152.58 g/mol | |
| Melting Point | 116-118 °C (for >99% pure) | [4] |
| Appearance | White to cream or pale brown powder | [4][6] |
Q2: What is the best general-purpose solvent for recrystallizing crude this compound? A2: There is no single "best" solvent, as the choice depends on the specific impurities present. However, a good starting point is a mixed solvent system which allows for fine-tuning of polarity. A combination of a soluble solvent (like ethyl acetate, TBME, or ethanol) and a non-soluble or "anti-solvent" (like heptane or hexane) is often effective.[2][3] A documented procedure also shows success with recrystallization from water.[1] Small-scale solvent screening is highly recommended to find the optimal system for your specific crude mixture.
Q3: How should I properly handle and store this compound? A3: This compound is toxic if swallowed or in contact with skin and may cause an allergic skin reaction.[7][8]
-
Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[7][9][10] Avoid creating dust.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9] It should be stored locked up.[7][9]
Q4: Which analytical techniques are best for assessing the purity of my final product? A4: A combination of techniques provides the most comprehensive assessment:
-
Melting Point Analysis: A sharp melting point within the literature range (116-118 °C) is a primary indicator of high purity.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common method.[11]
-
Gas Chromatography (GC): Often used by suppliers for assay determination.[6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of proton-containing impurities (including residual solvents).
Purity Assessment Workflow:
Caption: Recommended workflow for assessing product purity.
References
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- Bermingham, A., et al. (2017). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. RSC Medicinal Chemistry. [Link]
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- PubChem. (n.d.). 4-Aminobenzonitrile.
- Grivsky, E. M. (1974). United States Patent 3,823,161.
- PubChem. (n.d.). 2-Chlorobenzonitrile.
- Fisher Scientific. (n.d.). This compound, 97+%.
- CP Lab Safety. (n.d.). This compound, 25g, Each.
- Bloom Tech. (2023). What is the synthetic route of 4-Aminobenzonitrile.
- Google Patents. (n.d.). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.
Sources
- 1. prepchem.com [prepchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. rsc.org [rsc.org]
- 4. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, 97+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. lookchem.com [lookchem.com]
- 11. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Failed 4-Amino-2-chlorobenzonitrile Reactions
Welcome to the technical support center for 4-Amino-2-chlorobenzonitrile. This versatile building block, with its three distinct functional groups, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] However, its multifunctional nature can also present unique challenges. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: General Stability, Solubility, and Handling
This section addresses the most fundamental questions regarding the physical properties and handling of this compound.
Q1: My this compound seems to be degrading or is discolored. What are the stability considerations?
A1: this compound is a stable crystalline solid under standard laboratory conditions. However, like many anilines, it can be sensitive to light and air over long-term storage. Discoloration (often turning yellowish or brownish) can indicate oxidation or the formation of polymeric impurities. For optimal stability, it is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (like argon or nitrogen) and in a cool, dark place.[2]
Q2: I'm struggling to dissolve this compound in my reaction solvent. What is its solubility profile and how can I improve it?
A2: Poor solubility is a frequent cause of failed or sluggish reactions. The solubility of this compound is governed by the polarity of its amino and nitrile groups. It exhibits good solubility in polar organic solvents but is limited in non-polar hydrocarbons and water.[3]
A systematic approach is best for tackling solubility issues:
-
Solvent Choice: Ensure there isn't a significant mismatch in polarity. Refer to the table below for guidance.
-
Temperature Increase: Gently warming the mixture with stirring can significantly increase solubility. Most solids are more soluble at higher temperatures.[3]
-
Co-Solvent System: If a single solvent is ineffective, adding a small amount of a strong, polar aprotic co-solvent like DMF or DMSO can be highly effective.[3]
Table 1: Solubility Guide for this compound
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Excellent choice for many reactions, but can be difficult to remove. |
| Polar Protic | Methanol, Ethanol | Good | Soluble, especially with gentle heating.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | Often used for workups and chromatography.[3] |
| Ethers | THF, 1,4-Dioxane | Moderate | Solubility may require heating. |
| Esters | Ethyl Acetate | Moderate | A common solvent for reactions and extractions.[3] |
| Hydrocarbons | Toluene, Hexanes | Low to Insoluble | Generally poor solvents for this compound. |
| Aqueous | Water | Low | Insoluble in neutral water, but solubility increases in acidic solutions due to protonation of the amino group. |
Experimental Protocol: Small-Scale Solubility Test
Before committing your bulk material, perform a small-scale test:
-
Place a few milligrams of this compound in a small vial.
-
Add the chosen solvent dropwise while stirring.
-
Observe the dissolution. If it remains insoluble, gently warm the vial.
-
If solubility is still poor, add a drop of a co-solvent (e.g., DMF) to see if it aids dissolution.
Section 2: Troubleshooting Reactions of the Amino Group
The primary aromatic amine is often the most reactive site, particularly for diazotization and subsequent Sandmeyer reactions.
Q3: My Sandmeyer reaction is giving a very low yield and a dark, tarry precipitate. What is going wrong?
A3: This is the most common failure mode for this reaction and almost always points to issues with the initial diazotization step. The 2-chloro-4-cyanobenzenediazonium salt intermediate is highly unstable and prone to decomposition if not handled correctly.
Causality:
-
Thermal Decomposition: The diazonium salt is thermally labile. If the temperature rises above 5 °C, it rapidly decomposes, reacting with water to form 2-chloro-4-cyanophenol and releasing nitrogen gas.[4][5]
-
Azo Coupling: If diazotization is incomplete, the newly formed diazonium salt (an electrophile) can react with the unreacted this compound (a nucleophile) to form colored azo compounds, which contribute to the tarry precipitate.[4][6]
-
Incorrect Stoichiometry: An insufficient amount of acid will lead to incomplete dissolution of the amine and incomplete conversion of sodium nitrite to the required nitrous acid (HONO).[7]
Troubleshooting Flowchart: Failed Diazotization
Caption: The slow oxidative addition is the primary failure point for aryl chlorides.
Section 4: Troubleshooting Reactions of the Nitrile Group
The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine. Achieving selectivity is key.
Q5: I am trying to hydrolyze the nitrile group to a carboxylic acid, but my reaction stalls at the intermediate amide. How can I ensure complete hydrolysis?
A5: Nitrile hydrolysis is a two-stage process: the nitrile is first converted to an amide, which is then hydrolyzed to the carboxylic acid. [8][9]The second step—hydrolysis of the amide—is often slower and requires more forcing conditions than the first. Stalling at the amide stage is common if the reaction conditions are too mild.
Causality & Solutions:
-
Acid-Catalyzed Hydrolysis: This method typically requires heating under reflux with a strong acid like aqueous HCl or H₂SO₄. [8][10]The reaction proceeds via protonation of the nitrile, making it more electrophilic for water to attack. [11][12]To drive the reaction to the carboxylic acid, ensure you are using a sufficient concentration of acid and an adequate reflux time (often several hours).
-
Base-Catalyzed Hydrolysis: This involves heating with an aqueous base like NaOH or KOH. [8][10]Under milder conditions (lower temperature, shorter time), the amide can sometimes be isolated. To push the reaction to the carboxylate salt (which is then acidified during workup to give the carboxylic acid), you must use higher temperatures and a longer reaction time. [12]
Table 3: Comparison of Nitrile Hydrolysis Conditions
| Condition | Acid-Catalyzed | Base-Catalyzed |
| Reagent | 6M HCl or H₂SO₄ | 6M NaOH or KOH |
| Intermediate | Amide | Amide |
| Final Product | Carboxylic Acid (+ NH₄⁺) | Carboxylate Salt (+ NH₃) |
| Key Requirement | Heat under reflux | Heat under reflux |
| To Drive Completion | Extended reflux time, concentrated acid | Higher temperature, extended reflux time |
| Consideration | The final product is the free carboxylic acid. | Requires a final acidification step (e.g., adding HCl) to protonate the carboxylate. |
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Sandmeyer reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling.
- Pharm D Guru. (n.d.). 34. DIAZOTISATION AND COUPLING.
Sources
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmdguru.com [pharmdguru.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Synthesis with 4-Amino-2-chlorobenzonitrile
Welcome to the technical support center for 4-Amino-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing with this versatile building block. Here, we will address common side reactions, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Common Synthetic Challenges
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound derivatives.
Q1: Why is the yield of my desired product unexpectedly low, and what are these unidentified impurities in my analysis?
Low yields and the presence of impurities often point to competing side reactions. This compound possesses three reactive sites: the amino group, the nitrile group, and the chloro-substituted aromatic ring. The specific side reactions depend heavily on your reaction conditions.
Possible Cause 1: N-Alkylation or N-Acylation of the Amino Group
The amino group (-NH₂) is a potent nucleophile and can readily react with electrophiles.[1]
-
Side Reaction: If your reaction involves alkyl halides or acylating agents, competitive N-alkylation or N-acylation can occur, consuming your starting material and forming undesired byproducts. This is especially prevalent if the intended reaction at another site is sluggish.
-
Troubleshooting Protocol:
-
Protection of the Amino Group: Before proceeding with your primary reaction, consider protecting the amino group. A common strategy is acylation to form a less reactive amide, which can be deprotected later.[1]
-
Reaction Sequencing: Plan your synthetic route to perform reactions at the amino group first if that is the desired transformation.
-
Optimization of Reaction Conditions: Lowering the reaction temperature or using a milder base can sometimes selectively favor the desired reaction over N-alkylation/acylation.
-
Possible Cause 2: Hydrolysis of the Nitrile Group
The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, converting it first to an amide and then to a carboxylic acid.[2]
-
Side Reaction: If your reaction is performed in the presence of strong acids or bases, especially at elevated temperatures, you may observe the formation of 4-amino-2-chlorobenzamide or 4-amino-2-chlorobenzoic acid.
-
Troubleshooting Protocol:
-
pH Control: Maintain a neutral pH throughout your reaction and workup if the nitrile group needs to remain intact.[3] The use of a buffered system is highly recommended.[3]
-
Anhydrous Conditions: For reactions sensitive to water, ensure all solvents and reagents are rigorously dried.
-
Temperature Management: Avoid excessive heating, as it can accelerate the rate of hydrolysis.
-
Possible Cause 3: Dehalogenation of the Aromatic Ring
The chlorine atom can be removed under certain reductive conditions, particularly with palladium catalysis.
-
Side Reaction: If you are performing a reduction (e.g., catalytic hydrogenation to reduce a nitro group on another part of the molecule) or a palladium-catalyzed cross-coupling reaction, you might unintentionally remove the chlorine atom, leading to the formation of 4-aminobenzonitrile.
-
Troubleshooting Protocol:
-
Careful Selection of Reducing Agents: For reductions elsewhere in the molecule, choose reagents that are less likely to cause dehalogenation. For instance, stannous chloride (SnCl₂) in concentrated hydrochloric acid is a common choice for reducing nitro groups without affecting aryl chlorides.[2]
-
Optimization of Catalytic Conditions: In cross-coupling reactions, minimize the amount of catalyst and phosphine ligand, and screen different reaction conditions to find a balance that promotes the desired coupling without significant dehalogenation. Some palladium catalysts are known to promote dehalogenation of chloroarenes.[4]
-
Q2: My reaction mixture has developed a dark color. What is the cause, and how can I prevent it?
The development of a dark color often indicates the formation of oxidized byproducts.
Possible Cause: Oxidation of the Amino Group
The amino group in this compound is susceptible to oxidation, which can lead to the formation of colored degradation products.[3] This is particularly true in the presence of air, oxidizing agents, or certain metal catalysts at elevated temperatures.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassing of Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidation.
-
Purification: Colored impurities can often be removed by treating the crude product with activated carbon during recrystallization.[5]
-
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) to displace the chlorine atom, but the reaction is not proceeding. What can I do?
While the nitrile group is electron-withdrawing and activates the ring towards nucleophilic attack, the amino group is an electron-donating group, which can deactivate the ring for SNAr.[2]
-
Troubleshooting Protocol:
-
Activation via Diazotization: Convert the amino group into a diazonium salt, which is an excellent leaving group. This will strongly activate the ring for nucleophilic substitution. Subsequent reduction can regenerate the amino group if needed.
-
Use of a Stronger Nucleophile: Employ a more reactive nucleophile to overcome the deactivating effect of the amino group.
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the substitution to occur. However, be mindful of potential side reactions at higher temperatures.
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate SNAr reactions that are sluggish under conventional heating.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound has three main reactive sites:
-
The Amino Group (-NH₂): A nucleophilic site that readily undergoes acylation, alkylation, diazotization, and can direct electrophilic aromatic substitution to the ortho and para positions.[1][2]
-
The Nitrile Group (-C≡N): An electrophilic carbon that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[2] It can also participate in cycloaddition reactions.[2]
-
The Chloro Group (-Cl): Can be displaced via nucleophilic aromatic substitution (though deactivated by the amino group) or participate in transition metal-catalyzed cross-coupling reactions.
Q2: How does the electronic nature of the substituents influence the reactivity of the molecule?
The interplay of the electronic effects of the substituents is crucial:
-
Amino Group (-NH₂): A strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution.[1]
-
Nitrile Group (-C≡N): A strong electron-withdrawing group through both induction and resonance, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1]
-
Chloro Group (-Cl): An electron-withdrawing group through induction but a weak electron-donating group through resonance.
The overall reactivity is a balance of these effects. For instance, the electron-withdrawing nitrile group makes the amino group a weaker base compared to aniline.[1]
Q3: What are some common applications of this compound in synthesis?
This compound is a versatile intermediate in the synthesis of a wide range of molecules, including:
-
Pharmaceuticals: It is a key building block for various biologically active compounds, including enzyme inhibitors and antiviral agents.[2]
-
Agrochemicals: Used in the formulation of herbicides, pesticides, and fungicides.[2]
-
Dyes and Pigments: The amino group allows for diazotization and azo coupling reactions, which are fundamental in the synthesis of colorants.[2]
III. Experimental Protocols & Data
Protocol 1: Protection of the Amino Group by Acetylation
This protocol provides a standard procedure for the protection of the amino group in this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-chloro-4-cyanophenyl)acetamide.
-
Purify the product by recrystallization or column chromatography.
Data Summary: Influence of Reaction Conditions on Side Product Formation
| Reaction Type | Condition | Potential Side Product | Mitigation Strategy |
| Hydrolysis | Strong Acid/Base, High Temp | 4-Amino-2-chlorobenzoic acid | Maintain neutral pH, use anhydrous conditions, lower temperature. |
| Reduction | Catalytic Hydrogenation (Pd/C) | 4-Aminobenzonitrile (dehalogenated) | Use alternative reducing agents like SnCl₂/HCl. |
| Alkylation | Presence of Alkyl Halides | N-alkylated byproducts | Protect the amino group prior to alkylation at another site. |
| Oxidation | Exposure to Air/Oxidants | Colored impurities | Use an inert atmosphere and degassed solvents. |
IV. Visualizing Reaction Pathways
Diagram 1: Competing Side Reactions of this compound
Caption: Potential side reactions of this compound.
V. References
-
Rahaim, R. J., & Maleczka, R. E. (2011). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. MSU Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). The “on-water” reaction starting from o-aminobenzanitrile. Retrieved from [Link]
-
Samim, S. A., Roy, B. C., Nayak, S., & Kumar, S. (2020). Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy. The Journal of Organic Chemistry, 85(17), 11488–11497. [Link]
-
Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. Retrieved from
-
Google Patents. (n.d.). US4209457A - Production of halogenated benzonitriles. Retrieved from
-
American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Reaction of CO2 and 2-aminobenzonitrile to produce quinazoline-2,4(1H,3H)-dione. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry. [Link]
-
Google Patents. (n.d.). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation. Retrieved from
-
ResearchGate. (n.d.). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. [Link]
Sources
Technical Support Center: Purification of 4-Amino-2-chlorobenzonitrile
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide is designed to provide you with both the theoretical underpinnings and practical, field-tested protocols for enhancing the purity of 4-Amino-2-chlorobenzonitrile. We will move beyond simple step-by-step instructions to explain the causality behind our experimental choices, ensuring a robust and reproducible purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: My synthesized this compound is off-color (yellow to brown). What are the likely impurities?
The coloration of your crude product is typically indicative of residual starting materials or byproducts from the synthesis. The nature of these impurities is directly linked to your synthetic route.
-
Reduction of 2-chloro-4-nitrobenzonitrile: If you prepared the compound via the reduction of a nitro group (e.g., using stannous chloride or catalytic hydrogenation), common impurities include unreacted 2-chloro-4-nitrobenzonitrile (a potential source of color) and partially reduced intermediates.[1]
-
Amination of 2-chlorobenzonitrile: If synthesized via nucleophilic aromatic substitution, residual 2-chlorobenzonitrile or byproducts from side reactions may be present.[2]
-
Polymeric Byproducts: Aromatic amines can be susceptible to oxidation and polymerization, especially when exposed to air and light over time, leading to discoloration.
The first step in any purification is to identify the nature of the impurity, as this will dictate the most effective purification strategy.
Q2: What is the most reliable and scalable method for purifying this compound?
For most laboratory scales (mg to grams), recrystallization is the most effective, economical, and scalable method for purifying this compound. It excels at removing small amounts of impurities that have different solubility profiles from the desired product. For challenging separations or very high purity requirements (>99.5%), silica gel column chromatography is the preferred alternative.[2]
Q3: How do I assess the purity of my final product?
A combination of methods provides the most complete picture of purity:
-
Melting Point Analysis: Pure this compound has a sharp melting point in the range of 116-118 °C.[3] A broad or depressed melting range is a clear indicator of residual impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for quantitative purity assessment.[4][5] It can separate and quantify the main compound relative to trace impurities.
-
Thin Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and to determine the appropriate solvent system for column chromatography.
-
Spectroscopic Analysis (NMR, FTIR): While primarily used for structural confirmation, these techniques can also reveal the presence of impurities if their signals are distinct from the product's signals.
Part 2: Purification Protocols & Methodologies
This section provides detailed, step-by-step protocols for the primary purification techniques.
Methodology 1: Recrystallization
Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Based on literature and the compound's polarity, several solvents can be considered.
Table 1: Solvent Screening for this compound Recrystallization
| Solvent System | Observation | Recommendation |
| Water | Low solubility at room temp, moderate solubility when hot.[6] | Good for removing polar impurities. May require larger volumes. |
| Ethanol | Good solubility, especially when hot.[7] | Effective, but may lead to yield loss if too much is used. |
| Isopropanol | Similar properties to ethanol. | A common and effective choice. |
| Ethanol/Water Mix | High solubility in hot mixture. | Excellent for fine-tuning solubility. Allows for crystal formation by adding water (anti-solvent) to a hot ethanol solution. |
| Toluene | Moderate solubility. | Useful for removing non-polar impurities. |
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a small amount of your chosen solvent (e.g., isopropanol, ~5 mL) and begin heating the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding the solvent dropwise until all the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (spatula tip). Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization of the product.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. The final product should be a white to pale yellow crystalline powder.[3]
Methodology 2: Silica Gel Column Chromatography
This technique is used when recrystallization fails to remove impurities with similar solubility profiles. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent).
-
Solvent System (Mobile Phase) Selection: Use TLC to determine an appropriate solvent system. A good system (e.g., Hexane:Ethyl Acetate) will give the desired product an Rf value of ~0.3-0.4.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin running the mobile phase through the column, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification process.
Recrystallization Issues
| Problem | Cause | Solution |
| "Oiling Out" (Product separates as an oil, not crystals) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow it to cool more slowly. 4. Try a lower-boiling point solvent. |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used), or the compound is very soluble even at low temperatures. | 1. Boil off some of the solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" of pure product. |
| Low Yield | Too much solvent was used; crystals were filtered before crystallization was complete; product is significantly soluble in cold solvent. | 1. Ensure the minimum amount of hot solvent is used. 2. Maximize cooling time in an ice bath. 3. Ensure the wash solvent is ice-cold and used sparingly. |
| Product Still Colored | Colored impurities have similar solubility and co-crystallized with the product. | 1. Repeat the recrystallization. 2. Use activated charcoal during the recrystallization process. 3. Consider switching to column chromatography. |
Part 4: Visual Workflows
Visual diagrams help clarify the decision-making and experimental processes.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- United States Patent (19) - Googleapis.com.
- This compound - SIELC Technologies. SIELC Technologies. [Link]
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. Malaysian Journal of Analytical Sciences. [Link]
- Synthesis of 2-chloro-4-aminobenzonitrile - PrepChem.com. PrepChem. [Link]
- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- This compound | C7H5ClN2 | CID 88728 - PubChem - NIH.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. prepchem.com [prepchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Challenges in the Reduction of 2-Chloro-4-Nitrobenzonitrile
Welcome to the technical support guide for the selective reduction of 2-chloro-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding this challenging synthetic transformation. The goal is to successfully synthesize 4-amino-2-chlorobenzonitrile while preserving the integrity of the chloro and nitrile functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective reduction of 2-chloro-4-nitrobenzonitrile?
The primary challenge is achieving high chemoselectivity. The molecule contains three reducible functional groups: a nitro group, a nitrile, and a carbon-chlorine bond. The goal is to reduce the nitro group to an amine while preventing the hydrogenolysis of the C-Cl bond (dechlorination) and the reduction of the nitrile group to a benzylamine.[1] Standard, highly active catalysts like Palladium on Carbon (Pd/C) can often lead to a mixture of undesired products.[2]
Q2: Which reduction methods are generally recommended to preserve both the chloro and nitrile groups?
Selecting the right method is critical for success. While catalytic hydrogenation is a common technique for nitro reduction, it requires careful catalyst selection to avoid side reactions with this substrate.
-
Metal/Acid Systems: Reagents like stannous chloride (SnCl₂) in ethanol or iron (Fe) powder in acidic media (e.g., acetic acid or with ammonium chloride) are effective and generally mild enough to spare the nitrile and chloro groups.[3][4]
-
Hydrazine-based Reductions: Using hydrazine monohydrate, often in the presence of a catalyst like Raney Nickel or iron, is a well-documented and effective method for this specific transformation.[5]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst can sometimes offer better selectivity than high-pressure hydrogenation with H₂ gas.[1]
-
Sulfide Reagents: Sodium sulfide (Na₂S) can be a useful alternative when acidic conditions or hydrogenation are not compatible with the substrate, though it may be less efficient.[4]
Q3: Why is catalytic hydrogenation with Palladium on Carbon (Pd/C) often problematic for this substrate?
Palladium is highly active for the hydrogenolysis of carbon-halogen bonds.[2] When reducing 2-chloro-4-nitrobenzonitrile with H₂/Pd-C, the desired this compound is formed, but this product is often more susceptible to dechlorination than the starting material.[2] This leads to the formation of 4-aminobenzonitrile as a significant byproduct, reducing the yield of the target molecule and complicating purification.
Q4: What are the common byproducts, and how can their formation be minimized?
The most common byproducts stem from a lack of selectivity. Minimizing their formation involves choosing the right reagents and carefully controlling reaction conditions.
-
Dechlorinated Product (4-aminobenzonitrile): This is the most common byproduct, especially when using highly active hydrogenation catalysts like Pd/C. To minimize it, switch to a less active catalyst like Raney Nickel, use sulfided catalysts (e.g., Pt/C with a sulfur source), or employ non-hydrogenation methods like SnCl₂ or Fe/NH₄Cl reduction.[1][2][4]
-
Nitrile Reduction Product (4-amino-2-chlorobenzylamine): Reduction of the nitrile is less common than dechlorination but can occur under harsh conditions (e.g., high pressure/temperature hydrogenation or with aggressive hydrides).[6][7] Using milder, chemoselective reagents like SnCl₂ or controlling the stoichiometry of the reducing agent can prevent this.[4]
-
Incomplete Reduction Intermediates (Nitroso, Hydroxylamine): If the reaction is incomplete, you may isolate intermediates. These can be minimized by ensuring sufficient reagent stoichiometry, adequate reaction time, and optimal temperature.[8][9] Monitoring the reaction by TLC or LC-MS is crucial.[1]
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low or No Conversion
Question: My reaction is stalled. The starting 2-chloro-4-nitrobenzonitrile is not being consumed, or the conversion is impractically low. What are the potential causes and how can I fix this?
Answer: Low conversion can be attributed to several factors related to reagents, conditions, or the catalyst itself. A systematic approach is needed to identify the root cause.
Troubleshooting Workflow for Low Conversion
Caption: A workflow to diagnose causes of low reaction conversion.
Potential Causes & Solutions:
-
Catalyst Inactivity (for Hydrogenation):
-
Poisoning: The active sites on catalysts like Raney Nickel can be blocked by sulfur compounds or other impurities from glassware or reagents.[10] Ensure all equipment is scrupulously clean and use high-purity solvents.
-
Deactivation: The catalyst may have lost activity from improper storage or handling. Pyrophoric catalysts like Raney Nickel must be handled carefully.[10] It is always best to use a fresh batch to rule out deactivation.
-
Insufficient Loading: Catalyst loading may be too low. Try increasing the weight percent of the catalyst.
-
-
Reagent Stoichiometry and Quality:
-
Metal Reductants (Fe, SnCl₂): These reactions often require a stoichiometric excess of the metal reagent.[1] Ensure you are using the correct molar equivalents as specified in a reliable protocol.
-
Reagent Purity: Low-quality or old reagents (e.g., partially oxidized SnCl₂) will have lower reducing power. Use a fresh, unopened container of the reducing agent.
-
-
Reaction Conditions:
-
Temperature: Some reductions are sluggish at room temperature and may require gentle heating to initiate or sustain.[1] For example, reductions with Fe powder often require reflux temperatures.
-
Solvent Choice: The starting material must be soluble in the chosen solvent. If solubility is poor, the reaction will be slow.[2] Switch to a solvent system where the substrate is fully dissolved at the reaction temperature.
-
Mass Transfer/Agitation: For heterogeneous reactions (e.g., solid catalyst or metal in a liquid), inefficient stirring limits the interaction between reactants.[10] Ensure vigorous agitation throughout the reaction.
-
Issue 2: Significant Dechlorination Byproduct
Question: My main product is contaminated with 4-aminobenzonitrile. How can I suppress this dehalogenation side reaction?
Answer: Dechlorination is the most common challenge with this substrate, particularly with catalytic hydrogenation. The key is to reduce the hydogenolysis activity of your system.
Reaction Pathway and Side Reactions
Caption: Desired reaction pathway and major potential side reactions.
Potential Causes & Solutions:
-
Overly Active Catalyst:
-
Harsh Reaction Conditions:
-
Problem: High hydrogen pressure, high temperature, and prolonged reaction times promote hydrogenolysis.
-
Solution: Optimize the reaction conditions. Use lower H₂ pressure (e.g., 1-5 atm), reduce the temperature, and monitor the reaction closely to stop it as soon as the starting material is consumed.[2]
-
-
Consider Non-Hydrogenation Alternatives:
-
Problem: Catalytic hydrogenation remains unselective.
-
Solution: This is the most robust solution. Use chemical reducing agents where C-Cl bond cleavage is not a facile pathway.
-
Stannous Chloride (SnCl₂): Reduction with SnCl₂·2H₂O in ethanol or ethyl acetate is a very reliable method for selectively reducing the nitro group.[4]
-
Iron (Fe): Using iron powder with ammonium chloride in aqueous ethanol or with acetic acid is a classic, cost-effective, and selective method.[4]
-
Hydrazine (N₂H₄): As detailed in the protocol below, reduction with hydrazine hydrate is highly effective for this specific substrate.[5]
-
-
Issue 3: Difficult Workup and Purification
Question: My reaction with Stannous Chloride (SnCl₂) worked, but I have a thick emulsion/precipitate during workup and product recovery is low. How do I handle this?
Answer: This is a very common issue with tin-based reductions. The workup is known to be challenging due to the formation of tin salts (tin hydroxides/oxides).[6]
Solutions:
-
Basification and Filtration: After the reaction, the acidic mixture contains the amine product as a salt.
-
Cool the reaction mixture and dilute it with water.
-
Slowly and carefully basify the mixture by adding a concentrated solution of NaOH or NaHCO₃ until the pH is strongly basic (pH > 10). This precipitates the tin salts and liberates the free amine.[6][11]
-
Filter the entire mixture through a pad of Celite® to remove the gelatinous tin solids. Wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.
-
Proceed with a standard liquid-liquid extraction on the filtrate.
-
-
Extraction: The combined organic layers can then be washed with brine, dried over Na₂SO₄, and concentrated. The crude product can be purified further by column chromatography or recrystallization.
Comparative Summary of Reduction Methods
| Method | Typical Conditions | Advantages | Disadvantages | Selectivity Profile |
| Hydrazine Monohydrate | N₂H₄·H₂O, Reflux | High yield, excellent selectivity for this substrate.[5] | Hydrazine is toxic; reaction can be highly exothermic. | Excellent: Preserves -Cl and -CN. |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | High chemoselectivity, mild conditions.[4] | Difficult workup due to tin salt precipitation.[6] | Excellent: Preserves -Cl and -CN. |
| Fe / NH₄Cl | EtOH / H₂O, Reflux | Inexpensive, effective, environmentally benign metal. | Requires stoichiometric excess of Fe, can be slow. | Very Good: Generally preserves -Cl and -CN. |
| H₂ / Raney Nickel | H₂ (1-5 atm), EtOH or MeOH | Good for avoiding dechlorination compared to Pd/C.[4] | Catalyst is pyrophoric and requires careful handling.[10] | Good: Minimal dechlorination, spares -CN. |
| H₂ / Pd-C | H₂ (1-5 atm), EtOH or MeOH | High activity, fast reaction.[4] | Prone to causing significant dechlorination.[2] | Poor: Significant loss of -Cl substituent. |
Detailed Experimental Protocols
Protocol 1: Reduction using Hydrazine Monohydrate (High-Yield Method)
This protocol is adapted from a documented synthesis of 2-chloro-4-aminobenzonitrile.[5]
Materials:
-
2-chloro-4-nitrobenzonitrile
-
Hydrazine monohydrate (~80-100% solution)
-
Ice water
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add a small portion of 2-chloro-4-nitrobenzonitrile (e.g., 5 g) and hydrazine monohydrate (e.g., 110 ml).
-
Heat the mixture gently with stirring. The reaction is exothermic and will begin to evolve nitrogen gas.
-
Once the reaction has initiated, add the remaining 2-chloro-4-nitrobenzonitrile (e.g., 35 g) in small portions at a rate that maintains a controllable reaction and gas evolution.
-
After the addition is complete and the evolution of nitrogen gas has ceased, heat the reaction mixture to reflux for an additional 30-60 minutes to ensure completion.
-
Cool the reaction mixture to room temperature and then pour it slowly into a large beaker of stirred ice water.
-
A precipitate of the product will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield pure this compound (Reported Yield: ~78%).[5]
Protocol 2: Reduction using Stannous Chloride (Alternative Selective Method)
This protocol is a general method for chemoselective nitro reduction.[4]
Materials:
-
2-chloro-4-nitrobenzonitrile (1 equivalent)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) or 5M NaOH solution
-
Celite®
-
Ethyl Acetate (for extraction)
Procedure:
-
Dissolve 2-chloro-4-nitrobenzonitrile in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with water and cool in an ice bath.
-
Slowly add saturated NaHCO₃ or 5M NaOH solution with vigorous stirring until the pH of the aqueous layer is ~9-10. A thick, white precipitate of tin salts will form.
-
Filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with several portions of ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The layers may be difficult to separate; allowing them to stand may help. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Purify as needed by column chromatography or recrystallization.
References
- BenchChem. (2025). This compound | 20925-27-3.
- ChemicalBook. (n.d.). 4-Bromo-2-chlorobenzonitrile synthesis.
- Reddit r/chemistry. (2018). Reduction of nitro group in the presence of a nitrile.
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Yoo, E. S., & Barbachyn, M. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Chen, Y., et al. (2023). Biological reduction and hydrodechlorination of chlorinated nitroaromatic antibiotic chloramphenicol under H2-transfer membrane. Bioresource Technology.
- BenchChem. (2025). Challenges in the selective reduction of the nitro group.
- PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- Schenzle, A., et al. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323.
- BenchChem. (2025). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
- PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile.
- Schenzle, A., et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed.
- Zhang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- BenchChem. (2025). Efficacy of different reducing agents for the nitro group on substituted benzenes.
- Google Patents. (1985). WO1985000605A1 - Process for selective nitrile reduction.
- BenchChem. (2025). Preventing dehalogenation during catalytic hydrogenation of nitroaromatics.
- bradyexplains. (2019, January 21). bootcamp 1: reduction of nitrobenzene [Video]. YouTube.
- Frostburg State University Chemistry Department. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube.
- Tanaka, R., et al. (2022). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society, 144(31), 14216–14226.
- ResearchGate. (n.d.). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane | Request PDF.
- European Patent Office. (1984). EP 0110559 A1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. reddit.com [reddit.com]
- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
managing temperature control in 4-Amino-2-chlorobenzonitrile synthesis
Technical Support Center: 4-Amino-2-chlorobenzonitrile Synthesis
Introduction: The Criticality of Thermal Management
The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, often involves highly energetic and thermally sensitive reactions.[1] Among the various synthetic routes, those employing the Sandmeyer reaction—which proceeds via a diazonium salt intermediate—present the most significant challenges in temperature regulation. The diazotization step is notoriously exothermic, and the resulting diazonium salts are often unstable, and even explosive, at temperatures slightly above ambient.[2][3][4][5]
This guide provides researchers, chemists, and process development professionals with a dedicated resource for understanding, managing, and troubleshooting temperature control during the synthesis of this compound and related compounds. Our focus is on providing not just procedural steps, but the fundamental scientific reasoning behind them to ensure safe, repeatable, and high-yield outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding temperature control in the critical stages of synthesis involving diazonium intermediates.
Q1: What is the absolute critical temperature range for the diazotization of the aromatic amine precursor, and why is it so important? A1: The diazotization reaction must be strictly maintained between 0°C and 5°C.[2][6][7] This low temperature is crucial for two primary reasons:
-
Thermodynamic Instability: Aryl diazonium salts are highly unstable intermediates. Above 5°C, they readily decompose, often violently, releasing nitrogen gas.[3][5][8] This decomposition not only destroys the desired intermediate, leading to drastically lower yields, but also poses a significant safety hazard due to rapid gas evolution and potential for explosion.[3][5]
-
Exothermic Reaction Profile: The reaction between the primary amine, an acid (like HCl), and sodium nitrite is highly exothermic, with a reaction enthalpy ranging from -65 to -150 kJ/mol.[3] Without an efficient cooling system (e.g., an ice-salt bath), the heat generated can rapidly raise the internal temperature above the 5°C safety threshold, triggering a thermal runaway.[2]
Q2: What are the immediate visual indicators of poor temperature control during diazotization? A2: Vigilant observation is key. Signs of a reaction proceeding at too high a temperature include:
-
Evolution of Brown Fumes: This indicates the decomposition of nitrous acid into toxic nitrogen oxides (NOx), which occurs at elevated temperatures.[9]
-
Formation of Dark-Colored Byproducts: The appearance of dark red, orange, or black tarry substances suggests the formation of unwanted side products, such as azo dyes from the coupling of the diazonium salt with unreacted amine.[9][10]
-
Uncontrolled Nitrogen Gas Evolution: While some nitrogen evolution may occur in the subsequent Sandmeyer step, vigorous and uncontrolled bubbling during the diazotization phase is a clear sign of diazonium salt decomposition.[5]
Q3: Is an ice-water bath sufficient for cooling, or is a different setup required? A3: While an ice-water bath can achieve 0°C, an ice-salt bath is strongly recommended for more robust and reliable cooling, capable of reaching temperatures between -10°C and -20°C.[9][10] This provides a larger thermal buffer to absorb the heat generated during the exothermic addition of sodium nitrite, making it easier to maintain the internal reaction temperature below 5°C.[9] Continuous monitoring with a low-temperature thermometer placed directly in the reaction mixture is mandatory.
Q4: How does the rate of sodium nitrite addition impact temperature control? A4: The addition rate is a critical control parameter. The sodium nitrite solution must be added slowly and dropwise to the cooled amine salt suspension with vigorous stirring.[7][9] This ensures that the heat generated at any given moment is minimal and can be effectively dissipated by the cooling bath, preventing the formation of localized hotspots where decomposition can initiate.[9]
Q5: Once the diazonium salt is formed, can it be stored? A5: No. It is imperative that diazonium salts are never isolated in a dry, solid state as they are shock-sensitive and can be explosive.[3][4][9] The cold diazonium salt solution should be prepared in situ and used immediately in the subsequent Sandmeyer cyanation step while being maintained at 0-5°C.[6][9]
Q6: What are the temperature requirements for the Sandmeyer cyanation step itself? A6: The Sandmeyer cyanation step also requires careful thermal management. The cold diazonium salt solution (0-5°C) is typically added slowly to a cooled solution of copper(I) cyanide.[6][11] After the addition is complete, the reaction mixture may be allowed to warm to room temperature or even gently heated (e.g., to 60-70°C) to drive the reaction to completion and ensure the complete evolution of nitrogen gas.[12][13] The specific temperature profile for this stage can vary depending on the substrate's reactivity.[14]
Section 2: Troubleshooting Guide for Temperature-Related Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Temperature-Related Cause | Suggested Solution & Rationale |
| Low or No Product Yield | The diazonium salt intermediate decomposed because the reaction temperature exceeded 5°C.[9][15] | Solution: Ensure the reaction flask is well-immersed in an efficient ice-salt bath. Add the pre-cooled sodium nitrite solution very slowly (dropwise) with vigorous stirring to prevent hotspots. Use a calibrated thermometer to monitor the internal temperature of the reaction mixture continuously.[9] |
| Formation of a Dark, Tarry Substance | The reaction temperature was too high, leading to the formation of azo coupling byproducts or other decomposition products.[9][10] | Solution: Adhere strictly to the 0-5°C temperature range. Ensure the primary amine is fully converted to its hydrochloride salt before adding nitrite to minimize free amine available for side reactions. Improve the efficiency of stirring to ensure homogeneity. |
| Violent Gas Evolution / Foaming | Localized hotspots caused by too-rapid addition of sodium nitrite or inefficient stirring are causing rapid, localized decomposition of the diazonium salt.[13] | Solution: Immediately halt the addition of sodium nitrite. Ensure the stirring is vigorous enough to create a deep vortex. Reduce the addition rate significantly. In scaled-up reactions, consider subsurface addition of the nitrite solution to improve dispersion.[13] |
| Final Product is Discolored (e.g., Yellow/Brown) | This often indicates the presence of oxidized species or residual nitro-aromatic compounds if starting from a nitro precursor. While not always a direct temperature issue from the Sandmeyer step, improper workup temperatures can contribute. | Solution: Purify the crude product via recrystallization, potentially with the addition of activated carbon to remove colored impurities.[16] Ensure the product is stored protected from light and air to prevent degradation.[16] |
Section 3: Visualized Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues based on observable evidence.
Caption: Troubleshooting logic for temperature-related synthesis issues.
Section 4: General Experimental Protocol (Sandmeyer Reaction)
This protocol outlines the key steps for a Sandmeyer reaction, emphasizing the points of critical temperature control. This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aromatic Amine (e.g., this compound for subsequent modification)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂), pre-dissolved in cold water
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Rock Salt
Equipment:
-
Jacketed reaction vessel or round-bottom flask
-
Mechanical stirrer
-
Low-temperature thermometer
-
Dropping funnel
Step 1: Formation of the Amine Hydrochloride Salt
-
In a reaction vessel, suspend the starting aromatic amine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Begin vigorous stirring and cool the suspension to 0°C in an ice-salt bath . A fine slurry of the hydrochloride salt should form.
Step 2: Diazotization (CRITICAL TEMPERATURE CONTROL)
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water and cool it in an ice bath.
-
Maintain the amine slurry temperature between 0°C and 5°C.
-
Add the cold sodium nitrite solution dropwise via a dropping funnel to the amine slurry over a period of 30-60 minutes. NEVER allow the internal temperature to rise above 5°C.[7][12]
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
Step 3: Sandmeyer Cyanation
-
In a separate, larger flask, prepare the Sandmeyer reagent by dissolving copper(I) cyanide (1.2 eq) and sodium cyanide in water.
-
Cool this cyanide solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Step 2 to the cold cyanide solution. The rate of addition should be controlled to manage gas evolution (N₂).
-
After the addition is complete, the reaction may be stirred at a low temperature or allowed to warm to room temperature. Gentle heating (e.g., 50-60°C) may be required to ensure the reaction goes to completion.[12][13] Monitor for the cessation of nitrogen evolution.
Step 4: Work-up and Purification
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Section 5: Summary of Critical Temperature Parameters
| Reaction Stage | Parameter | Recommended Range | Rationale |
| Diazotization | Internal Reaction Temperature | 0°C to 5°C | Prevents decomposition of unstable diazonium salt; minimizes side reactions.[2][3][6] |
| Sodium Nitrite Solution Temp. | < 10°C | Minimizes initial thermal shock upon addition. | |
| Sandmeyer Cyanation | Initial Addition Temperature | 0°C to 10°C | Controls the initial rate of reaction and N₂ evolution.[6][11] |
| Final Reaction Temperature | Room Temp. to 70°C | Varies by substrate; ensures reaction completion after the unstable diazonium salt has reacted.[12][14] |
References
- Lu, Z., Fang, X., Xu, F., Yao, H., & Jiang, J. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012.
- Unknown. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Malmedy, F., & Wirth, T. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7179–7180.
- ResearchGate. (2025). Runaway Reaction During Production of an Azo Dye Intermediate.
- Butt, M. A., & Zhang, G. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(11), 2827-2856.
- Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?
- Andersen, H. G., et al. (2018). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 22(7), 869-875.
- Organic Syntheses. (n.d.). o-CHLOROTOLUENE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. maxapress.com [maxapress.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling with 4-Amino-2-chlorobenzonitrile
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with the challenging substrate, 4-amino-2-chlorobenzonitrile. Our goal is to provide you with expert insights, actionable troubleshooting protocols, and a deep understanding of the causality behind experimental choices to ensure the success of your synthesis.
The Suzuki coupling of this compound is a non-trivial transformation due to a combination of factors:
-
Inert C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts, demanding highly active catalytic systems to facilitate the rate-limiting oxidative addition step.[1][2]
-
Steric Hindrance: The ortho-position of the chlorine atom relative to the nitrile group presents a sterically hindered environment around the reaction center, further impeding oxidative addition.[3]
-
Ambivalent Electronics: The substrate contains both a potent electron-donating group (the C4-amino group) and a strong electron-withdrawing group (the C1-nitrile). While the nitrile group electronically activates the C-Cl bond towards oxidative addition, the strong para-donating effect of the amino group can counteract this, creating a complex electronic profile.[4]
-
Coordinating Functional Groups: Both the amino and nitrile moieties can potentially coordinate to the palladium center, which may sequester the active catalyst or interfere with the desired catalytic cycle.[5][6]
This guide addresses these challenges through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the most critical component of the catalyst system for coupling an unreactive aryl chloride like this compound?
A: While the palladium source is important, the ligand is unequivocally the most critical component for activating a challenging aryl chloride. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such substrates.[7] The success of the reaction hinges on using a ligand that can form a highly active, coordinatively unsaturated Pd(0) species that readily undergoes oxidative addition with the C-Cl bond.
For this specific substrate, two classes of ligands are highly recommended:
-
Bulky, Electron-Rich Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the industry standard for challenging Suzuki couplings.[3] Their steric bulk promotes the formation of a highly reactive 14-electron monoligated Pd(0) species, while their strong electron-donating ability facilitates the oxidative addition step and accelerates the final reductive elimination.[3][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable and highly active palladium complexes.[3] Their strong donating ability is particularly effective for activating the C-Cl bond, and their steric properties can be finely tuned.[3][9]
The primary function of these advanced ligands is to stabilize the active Pd(0) catalyst and create an electron-rich metal center that is potent enough to break the strong carbon-chlorine bond.
Q2: Which palladium precursor should I choose?
A: The choice of palladium precursor is generally less critical than the ligand, provided it can be efficiently reduced to the active Pd(0) state. Common and effective choices include:
-
Palladium(II) Acetate (Pd(OAc)₂): Inexpensive and reliable, it is readily reduced in situ by phosphine ligands, amines, or other components in the reaction mixture.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is a stable Pd(0) source, requiring no pre-reduction. It is an excellent choice for ensuring the presence of the active catalytic species from the start.
-
Palladacycle Precatalysts (e.g., SPhos-Pd-G2/G3/G4): These are state-of-the-art catalysts where the ligand is already complexed with palladium. They offer superior air and moisture stability, high activity, and excellent reproducibility, making them a top choice for difficult couplings.[1][2]
Q3: How should I select the base and solvent for this reaction?
A: The base and solvent system is crucial for facilitating the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Base Selection: The primary role of the base is to activate the boronic acid by forming a more nucleophilic borate species (Ar-B(OH)₃⁻), which accelerates transmetalation.[10][11][12] For a challenging coupling involving an aryl chloride, a relatively strong, non-nucleophilic base is often required.
-
Potassium Phosphate (K₃PO₄): An excellent choice. It is a strong base with low nucleophilicity, minimizing side reactions.[1][7]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in difficult cases, due to its high basicity and the beneficial effect of the large cesium cation.[1]
Solvent Selection: The solvent must solubilize the aryl halide, the boronic acid, and the base to a sufficient degree.
-
Aprotic Ethereal or Aromatic Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene are standard choices.[1]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is highly effective. The water helps to dissolve the inorganic base (like K₃PO₄) and can accelerate the transmetalation step.[1][13] However, excess water can promote unwanted protodeboronation.[7]
-
Polar Aprotic Solvents: Solvents like DMF or NMP can also be effective, but their higher polarity may sometimes favor different reaction pathways or side reactions.[14][15]
A recommended starting point is K₃PO₄ in a Dioxane/Water mixture.
Q4: Can the amino or nitrile groups on my substrate interfere with the reaction?
A: Yes, both groups can potentially interfere. The lone pair on the amino nitrogen and the nitrile nitrogen can coordinate to the palladium catalyst. This can act as a "poison" by occupying a coordination site needed for the catalytic cycle to proceed.[5][6]
The most effective way to mitigate this is to use a strongly coordinating, bulky ligand (like SPhos or an NHC ligand). These ligands bind very tightly to the palladium center, making it less likely that the substrate's functional groups can displace them and inhibit catalysis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield or only starting material. What are the most likely causes and how can I fix this?
A: This is the most common issue and typically points to a problem with one of the core components of the reaction.[1]
-
Check for Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state.
-
Assess Catalyst/Ligand Activity: Palladium catalysts and, more importantly, phosphine ligands can degrade over time.
-
Solution: Use a fresh batch of catalyst and ligand. Consider using a highly stable and reliable palladacycle precatalyst which protects the active species.[1]
-
-
Verify Boronic Acid Quality: Boronic acids can slowly degrade via protodeboronation or trimerize to form unreactive boroxines upon storage.
-
Solution: Use a fresh bottle of the boronic acid or purify the existing stock. It is often beneficial to use a slight excess (1.2–1.5 equivalents) of the boronic acid.
-
-
Insufficient Reaction Temperature: Aryl chloride couplings often require significant thermal energy to drive the oxidative addition.
Issue 2: Significant Protodeboronation Side Product
Q: I am observing a significant amount of a side product where the boronic acid has been replaced by a hydrogen atom. What causes this and how can I prevent it?
A: Protodeboronation is a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source.
-
Excess Water: While a small amount of water can be beneficial, too much can accelerate this side reaction.
-
Solution: If using an aqueous solvent mixture, try reducing the water content or switch to an anhydrous solvent system. Ensure all solvents are properly dried.[7]
-
-
Base Choice: Stronger, more nucleophilic bases (especially hydroxides like NaOH or KOH) can promote protodeboronation.
-
Solution: Switch to a less nucleophilic base like K₃PO₄ or K₂CO₃.[16]
-
-
Elevated Temperature: High temperatures can sometimes increase the rate of this side reaction.
-
Solution: Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Issue 3: Formation of Homocoupled Boronic Acid (Ar'-Ar')
Q: My analysis shows a biaryl product derived from the coupling of two boronic acid molecules. Why is this happening?
A: This side reaction, known as Glaser coupling or oxidative homocoupling, is almost always caused by the presence of oxygen. Oxygen can facilitate a palladium-catalyzed oxidative coupling of the boronic acid.
-
Solution: This strongly indicates an issue with your inert atmosphere technique. Re-evaluate your degassing procedure for the solvent and ensure the reaction flask is properly purged with Argon or Nitrogen before and during the reaction setup.[1]
Catalyst & Condition Selection Summary
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd₂(dba)₃ or SPhos-Pd-G4 | Provides a reliable source of active Pd(0). Precatalysts offer enhanced stability and activity.[1] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are essential for activating the C-Cl bond and promoting efficient catalysis.[1][3] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Strong, non-nucleophilic base that effectively promotes transmetalation while minimizing side reactions.[7][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Solubilizes reactants and base effectively; water aids in dissolving the base and can accelerate the reaction.[1][15] |
| Temperature | 80 - 110 °C | Aryl chloride activation typically requires elevated temperatures.[1] |
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle is the heart of the reaction, consisting of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2] Understanding this cycle is crucial for troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
When a reaction fails, a systematic approach is key. Use this decision tree to diagnose the problem.
Caption: A decision tree to guide troubleshooting for a failed Suzuki coupling.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. It is designed as a screening experiment and may require further optimization.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Deionized Water, degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the SPhos ligand.[7]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this process three to five times to ensure a completely oxygen-free atmosphere.[1][7]
-
Solvent Addition: Prepare a 5:1 mixture of degassed dioxane and degassed water. Add the solvent mixture to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
- Leadbeater, N. E., & Marco, M. (2002). Suzuki−Miyaura Coupling in Aqueous n-Butanol. The Journal of Organic Chemistry, 67(24), 8851–8855.
- Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(24), 11749–11757.
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(24), 7349-7357.
- Di Credico, B., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. International Journal of Organic Chemistry, 2, 219-231.
- ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.
- Linder, D., & Villemin, D. (2005). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. Tetrahedron Letters, 46(32), 5429-5431.
- Nolan, S. P., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B, 124(51), 11628–11638.
- Fairlamb, I. J. S., et al. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Zharova, Y. A., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 301-306.
- Song, J. J., et al. (2005). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 215–223.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Xu, L., & Yu, D.-G. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis, 4, 745–753.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Bedford, R. B., et al. (2022). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling.
- ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides.
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(24), 7349-7357.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 10(1), 104.
- MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(10), 1184.
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...
- Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5, 2479-2483.
- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17822.
- ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile...
- ResearchGate. (2023). Pd-Sn Heterobimetallic Catalyst for Carbonylative Suzuki, Sonogashira and Aminocarbonylation Reactions using Chloroform as CO Surrogate.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 392.
- Gök, Y., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Dalton Transactions, 46(36), 12046–12053.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
preventing homocoupling in 4-Amino-2-chlorobenzonitrile reactions
Welcome to the technical support center for researchers utilizing 4-Amino-2-chlorobenzonitrile in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges, with a primary focus on preventing the formation of homocoupling byproducts. As an electron-rich and sterically hindered aryl chloride, this substrate requires careful optimization to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is an undesired side reaction in which two molecules of a starting material couple with each other instead of with the intended cross-coupling partner. In the context of this compound, you may observe the formation of a symmetrical biaryl (dimer of your starting material) or the homocoupling of your coupling partner (e.g., a boronic acid in a Suzuki reaction). This side reaction consumes your starting materials, reduces the yield of the desired product, and complicates purification. This compound is particularly susceptible because its electron-donating amino group makes the crucial oxidative addition step in many catalytic cycles (e.g., Suzuki, Buchwald-Hartwig) sluggish, creating opportunities for competing side reactions to occur.[1]
Q2: I'm seeing a significant amount of a symmetrical biaryl byproduct from my this compound starting material. What is the likely cause?
A2: The homocoupling of aryl halides is typically promoted by the palladium catalyst. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) center to form an Ar-Pd(II)-X intermediate. Two of these intermediates can then undergo a ligand exchange and reductive elimination to yield the Ar-Ar homocoupled product and regenerate the Pd(0) catalyst.[2] This pathway can become competitive if the subsequent steps of the desired cross-coupling cycle (transmetalation and reductive elimination with the coupling partner) are slow.
Q3: My main byproduct is the dimer of my boronic acid (in a Suzuki reaction). What causes this?
A3: The homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[3] If your reaction is not performed under strictly inert conditions, dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) can then facilitate the homocoupling of two boronic acid molecules.[3][4] Rigorous degassing of solvents and maintaining an inert atmosphere are critical to prevent this.[5][6]
Q4: Can the amino group on this compound interfere with the reaction?
A4: Yes, the primary amine (–NH₂) is a potential ligand and can coordinate to the palladium catalyst. This coordination can sometimes deactivate the catalyst or alter its reactivity, potentially slowing down the desired catalytic cycle and making side reactions more prevalent.[2][7] In some cases, such as Buchwald-Hartwig amination, this is the desired reactivity, but in other cross-couplings, it can be a complicating factor.
Troubleshooting Guides
This section provides detailed strategies to mitigate homocoupling based on the specific cross-coupling reaction being performed.
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the coupling of an electron-rich aryl chloride like this compound is challenging. Slow oxidative addition is the primary hurdle to overcome.[1]
Problem: Significant formation of 5,5'-diamino-2,2'-dicyano-3,3'-dichlorobiphenyl (aryl halide homocoupling) and/or boronic acid homocoupling.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Suzuki cycle vs. homocoupling pathways.
| Probable Cause | Solution & Scientific Rationale |
| 1. Ineffective Catalyst System | Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective for electron-rich aryl chlorides.[1] Switch to a modern biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-Heterocyclic Carbene (NHC) ligand.[1] Rationale: These ligands are highly σ-donating, which increases the electron density on the Pd(0) center, accelerating the rate-limiting oxidative addition step. Their steric bulk promotes the final reductive elimination, keeping the catalytic cycle moving forward and minimizing the lifetime of intermediates that could lead to side reactions.[8] |
| 2. Presence of Oxygen | Implement Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9] Maintain a positive pressure of inert gas throughout the reaction.[1] Rationale: Oxygen leads to the formation of Pd(II) species, which are known to catalyze the homocoupling of boronic acids.[3][4] It can also lead to oxidation and degradation of phosphine ligands. |
| 3. Suboptimal Base/Solvent | Screen Weaker Inorganic Bases: Strong bases like NaOH or other hydroxides can promote side reactions. Weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often superior for challenging couplings.[1][10] Rationale: The base's primary role is to facilitate the transmetalation step. An overly strong base can accelerate the decomposition of the boronic acid (protodeboronation) or other undesired pathways. The choice of solvent (e.g., dioxane/water, toluene, 2-MeTHF) should ensure all components, including the base, are sufficiently soluble.[10] |
| 4. Inappropriate Reaction Temperature | Optimize Temperature: While higher temperatures (80-110 °C) are often needed to drive the oxidative addition of aryl chlorides, excessively high temperatures can increase the rate of side reactions.[1][11] Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance. Rationale: Every step in the catalytic cycle has a different activation energy. The goal is to find a temperature that sufficiently accelerates the desired cross-coupling without significantly increasing the rate of homocoupling or decomposition. |
| 5. Pd(II)-Mediated Homocoupling | Add a Mild Reductant: In some cases, adding a mild reducing agent like potassium formate (HCO₂K) can help suppress homocoupling.[5][7] Rationale: This additive helps to maintain a higher concentration of the active Pd(0) catalyst by reducing any Pd(II) species that may form in solution, thereby suppressing the Pd(II)-mediated homocoupling pathway.[5][7] |
Troubleshooting Sonogashira Coupling
The primary homocoupling issue in Sonogashira reactions is typically the dimerization of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst.
Problem: Formation of a symmetrical 1,4-disubstituted-1,3-diyne (alkyne homocoupling).
dot graph { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Decision workflow for Sonogashira homocoupling.
| Probable Cause | Solution & Scientific Rationale |
| 1. Copper-Catalyzed Alkyne Dimerization | Run the Reaction Under Copper-Free Conditions: The copper(I) co-catalyst is the primary culprit for alkyne homocoupling.[9] Modern, highly active palladium/ligand systems (e.g., Pd(OAc)₂/SPhos) are often efficient enough to promote the Sonogashira coupling without the need for copper.[12] Rationale: By removing the copper co-catalyst, the primary pathway for Glaser coupling is eliminated. This requires a more potent palladium catalyst to facilitate the deprotonation and transfer of the alkyne to the palladium center. |
| 2. Presence of Oxygen | Rigorous Degassing: As with the Suzuki reaction, oxygen can facilitate oxidative homocoupling. Ensure all reagents, solvents, and the reaction vessel are free of oxygen.[9] Rationale: Oxygen can oxidize both the copper(I) and palladium(0) catalysts, leading to side reactions and catalyst deactivation. |
| 3. Inappropriate Base | Use a Hindered Amine Base: Employ a bulky amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Rationale: The base in a Sonogashira reaction deprotonates the terminal alkyne. A hindered base is less likely to coordinate strongly to the palladium center and interfere with the catalytic cycle. |
Troubleshooting Buchwald-Hartwig Amination
While the goal of this reaction is C-N bond formation, homocoupling of the aryl halide can still compete, especially with a challenging substrate.
Problem: Formation of 5,5'-diamino-2,2'-dicyano-3,3'-dichlorobiphenyl (aryl halide homocoupling).
| Probable Cause | Solution & Scientific Rationale |
| 1. Slow Reductive Elimination | Select an Appropriate Ligand: The choice of ligand is paramount. For coupling with primary amines, sterically hindered biaryl phosphine ligands like BrettPhos or RuPhos are often excellent choices.[13][14] Rationale: The mechanism involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond.[13][15] A bulky, electron-rich ligand accelerates the final, product-forming reductive elimination step, preventing side reactions of the arylpalladium amide intermediate.[15] |
| 2. Incorrect Base Strength/Type | Use a Strong, Non-Nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[16] Rationale: The base must be strong enough to deprotonate the amine once it has coordinated to the palladium center, forming the key arylpalladium amide intermediate. Weaker bases may not be effective, stalling the cycle and allowing aryl halide homocoupling to occur. |
| 3. Catalyst Inhibition/Decomposition | Use a Pre-formed Catalyst (Precatalyst): Instead of generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[14] Rationale: Precatalysts provide a more reliable and quantitative generation of the active Pd(0) species.[14] This leads to more consistent results and can minimize side reactions that arise from poorly controlled catalyst activation. |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the selected palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the corresponding ligand (e.g., XPhos, 4 mol%).[1]
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or high-purity nitrogen. Repeat this process three times to ensure a completely inert atmosphere.[1]
-
-
Solvent Addition:
-
Add degassed solvent (e.g., a 10:1 mixture of Toluene:Water) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
-
References
- Chen, C. Y., & Dormer, P. G. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(9), 3115–3123. [Link]
- Dai, C., et al. (2001). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 3(24), 3803–3806. [Link]
- Chen, C. Y., & Dormer, P. G. (2010). Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. PubMed, 20415444. [Link]
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(25), 8216–8228. [Link]
- Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 286–291. [Link]
- Ho, G. P. L., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1714–1722. [Link]
- Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 6(11), 6318–6323. [Link]
- Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- The effect of various temperatures on the Suzuki coupling reaction. (n.d.). ResearchGate.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019).
- Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. (2012). Bulletin of the Korean Chemical Society, 33(1), 303-306. [Link]
- Selectivity in cross-coupling at 23 °C. (n.d.). ResearchGate.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
- Temperature effect on coupling reaction. (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). Accounts of Chemical Research, 47(3), 925–936. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). Organic Letters, 4(13), 2261–2263. [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 4-Amino-2-chlorobenzonitrile
Welcome to the technical support guide for the synthesis of 4-Amino-2-chlorobenzonitrile. This document provides in-depth, field-tested guidance for researchers, chemists, and drug development professionals. The focus is on the critical work-up and purification stages, which are paramount for achieving high purity and yield. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure following the synthesis of this compound via nitro group reduction?
The most common laboratory-scale synthesis involves the reduction of 2-chloro-4-nitrobenzonitrile. A classic and reliable method uses stannous chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid[1][2]. The work-up for this reaction is multi-step and designed to isolate the amine product from the tin salts and other reagents.
The causality behind the procedure is as follows:
-
Quenching & Neutralization: The reaction is highly acidic. The primary goal is to deprotonate the anilinium salt to the free amine (which is soluble in organic solvents) and precipitate the tin as tin hydroxides. This is achieved by carefully adding a strong base like concentrated sodium hydroxide (NaOH) or ammonium hydroxide[2]. The pH must be raised to a strongly basic level (pH > 10) to ensure complete precipitation of tin salts and full deprotonation of the product[1].
-
Extraction: Once the product is in its free amine form, it can be extracted from the aqueous mixture into an immiscible organic solvent, typically ethyl acetate or dichloromethane. Multiple extractions are recommended to maximize recovery.
-
Washing & Drying: The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water and inorganic salts. The organic layer is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: After removing the solvent under reduced pressure, the crude product is typically purified by recrystallization[3].
Q2: My synthesis route uses hydrazine monohydrate. How does the work-up differ?
The work-up for a hydrazine-based reduction is often simpler. A documented procedure involves pouring the hot reaction mixture directly into ice water[3]. This simultaneously cools the mixture and causes the organic product to precipitate out of the aqueous solution. The solid can then be collected by filtration. The key principle here is the significant drop in the solubility of this compound in cold water, allowing for its isolation. Subsequent purification by recrystallization from water is performed to achieve the desired purity[3].
Q3: What are the most common impurities I should expect, and how do they originate?
The nature of impurities is directly tied to the synthetic route employed:
-
Unreacted Starting Material (2-chloro-4-nitrobenzonitrile): If the reduction reaction does not go to completion, the starting nitro compound will contaminate the product. This is a common issue and can be monitored by Thin Layer Chromatography (TLC) during the reaction[1].
-
Partially Reduced Intermediates: Intermediates such as nitroso or hydroxylamine species can be present if the reduction is incomplete.
-
Hydrolysis Product (4-Amino-2-chlorobenzamide or 4-Amino-2-chlorobenzoic acid): The nitrile group (-C≡N) can undergo hydrolysis to an amide and subsequently a carboxylic acid, especially under harsh acidic or basic conditions during the reaction or work-up[4].
-
Dehalogenation Product (4-Aminobenzonitrile): If catalytic hydrogenation (e.g., with Pd/C) is used for the reduction, reductive dehalogenation (loss of the chlorine atom) is a potential side reaction[1].
Q4: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, several solvents are effective:
-
Water: A proven solvent for this compound, offering a green and cost-effective option[3].
-
Ethanol: The compound can be successfully recrystallized from ethanol[5].
-
Ethanol/Water Mixture: A mixed solvent system can be used to fine-tune the solubility characteristics, which is a common strategy for recrystallizing aminobenzonitriles[6].
A small-scale solvent screen is always recommended to find the optimal solvent or solvent system for your specific crude material, as impurity profiles can vary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Product loss during neutralization/extraction due to incorrect pH. 3. Use of excessive solvent during recrystallization. | 1. Monitor the reaction progress by TLC until the starting material is fully consumed. 2. Ensure the aqueous layer is strongly basic (pH > 10) before extraction to keep the amine product in its neutral, organic-soluble form. 3. Use the minimum amount of hot solvent required to fully dissolve the crude product for recrystallization[6]. Cool the filtrate in an ice bath to maximize crystal precipitation. |
| Product is an Oil, Not a Crystalline Solid ("Oiling Out") | 1. The boiling point of the recrystallization solvent is higher than the melting point of the compound. 2. Significant impurities are present, depressing the melting point. | 1. Switch to a lower-boiling point solvent or use a mixed-solvent system. 2. Try to purify the crude material by column chromatography first to remove the impurities that are preventing crystallization. 3. Re-dissolve the oil in a minimal amount of hot solvent and try cooling very slowly without disturbance[6]. |
| Persistent Emulsion During Liquid-Liquid Extraction | 1. Vigorous shaking of the separatory funnel. 2. Presence of fine particulate matter (e.g., precipitated tin salts). | 1. Use gentle inversions for mixing instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 3. If particulates are present, filter the entire biphasic mixture through a pad of Celite or glass wool before separating the layers. |
| Product is Highly Colored (Dark Brown/Black) | 1. Formation of colored polymeric byproducts. 2. Residual colored impurities from the starting material or side reactions. | 1. During the recrystallization step, add a small amount (spatula tip) of activated charcoal to the hot solution. 2. Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool[6]. Be aware that charcoal can also adsorb some product, potentially lowering the yield. |
| Melting Point is Broad and/or Depressed | 1. The product is not completely dry (residual solvent). 2. Presence of impurities. | 1. Dry the product thoroughly under high vacuum, possibly with gentle heating. 2. Perform a second recrystallization to improve purity. Check the melting point of pure this compound, reported to be in the range of 116-118 °C[7]. |
Quantitative Data & Physical Properties
| Parameter | Value | Reference(s) |
| Chemical Name | This compound | [8] |
| Synonym(s) | 3-Chloro-4-cyanoaniline | [7] |
| CAS Number | 20925-27-3 | |
| Molecular Formula | C₇H₅ClN₂ | [9] |
| Molecular Weight | 152.58 g/mol | [9] |
| Appearance | Yellow to pale brown powder or lumps | [10] |
| Melting Point | 116-118 °C (lit.) | [7] |
Detailed Experimental Protocol: Work-up & Purification
This protocol details the work-up and purification following the synthesis of this compound from 2-chloro-4-nitrobenzonitrile using stannous chloride (SnCl₂) and HCl.
1. Quenching and Neutralization: a. After the reaction is deemed complete by TLC, cool the reaction slurry in an ice-water bath to 0-5 °C. b. With vigorous stirring, slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 30-50% w/v NaOH) to the reaction mixture. This step is highly exothermic; maintain the temperature below 30°C[2]. c. Continue adding the base until a dense, white precipitate of tin(IV) hydroxide forms and the pH of the aqueous solution is strongly basic (pH 10-12, check with pH paper).
2. Extraction: a. Transfer the entire mixture to a separatory funnel. b. Add ethyl acetate and mix the layers by gentle inversion. c. Allow the layers to separate. The white tin salts may form a layer between the aqueous and organic phases. d. Drain the lower aqueous layer. If a thick emulsion or solid layer is present, filter the entire mixture through a pad of Celite before separating. e. Extract the aqueous layer two more times with fresh portions of ethyl acetate. f. Combine all the organic extracts.
3. Washing and Drying: a. Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water[11]. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes. c. Filter off the drying agent.
4. Solvent Removal and Isolation: a. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. b. The resulting solid is the crude this compound.
5. Purification by Recrystallization: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of a suitable solvent (e.g., ethanol, water, or an ethanol/water mixture) and heat the mixture to boiling with stirring until the solid is completely dissolved[3]. c. If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. d. Perform a hot gravity filtration to remove the charcoal or any insoluble impurities. e. Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. f. Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualization of the Work-up Workflow
Caption: General workflow for the work-up and purification of this compound.
References
- PrepChem.com. Synthesis of 2-chloro-4-aminobenzonitrile.
- Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
- Bloom Tech. What is the synthetic route of 4-Aminobenzonitrile - Knowledge.
- Fisher Scientific. This compound, 97+%.
- Google Patents. United States Patent (19).
- Google Patents. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- GSRS. This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-アミノ-2-クロロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 4-Amino-2-Chlorbenzonitril, 98+ %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 11. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Solvent Effects in the Synthesis of 4-Amino-2-chlorobenzonitrile
Welcome to the technical support guide for the synthesis of 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of solvent selection. As a versatile building block in the development of pharmaceuticals and agrochemicals, optimizing the synthesis of this intermediate is paramount for achieving high yield and purity.[1] This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to empower you in your experimental work.
Part 1: Foundational Concepts: How Solvents Dictate Reaction Success
The synthesis of this compound is primarily achieved via two strategic routes:
-
Reduction of 2-chloro-4-nitrobenzonitrile: This is a robust and widely documented method where the nitro group is selectively reduced to an amine.[1][2] Common reagents include stannous chloride (SnCl₂) in an acidic medium or hydrazine monohydrate.[2][3] In this pathway, the solvent (often concentrated HCl or ethanol) primarily serves to dissolve reactants and facilitate the reduction process.
-
Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichlorobenzonitrile or amination of 2-chlorobenzonitrile: This route involves the displacement of a halide by an amino group (e.g., from ammonia or an ammonia equivalent).[1] The success of an SNAr reaction is profoundly dependent on the solvent system, as the solvent's properties directly influence the reactivity of the nucleophile and the stability of the reaction intermediates.[4]
The nitrile (-CN) and chloro (-Cl) groups on the aromatic ring are electron-withdrawing, which activates the ring for nucleophilic attack, a prerequisite for the SNAr mechanism.[1] The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex . The ability of the solvent to stabilize this complex while simultaneously enhancing the nucleophilicity of the aminating agent is the key to an efficient reaction.
The Protic vs. Aprotic Solvent Dichotomy in SNAr Reactions
The choice between a protic and an aprotic solvent is arguably the most critical parameter in an SNAr synthesis.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess acidic protons and are capable of hydrogen bonding.[5] While they are excellent at dissolving ionic reagents, they can severely hinder SNAr reactions. They form a solvation shell around the anionic nucleophile (e.g., NH₂⁻) through hydrogen bonds, stabilizing it and lowering its energy.[6][7] This stabilization increases the activation energy required for the nucleophile to attack the aromatic ring, thus dramatically slowing down the reaction.[5]
-
Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack acidic protons. They are poor hydrogen-bond donors.[6] Consequently, they solvate cations well but leave anions relatively "bare" and highly reactive.[7] This heightened nucleophilicity, combined with the ability of these solvents to stabilize the charged Meisenheimer complex, leads to a significant acceleration of SNAr reaction rates—often by several orders of magnitude compared to protic solvents.[4]
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a practical, question-and-answer format.
Q1: My SNAr amination reaction to produce this compound is extremely slow and gives a very low yield. I'm using ethanol as a solvent. What's wrong?
A1: The choice of ethanol, a polar protic solvent, is the most likely cause of the poor reaction performance. Protic solvents form strong hydrogen bonds with the ammonia or amine nucleophile, creating a solvent cage that stabilizes it. This stabilization makes the nucleophile less reactive and significantly increases the energy barrier for the reaction to proceed.[5][6]
Solution:
-
Switch to a Dipolar Aprotic Solvent: Replace ethanol with dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents will not hydrogen-bond to the nucleophile, leaving it highly reactive and dramatically increasing the reaction rate.[4]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, as water can compete as a nucleophile and lead to undesired hydroxylated byproducts.
Q2: During the workup of my reaction, I've isolated a significant amount of a byproduct that appears to be 2-chloro-4-hydroxybenzonitrile. Why did this form?
A2: The formation of the hydroxy byproduct is a classic sign of water contamination in your reaction, especially when using a dipolar aprotic solvent. In these solvents, nucleophiles are highly activated. If water is present, the hydroxide ion (or water itself) can act as a competing nucleophile, attacking the activated aromatic ring to displace the chloro or nitro group. This side reaction, known as etherification or hydroxylation, can be a major issue.[8]
Solution:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous grade solvents.
-
Dry Reagents and Glassware: Ensure all starting materials are dry and that glassware is oven-dried or flame-dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Q3: I am performing the synthesis via the reduction of 2-chloro-4-nitrobenzonitrile with stannous chloride in concentrated HCl. The reaction mixture becomes an un-stirrable solid mass. How can I prevent this?
A3: This is a common physical issue where the intermediate tin complexes or the product salt precipitate out of the concentrated acid solution, creating a thick slurry.
Solution:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of concentrated HCl to maintain a mobile slurry. The patent literature often specifies the acid volume needed to avoid this.[3]
-
Add a Co-Solvent: Introducing a co-solvent like ethanol can sometimes improve the solubility of the intermediates and maintain a stirrable mixture.[1]
-
Control Addition Rate: Add the nitro compound portion-wise to the SnCl₂/HCl solution.[3] This allows the reaction to proceed gradually and helps manage both the exotherm and the precipitation.
-
Mechanical Stirring: For larger-scale reactions, mechanical overhead stirring is more effective than a magnetic stir bar for handling thick slurries.
Q4: My final product is off-color (yellow to brown) and difficult to purify. How can solvent selection during purification improve this?
A4: Discoloration is often due to residual starting material, tin salts (from the reduction route), or minor, highly colored byproducts. The key to purification is selecting an appropriate recrystallization solvent.
Solution:
-
Recrystallization: The ideal recrystallization solvent is one in which your product (this compound) is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Literature procedures frequently cite recrystallization from water or a mixed solvent system like ether/hexane.[2][3]
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If impurities are present, you may perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to form pure crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Activated Carbon: If the color is persistent, you can add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.
Part 3: Data Summary & Visual Guides
Table 1: Comparative Effects of Solvent Classes on SNAr Amination
| Feature | Polar Protic Solvents (e.g., Ethanol, Water) | Dipolar Aprotic Solvents (e.g., DMF, DMSO) |
| Nucleophile Interaction | Strong H-bonding; forms a "solvation shell" | Weak dipole-dipole interactions; "bare" anion |
| Nucleophile Reactivity | Low (stabilized and hindered) | High (unencumbered and reactive) |
| Intermediate Stability | Moderate stabilization of Meisenheimer complex | Strong stabilization of Meisenheimer complex |
| Relative Reaction Rate | Very Slow | Very Fast (often >10³ times faster)[4][7] |
| Key Consideration | May be used if reagents are only soluble in protics. | Must use anhydrous conditions to prevent side reactions. |
Visual Workflow: Synthesis via Reduction
Caption: Workflow for the reduction of 2-chloro-4-nitrobenzonitrile.
Visual Guide: Solvent Influence on SNAr Reactivity
Caption: Logical relationship of solvent type to nucleophile reactivity.
Part 4: Experimental Protocol
Synthesis of this compound via Reduction (Adapted from US Patent 3,742,014)[2][4]
Safety Precautions: This procedure involves concentrated acids and bases and should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10][11][12][13]
Reagents:
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
2-chloro-4-nitrobenzonitrile
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Deionized Water
-
Recrystallization solvent (e.g., Ether/Hexane mixture)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer or overhead stirrer, prepare a solution of stannous chloride dihydrate (40 g, 0.177 mol) in concentrated hydrochloric acid (25 mL).
-
Temperature Control: Cool the solution in an ice/water bath to maintain a temperature below 30 °C.
-
Substrate Addition: While stirring vigorously, add 2-chloro-4-nitrobenzonitrile (6.1 g, 0.033 mol) in small portions over approximately 20 minutes. Monitor the temperature closely and control the addition rate to prevent it from exceeding 30 °C.
-
Reaction: After the addition is complete, a yellow slurry will have formed. Continue stirring the mixture for an additional 2-3 hours, allowing the reaction to proceed to completion.
-
Workup - Basification: To the reaction slurry, add a small amount of excess concentrated HCl. Then, carefully and slowly, add 40% sodium hydroxide solution until the mixture is strongly alkaline (check with pH paper). This step is highly exothermic; perform this addition in an ice bath with efficient stirring to keep the temperature around 25 °C. A precipitate of tin hydroxides and the crude product will form.
-
Isolation: Allow the mixture to stand for about 30 minutes, then collect the crude solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is free from alkali (neutral pH).
-
Purification: Transfer the crude solid to a clean flask. Recrystallize the product from a suitable solvent system, such as an ether/hexane mixture or water, to yield pure this compound as a solid.[3]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected melting point is in the range of 116-118 °C.[14]
Part 5: Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose solvent for an SNAr synthesis of this compound?
-
A: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices due to their ability to accelerate SNAr reactions significantly.[4] However, they must be used under anhydrous conditions.
-
-
Q: Can I use a non-polar solvent like toluene or hexane for this reaction?
-
A: It is not recommended. Non-polar solvents are generally poor choices for SNAr reactions as they cannot dissolve the ionic nucleophiles or stabilize the charged Meisenheimer complex, leading to extremely slow or no reaction.
-
-
Q: How critical is the water content in my solvent for an SNAr reaction?
-
A: It is highly critical. Water can act as a competing nucleophile, leading to the formation of 2-chloro-4-hydroxybenzonitrile, which reduces your yield and complicates purification.[8] Using anhydrous grade solvents (<50 ppm water) is strongly advised.
-
-
Q: For the reduction route, is the acid considered a solvent or a reagent?
-
A: It acts as both. Concentrated HCl is the solvent for the stannous chloride and the substrate, but it is also a reagent that provides the protons necessary for the reduction of the nitro group.
-
References
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(14), 2381–2384.
- ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Google Patents. (1973). US3742014A - Preparation of benzonitriles.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- Google Patents. (1971). United States Patent (19).
- Google Patents. (2002). EP1189855B1 - Use of nitriles as polar aprotic solvents.
- Google Patents. (2001). WO2001002320A1 - Use of nitriles as polar aprotic solvents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. EP1189855B1 - Use of nitriles as polar aprotic solvents - Google Patents [patents.google.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. This compound 99 20925-27-3 [sigmaaldrich.com]
Technical Support Center: Monitoring 4-Amino-2-chlorobenzonitrile Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4-Amino-2-chlorobenzonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the analytical monitoring of its chemical reactions. The guidance herein is based on established analytical principles and field-proven insights to ensure scientific integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the analysis of this compound reactions.
Q1: What are the most suitable analytical techniques for real-time or near real-time monitoring of this compound reactions?
A1: For comprehensive reaction monitoring, a combination of chromatographic and spectroscopic techniques is highly recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative analysis. A reverse-phase HPLC (RP-HPLC) method can effectively separate the starting materials, intermediates, the this compound product, and any potential byproducts.[1][2] This allows for accurate determination of reaction progress and purity of the final product.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative assessment of the reaction's progress.[3] It provides a quick snapshot of the consumption of starting materials and the formation of the product.
-
In-situ NMR Spectroscopy: For a more advanced, real-time analysis, in-situ NMR spectroscopy can be a powerful tool. It allows for the direct observation of the disappearance of reactants and the appearance of products within the reaction vessel itself, providing kinetic data.[4]
-
Spectroscopic Techniques (FT-IR, UV-Vis): Techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be used for in-line monitoring, particularly for identifying the formation or disappearance of key functional groups.[5][6][7]
Q2: What are the common byproducts I should be looking for when monitoring a this compound synthesis?
A2: The nature of byproducts will depend on the specific synthetic route. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials. For instance, in the reduction of 4-nitro-2-chlorobenzonitrile, the starting nitro compound may persist.[4]
-
Isomeric Impurities: Depending on the reaction's regioselectivity, other isomers of amino-chlorobenzonitrile could be formed.[4]
-
Over-reaction Products: In some cases, side reactions can lead to the formation of dimers or other oligomeric species, especially given the reactive nature of the amino and nitrile groups.
-
Hydrolysis Products: If water is present, the nitrile group can be hydrolyzed to a carboxylic acid, forming 4-amino-2-chlorobenzoic acid.
Q3: How can I confirm the identity of my final this compound product and any isolated impurities?
A3: A combination of spectroscopic methods is essential for unambiguous structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): This technique determines the molecular weight and can provide fragmentation patterns that aid in structural elucidation.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic stretching bands for the amine (N-H), nitrile (C≡N), and chloro-aromatic (C-Cl) functional groups.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis analysis can confirm the presence of the aromatic chromophore and can be useful for quantitative analysis using the Beer-Lambert Law.[6][7]
Section 2: HPLC Troubleshooting Guide
High-Performance Liquid Chromatography is a primary tool for monitoring these reactions. This section provides a troubleshooting guide for common issues encountered during the HPLC analysis of this compound.
Workflow for HPLC Method Development & Troubleshooting
Caption: A workflow diagram for troubleshooting common HPLC issues.
Q4: My peaks for this compound are tailing. What could be the cause and how do I fix it?
A4: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Silanol Interactions: The basic amino group of your analyte can interact with acidic silanol groups on the silica-based column packing.
-
Solution: Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%). Alternatively, use a mobile phase with a lower pH to protonate the amino group, which can reduce its interaction with silanols. Using an end-capped column can also mitigate this issue.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume.[8]
-
-
Contaminated Guard Column or Column Inlet: Particulates from your sample or system can accumulate at the head of the column.
-
Solution: Replace the guard column and/or back-flush the analytical column (if the manufacturer's instructions permit).[8]
-
Q5: I'm observing a drift in retention times for my analyte during a series of injections. What should I investigate?
A5: Drifting retention times suggest a change in the chromatographic conditions over time.[9]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analytical run.
-
Solution: Increase the column equilibration time between injections. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.[8]
-
-
Mobile Phase Composition Change: The composition of your mobile phase may be changing due to evaporation of the more volatile solvent component.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[8]
-
Q6: I am struggling to resolve this compound from a closely eluting impurity. What steps can I take to improve the resolution?
A6: Improving the separation between two co-eluting peaks often requires method optimization.
-
Adjust Mobile Phase Strength: If the peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase retention and may improve separation.
-
Change the Organic Modifier: Sometimes, switching the organic solvent (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.
-
Modify the Mobile Phase pH: If the impurity has acidic or basic properties, adjusting the pH of the mobile phase can change its ionization state and retention time relative to this compound.
-
Consider a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., a phenyl or polar-embedded phase) may provide the necessary selectivity.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Sample Preparation for HPLC Analysis
Objective: To prepare a sample from a reaction mixture for HPLC analysis.
Materials:
-
Reaction mixture containing this compound
-
HPLC-grade diluent (typically the mobile phase or a mixture of water and organic solvent)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a known volume of a suitable solvent to prevent further reaction.
-
Dilution: Accurately dilute the quenched sample to a concentration that is within the linear range of your HPLC method. A typical concentration for analysis is around 0.1 mg/mL.[2]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2]
-
Injection: The sample is now ready for injection into the HPLC system.
Protocol 2: General Purpose RP-HPLC Method
Objective: To provide a starting point for the HPLC analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector[2]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Column Temp. | 30 °C[2] |
| Injection Vol. | 10 µL[2] |
| Detection | 254 nm[2] |
Note: This is a generic method and may require optimization for your specific reaction mixture and impurities.
Section 4: GC-MS Analysis Considerations
Q7: Can I analyze this compound directly by GC-MS?
A7: Direct injection of this compound into a GC-MS system is generally not advisable. The primary amino group makes the molecule polar and susceptible to interactions with active sites in the GC inlet and column, which can lead to poor peak shape and reproducibility.[11] Additionally, its thermal stability under typical GC conditions may be a concern.
Q8: What derivatization strategies can be used for the GC-MS analysis of this compound?
A8: Derivatization is a crucial step to make the analyte more volatile and thermally stable for GC-MS analysis.[11]
-
Acylation: The amino group can be acylated using reagents like pentafluoropropionic anhydride (PFPA) to form a less polar and more volatile derivative.[12]
-
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the amino group.
Sample Preparation Workflow for GC-MS
Caption: A general workflow for preparing a reaction sample for GC-MS analysis.
References
- This compound - SIELC Technologies. (2018, May 16). SIELC Technologies. [Link]
- Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Acta Physica Polonica A. [Link]
- Supplementary data for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- HPLC Troubleshooting Guide - SCION Instruments. SCION Instruments. [Link]
- Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC.
- HPLC Troubleshooting Guide. Restek. [Link]
- The Different Types of Spectroscopy for Chemical Analysis - AZoOptics. AZoOptics. [Link]
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. Malaysian Journal of Analytical Sciences. [Link]
- The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Synthesis of 2-chloro-4-aminobenzonitrile - PrepChem.com. PrepChem.com. [Link]
- Bioanalytical sample prepar
- New Trends in Sample Preparation for Bioanalysis | American Pharmaceutical Review. American Pharmaceutical Review. [Link]
- This compound, 97+% - Fisher Scientific. Fisher Scientific. [Link]
- CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- This compound | C7H5ClN2 | CID 88728 - PubChem - NIH.
- Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC - NIH.
- In what conditions the reaction of conversion of 4-amino benzonitrile fail to give 1,3,5-tris-(4-aminophenyl)triazine ? | ResearchGate.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. MDPI. [Link]
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azooptics.com [azooptics.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Amino-2-chlorobenzonitrile under different conditions
Welcome to the technical support center for 4-Amino-2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its trifunctional nature, featuring an amino group, a chloro substituent, and a nitrile moiety, offers multiple reaction sites. However, these functional groups also represent potential sites for degradation, making a thorough understanding of its stability paramount for its effective use. This guide will delve into the stability of this compound under thermal, pH, light, and oxidative stress, providing practical solutions to common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My initially colorless or pale yellow solution of this compound has turned brown. What is the likely cause?
A1: The development of a brown coloration is a strong indicator of oxidative degradation. The primary amino group on the aromatic ring is susceptible to oxidation, which can lead to the formation of colored polymeric or nitro/nitroso compounds. This can be triggered by exposure to air (oxygen), oxidizing agents, or even light.
-
Troubleshooting Steps:
-
Inert Atmosphere: If your experiment is sensitive to oxidation, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Ensure your solvents are free of peroxides, which can initiate oxidation.
-
Light Protection: Store the solution in an amber vial or wrapped in aluminum foil to protect it from light, which can catalyze oxidation.
-
Avoid Contaminants: Be mindful of any potential oxidizing contaminants in your reaction mixture.
-
Q2: I am seeing a new peak in my HPLC chromatogram when analyzing my sample containing this compound, especially when using aqueous and acidic or basic mobile phases. What could this be?
A2: The appearance of a new, more polar peak is likely due to the hydrolysis of the nitrile group. Under both acidic and basic conditions, the nitrile group can hydrolyze first to an amide (4-amino-2-chlorobenzamide) and then to a carboxylic acid (4-amino-2-chlorobenzoic acid)[1].
-
Troubleshooting Steps:
-
pH Control: If possible, maintain the pH of your solution in the neutral range (pH 6-8) to minimize hydrolysis. Use of a buffered system is highly recommended for aqueous solutions.
-
Temperature: Hydrolysis is often accelerated by heat. If your experimental conditions permit, conduct your work at a lower temperature.
-
Fresh Solutions: Prepare aqueous solutions of this compound fresh before use and avoid long-term storage of such solutions.
-
Q3: My reaction yield is lower than expected. Could the stability of this compound be a factor?
A3: Yes, degradation of the starting material can certainly lead to lower yields. In addition to the issues mentioned above, consider the following:
-
Incompatible Reagents: this compound is incompatible with strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates[2]. The amino group can react with acid chlorides and anhydrides, while the entire molecule can be degraded by strong oxidants.
-
Thermal Stress: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided as it can accelerate degradation. The safety data sheet advises avoiding excess heat[2].
-
Troubleshooting Steps:
-
Reagent Compatibility Check: Review all reagents in your reaction to ensure they are compatible with an amino- and nitrile-functionalized aromatic compound.
-
Reaction Temperature: If the reaction is conducted at elevated temperatures, minimize the reaction time as much as possible.
-
Purity of Starting Material: Verify the purity of your this compound before starting the reaction, as it may have degraded during storage.
-
In-Depth Stability Profile
The stability of this compound is influenced by several factors. Below is a summary of its stability under different stress conditions.
| Stress Condition | Stability Profile | Potential Degradation Products |
| Acidic pH | Susceptible to hydrolysis of the nitrile group. | 4-amino-2-chlorobenzamide, 4-amino-2-chlorobenzoic acid |
| Basic pH | Susceptible to hydrolysis of the nitrile group. | 4-amino-2-chlorobenzamide, 4-amino-2-chlorobenzoic acid |
| Oxidative | The amino group is prone to oxidation. | Nitroso and nitro derivatives, colored polymeric materials |
| Thermal | Generally stable under normal conditions, but degradation can be accelerated at elevated temperatures. | Decomposition can lead to the release of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas under fire conditions[2]. |
| Photochemical | Aromatic amines can be susceptible to photodegradation. | Colored degradation products due to oxidation. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. The following protocols are based on the principles outlined in the ICH guidelines Q1A and Q1B[3][4][5][6].
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep one sample at room temperature and another at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the sample at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (in a suitable solvent) under the same conditions.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[5][6].
-
Keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Elution (Example):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound and degraded samples) Injection Volume: 10 µL
Analysis:
-
Inject the samples from the forced degradation study (Protocol 1).
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizing Degradation and Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Forced Degradation Study Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Amino-2-chlorobenzonitrile and 4-Amino-3-chlorobenzonitrile
Introduction
In the landscape of medicinal chemistry and materials science, substituted benzonitriles are foundational building blocks, prized for their versatile reactivity. Among these, aminochlorobenzonitrile isomers serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides an in-depth comparative analysis of the reactivity of two closely related, yet distinct, isomers: 4-Amino-2-chlorobenzonitrile (Isomer A) and 4-Amino-3-chlorobenzonitrile (Isomer B).
While structurally similar, the positional difference of the chloro substituent profoundly alters the electronic and steric environment of the aromatic ring. This guide will dissect these differences, explaining the underlying chemical principles that govern their reactivity in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the predictive understanding needed to select the optimal isomer and reaction conditions for their specific synthetic goals.
Physicochemical Properties
A baseline comparison begins with the fundamental physical properties of each isomer.
| Property | This compound (Isomer A) | 4-Amino-3-chlorobenzonitrile (Isomer B) |
| CAS Number | 20925-27-3 | 21803-75-8 |
| Molecular Formula | C₇H₅ClN₂ | C₇H₅ClN₂[2] |
| Molecular Weight | 152.58 g/mol | 152.58 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 116-118 °C | 102-105 °C |
| Structure |
Electronic and Steric Landscape: A Tale of Two Isomers
The reactivity of an aromatic ring is dictated by the interplay of inductive and resonance effects of its substituents.[3] The amino (-NH₂), chloro (-Cl), and nitrile (-CN) groups each exert a distinct electronic influence.
-
Amino Group (-NH₂): A powerful activating group. It donates electron density through resonance (+R effect) and weakly withdraws through induction (-I effect). The resonance effect is dominant.[4]
-
Nitrile Group (-CN): A strong deactivating group. It withdraws electron density through both resonance (-R effect) and induction (-I effect).[5][6]
-
Chloro Group (-Cl): A deactivating group. It strongly withdraws electron density through induction (-I effect) but weakly donates through resonance (+R effect).[3][4]
The critical difference between the two isomers lies in the relative positions of these groups, which alters the electron distribution and steric accessibility of the reaction centers.
Caption: Electronic influence at key positions for each isomer.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of arene functionalization, proceeding through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate, and thus the reaction rate, is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group (in this case, chlorine).[9]
Isomer A (this compound): The chlorine atom at the C2 position is ortho to the powerful electron-withdrawing nitrile group. This positioning provides substantial resonance and inductive stabilization to the negative charge that develops on the ring during the nucleophilic attack, particularly at the ipso-carbon. This electronic arrangement strongly activates the molecule for SNAr.
Isomer B (4-Amino-3-chlorobenzonitrile): Here, the chlorine atom at the C3 position is meta to the nitrile group and ortho to the strongly electron-donating amino group. The meta nitrile offers only weak inductive stabilization and no resonance stabilization for the Meisenheimer complex.[7] Critically, the ortho amino group actively donates electron density, which destabilizes the negatively charged intermediate, thereby strongly deactivating the ring towards SNAr.
Conclusion: This compound is significantly more reactive in SNAr reactions than 4-amino-3-chlorobenzonitrile. The activation provided by the ortho-nitrile group in Isomer A is the dominant factor, making it the preferred substrate for reactions involving the displacement of the chlorine atom by a nucleophile.
Caption: SNAr pathway comparison for the two isomers.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura coupling are powerful tools for C-C bond formation.[10][11] The key step is the oxidative addition of a Palladium(0) catalyst into the carbon-chlorine bond.[10] This step is generally favored by electron-poor aryl halides and can be sensitive to steric hindrance around the C-Cl bond.
Isomer A (this compound): The C-Cl bond is electronically activated by the adjacent ortho-nitrile group, which lowers the electron density at the carbon center, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. However, the nitrile group also presents significant steric bulk, which could potentially hinder the approach of the bulky phosphine-ligated palladium catalyst.
Isomer B (4-Amino-3-chlorobenzonitrile): The C-Cl bond is electronically deactivated by the ortho-amino group, which increases electron density at the reaction site, disfavoring oxidative addition. Sterically, the amino group is less demanding than the nitrile group, presenting a more accessible reaction site.
Conclusion: The reactivity in cross-coupling reactions is a trade-off between electronic activation and steric hindrance. For This compound , the strong electronic activation often outweighs the steric hindrance, leading to higher reactivity, especially with less bulky palladium catalysts/ligands. For 4-Amino-3-chlorobenzonitrile , the electronic deactivation by the amino group makes it a more challenging substrate, often requiring more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields.
Illustrative Experimental Comparison
To provide a practical perspective, the following table summarizes expected outcomes for a generic Suzuki-Miyaura coupling with phenylboronic acid, based on the principles discussed.
| Parameter | This compound (Isomer A) | 4-Amino-3-chlorobenzonitrile (Isomer B) |
| Catalyst Loading | Typically 1-3 mol% | May require 3-5 mol% or more |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Typical Reaction Time | 4-8 hours | 12-24 hours |
| Expected Yield | Good to Excellent (75-95%) | Moderate to Good (50-80%) |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol serves as a starting point for the Suzuki-Miyaura coupling of aminochlorobenzonitrile isomers. Optimization may be required based on the specific boronic acid used.
Causality in Protocol Design:
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. All steps are performed under nitrogen or argon to preserve its catalytic activity.
-
Degassed Solvent: Dissolved oxygen in the solvent can also oxidize the catalyst. Degassing (e.g., by sparging with argon) is a critical step.[12]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[11][13]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aminochlorobenzonitrile isomer (1.0 eq), the corresponding arylboronic acid (1.2 - 1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq).
-
Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).[12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Summary and Synthetic Recommendations
The choice between this compound and 4-Amino-3-chlorobenzonitrile is not arbitrary but a strategic decision based on the desired chemical transformation.
-
For Nucleophilic Aromatic Substitution (SNAr): This compound is the vastly superior substrate. The ortho nitrile group provides potent electronic activation, facilitating the displacement of the chlorine atom under milder conditions and in higher yields.
-
For Palladium-Catalyzed Cross-Coupling: This compound is generally the more reactive isomer due to the electronic activation of the C-Cl bond, though steric hindrance can be a factor with bulky catalyst systems. 4-Amino-3-chlorobenzonitrile is a viable but more challenging substrate that will likely require more vigorous reaction conditions to overcome the deactivating effect of the ortho amino group.
By understanding the fundamental principles of electronic and steric effects, researchers can harness the distinct reactivity profiles of these isomers to streamline synthetic routes, improve yields, and accelerate the development of novel molecules.
References
- Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, PubMed Central, NIH.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- RSC Publishing. (2019). Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
- The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
- ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile....
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- PubChem. (n.d.). 4-Amino-3-chlorobenzonitrile. NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluoresc ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC02742D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Amino-2-chlorobenzonitrile Isomers
In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the precise identification of chemical isomers is not merely a matter of analytical rigor; it is a critical determinant of a final product's efficacy, safety, and functionality. 4-Amino-2-chlorobenzonitrile and its positional isomers are versatile intermediates, valued for the synthetic handles provided by their amino, chloro, and nitrile functional groups.[1] However, the subtle shifts in the positions of these groups around the benzene ring create distinct molecules with unique chemical properties. Differentiating these isomers, which often co-exist as impurities in synthesis, requires a multi-faceted spectroscopic approach.
This guide provides an in-depth comparative analysis of this compound and its key isomers, grounded in the fundamental principles of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights and validated experimental protocols to empower researchers in their analytical workflows.
The Analytical Challenge: Structural Similarity vs. Spectroscopic Uniqueness
The core challenge lies in resolving the structural nuances between isomers like this compound, 2-Amino-4-chlorobenzonitrile, and 4-Amino-3-chlorobenzonitrile. While they share the same molecular formula (C₇H₅ClN₂), the spatial arrangement of the substituents profoundly influences the electronic distribution and vibrational modes within each molecule. This electronic variance is the key to their differentiation, as each spectroscopic technique probes these properties in a unique way.
Caption: Logical flow from molecular structure to unique spectral output.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Fingerprints
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The frequency of absorption is specific to the bond type, its strength, and its environment. For aminobenzonitrile derivatives, the N-H, C≡N, and C-Cl stretching frequencies are the most diagnostic.
Causality Behind Spectral Shifts: The positions of the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) and nitrile (-C≡N) groups create a push-pull electronic effect that is transmitted through the aromatic π-system.[2][3] This interaction modulates bond strengths:
-
C≡N Stretch: Conjugation between the nitrile group and the aromatic ring typically lowers the vibrational frequency compared to aliphatic nitriles.[4] The extent of this effect depends on the position of the strongly donating amino group.
-
N-H Stretches: Primary amines exhibit two distinct N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one. Their exact positions are sensitive to hydrogen bonding and the electronic density on the nitrogen atom.
-
C-Cl Stretch: This vibration appears in the lower frequency "fingerprint" region and provides complementary information for confirmation.
Comparative FT-IR Data
| Vibrational Mode | This compound (cm⁻¹) | 2-Amino-4-chlorobenzonitrile (cm⁻¹) | 4-Amino-3-chlorobenzonitrile (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3480 | 3452[5] | ~3490 |
| N-H Stretch (symmetric) | ~3380 | 3363[5] | ~3390 |
| C≡N Stretch | ~2225 | 2211[5] | ~2220 |
| C-Cl Stretch | ~780 | 782[5] | ~820 |
Note: Peak positions can vary slightly based on sample preparation (e.g., KBr pellet, Nujol mull) and instrument calibration.[2]
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
This protocol ensures reproducible, high-quality spectra for solid samples. The use of potassium bromide (KBr) is critical as it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as a non-interactive matrix.
-
Sample Preparation:
-
Gently grind ~1-2 mg of the aminobenzonitrile isomer with ~100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle. The goal is a fine, homogenous mixture.
-
Rationale: Grinding ensures the sample is dispersed evenly, minimizing scattering effects and producing sharp, well-defined absorption bands.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet-forming die.
-
Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent disk.
-
Rationale: A transparent pellet allows the IR beam to pass through with minimal loss of energy due to scattering, ensuring a high signal-to-noise ratio.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve data quality.[2]
-
-
Data Analysis:
-
Process the resulting spectrum (background correction, baseline adjustment).
-
Identify and label the peak frequencies corresponding to the key vibrational modes (N-H, C≡N, C-Cl) and compare them to the reference data.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. In aromatic compounds like these isomers, the primary absorptions are due to π → π* transitions within the benzene ring and n → π* transitions involving the lone pair electrons on the amino nitrogen.[5]
Causality Behind Spectral Shifts: The wavelength of maximum absorption (λ_max) is highly sensitive to the extent of conjugation and the electronic influence of the substituents.
-
The amino group acts as a powerful auxochrome, a group that intensifies and shifts the absorption of a chromophore (the benzene ring) to longer wavelengths (a bathochromic or "red" shift).[6]
-
The relative positions of the -NH₂, -Cl, and -C≡N groups alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Isomers with more effective end-to-end conjugation (e.g., para-substitution of donor and acceptor groups) typically show a larger red shift and a higher molar absorptivity.[7]
Comparative UV-Vis Data (in Ethanol)
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| This compound | ~215 | ~305 |
| 2-Amino-4-chlorobenzonitrile | ~220 | ~295 |
| 4-Amino-3-chlorobenzonitrile | ~210 | ~315 |
Note: λ_max values are solvent-dependent. The values provided are typical and serve as a comparative guide.
Experimental Protocol: UV-Vis Analysis
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of each isomer in spectroscopic-grade ethanol at a concentration of approximately 0.1 mg/mL.
-
Rationale: Ethanol is a common solvent for UV-Vis as it is transparent above ~210 nm and can dissolve a wide range of organic compounds.
-
Create a dilute solution (e.g., 1-10 µg/mL) from the stock solution to ensure the absorbance falls within the instrument's linear range (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent (ethanol) to be used as a blank and record a baseline correction from 400 nm down to 200 nm.
-
Rinse and fill the cuvette with the sample solution.
-
Scan the sample over the same wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum. Compare these values across the different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Resolving Atomic Environments
NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical shift (δ) of a nucleus is determined by its local electronic environment.
Causality Behind Chemical Shifts: The chemical shifts of the aromatic protons and carbons are dictated by the combined inductive and resonance (mesomeric) effects of the substituents.[8]
-
-NH₂ Group: Strongly donates electron density via resonance, causing significant shielding (upfield shift to lower ppm) at the ortho and para positions.
-
-C≡N and -Cl Groups: Are electron-withdrawing via induction, causing deshielding (downfield shift to higher ppm). The nitrile group also has a significant magnetic anisotropy effect that deshields adjacent protons.
-
Unique Spin Systems: Each isomer will present a unique pattern of signals in the aromatic region of the ¹H NMR spectrum, defined by both the chemical shifts and the spin-spin coupling constants (J-values) between adjacent protons. For example, protons ortho to each other typically show a large coupling constant (³J ≈ 7-9 Hz), while meta coupling is smaller (⁴J ≈ 2-3 Hz).
Comparative ¹H NMR Data (in CDCl₃, δ ppm)
| Isomer | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) |
| This compound | ~7.4 (d), 7.2 (s), 6.8 (dd) | ~4.5 (broad s) |
| 2-Amino-4-chlorobenzonitrile | ~7.5 (d), 6.9 (d), 6.7 (dd) | ~4.2 (broad s) |
| 4-Amino-3-chlorobenzonitrile | ~7.6 (d), 7.4 (dd), 6.9 (d) | ~4.6 (broad s) |
Comparative ¹³C NMR Data (in CDCl₃, δ ppm)
| Isomer | C-CN (δ, ppm) | C-NH₂ (δ, ppm) | C-Cl (δ, ppm) | C≡N (δ, ppm) |
| This compound | ~105 | ~150 | ~135 | ~118 |
| 2-Amino-4-chlorobenzonitrile | ~110 | ~148 | ~138 | ~117 |
| 4-Amino-3-chlorobenzonitrile | ~103 | ~145 | ~120 | ~119 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm and can vary with solvent and concentration.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the isomer in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Rationale: Deuterated solvents are used because deuterium resonates at a much different frequency than protons, making the solvent "invisible" in the ¹H NMR spectrum.
-
Add a small amount of an internal standard, typically TMS, for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a 400 MHz spectrometer are typically sufficient.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons of the molecule. This unique pattern serves as a definitive fingerprint for each isomer.[9]
-
Integrated Analytical Workflow
A robust identification strategy relies on the convergence of data from all three techniques. No single method is foolproof, but together they provide a self-validating system for unambiguous isomer identification.
Caption: Integrated workflow for spectroscopic isomer identification.
Conclusion
The differentiation of this compound isomers is a task that demands a meticulous and multi-pronged analytical approach. FT-IR, UV-Vis, and NMR spectroscopy each provide a unique and essential piece of the structural puzzle.[2] By understanding the fundamental principles of how substituent position influences spectral output, researchers can confidently interpret the resulting data to verify the identity and purity of these critical chemical intermediates. The protocols and comparative data presented in this guide serve as a robust framework for achieving accurate and reliable characterization in any research or development setting.
References
- Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]
- Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
- Asian Journal of Chemistry. Substitution and Solvent Effects on The UV Spectra of Chloro and Dichloroanilines. [Link]
- ResearchGate. N-15 NMR chemical shifts of ring substituted benzonitriles. [Link]
- Rajalakshmi, K., et al. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239. [Link]
- Maiti, A. K., Sarkar, S. K., & Kastha, G. S. Correlative studies on the absorption and emission characteristics of isomeric chlorobenzonitriles. Pramana - Journal of Physics. [Link]
- ResearchGate. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. [Link]
- Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
- National Center for Biotechnology Information. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]
- Royal Society of Chemistry.
- ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... [Link]
- ResearchGate.
- National Center for Biotechnology Information. This compound | C7H5ClN2 | CID 88728 - PubChem. [Link]
- National Center for Biotechnology Information. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. [Link]
- NIST WebBook. Aniline, N-benzylidene-p-chloro-. [Link]
- National Center for Biotechnology Information. 4-Amino-3-chlorobenzonitrile | C7H5ClN2 | CID 519896 - PubChem. [Link]
- PrepChem.com. Synthesis of 2-chloro-4-aminobenzonitrile. [Link]
- SpectraBase. 3,5-bis(benzyloxy)-N,N-bis(2-chloroethyl)aniline - Optional[UV-VIS] - Spectrum. [Link]
- National Center for Biotechnology Information. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem. [Link]
- University College London. Chemical shifts. [Link]
- SpectraBase. m-Aminobenzonitrile - Optional[FTIR] - Spectrum. [Link]
- SpectraBase. Benzonitrile, m-fluoro- - Optional[13C NMR] - Chemical Shifts. [Link]
- Organic Chemistry D
- Royal Society of Chemistry.
- ResearchGate. Experimental FT-IR spectra of a-aminonitrile 1 obtained in the region 4000-400 cm À1. [Link]
- SciHorizon. Structure and Nonlinear Optical Properties Study of 2- amino-5-chlorobenzophenone. [Link]
- Dabos. 3-AMINO-4-CHLOROBENZONITRILE 100G. [Link]
- National Center for Biotechnology Information. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem. [Link]
- MDPI.
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chlorobenzonitrile Isomers for Pharmaceutical and Agrochemical Development
Chlorobenzonitrile isomers (2-chlorobenzonitrile, 3-chlorobenzonitrile, and 4-chlorobenzonitrile) are pivotal intermediates in the synthesis of a wide array of fine chemicals, notably serving as foundational building blocks for active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2][3] The strategic placement of the chloro and cyano functionalities on the benzene ring dictates the molecule's reactivity and steric profile, thereby influencing its utility in the construction of complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to these isomers, offering field-proven insights into the causality behind experimental choices to aid researchers and drug development professionals in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The isomeric position of the chlorine atom significantly influences the physical properties of chlorobenzonitriles, which in turn affects their handling, purification, and reaction conditions.
| Property | 2-Chlorobenzonitrile | 3-Chlorobenzonitrile | 4-Chlorobenzonitrile |
| CAS Number | 873-32-5[4] | 766-84-7 | 623-03-0[5] |
| Molecular Formula | C₇H₄ClN[4] | C₇H₄ClN | C₇H₄ClN[5] |
| Molecular Weight | 137.57 g/mol [4] | 137.57 g/mol | 137.57 g/mol [5] |
| Appearance | White solid[4] | Colorless solid | White solid[6] |
| Melting Point | 44.6 °C[4] | 40–41 °C | 97 °C[6] |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Sparingly soluble in water | Sparingly soluble in water | Sparingly soluble in water, readily soluble in organic solvents[5] |
The significant difference in melting points, particularly the much higher melting point of the 4-chloro isomer, is attributed to its greater molecular symmetry, which allows for more efficient crystal lattice packing. This, along with a comprehensive thermodynamic study of the isomers, provides insight into their intermolecular forces.[7]
Key Synthetic Methodologies: A Comparative Study
The choice of synthetic route to a particular chlorobenzonitrile isomer is often dictated by the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions. The most prevalent methods include the Sandmeyer reaction, the Rosenmund-von Braun reaction, and the ammoxidation of chlorotoluenes.
The Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl nitriles from aryl amines via the corresponding diazonium salts.[8] This radical-nucleophilic aromatic substitution is catalyzed by copper(I) salts and offers a reliable route to all three chlorobenzonitrile isomers.[8][9]
Reaction Workflow:
Caption: General workflow of the Sandmeyer reaction for chlorobenzonitrile synthesis.
Mechanistic Insights:
The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.[8][9] This aryl radical then abstracts a cyanide group from a copper(II) cyanide species, regenerating the copper(I) catalyst and forming the desired aryl nitrile.[8][9]
Caption: Simplified radical mechanism of the Sandmeyer cyanation.
Comparative Performance:
Experimental Protocol: Synthesis of 4-Chlorobenzonitrile via Sandmeyer Reaction
-
Diazotization: Dissolve 4-chloroaniline in a suitable aqueous acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or distillation.
The Rosenmund-von Braun Reaction
Reaction Workflow:
Caption: General workflow for the ammoxidation of chlorotoluenes.
Industrial Significance and Causality:
The ammoxidation process is highly attractive for large-scale production due to the low cost of the starting materials (chlorotoluenes, ammonia, and air). [15]The reaction proceeds through a series of oxidation and condensation steps on the catalyst surface. The choice of catalyst is crucial for achieving high selectivity and yield, with multi-component catalysts often employed to optimize performance. [16][17]Side reactions can include the formation of carbon oxides and other oxidation byproducts. [18] Comparative Data from Industrial Processes:
Patents describing the industrial production of chlorobenzonitriles via ammoxidation provide valuable insights into the reaction conditions and yields. For example, a process for preparing 2-chlorobenzonitrile from 2-chlorotoluene using a V-P-Ce-Sb-O multi-component catalyst reports a product yield of over 92%. [17]While direct comparative studies of all three isomers under identical ammoxidation conditions are not readily available, the process is known to be applicable to each. [19]
Applications of Chlorobenzonitrile Isomers
The specific substitution pattern of each chlorobenzonitrile isomer makes it a unique precursor for a variety of high-value products.
-
2-Chlorobenzonitrile: This isomer is a key intermediate in the synthesis of dyes and pigments, such as 2-cyano-4-nitroaniline. [1][4]It also serves as a building block for pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as antimalarial agents. [1][3]In the agrochemical sector, it is used in the formulation of herbicides and pesticides. [3][20]
-
3-Chlorobenzonitrile: This isomer is utilized in the synthesis of agrochemicals, pharmaceuticals, and high-performance pigments. [19]
-
4-Chlorobenzonitrile: The para isomer is a crucial intermediate for the production of antihypertensive, anti-inflammatory, and antiviral drugs. [2]It is also a precursor for the synthesis of specialty dyes and pigments, including red pigments for plastics. [2][5]In agriculture, it is used in the formulation of herbicides, pesticides, and fungicides. [2]
Conclusion
The synthesis of chlorobenzonitrile isomers can be achieved through several robust and scalable methods. The Sandmeyer reaction offers a versatile laboratory-scale approach from readily available anilines. The Rosenmund-von Braun reaction provides a direct route from aryl halides, with modern modifications improving its applicability. For industrial-scale production, the ammoxidation of chlorotoluenes stands out as the most economically viable method. The choice of a specific isomer and its synthetic route is ultimately guided by the target molecule's structure, the required scale of production, and economic considerations. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis and application of these valuable chemical intermediates.
References
- Understanding 2-Chlorobenzonitrile: Synthesis, Properties, and Applic
- 4-Chlorobenzonitrile - Anshul Specialty Molecules. (URL: [Link])
- Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. MedChemComm. (URL not provided)
- 2-Chlorobenzonitrile. Wikipedia. (URL: [Link])
- Process for the production of 2-chlorobenzonitrile derivatives.
- 4-Chlorobenzonitrile. Alzchem Group. (URL: [Link])
- Production process for preparing chlorobenzonitrile through ammoxidation.
- Correlative studies on the absorption and emission characteristics of isomeric chlorobenzonitriles. Indian Academy of Sciences. (URL: [Link])
- Thermodynamic study of chlorobenzonitrile isomers: a survey on the polymorphism, pseudosymmetry, and the chloro···cyano interaction. PubMed. (URL: [Link])
- Production process for preparing chlorobenzonitrile by using ammoxidation method.
- Practical Biocatalytic Synthesis of Arom
- The Preparation of Nitriles.
- Synthesis method of o-chlorobenzonitrile.
- Separation of chloronitrobenzene isomers by crystallization and fractionation.
- 2 Chlorobenzonitrile Manufacturers in USA– Cefa-Cilinas Biotics Pvt. Ltd. (URL not provided)
- Sandmeyer Reaction Mechanism. BYJU'S. (URL: [Link])
- Sandmeyer reaction. Wikipedia. (URL: [Link])
- 4-Chlorobenzonitrile. Wikipedia. (URL: [Link])
- 2-Chlorobenzonitrile. Anshul Specialty Molecules. (URL: [Link])
- A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-Chlorobenzylidenemalononitrile. Benchchem. (URL not provided)
- Understanding 4-Chlorobenzonitrile: Properties, Applic
- Synthetic Protocols for Aromatic Nitration: A Review.
- Sandmeyer Reaction. Organic Chemistry Portal. (URL: [Link])
- Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. (URL: [Link])
- Sandmeyer Reaction.
- Rosenmund–von Braun reaction. Wikipedia. (URL: [Link])
- Sandmeyer reaction. L.S.College, Muzaffarpur. (URL: [Link])
- Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV and NBO analysis of 2-chlorobenzonitrile by density functional method. PubMed. (URL: [Link])
- Rosenmund-von Braun Reaction. SynArchive. (URL: [Link])
- 2-Chlorobenzonitrile | C7H4ClN | CID 13391. PubChem. (URL: [Link])
- 4-Chlorobenzonitrile | C7H4ClN | CID 12163. PubChem. (URL: [Link])
- Catalytic Vapor-Phase Ammoxidation of Substituted Toluenes over Chromium Oxide. Oxford Academic. (URL: [Link])
- Rosenmund-von Braun Reaction. Organic Chemistry Portal. (URL: [Link])
- A Comparative Analysis of Yields: Sandmeyer Reaction vs.
- Ammoxid
- Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors. SciSpace. (URL: [Link])
- L-Proline-Promoted Rosenmund–von Braun Reaction. (URL not provided)
- Ammoxidation process.
- A Comparative Analysis of 2-(3-Fluorophenyl)benzonitrile and Its Isomers for Research and Development. Benchchem. (URL not provided)
- Sandmeyer-type reaction as an alternative synthesis route. Benchchem. (URL not provided)
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. (URL: [Link])
- Recent trends in the chemistry of Sandmeyer reaction: a review.
- Chemical Composition of Gas and Particle Phase Products of Toluene Photooxidation Reaction under High OH Exposure Condition. MDPI. (URL: [Link])
- Recent trends in the chemistry of Sandmeyer reaction: a review. R Discovery. (URL: [Link])
- Preparation of Benzonitriles, Part 3: By Ammoxid
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL not provided)
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Chlorobenzonitrile [anshulchemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 5. 4-Chlorobenzonitrile | 623-03-0 [chemicalbook.com]
- 6. 4-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 7. Thermodynamic study of chlorobenzonitrile isomers: a survey on the polymorphism, pseudosymmetry, and the chloro···cyano interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 15. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents [patents.google.com]
- 17. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Ammoxidation - Wikipedia [en.wikipedia.org]
- 20. 2-Chlorobenzonitrile [anshulchemicals.com]
A Comparative Guide to the Definitive Structural Validation of 4-Amino-2-chlorobenzonitrile Derivatives
Introduction: The Critical Role of Structural Integrity
4-Amino-2-chlorobenzonitrile and its derivatives are versatile chemical building blocks of significant interest in the pharmaceutical, agrochemical, and dye industries.[1] Their utility as intermediates, particularly in the synthesis of novel therapeutic agents, demands an unimpeachable understanding of their precise chemical structure.[1] In drug development, an unverified or incorrectly assigned structure can lead to catastrophic failures in efficacy, safety, and regulatory approval. Therefore, the rigorous, multi-faceted validation of a molecule's identity is not merely a procedural step but the foundational bedrock of scientific integrity and product safety.[2][3]
This guide provides a comparative analysis of the primary analytical techniques used to validate the structure of this compound derivatives. We will move beyond procedural descriptions to explore the causality behind methodological choices, presenting a logical, self-validating workflow. By integrating data from complementary techniques, researchers can achieve an unambiguous structural confirmation, ensuring the integrity of their downstream applications.
The Orthogonal Approach: A Strategy for Unambiguous Confirmation
No single analytical technique can provide a complete structural picture under all circumstances. A robust validation strategy relies on an orthogonal approach, where multiple, independent methods are used to corroborate the proposed structure. Each technique interrogates different physical and chemical properties of the molecule, and their collective agreement provides the highest level of confidence.
The workflow begins with rapid, high-throughput methods to confirm the molecular weight and key functional groups, followed by high-resolution techniques to elucidate the detailed atomic connectivity and stereochemistry. For novel compounds or reference standards, definitive methods like X-ray crystallography provide the ultimate structural proof.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is indispensable for providing the molecular weight (MW) of a compound, which is one of its most fundamental properties. For halogenated compounds like this compound derivatives, MS offers a unique diagnostic feature: the isotopic pattern of chlorine.
Causality Behind the Method: Electron Impact (EI) or Electrospray Ionization (ESI) MS converts neutral molecules into gas-phase ions, which are then separated by their mass-to-charge ratio (m/z).[4] This directly yields the molecular weight. Critically, chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum with an intensity ratio of approximately 3:1 relative to the molecular ion peak (M+), providing a clear signature for the presence of a single chlorine atom.[5]
Comparative Analysis:
-
Strengths: High sensitivity, requires minimal sample, and provides definitive molecular weight. The isotopic pattern for chlorine is a powerful diagnostic tool.
-
Limitations: Isomers cannot be distinguished. Fragmentation can sometimes be so extensive that the molecular ion peak is weak or absent (less common with soft ionization techniques like ESI).
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₅ClN₂ | --- |
| Monoisotopic Mass | 152.01 g/mol | Calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).[6] |
| Molecular Ion (M+) | m/z 152 | Corresponds to the monoisotopic mass. |
| Isotopic Peak (M+2) | m/z 154 | Due to the presence of the ³⁷Cl isotope.[6] |
| M+ / M+2 Ratio | ~3:1 | Reflects the natural abundance of ³⁵Cl vs. ³⁷Cl.[5] |
| Key Fragments (EI-MS) | m/z 125, 117, 90 | Potential loss of HCN ([M-HCN]⁺), Cl ([M-Cl]⁺), or C₂HN ([M-C₂HN]⁺). |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatography (for purity and separation):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (ESI Positive Mode):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak. Verify the molecular ion m/z and check for the characteristic 3:1 isotopic pattern at M+ and M+2.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.
Causality Behind the Method: The structure of this compound contains three key functional groups with highly characteristic IR absorptions: the nitrile group (-C≡N), the primary amine (-NH₂), and the substituted aromatic ring including the C-Cl bond. Their presence or absence in a spectrum provides immediate, compelling evidence for the correctness of a proposed structure.[7]
Comparative Analysis:
-
Strengths: Fast, simple to operate, non-destructive, and excellent for confirming functional groups.
-
Limitations: Provides little information about the overall molecular skeleton or isomerism. The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret for closely related compounds.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| **Amino (-NH₂) ** | N-H Stretch | 3350 - 3500 | Two sharp bands (symmetric & asymmetric).[8] |
| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2230 | Sharp, strong intensity band.[8] |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Multiple medium to strong bands. |
| Aromatic Ring | C-H Bending | 800 - 900 | Strong bands indicative of substitution pattern. |
| Chloro (-C-Cl) | C-Cl Stretch | 700 - 800 | Medium to strong band.[8] |
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Mix 1-2 mg of the dry, finely ground sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: Grind the mixture until it is a homogenous, fine powder. Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.
-
Analysis: Record the spectrum from 4000 to 400 cm⁻¹. Identify the characteristic peaks corresponding to the nitrile, amino, and aromatic C-Cl functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful and definitive technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
Causality Behind the Method: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field, creating two energy states. The energy required to flip between these states is nucleus-specific and highly sensitive to the local electronic environment. This sensitivity allows us to distinguish between chemically non-equivalent nuclei in a molecule. For this compound, the substitution pattern on the aromatic ring creates a unique set of chemical shifts and coupling constants for the three aromatic protons, providing a definitive fingerprint of their arrangement.[9]
Comparative Analysis:
-
Strengths: Provides unparalleled detail on molecular structure, including atom connectivity and stereochemistry. It is the gold standard for distinguishing isomers.[9]
-
Limitations: Lower sensitivity compared to MS, requiring more sample (typically 5-10 mg). Can be complex to interpret for large molecules. Sample must be soluble in a deuterated solvent.
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | H-3 | ~7.6 | d | Ortho to the electron-withdrawing Cl group, deshielded. |
| ¹H | H-5 | ~6.8 | dd | Ortho to the electron-donating NH₂ group (shielded) and meta to Cl. |
| ¹H | H-6 | ~6.7 | d | Ortho to the electron-donating NH₂ group (shielded). |
| ¹H | -NH₂ | ~5.5 - 6.5 | br s | Broad signal due to exchange; position is concentration-dependent. |
| ¹³C | C-1 (-CN) | ~118 | s | Characteristic nitrile carbon shift. |
| ¹³C | C-2 (-Cl) | ~135 | s | Deshielded due to attachment to electronegative Cl. |
| ¹³C | C-3 | ~133 | d | Aromatic CH. |
| ¹³C | C-4 (-NH₂) | ~152 | s | Deshielded due to attachment to electronegative N, but shielded by resonance. |
| ¹³C | C-5 | ~115 | d | Shielded by ortho NH₂ group. |
| ¹³C | C-6 | ~113 | d | Shielded by para NH₂ group. |
Note: Predicted values are based on analogous structures and chemical shift theory. Actual values may vary slightly.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Set the number of scans (e.g., 16 or 32) to achieve good signal-to-noise.
-
Integrate the peaks to determine proton ratios. Analyze chemical shifts and coupling patterns to assign protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
A relaxation delay (d1) of 2-5 seconds is recommended.
-
Assign carbons based on chemical shifts and comparison with predicted values.
-
-
2D NMR (if necessary): For complex derivatives, run 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) to definitively establish atom connectivity.
X-ray Crystallography: The Final Arbiter
When an absolute and unambiguous 3D structure is required, single-crystal X-ray diffraction is the ultimate analytical tool. It provides precise coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions.
Comparative Analysis:
-
Strengths: Provides the absolute, definitive 3D structure. It is the gold standard for structural proof.
-
Limitations: Requires a high-quality single crystal of sufficient size, which can be challenging and time-consuming to grow. The structure represents the solid state, which may have conformational differences from the solution state (observed by NMR).
Conclusion
The structural validation of this compound derivatives is a systematic process of evidence gathering. A logical workflow starting with Mass Spectrometry and FTIR provides rapid confirmation of molecular weight and functional groups. This is followed by high-resolution 1D and 2D NMR spectroscopy to meticulously map the atomic framework and distinguish between isomers. For definitive proof, particularly for novel active pharmaceutical ingredients, X-ray crystallography serves as the final arbiter. By integrating these complementary techniques, researchers can build an unassailable case for their proposed structure, ensuring the quality, safety, and reproducibility of their scientific work.
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- 5 Methods for Impurity Profiling in Pharmaceuticals. Toref.
- Analytical advances in pharmaceutical impurity profiling. (2016). PubMed.
- Pharmaceutical Impurity Analysis Overview. Chemass.
- An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applic
- This compound | C7H5ClN2 | CID 88728. PubChem - NIH.
- A Comparative Guide to the Structural Confirmation of 4-Amino-2-chlorobenzoic Acid Derivatives using NMR Spectroscopy. Benchchem.
- This compound | 20925-27-3. Benchchem.
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024). Malaysian Journal of Analytical Sciences, 28(1), 145-161.
- A Comparative Guide to the Crystal Structures of Substituted Aminobenzonitriles. Benchchem.
- Technical Support Center: Optimizing Mass Spectrometry for Halogen
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. toref-standards.com [toref-standards.com]
- 8. One moment, please... [mjas.analis.com.my]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 4-Amino-2-chlorobenzonitrile in Medicinal Chemistry
This compound is a valuable scaffold in medicinal chemistry due to its multiple reactive sites, allowing for the synthesis of a diverse array of heterocyclic compounds. The presence of an amino group, a chloro group, and a nitrile group on the benzene ring provides chemists with a versatile starting point for constructing complex molecules with a wide range of biological activities. This guide will focus on two prominent classes of compounds derived from this precursor: quinazolines and pyrimidines , and will comparatively analyze their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
I. Anticancer Activity: A Comparative Analysis of Quinazoline and Pyrimidine Derivatives
The quinazoline and pyrimidine ring systems are privileged structures in anticancer drug discovery, with several approved drugs targeting key signaling pathways in cancer cells. The following sections will compare the efficacy of derivatives synthesized from this compound and related precursors against various cancer cell lines.
A. Quinazoline Derivatives as Anticancer Agents
Quinazoline derivatives have been extensively investigated for their ability to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed or mutated in various cancers.
One study focused on the synthesis of 4-amino-2-trifluoromethyl quinazoline derivatives and their anti-proliferative activity against a panel of cancer cell lines. The general synthetic route involved condensation, cyclization, chlorination, and coupling reactions starting from a substituted 2-aminobenzamide.
Experimental Protocol: Synthesis of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives
-
Condensation: React 2-aminobenzamide with trifluoroacetic anhydride in an appropriate solvent (e.g., THF) to form the corresponding amide.
-
Cyclization: Heat the resulting amide in the presence of a dehydrating agent (e.g., polyphosphoric acid) to induce cyclization and form the 2-trifluoromethyl-3,4-dihydroquinazolin-4-one.
-
Chlorination: Treat the quinazolinone with a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) to yield the 4-chloro-2-trifluoromethylquinazoline.
-
Coupling: React the 4-chloroquinazoline with various anilines or other nucleophiles to introduce diversity at the 4-position, yielding the final 4-amino-2-trifluoromethyl quinazoline derivatives.
Comparative Cytotoxicity Data (IC50, µM)
| Compound | A549 (Lung) | Hela (Cervical) | K562 (Leukemia) | PC-3 (Prostate) | LNCaP (Prostate) |
| 5c | - | - | - | 49.3% inhibition at 5 µM | - |
| 6a | - | - | >50% inhibition | - | >50% inhibition |
| 6b | - | - | - | >50% inhibition | - |
| Gefitinib (Standard) | 4.3 | 28.3 | - | - | - |
Data synthesized from multiple sources for comparative purposes.[1][2]
The results indicate that certain N-methylated products (6a and 6b ) exhibit significant inhibitory activity against prostate and leukemia cancer cell lines.[1] Notably, some synthesized quinazoline thioether derivatives (21-23 ) were found to be more potent than the standard drug Gefitinib against both HeLa and MDA-MB231 cancer cell lines, with IC50 values ranging from 1.85 to 2.81 µM.[2]
B. Pyrimidine Derivatives as Anticancer Agents
Pyrimidine derivatives have also emerged as potent anticancer agents, often targeting enzymes involved in nucleotide synthesis or cell cycle regulation. A series of novel quinazoline-pyrimidine hybrid derivatives were synthesized and evaluated for their antiproliferative activities.
Experimental Protocol: Synthesis of Quinazoline-Pyrimidine Hybrids
A general procedure involves a multi-step synthesis culminating in the coupling of a quinazoline moiety with a pyrimidine ring. A key step often involves the reaction of a 2-amino-4-chloro-pyrimidine with a suitable amine-containing quinazoline precursor under microwave irradiation to enhance reaction efficiency.[3]
Comparative Cytotoxicity Data of Quinazoline-Pyrimidine Hybrids (IC50, µM)
| Compound | A549 (Lung) | SW-480 (Colorectal) | MCF-7 (Breast) |
| 6n | 5.9 ± 1.7 | 2.3 ± 0.91 | 5.65 ± 2.33 |
| Cisplatin (Standard) | 15.37 | 16.1 | 3.2 |
Data from a study on quinazoline-pyrimidine hybrids.[4]
Compound 6n , featuring electron-withdrawing chloro and fluoro substituents, demonstrated superior activity against lung and colorectal cancer cell lines compared to the standard chemotherapeutic agent, Cisplatin.[4] This highlights the potential of hybrid molecules in overcoming some limitations of traditional anticancer drugs.
C. Mechanism of Action: EGFR Inhibition
Many of the potent anticancer quinazoline and pyrimidine derivatives exert their effect by inhibiting the tyrosine kinase activity of EGFR. This prevents the downstream signaling cascade that promotes cell proliferation and survival.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline/Pyrimidine Derivatives.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a standard drug (e.g., Cisplatin, Gefitinib) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
II. Antimicrobial Activity: A Frontier for this compound Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Heterocyclic compounds derived from this compound have shown promise in this area.
A. Quinolines and Quinazolines as Antimicrobial Agents
Derivatives of quinoline and quinazoline have a long history of use as antimicrobial agents. Their mechanism of action can vary, including the inhibition of bacterial DNA gyrase, disruption of cell wall synthesis, and interference with metabolic pathways.
A study on novel α-aminonitrile-based benzimidazole biomolecules, which can be conceptually linked to the reactivity of the nitrile group in our starting material, demonstrated potent antimicrobial and antitubercular activity.[5]
Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 4d | 3.9 | 7.8 | 7.8 | 3.9 | - |
| 4e | 3.9 | 3.9 | 7.8 | 7.8 | - |
| Streptomycin (Standard) | - | - | - | - | - |
| Ciprofloxacin (Standard) | - | - | - | - | - |
Data from a study on α-aminonitrile-based benzimidazoles.[5]
The results show that compounds 4d and 4e exhibit significant activity against both Gram-positive and Gram-negative bacteria.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds and a standard antibiotic in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
III. Enzyme Inhibition: A Targeted Approach
Beyond broad-spectrum cytotoxicity and antimicrobial effects, derivatives of this compound have been investigated as inhibitors of specific enzymes implicated in disease pathogenesis.
A. Urokinase-type Plasminogen Activator (uPA) Inhibitors
uPA is a serine protease that plays a crucial role in cancer invasion and metastasis. The development of uPA inhibitors is a promising strategy for anticancer therapy. While direct synthesis from this compound is not explicitly detailed in the provided results, the chemical motifs present in known uPA inhibitors are accessible from this starting material. For instance, the synthesis of 4-aminoarylguanidine and 4-aminobenzamidine derivatives has been explored for potent and selective uPA inhibition.[6]
B. Inosine 5'-monophosphate Dehydrogenase (IMPDH) Inhibitors
IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides and is a target for antiviral, anticancer, and immunosuppressive agents.[7] The synthesis of novel IMPDH inhibitors often involves the construction of heterocyclic systems for which this compound can serve as a valuable precursor.
Conclusion and Future Directions
The compounds synthesized from this compound, particularly quinazoline and pyrimidine derivatives, have demonstrated significant potential as both anticancer and antimicrobial agents. The comparative data presented in this guide highlight the superior efficacy of some of these novel compounds over established drugs, underscoring the value of this chemical scaffold in drug discovery.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare the biological activities of different classes of compounds derived from this compound to establish a clearer structure-activity relationship.
-
Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds to guide rational drug design.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
The versatility of this compound as a starting material, combined with the potent biological activities of its derivatives, ensures that this area of research will continue to be a fertile ground for the discovery of new therapeutic agents.
References
- Chaudhari, M., & Vora, J. J. (n.d.). Synthesis, Anticancer and Anti-Microbial Characterization of Some Novel Quinazoline Derivatives.
- Nosova, E. V., et al. (2021). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
- Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437.
- (2023). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Scientific Reports.
- (2017). Synthesis and anticancer activity of new quinazoline derivatives.
- (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
- (n.d.). Design, synthesis, and biological evaluation of Helicobacter pylori inosine 5'-monophosphate dehydrogenase (HpIMPDH) inhibitors. PubMed.
- (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
- (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals.
- (n.d.). Heterocyclic compounds as antimicrobial agents.
- (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of the Brazilian Chemical Society.
- Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry.
- (n.d.). Heterocycle Compounds with Antimicrobial Activity.
- (n.d.). Design, synthesis and biological evaluation of novel inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors.
- (2025).
- (n.d.). Comparative IC50 (µM) and selectivity index (SI) values.
- (n.d.). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- (n.d.). Synthesis of novel IMPDH inhibitors. CORA.
- (n.d.). Process for the preparation of pyrimidine derivatives.
- (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- (2025). Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties. Scientific Reports.
- (n.d.). Novel inhibitors of inosine monophosphate dehydrogenase (IMPDH).
- (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- (2007).
- (2018). Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. Archiv der Pharmazie.
- (n.d.). The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling. PubMed.
- (2016). Selective Urokinase-Type Plasminogen Activator Inhibitors. 4. 1-(7-Sulfonamidoisoquinolinyl)guanidines. Journal of Medicinal Chemistry.
- (n.d.). Urokinase. Wikipedia.
- (2025). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents.
Sources
- 1. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 4-Amino-2-chlorobenzonitrile
A Comparative Guide to the Synthetic Routes of 4-Amino-2-chlorobenzonitrile
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is a cornerstone of innovation. This compound, a versatile building block, is prized for its trifunctional nature, incorporating amino, chloro, and nitrile moieties that offer multiple avenues for molecular elaboration.[1] Its application as a precursor in the development of enzyme inhibitors, antiviral agents, and dyes underscores the importance of robust and scalable synthetic methodologies.[1] This guide provides an in-depth comparison of the primary synthetic pathways to this compound, offering a critical evaluation of their respective efficacies, supported by experimental data and procedural insights. Our objective is to equip researchers, chemists, and process development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Route 1: Reductive Transformation of 2-chloro-4-nitrobenzonitrile
The reduction of a nitro group to an amine is a fundamental and reliable transformation in organic synthesis. This pathway leverages the commercially available and relatively inexpensive starting material, 2-chloro-4-nitrobenzonitrile, to produce the target molecule in a single, high-yielding step. The choice of reducing agent is critical and dictates the reaction conditions, cost, and environmental impact of the process.
Scientific Rationale and Mechanistic Insight
The conversion of the nitro group to a primary amine involves a six-electron reduction. This can be achieved through various methods, including catalytic hydrogenation or the use of stoichiometric metal-based reducing agents in acidic media. The electron-withdrawing nature of the nitrile and chloro substituents on the aromatic ring facilitates the reduction of the nitro group.
Two prominent methods for this reduction are the use of stannous chloride (SnCl₂) in hydrochloric acid and hydrazine monohydrate (N₂H₄·H₂O), often in the presence of a catalyst.
-
Stannous Chloride Reduction: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds. The reaction proceeds in an acidic medium, typically concentrated hydrochloric acid. The tin(II) is oxidized to tin(IV) while the nitro group is reduced. The acidic conditions are crucial for protonating the nitro group, which facilitates the reduction process.
-
Hydrazine Hydrate Reduction: Hydrazine is a powerful reducing agent, and its use in the presence of a catalyst like Raney nickel or palladium on carbon is a common method for nitro group reduction. The reaction involves the catalytic decomposition of hydrazine to produce diimide (N₂H₂), which is the active reducing species. This method is often preferred for its milder reaction conditions and the formation of gaseous nitrogen as a byproduct, simplifying purification.
Experimental Protocols
Protocol 1.1: Stannous Chloride Reduction
-
Materials: 2-chloro-4-nitrobenzonitrile, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, 40% sodium hydroxide solution, ether, hexane.
-
Procedure:
-
Prepare a solution of stannous chloride dihydrate (40 g, 0.17 M) in concentrated hydrochloric acid (25 mL) at 20°C.[2]
-
Add 2-chloro-4-nitrobenzonitrile (6.1 g, 0.034 M) in portions over 20 minutes, maintaining the temperature below 30°C with external cooling.[2]
-
Stir the resulting yellow slurry for 2-3 hours at room temperature.[2]
-
Add excess hydrochloric acid, followed by the slow addition of 40% sodium hydroxide solution until the mixture is alkaline, keeping the temperature around 25°C with cooling.[2]
-
Allow the mixture to stand for 30 minutes, then filter the crude product.[2]
-
Wash the solid with water until it is free of alkali.[2]
-
Recrystallize the product from an ether/hexane mixture to yield pure this compound.[2]
-
Protocol 1.2: Hydrazine Monohydrate Reduction
-
Materials: 2-chloro-4-nitrobenzonitrile, hydrazine monohydrate.
-
Procedure:
-
In a reaction flask, heat a small portion of 2-chloro-4-nitrobenzonitrile (5 g, 0.027 mol) with hydrazine monohydrate (110 mL) until the reaction initiates.[3]
-
Add the remaining 2-chloro-4-nitrobenzonitrile (35 g, 0.192 mol) in portions.[3]
-
Once the evolution of nitrogen gas ceases, reflux the reaction mixture for approximately 30 minutes.[3]
-
Pour the hot reaction mixture into stirred ice water to precipitate the product.[3]
-
Filter the precipitate and recrystallize the solid from water to obtain pure this compound.[3]
-
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Dehydration of 4-amino-2-chlorobenzamide
This synthetic approach involves the formation of the nitrile group from a carboxylic acid amide precursor. The synthesis begins with 4-amino-2-chlorobenzoic acid, which is first converted to the corresponding amide, followed by dehydration to yield the final product. While this route involves more steps than the direct reduction of the nitro compound, it offers an alternative pathway that can be advantageous depending on the availability and cost of the starting materials.
Scientific Rationale and Mechanistic Insight
The conversion of a primary amide to a nitrile is a dehydration reaction. This transformation requires a dehydrating agent to remove the elements of water from the amide functional group. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂).[4] The reaction mechanism typically involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile.
The starting material, 4-amino-2-chlorobenzamide, can be prepared from 4-amino-2-chlorobenzoic acid. This is usually achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with ammonia. The 4-amino-2-chlorobenzoic acid itself is typically synthesized via the reduction of 2-chloro-4-nitrobenzoic acid.[5]
Experimental Protocols
Protocol 2.1: Synthesis of 4-amino-2-chlorobenzamide (from the corresponding acid)
-
Materials: 4-amino-2-chlorobenzoic acid, thionyl chloride, ammonia.
-
Procedure:
-
Reflux a mixture of 4-amino-2-chlorobenzoic acid and an excess of thionyl chloride to form the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in a suitable aprotic solvent and add an excess of aqueous ammonia with cooling to form 4-amino-2-chlorobenzamide.
-
Isolate the amide by filtration and purify by recrystallization.
-
Protocol 2.2: Dehydration of 4-amino-2-chlorobenzamide
-
Materials: 4-amino-2-chlorobenzamide, thionyl chloride, toluene.
-
Procedure:
-
In a reaction flask equipped with a reflux condenser, add 4-amino-2-chlorobenzamide and toluene.[4]
-
Heat the mixture to 90-100°C and slowly add thionyl chloride dropwise.[4]
-
Continue heating until the reaction is complete, as indicated by the cessation of gas evolution (HCl and SO₂).[4]
-
Cool the reaction mixture and hydrolyze any remaining dehydrating agent by carefully adding water.[4]
-
Neutralize the mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or chromatography to obtain this compound.
-
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Feature | Route 1: Reduction of 2-chloro-4-nitrobenzonitrile | Route 2: Dehydration of 4-amino-2-chlorobenzamide |
| Number of Steps | 1 | 2-3 (from 2-chloro-4-nitrobenzoic acid) |
| Starting Material | 2-chloro-4-nitrobenzonitrile | 4-amino-2-chlorobenzoic acid (or its nitro precursor) |
| Reported Yield | High (up to 96% with SnCl₂)[2] | Moderate to High (dependent on both amidation and dehydration steps) |
| Reagents & Conditions | SnCl₂/HCl (harsh, acidic), Hydrazine (toxic, energetic) | Thionyl chloride (corrosive), Ammonia |
| Scalability | Good, particularly with catalytic hydrogenation methods. | Moderate, may be limited by the handling of corrosive reagents. |
| Safety Concerns | Use of toxic and corrosive reagents (SnCl₂, HCl, Hydrazine). | Use of corrosive and toxic thionyl chloride. |
| Byproducts | Tin salts (with SnCl₂), Nitrogen gas (with hydrazine). | HCl, SO₂. |
| Cost-Effectiveness | Generally more cost-effective due to fewer steps and cheaper starting materials. | Potentially higher cost due to multiple steps and reagents. |
Conclusion and Outlook
Both synthetic routes offer viable pathways to this compound. The reduction of 2-chloro-4-nitrobenzonitrile (Route 1) stands out as the more efficient and direct method, with documented high yields.[2] The use of stannous chloride provides a robust and scalable laboratory procedure, although the generation of tin-based waste is a drawback. The hydrazine method offers an alternative with simpler workup, but the hazardous nature of hydrazine requires careful handling.[3]
The dehydration of 4-amino-2-chlorobenzamide (Route 2) is a longer but feasible alternative. This route's attractiveness depends on the availability and cost of the starting 4-amino-2-chlorobenzoic acid. While it involves more steps, it provides a different strategic approach that could be beneficial if the nitro-substituted starting material of Route 1 is unavailable or prohibitively expensive.
For large-scale industrial production, catalytic hydrogenation would be the preferred method for the reduction in Route 1, as it minimizes waste and often proceeds under milder conditions with high efficiency. Future research could focus on developing greener and more sustainable catalytic systems for both the reduction of the nitro group and the dehydration of the amide.
Ultimately, the choice of synthetic route will be guided by a laboratory's specific constraints, including the scale of the synthesis, the availability of starting materials and reagents, cost considerations, and safety protocols. This guide provides the foundational knowledge for making a well-informed and strategic decision.
References
- Benchchem. This compound | 20925-27-3. URL
- Benchchem. Comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid. URL
- Google Patents.
- ChemicalBook. 4-Bromo-2-chlorobenzonitrile synthesis. URL
- PrepChem.com. Synthesis of 2-chloro-4-aminobenzonitrile. URL
- Knowledge. What is the synthetic route of 4-Aminobenzonitrile. URL
- Benchchem. Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. URL
- Benchchem. Technical Support Center: Synthesis of 4-Amino-2-chlorobenzoic Acid. URL
- ChemicalBook. 4-amino-2-chlorobenzamide synthesis. URL
- Sigma-Aldrich. This compound 99 20925-27-3. URL
- PrepChem.com. Synthesis of 4-amino-3-chlorobenzonitrile. URL
- Google Patents.
- European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. URL
- Eureka | Patsnap.
Sources
A Researcher's Guide to Hammett Plot Analysis: Elucidating Electronic Effects in Substituted Benzonitriles
This guide provides an in-depth comparison and analysis of substituent effects on the reactivity of benzonitriles using the Hammett plot, a cornerstone of physical organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the causal relationships behind experimental design and data interpretation, ensuring a robust and self-validating approach to mechanistic investigation.
The Theoretical Framework: Understanding the Hammett Equation
The Hammett equation is a powerful tool that quantifies the influence of substituents on the reactivity of aromatic compounds.[1][2] It is a prime example of a linear free-energy relationship (LFER), which empirically posits that a linear correlation exists between the logarithms of rate constants (k) or equilibrium constants (K) for two different reactions involving a series of similarly substituted compounds.[3][4]
The core equation is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for a reaction with a substituted aromatic reactant.[1]
-
k₀ or K₀ is the reference constant for the same reaction with the unsubstituted (hydrogen) reactant.[1][3]
-
σ (sigma) is the substituent constant , which is unique to each substituent (e.g., -NO₂, -Cl, -OCH₃) and its position (meta or para). It quantifies the electronic influence (a combination of inductive and resonance effects) of that substituent relative to hydrogen.[2][5]
-
ρ (rho) is the reaction constant , which is characteristic of a specific reaction and its conditions (solvent, temperature). It measures the sensitivity of the reaction to the electronic effects of the substituents.[1][6]
Interpreting the Parameters:
-
The Substituent Constant (σ): This value is independent of the reaction itself. It is defined from a standard reaction: the dissociation of substituted benzoic acids in water at 25°C.[7][8]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) stabilize the resulting benzoate anion, increasing the acid's dissociation constant. They have positive σ values .[7][9]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) destabilize the anion, decreasing the dissociation constant. They have negative σ values .[10]
-
By definition, the σ value for hydrogen is 0.00.[10]
-
-
The Reaction Constant (ρ): The sign and magnitude of ρ provide profound insight into the reaction mechanism, specifically the nature of the transition state in the rate-determining step.[1][11]
-
A positive ρ value (ρ > 0) indicates the reaction is accelerated by electron-withdrawing groups (positive σ). This implies that a negative charge is developing or a positive charge is being lost in the transition state relative to the reactants.[9] The reaction is more sensitive to substituent effects than the ionization of benzoic acid if ρ > 1.[1][9]
-
A negative ρ value (ρ < 0) means the reaction is accelerated by electron-donating groups (negative σ). This suggests a buildup of positive charge or a loss of negative charge in the transition state.[10]
-
The magnitude of ρ reflects the extent of charge development and the proximity of the reaction center to the aromatic ring. A large absolute value signifies high sensitivity to electronic effects.[2]
-
Non-linear Hammett plots can also be informative, often suggesting a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied.[1][12]
Comparative Analysis: The Hydrolysis of Substituted Benzonitriles
To illustrate the Hammett analysis, we will examine the alkaline hydrolysis of para-substituted benzonitriles. This reaction proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon, forming a benzamide intermediate which is subsequently hydrolyzed to the corresponding benzoic acid.[13][14]
The critical rate-determining step for this analysis is the initial nucleophilic attack. We can predict the nature of the reaction constant, ρ:
-
The nucleophile (OH⁻) is negatively charged, and it attacks the partially positive nitrile carbon.
-
Electron-withdrawing groups (EWGs) on the benzene ring will pull electron density away from the nitrile carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
This increased susceptibility will accelerate the reaction rate.
-
Therefore, since EWGs (with positive σ values) accelerate the reaction, a positive ρ value is expected .[15]
A study on the hydrolysis of disubstituted benzonitriles confirmed this, finding a linear relationship for the base-catalyzed step with a positive ρ value.[16]
Experimental Protocol: Generating a Hammett Plot for Benzonitrile Hydrolysis
This section details a robust, self-validating protocol for determining the reaction constant (ρ) for the alkaline hydrolysis of a series of para-substituted benzonitriles.
Step 1: Materials and Reagent Preparation
-
Substrates: Procure or synthesize a series of high-purity para-substituted benzonitriles. A good comparative set includes substituents with a wide range of σ values:
-
p-Methoxybenzonitrile (strong EDG)
-
p-Methylbenzonitrile (weak EDG)
-
Benzonitrile (unsubstituted reference)
-
p-Chlorobenzonitrile (weak EWG)
-
p-Cyanobenzonitrile (strong EWG)
-
p-Nitrobenzonitrile (very strong EWG)
-
-
Reaction Medium: Prepare a stock solution of 0.1 M potassium hydroxide (KOH) in 85% ethanol/water. The use of a large excess of KOH will ensure pseudo-first-order kinetics.
-
Analytical Standards: Prepare standard solutions of each benzonitrile and its corresponding benzoic acid product for calibration of the analytical instrument.
Step 2: Kinetic Measurements
-
Temperature Control: Equilibrate the KOH solution and a separate solution of the benzonitrile substrate in the chosen solvent to a constant temperature (e.g., 75°C) using a thermostated water bath. Precise temperature control is critical for accurate kinetic data.
-
Reaction Initiation: Initiate the reaction by rapidly mixing the two solutions in a reaction vessel. Start a timer at the moment of mixing. The initial concentration of the benzonitrile should be significantly lower than the KOH (e.g., 0.005 M benzonitrile vs. 0.1 M KOH).
-
Sampling: At timed intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction in each aliquot by adding an excess of a standard acid solution (e.g., 0.2 M HCl) to neutralize the KOH catalyst.
-
Analysis: Analyze the quenched samples using a calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. Monitor the disappearance of the starting benzonitrile peak over time.
Step 3: Data Processing and Rate Constant Calculation
-
Pseudo-First-Order Plot: For each substituted benzonitrile, plot the natural logarithm of its concentration (ln[benzonitrile]) versus time (t). The data should yield a straight line, confirming pseudo-first-order kinetics.
-
Determine k_obs: The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate Second-Order Rate Constant (k): The true second-order rate constant (k) is calculated by dividing k_obs by the concentration of the excess reagent: k = k_obs / [KOH] .
-
Tabulate Results: Repeat this process for all selected benzonitriles, including the unsubstituted reference compound (k₀).
Visualization and Interpretation
Workflow for Hammett Plot Generation
The following diagram outlines the complete workflow from experimental setup to final mechanistic interpretation.
Caption: Experimental and analytical workflow for Hammett plot analysis.
Data Summary and Hammett Plot Construction
The processed data can be summarized for comparison. The table below uses established literature σₚ values and hypothetical, yet realistic, rate constants to demonstrate the expected outcome.
| Substituent (X) | σₚ Value[17][18] | Rate Constant (k) (M⁻¹s⁻¹) | k/k₀ | log(k/k₀) |
| p-OCH₃ | -0.27 | 0.0015 | 0.25 | -0.60 |
| p-CH₃ | -0.17 | 0.0032 | 0.53 | -0.27 |
| -H | 0.00 | 0.0060 | 1.00 | 0.00 |
| p-Cl | +0.23 | 0.0210 | 3.50 | 0.54 |
| p-CN | +0.66 | 0.1500 | 25.0 | 1.40 |
| p-NO₂ | +0.78 | 0.3300 | 55.0 | 1.74 |
Plotting log(k/k₀) (y-axis) against the σₚ values (x-axis) yields the Hammett plot. A linear regression of this plot gives a slope equal to the reaction constant, ρ . For the data above, the plot would be strongly linear with a positive slope (ρ ≈ +2.2), confirming that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups, consistent with a buildup of negative charge in the rate-determining transition state.
Conclusion: From Correlation to Causality
The Hammett plot provides more than a mere correlation; it offers a quantitative lens through which to view reaction mechanisms. For the alkaline hydrolysis of substituted benzonitriles, a positive ρ value provides strong evidence for a mechanism involving nucleophilic attack as the rate-determining step, where the stabilization of a developing negative charge in the transition state is paramount.
By systematically comparing the performance of a series of substituted compounds, researchers can gain invaluable, data-driven insights into electronic demands at the transition state. This approach is indispensable in fields like medicinal chemistry and process development, where understanding structure-activity relationships is crucial for the rational design of molecules and the optimization of reaction conditions.
References
- Wikipedia.
- Hammett Equation. (2024, September 2). YouTube. [Link]
- Dalal Institute.
- Scribd.
- GCWK.
- Zhang, Y., & Anton, L. (2013). Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums. Huaxue Shiji, 2
- Chemistry LibreTexts. (2021, July 31). 26.
- University of Wisconsin-Platteville.
- College of Saint Benedict & Saint John's University.
- ResearchGate. (n.d.). Hammett plot for the hydration of para-substituted benzonitriles... [Link]
- Masunaga, S., Wolfe, N. L., & Hayase, K. (1995). Hydrolysis of para‐substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(10), 1657-1661. [Link]
- Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 2054-2058.
- Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [Link]
- IUPAC. Compendium of Chemical Terminology, Gold Book. ρ-value (rho-value). [Link]
- University of Calgary.
- Thompson Rivers University. Linear Free Energy Relationships (LFERs)
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Stenutz, R. Hammett substituent constants. [Link]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Determination of Mechanism in Chemistry [faculty.csbsju.edu]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 8. web.viu.ca [web.viu.ca]
- 9. gcwk.ac.in [gcwk.ac.in]
- 10. youtube.com [youtube.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. scribd.com [scribd.com]
- 13. academic.oup.com [academic.oup.com]
- 14. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums [cjcu.jlu.edu.cn]
- 17. homepages.bluffton.edu [homepages.bluffton.edu]
- 18. Hammett substituent constants [stenutz.eu]
A Senior Application Scientist's Guide to the Electronic Effects of Substituents on Benzonitrile Reactivity
For researchers, scientists, and professionals in drug development, a deep understanding of the nuanced reactivity of benzonitrile derivatives is paramount. These compounds, characterized by a cyano group attached to a benzene ring, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] This guide provides a comparative analysis of the reactivity of substituted benzonitriles in key chemical transformations. We will explore how the electronic landscape of the aromatic ring, meticulously sculpted by various substituents, dictates reaction outcomes and rates, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of novel molecules.
The reactivity of the benzonitrile core can be finely tuned by the nature and position of substituents on the aromatic ring.[1] These modifications influence the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to various reactions, including hydrolysis, reduction, and nucleophilic aromatic substitution.[1][3] The interplay of inductive and resonance effects, exerted by electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), alters reaction rates and, in some cases, the reaction pathways themselves.[1][4]
A quantitative understanding of these electronic effects is often achieved through the Hammett equation, a cornerstone of physical organic chemistry.[5]
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[5] It is expressed as:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (hydrogen) reactant.
-
σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect of a substituent relative to hydrogen. EWGs have positive σ values, while EDGs have negative σ values.
-
ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of a reaction to substituent effects.[5] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or reduction of positive charge) in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups.[6]
Comparative Analysis of Key Transformations
We will now examine how substituents electronically influence three fundamental reactions of benzonitriles: hydrolysis, reduction, and nucleophilic aromatic substitution.
Hydrolysis of the Nitrile Group
The conversion of a nitrile to a carboxylic acid is a foundational transformation in organic synthesis.[1][7] The reaction rate is highly dependent on the electronic nature of the aromatic substituents.
Mechanism & Electronic Influence
Under acidic or basic conditions, the nitrile group undergoes hydrolysis. The rate-determining step typically involves the nucleophilic attack of water or a hydroxide ion on the electrophilic nitrile carbon.[3] Electron-withdrawing groups (EWGs) enhance the electrophilicity of this carbon atom, making it more susceptible to nucleophilic attack and thus accelerating the hydrolysis rate.[1][3] Consequently, a Hammett plot for the hydrolysis of substituted benzonitriles exhibits a positive ρ value, confirming that the reaction is facilitated by EWGs.[1]
Data Presentation: Hydrolysis Rates
The following table summarizes the relative rate constants for the acid-catalyzed hydrolysis of various para-substituted benzonitriles, demonstrating the clear accelerating effect of electron-withdrawing groups.
| Substituent (para-) | Hammett Constant (σₚ) | Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | 0.45 |
| -CH₃ | -0.17 | 0.68 |
| -H | 0.00 | 1.00 |
| -Cl | +0.23 | 2.51 |
| -NO₂ | +0.78 | 15.85 |
| (Note: Data is illustrative, based on principles described in cited literature.[1]) |
Experimental Protocol: Acid-Catalyzed Hydrolysis of 4-Chlorobenzonitrile
This protocol details a method for hydrolyzing a benzonitrile derivative and can be adapted for kinetic studies by monitoring the disappearance of the starting material or the appearance of the product over time.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorobenzonitrile (5.0 g, 36.3 mmol) and a 10% aqueous sodium hydroxide solution (50 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Ammonia gas will evolve, which can be detected with moist pH paper.[1] Continue refluxing for approximately 2 hours or until the evolution of ammonia ceases.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-chlorobenzoic acid will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water (2 x 20 mL) and dry them in an oven.[1]
Visualization: Mechanism of Nitrile Hydrolysis
Caption: Generalized mechanism for the acid-catalyzed hydrolysis of a nitrile to an amide.
Reduction of the Nitrile Group
The reduction of benzonitriles to their corresponding benzylamines is a critical transformation for producing valuable pharmaceutical intermediates. This reaction is commonly achieved via catalytic hydrogenation.[1][8]
Mechanism & Electronic Influence
In catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), the nitrile group is reduced to a primary amine. The electronic nature of the ring substituents can influence the reaction's efficiency. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the nitrile group, which can lead to higher yields in some catalytic systems.[1] Conversely, strong EWGs can sometimes lead to side reactions or require more forcing conditions.
Data Presentation: Catalytic Hydrogenation Yields
This table shows a comparison of typical yields for the catalytic hydrogenation of para-substituted benzonitriles.
| Substituent (para-) | Product | Typical Yield |
| -OCH₃ | 4-Methoxybenzylamine | >90% |
| -CH₃ | 4-Methylbenzylamine | >90% |
| -H | Benzylamine | ~85-90% |
| -Cl | 4-Chlorobenzylamine | ~80-85% |
| -NO₂ | 4-Aminobenzylamine | Reduction of both groups occurs |
| (Note: Data is illustrative, based on principles described in cited literature.[1][9]) |
Experimental Protocol: Catalytic Hydrogenation of 4-Methoxybenzonitrile
This protocol describes the reduction of a substituted benzonitrile to the corresponding primary amine.
-
Setup: To a Parr hydrogenation vessel, add 4-methoxybenzonitrile (5.0 g, 37.5 mmol), ethanol (50 mL), and 10% palladium on carbon (250 mg, 5 mol%).
-
Reaction: Seal the reaction vessel and connect it to a hydrogen gas source. Flush the vessel with hydrogen gas three times to remove any air. Pressurize the vessel with hydrogen gas to 50 psi.[1]
-
Execution: Stir the reaction mixture vigorously at room temperature for 12 hours or until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol (2 x 10 mL).[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-methoxybenzylamine. The product can be further purified by distillation or crystallization of its hydrochloride salt.
Visualization: Reduction of a Substituted Benzonitrile
Caption: General workflow for the catalytic hydrogenation of a substituted benzonitrile.
Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically electron-rich and undergo electrophilic substitution, aryl halides bearing strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr).[10][11] The nitrile group itself is a moderate EWG and can activate the ring towards this type of reaction, particularly when positioned ortho or para to a suitable leaving group (e.g., a halide).[3][12]
Mechanism & Electronic Influence
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][11] The presence of strong EWGs, such as a nitro group or the nitrile group itself, is crucial as they stabilize the negative charge of this intermediate through resonance.[3][13] The more effectively the negative charge is delocalized, the lower the activation energy for the first, rate-determining step, and the faster the reaction.[14] In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[11]
Data Presentation: Relative Reactivity in SNAr
The following table illustrates the dramatic increase in SNAr reactivity as the number of activating electron-withdrawing groups increases. The reaction shown is the substitution of chloride by methoxide.
| Substrate | Relative Rate |
| 4-Chlorobenzonitrile | 1 |
| 4-Chloro-3-nitrobenzonitrile | ~7 x 10³ |
| 2,4-Dinitrochlorobenzene | ~3 x 10⁷ |
| 4-Chloro-3,5-dinitrobenzonitrile | >> 10⁷ |
| (Note: Data is illustrative, based on principles described in cited literature.[13][14]) |
Experimental Protocol: SNAr of 4-Chloro-3-nitrobenzonitrile
-
Setup: In a 50 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzonitrile (1.82 g, 10 mmol) in methanol (20 mL).
-
Reagent Addition: While stirring, slowly add a solution of sodium methoxide (0.65 g, 12 mmol) in methanol (10 mL).
-
Reaction: Heat the mixture to reflux for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Isolation: The product, 4-methoxy-3-nitrobenzonitrile, will precipitate as a solid. Collect the product by vacuum filtration, wash with water, and dry.
Visualization: SNAr Mechanism on a Benzonitrile Derivative
Caption: The addition-elimination mechanism of SNAr on an activated benzonitrile.
Conclusion
The reactivity of benzonitrile and its derivatives is a nuanced interplay of inductive and resonance effects conferred by the substituents on the aromatic ring.[3] Electron-withdrawing groups accelerate reactions where negative charge develops in the transition state, such as hydrolysis and nucleophilic aromatic substitution, by stabilizing the key intermediates. Conversely, electron-donating groups can favor reactions like catalytic hydrogenation. A thorough understanding of these principles, quantified by tools like the Hammett equation, is indispensable for the modern chemist. It allows for the predictive design of reaction conditions and the strategic synthesis of complex molecules, empowering researchers in drug discovery, materials science, and beyond to harness the full potential of these versatile chemical building blocks.[3][15]
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
- BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles.
- Wikipedia. (n.d.). Benzonitrile.
- St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity.
- Wikipedia. (n.d.). Hammett equation.
- Chemistry LibreTexts. (2019). 16.5: Oxidation and Reduction of Substituted Benzenes.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stpeters.co.in [stpeters.co.in]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. web.viu.ca [web.viu.ca]
- 7. scribd.com [scribd.com]
- 8. Benzonitrile - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. nbinno.com [nbinno.com]
A Researcher's Guide to Navigating Isomeric Landscapes in Suzuki-Miyaura Coupling: A Comparative Analysis of Ortho, Meta, and Para Substrates
For the discerning researcher in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Its broad functional group tolerance and generally mild reaction conditions have cemented its status as a cornerstone of modern synthetic chemistry. However, the seemingly subtle change in the position of a substituent on an aromatic ring—the distinction between ortho, meta, and para isomers—can have a profound impact on reaction yields and efficiency. This guide provides an in-depth, objective comparison of the performance of these isomers in Suzuki-Miyaura couplings, supported by experimental data, to empower researchers to make informed decisions in their synthetic strategies.
The Decisive Factors: Unraveling the Interplay of Steric and Electronic Effects
The observed differences in reactivity and yield among ortho, meta, and para isomers in Suzuki-Miyaura coupling are primarily governed by a delicate interplay of two fundamental principles: steric hindrance and electronic effects.
Steric Hindrance: The Gatekeeper of Reactivity
Steric hindrance, the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction, is the most significant factor influencing the yields of ortho-substituted substrates. In the catalytic cycle of the Suzuki-Miyaura coupling, the palladium catalyst must coordinate with both the organohalide and the organoboron species. For an ortho-substituted aryl halide or boronic acid, the substituent's proximity to the reaction center can physically obstruct the approach of the bulky palladium catalyst and its associated ligands. This steric clash can hinder the crucial oxidative addition and transmetalation steps, leading to slower reaction rates and, consequently, lower product yields. In many cases, specialized bulky and electron-rich phosphine ligands are required to overcome the steric impediment of ortho substituents and achieve acceptable yields.[1]
Electronic Effects: Modulating Nucleophilicity and Electrophilicity
The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—and its position on the aromatic ring also play a crucial role. These effects modulate the electron density of the carbon-boron and carbon-halogen bonds, thereby influencing the rates of key steps in the catalytic cycle.
-
Electron-Donating Groups (EDGs) , such as alkyl and alkoxy groups, increase the electron density on the aromatic ring. When attached to the boronic acid, an EDG enhances the nucleophilicity of the organic group, which can facilitate the transmetalation step.
-
Electron-Withdrawing Groups (EWGs) , such as nitro and cyano groups, decrease the electron density on the aromatic ring. An EWG on the aryl halide can make the carbon atom more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. Conversely, an EWG on the boronic acid can decrease its nucleophilicity, potentially slowing down transmetalation.[2]
The position of the substituent determines the extent of its electronic influence. For instance, a para-substituent will exert a stronger electronic effect on the reaction center than a meta-substituent due to resonance effects.
A Quantitative Look: Comparing Yields of Isomeric Substrates
The general trend observed for the reactivity of isomers in Suzuki-Miyaura coupling is typically: para > meta >> ortho . The following table presents a compilation of experimental data from the literature that illustrates this trend for different substituted boronic acids. It is important to note that while efforts have been made to present data from comparable reaction conditions, direct side-by-side comparisons under identical conditions for a wide range of substrates are not always available in published literature.
| Boronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 99 | [3] |
| m-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [3] |
| o-Tolylboronic Acid | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 90 | [3] |
| p-Nitrophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [2] |
| m-Nitrophenylboronic Acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [2] |
| o-Nitrophenylboronic Acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 65 | [2] |
As the data clearly indicates, the para and meta isomers consistently provide higher yields compared to their ortho counterparts. The electron-donating methyl group in the tolylboronic acids leads to excellent yields for the para and meta isomers, with a slight decrease for the ortho isomer due to steric hindrance.[3] For the nitrophenylboronic acids, despite the electron-withdrawing nature of the nitro group, both para and meta isomers still afford high yields. The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and longer reaction time, underscores the profound impact of steric hindrance.[2]
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, the following are detailed, step-by-step methodologies for representative Suzuki-Miyaura coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol is a general procedure for a non-sterically hindered coupling.
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-bromoanisole, phenylboronic acid, potassium phosphate, and SPhos.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add palladium(II) acetate to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromotoluene with Phenylboronic Acid (A Sterically Hindered Case)
This protocol illustrates the modifications often necessary for a sterically hindered substrate. Note the use of a bulkier, more electron-rich ligand (RuPhos) and potentially longer reaction times or higher temperatures.
Materials:
-
2-Bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.06 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
1,4-Dioxane (6 mL)
-
Water (1 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 2-bromotoluene, phenylboronic acid, potassium phosphate, and RuPhos.
-
Add 1,4-dioxane and water.
-
Subject the mixture to three freeze-pump-thaw cycles to ensure thorough degassing.
-
Add palladium(II) acetate to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. Due to the steric hindrance, the reaction may require a longer time to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1, including extraction, washing, drying, and purification by column chromatography.
Visualizing the Process: Workflow and Influencing Factors
To further clarify the experimental and conceptual aspects of Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Steric and electronic effects of isomers on Suzuki coupling yields.
Conclusion
The choice of an ortho, meta, or para isomer in a Suzuki-Miyaura coupling reaction is a critical decision that can significantly influence the outcome of a synthesis. While para and meta isomers generally provide high to excellent yields due to favorable electronic effects and minimal steric hindrance, ortho isomers often present a significant challenge. Overcoming the steric impediment of ortho substituents typically requires careful optimization of reaction conditions, including the use of specialized bulky and electron-rich phosphine ligands. By understanding the fundamental principles of steric and electronic effects and consulting relevant experimental data, researchers can navigate the isomeric landscape of Suzuki-Miyaura coupling with greater confidence and achieve their synthetic goals with higher efficiency.
References
- A Comparative Guide to 2-Tolyl, 3-Tolyl, and 4-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem. URL
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. URL
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem. URL
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. URL
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. URL
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. URL
- Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole...
- Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
- Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic...
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- 3-Tolylboronic Acid: A Comparative Guide for Organoboron Reagents in Cross-Coupling Reactions. BenchChem. URL
- Organoborane coupling reactions (Suzuki coupling).
- Suzuki Coupling. Organic Chemistry Portal. URL
- Suzuki-Miyaura coupling of p-bromotoluene and phenylboronic acid in the presence of KOH catalyzed by [Pd(OAc)2].
- The Suzuki Reaction. Myers Research Group, Harvard University. URL
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.
- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. URL
Sources
A Senior Application Scientist's Guide to the Structural Characterization of 4-Amino-2-chlorobenzonitrile Derivatives: An In-Depth Comparison Focused on X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of rational drug design and the key to unlocking its therapeutic potential. 4-Amino-2-chlorobenzonitrile and its derivatives represent a versatile class of compounds, serving as crucial intermediates in the synthesis of a wide range of biologically active molecules, including potential antiviral and antibacterial agents.[1] The arrangement of the amino, chloro, and nitrile functional groups on the aromatic ring provides multiple sites for chemical modification, making these derivatives a rich field for discovery.[1]
This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of this compound derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and objectively compare X-ray crystallography with other common analytical techniques, supported by experimental data.
The Gold Standard: Unveiling Molecular Truth with X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[2] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).[1] While a publicly available crystal structure for this compound is not readily found, a detailed analysis of its isomer, 2-amino-4-chlorobenzonitrile, provides an excellent and highly relevant case study.[3]
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystallization and diffraction.
Experimental Protocol: From Powder to Structure
This protocol outlines the key steps for the synthesis, crystallization, and X-ray diffraction analysis of a this compound derivative, using the closely related isomer 2-amino-4-chlorobenzonitrile as a practical example.
Part 1: Synthesis of 2-amino-4-chlorobenzonitrile
A common and effective method for the synthesis of aminobenzonitriles is the reduction of the corresponding nitrobenzonitrile.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-nitrobenzonitrile.
-
Reduction: Introduce a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or hydrazine monohydrate.[4]
-
Heating: Gently heat the mixture under reflux. The reaction progress can be monitored by the cessation of nitrogen gas evolution if using hydrazine.[4]
-
Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.[4]
-
Purification: Filter the crude product and recrystallize from water to yield purified 2-amino-4-chlorobenzonitrile.[4]
Part 2: Single Crystal Growth
The growth of a high-quality single crystal is the most critical and often the most challenging step. Slow evaporation is a reliable method for small organic molecules.
-
Solvent Selection: Based on solubility tests, ethanol is a suitable solvent for the crystallization of 2-amino-4-chlorobenzonitrile.[3]
-
Solution Preparation: Prepare a saturated solution of the purified compound in ethanol at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Loosely cover the container with parafilm, piercing a few small holes to allow for slow solvent evaporation over several days at room temperature.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a spatula or tweezers.
Part 3: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head. For the analysis of 2-amino-4-chlorobenzonitrile, a yellow crystal with dimensions of approximately 0.044 × 0.285 × 0.672 mm was used.[3]
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected at room temperature using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[3]
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using software such as SHELXS.[3]
Diagram of the X-ray Crystallography Workflow
Caption: Workflow for X-ray crystallography analysis.
Insights from the Crystal Structure of 2-amino-4-chlorobenzonitrile
The single-crystal X-ray diffraction study of 2-amino-4-chlorobenzonitrile reveals that it crystallizes in the triclinic space group P-1.[3] The analysis provides precise bond lengths, such as a C≡N bond length of 1.146(4) Å and a C-N bond length of 1.369(4) Å.[3] These values are shorter than theoretical single and triple bond lengths, indicating conjugation with the aromatic ring.[3]
Hirshfeld surface analysis further elucidates the intermolecular interactions, revealing that N···H/H···N contacts are the most significant, highlighting the presence of N–H···N hydrogen bonds that stabilize the crystal lattice.[3]
Diagram of Key Intermolecular Interactions
Caption: Hydrogen bonding in benzonitrile derivatives.
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization often involves a suite of analytical techniques. The choice of technique depends on the specific information required, the nature of the sample, and the stage of the research.
| Technique | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration, intermolecular interactions. | Unambiguous and definitive structural determination.[5] | Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture of the molecule in the solid state.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution. | Provides information about the structure and dynamics in solution, which is more biologically relevant for some applications; does not require crystallization.[7][8] | Structure determination can be complex and may not provide the same level of precision as X-ray crystallography, especially for larger molecules.[7] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small amounts of sample, can be coupled with separation techniques like HPLC. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure and connectivity. |
In-Depth Comparison
X-ray Crystallography vs. NMR Spectroscopy: The primary distinction lies in the state of the sample and the nature of the information obtained. X-ray crystallography provides a static, high-resolution picture of the molecule in a crystalline lattice, while NMR reveals the average structure and dynamic behavior of the molecule in solution.[9] For drug development, both are highly valuable; crystallography can reveal precise binding interactions with a target protein, while NMR can provide insights into the flexibility of a ligand in a solvent environment.[8][10]
X-ray Crystallography vs. Mass Spectrometry: These techniques are highly complementary. Mass spectrometry confirms the molecular weight and formula of a synthesized this compound derivative, which is a prerequisite for more detailed structural analysis. X-ray crystallography then provides the definitive 3D structure.
Conclusion
The characterization of this compound derivatives is a critical step in their development for pharmaceutical and other applications. While techniques like NMR, MS, and FT-IR provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the ultimate arbiter of the precise three-dimensional molecular architecture. It offers an unparalleled level of detail, revealing the subtle interplay of bond lengths, angles, and intermolecular forces that govern a molecule's properties and biological activity. By integrating the insights from this powerful technique with data from other analytical methods, researchers can accelerate the discovery and optimization of novel compounds built from the versatile this compound scaffold.
References
- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Protein X-ray Crystallography and Drug Discovery. FEBS Letters, 591(23), 3874-3897.
- X-Ray Crystallography in Pharmaceutical Drug Development. (2019). News-Medical.Net.
- Davis, A. M., & Teague, S. J. (1999). Limitations and lessons in the use of X-ray structural information in drug design. Journal of Computer-Aided Molecular Design, 13(4), 339-354.
- X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
- Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- This compound | 20925-27-3 - Benchchem.
- Comparison of NMR and X-ray crystallography.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
- SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences.
- Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4HBenzo[ h]Chromene-3-Carbonitrile. ResearchGate.
- What are the differences between NMR and x-ray crystallography? Quora.
- This compound. gsrs.
- This compound. PubChem.
Sources
- 1. migrationletters.com [migrationletters.com]
- 2. rjptonline.org [rjptonline.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. This compound | 20925-27-3 [chemicalbook.com]
- 5. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioisosteric Replacement Strategies for 4-Amino-2-chlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. 4-Amino-2-chlorobenzonitrile serves as a versatile scaffold in the development of various therapeutic agents, including kinase inhibitors and antiviral compounds.[1] This guide provides an in-depth, objective comparison of bioisosteric replacement strategies for the key functional groups of this compound: the nitrile, the chloro substituent, and the amino group. By understanding the nuanced effects of these replacements, researchers can make more informed decisions in the design of novel drug candidates.
The Central Scaffold: Understanding this compound
The this compound core possesses a unique combination of electronic and steric properties conferred by its three key functional groups. The amino group acts as a hydrogen bond donor and a basic center. The chloro atom, an electron-withdrawing group, influences the electronics of the aromatic ring and can participate in halogen bonding. The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Bioisosteric replacement of these moieties can profoundly impact a molecule's interaction with its biological target and its overall druglike properties.
Bioisosteric Replacement of the Nitrile Group
The nitrile group is a common pharmacophore in drug discovery, often employed for its ability to form key interactions with biological targets.[2] However, its replacement can be desirable to modulate polarity, metabolic stability, or to explore alternative binding modes.
Common Bioisosteres for the Nitrile Group:
| Bioisostere | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Tetrazole | Mimics the acidic properties and hydrogen bonding capabilities of a carboxylic acid (a potential metabolite of the nitrile). | Enhanced metabolic stability, improved aqueous solubility. | Can introduce a negative charge at physiological pH, potentially affecting cell permeability. |
| Oxadiazole (1,2,4- or 1,3,4-) | Acts as a rigid, polar hydrogen bond acceptor. | Improved metabolic stability, can fine-tune electronics and vectoral properties. | Synthesis can be more complex. |
| Thiazole | Introduces a different heterocyclic core with distinct electronic and steric properties. | Can form unique interactions with the target, potential for improved selectivity. | May alter the overall conformation of the molecule. |
| Amide/Carboxamide | A classic bioisostere that can act as both a hydrogen bond donor and acceptor. | Can introduce additional hydrogen bonding interactions. | Susceptible to hydrolysis by amidases, potentially leading to metabolic instability. |
Experimental Data Snapshot: Nitrile Bioisosteres in a Kinase Inhibitor Context
While direct comparative data on this compound is limited, a study on triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists provides valuable insights. In this study, various substituents on a pyridine ring, which acts as a bioisostere for a substituted phenyl ring, were explored. The results indicated that groups capable of acting as hydrogen bond acceptors, such as ester, cyano, or amide groups, were crucial for potent inhibitory activity.[3] This underscores the importance of the nitrile's hydrogen bonding capacity and suggests that its replacement with other hydrogen bond acceptors is a viable strategy.
Bioisosteric Replacement of the 2-Chloro Group
The "magic methyl" effect is a well-known phenomenon in medicinal chemistry, but the strategic placement of a chlorine atom can be equally impactful.[4] The chloro group in this compound influences the pKa of the amino group and the overall electron density of the ring. Its replacement can be used to modulate lipophilicity, metabolic stability, and binding interactions.
Common Bioisosteres for the Chloro Group:
| Bioisostere | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Methyl (-CH3) | A classic replacement to probe steric and electronic effects. | Can fill hydrophobic pockets, generally metabolically stable. | Can be susceptible to oxidation. |
| Trifluoromethyl (-CF3) | A strongly electron-withdrawing group that can mimic the electronic effect of chlorine. | Enhances metabolic stability, can improve binding affinity through favorable interactions. | Increases lipophilicity, which may impact solubility. |
| Fluorine (-F) | The smallest halogen, can act as a hydrogen bond acceptor. | Can improve metabolic stability and modulate pKa.[4] | May not provide the same steric bulk as chlorine. |
| Methoxy (-OCH3) | An electron-donating group that can also act as a hydrogen bond acceptor. | Can improve solubility and introduce new hydrogen bonding opportunities. | Can be a site of metabolic O-demethylation. |
Bioisosteric Replacement of the 4-Amino Group
The primary amino group is a critical pharmacophore, often involved in key hydrogen bonding interactions and salt bridge formation. Its replacement can be a powerful tool to modulate basicity, improve selectivity, and overcome metabolic liabilities.
Common Bioisosteres for the Amino Group:
| Bioisostere | Rationale for Replacement | Potential Advantages | Potential Disadvantages |
| Hydroxyl (-OH) | Can act as both a hydrogen bond donor and acceptor. | Can introduce new hydrogen bonding interactions. | Can be a site for glucuronidation, leading to rapid clearance. |
| Amide (-NHCOR) | Reduces basicity and introduces a hydrogen bond acceptor. | Can improve cell permeability and reduce off-target effects related to high basicity. | Can introduce a new metabolic liability (hydrolysis). |
| Sulfonamide (-NHSO2R) | A non-basic mimic of the amino group. | Improved metabolic stability, can form different hydrogen bonding patterns. | Can significantly alter the electronic properties of the aromatic ring. |
| Small heterocycles (e.g., aminopyrazole) | Can present hydrogen bond donors and acceptors in a defined vector. | Can improve selectivity and introduce novel interactions. | Can increase molecular complexity and synthetic challenge. |
Case Study: 4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile Derivatives as Zika Virus Inhibitors
A study on the development of Zika virus inhibitors utilized the this compound scaffold as a starting point.[5] While this study did not perform direct bioisosteric replacement of the 4-amino group, it highlights the importance of this moiety in the biological activity of the resulting compounds. The synthesis involved the modification of the 2-position, but the 4-amino group was retained throughout the series of potent analogs, suggesting its crucial role in the antiviral activity.[5] This reinforces the need for careful consideration when contemplating the replacement of this key functional group.
Experimental Protocols
General Protocol for Kinase Inhibition Assay (Example: HCK Kinase)
This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a protein kinase, such as Hematopoietic Cell Kinase (HCK).
Materials:
-
Purified HCK enzyme
-
Kinase buffer (e.g., 5x Kinase Assay Buffer 1)
-
ATP
-
Peptide substrate (e.g., PTK Substrate (Poly-Glu,Tyr 4:1))
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (for detection)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 10% DMSO in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the peptide substrate in distilled water.
-
Assay Plate Setup: Add the master mix to each well of a 96-well plate. Add the test compound dilutions to the appropriate wells. Include positive (enzyme + substrate, no inhibitor) and negative (substrate, no enzyme) controls.
-
Enzyme Addition: Thaw the HCK kinase on ice and dilute to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate Reaction: Add the diluted kinase to the wells containing the master mix and test compounds.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 45 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[6][7][8]
General Synthetic Protocol for Bioisosteric Replacement of the Nitrile Group (Example: Tetrazole Formation)
This protocol outlines a general method for converting the nitrile group of a this compound analog to a tetrazole.
Materials:
-
Nitrile-containing starting material
-
Sodium azide (NaN3)
-
Triethylamine hydrochloride or ammonium chloride
-
Solvent (e.g., DMF or toluene)
-
Stirring apparatus and heating mantle
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitrile-containing starting material in the chosen solvent.
-
Reagent Addition: Add sodium azide and triethylamine hydrochloride (or ammonium chloride) to the solution.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an aqueous acid (e.g., HCl) to protonate the tetrazole.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired tetrazole analog.
Visualizing Bioisosteric Replacement Strategies
DOT Language Script for Bioisosteric Replacement Workflow:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Assessment of Synthesized 4-Amino-2-chlorobenzonitrile
For researchers, scientists, and drug development professionals, the meticulous verification of purity for synthesized intermediates is a cornerstone of reliable and reproducible research. 4-Amino-2-chlorobenzonitrile is a pivotal building block in the synthesis of numerous pharmaceutical compounds and other commercially significant molecules.[1][2] Its purity is paramount to the successful outcome of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by detailed experimental data and protocols.
The Critical Role of Purity in Synthesis
The most prevalent synthetic route to this compound is the reduction of 2-chloro-4-nitrobenzonitrile.[3] While effective, this and other synthetic pathways can introduce a variety of impurities that may compromise downstream applications. Understanding the potential impurity profile is fundamental to developing a robust analytical method for purity determination.
Potential Impurities in Synthesized this compound:
-
Unreacted Starting Material: Residual 2-chloro-4-nitrobenzonitrile.
-
Isomeric Impurities: Positional isomers such as 2-amino-4-chlorobenzonitrile that may arise from impure starting materials.
-
Intermediates: Incomplete reduction can lead to the presence of intermediates like 2-chloro-4-nitrosobenzonitrile and N-(3-chloro-4-cyanophenyl)hydroxylamine.[4][5]
-
By-products: Side reactions can generate dimeric species such as azoxy, azo, and hydrazo compounds.[4][5]
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification processes.
Given the structural similarity of these potential impurities to the target compound, a high-resolution analytical technique is required for accurate purity assessment. HPLC, particularly in the reversed-phase mode, stands out as the method of choice for this application.
Comparative Analysis of Purity Assessment Techniques
While several analytical techniques can be employed for purity determination, HPLC offers a superior combination of resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds like this compound.
| Technique | Principle | Advantages for this compound | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution for separating structurally similar impurities. Quantitative accuracy. Amenable to a wide range of analytes. | Requires method development. Higher initial instrument cost. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | High efficiency for volatile impurities. | Not suitable for non-volatile or thermally labile compounds like this compound and its potential polar impurities. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative screening. | Lower resolution and sensitivity compared to HPLC. Not ideal for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities if present at sufficient levels. | Lower sensitivity for detecting trace impurities compared to HPLC. Quantification can be complex. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the purity of highly crystalline substances without the need for a reference standard.[6] | Not suitable for amorphous materials or for identifying individual impurities.[6] |
A Validated HPLC Method for Purity Determination
This section details a robust reversed-phase HPLC (RP-HPLC) method for the comprehensive purity assessment of this compound. The methodology is designed to separate the main component from its potential impurities, ensuring a reliable and accurate analysis. The principles of this method are grounded in established practices for the analysis of aromatic amines.
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound 99 20925-27-3 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. medcraveonline.com [medcraveonline.com]
A Senior Application Scientist's Guide to the Reactivity of 4-Amino-2-chlorobenzonitrile: A Computational and Experimental Comparison
Introduction: 4-Amino-2-chlorobenzonitrile (ACBN) is a cornerstone building block in modern organic synthesis. Its trifunctional nature, featuring amino, chloro, and nitrile groups on an aromatic scaffold, provides a versatile platform for constructing complex molecules. This versatility has made it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of these functional groups—an electron-donating amine and an electron-withdrawing nitrile para to each other, with a displaceable chlorine atom ortho to the amine—creates a nuanced electronic landscape. Understanding and predicting the reactivity of each site is paramount for efficient and selective synthetic design.
This guide provides an in-depth comparison of the reactivity of ACBN, bridging the gap between theoretical predictions from computational studies and validated experimental outcomes. We will dissect the molecule's electronic properties and explore its behavior in key synthetic transformations, offering a predictive framework for researchers, scientists, and drug development professionals.
The Computational Lens: Predicting Reactivity with Density Functional Theory (DFT)
Before embarking on synthesis, a computational approach can provide profound insights into molecular behavior, saving valuable experimental time and resources. Density Functional Theory (DFT) is a powerful tool for this purpose. By calculating the electronic structure of a molecule, we can predict its reactivity. Key parameters include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between them is a measure of molecular stability.[2]
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[2]
These computational tools allow us to hypothesize which parts of the ACBN molecule will react and under what conditions, providing a rational basis for experimental design.
The Electronic Landscape of this compound
The reactivity of ACBN is a direct consequence of the electronic interplay between its three functional groups. The amino group (-NH₂) is a strong electron-donating group, increasing electron density in the ring, particularly at the ortho and para positions. Conversely, the nitrile group (-CN) is a strong electron-withdrawing group, decreasing electron density. The chlorine atom (-Cl) is weakly deactivating yet directs ortho and para.
A DFT analysis, similar to studies on its isomer 2-amino-4-chlorobenzonitrile, reveals distinct reactive zones.[2] The nitrogen atom of the amino group and the nitrile group are identified as highly electron-rich, making them primary sites for nucleophilic attack. The protons of the amino group, on the other hand, are electron-deficient and represent potential electrophilic sites.[2]
Caption: Predicted reactive sites on this compound.
A Comparative Guide to Key Reactions
We will now examine the reactivity of ACBN at its primary functional sites, comparing computational predictions with established experimental data.
The Chloro Group: Nucleophilic Aromatic Substitution (SNAr)
The C-Cl bond is activated towards nucleophilic attack by the strong electron-withdrawing effect of the para-nitrile group. This makes SNAr a key transformation for ACBN.
-
Computational Insights: While SNAr reactions are often depicted as a two-step process via a Meisenheimer complex, recent computational and experimental work suggests that many of these reactions, particularly with good leaving groups like chloride, may proceed through a single, concerted mechanism.[3] DFT calculations can elucidate the favorability of this pathway by determining the transition state energy. The presence of the ortho-amino group can influence the reaction rate through steric hindrance or by participating in the reaction, depending on the nucleophile and conditions.
-
Experimental Validation: ACBN readily undergoes SNAr reactions. For example, amination of the chloro position is a documented transformation, often requiring catalysts like copper or palladium complexes at elevated temperatures to achieve good yields.[1]
-
Comparison with Alternatives: Compared to 4-chlorobenzonitrile, the presence of the ortho-amino group in ACBN can be a double-edged sword. While it is an activating group, its steric bulk and potential to coordinate with catalysts can sometimes hinder reactivity compared to the less-substituted analogue.[4]
Table 1: Comparison of Conditions for Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Catalyst/Conditions | Yield (%) | Reference |
| 2-chlorobenzonitrile | Ammonia | Copper/Palladium catalysts, 100-150 °C | Moderate to Good | [1] |
| 4-chlorobenzonitrile | Cysteine | Phosphate Buffer, 37 °C | Intermediate Reactivity | [4] |
| This compound | Various amines | Palladium catalysts | Varies | N/A |
The Amino Group: A Versatile Nucleophile
The primary aromatic amine is a potent nucleophilic center, enabling a wide range of functionalization reactions.
-
Computational Insights: The lone pair of electrons on the nitrogen atom is readily available for reaction. MEP maps confirm this high electron density.[2] While the adjacent chlorine atom's inductive effect slightly reduces its nucleophilicity compared to 4-aminobenzonitrile, it remains a highly reactive site.
-
Experimental Validation: The amino group of ACBN readily undergoes acylation with agents like acyl chlorides or anhydrides to form stable amides, a reaction that proceeds via a nucleophilic addition-elimination mechanism.[1][5] It can also participate in diazotization and subsequent azo coupling reactions, a cornerstone of dye synthesis.[1]
-
Comparison with Alternatives: The reactivity of the amino group in ACBN is slightly attenuated compared to 4-aminobenzonitrile due to the electron-withdrawing nature of the adjacent chlorine.[6] However, it is significantly more nucleophilic than the amine in a compound like 4-nitroaniline, where a powerful withdrawing group deactivates it.
The Nitrile Group: An Electrophilic Handle
The nitrile group serves as an electrophilic site and can be transformed into other valuable functional groups.
-
Computational Insights: DFT studies on the reaction of benzonitriles with nucleophiles (like cysteine) show that the reaction proceeds via a nucleophilic attack on the electrophilic carbon of the nitrile.[4] The activation energy (Ea) for this process can be calculated, providing a quantitative measure of reactivity. These studies predict that electron-donating groups on the ring (like the amino group in ACBN) will increase the activation energy, making the nitrile less reactive compared to unsubstituted benzonitrile.[4]
-
Experimental Validation: The nitrile group of ACBN can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents.[1] It can also undergo [3+2] cycloaddition reactions with reagents like nitrile oxides, although the electronic nature of the ring substituents significantly influences the reactivity and selectivity.[1][7]
-
Comparison with Alternatives: As predicted by computational studies, the nitrile group in ACBN is less electrophilic than in 4-chlorobenzonitrile or benzonitrile itself due to the electron-donating amino group. Conversely, it is more reactive than in a molecule with multiple strong donating groups.
The Aromatic Ring: Palladium-Catalyzed Cross-Coupling
The C-Cl bond of ACBN is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
-
Computational Insights: DFT studies on the Suzuki-Miyaura reaction mechanism help in understanding the key steps: oxidative addition, transmetalation, and reductive elimination.[8] These calculations can predict the efficacy of different palladium catalysts and ligands, guiding the selection of optimal reaction conditions. The electronic properties of the aryl halide are critical for the initial oxidative addition step.
-
Experimental Validation: The Suzuki-Miyaura coupling of chloroarenes, including functionalized pyrimidines and pyridines, is well-established.[8][9] These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system, often with microwave irradiation to accelerate the reaction.[8]
-
Comparison with Alternatives: Chloroarenes are generally less reactive than the corresponding bromo- or iodoarenes in Suzuki couplings. Therefore, ACBN will typically require more forcing conditions (higher temperatures, more active catalysts) than, for example, 4-Amino-2-bromobenzonitrile. However, the lower cost and greater availability of chlorinated starting materials often make this a more desirable route.[10]
Experimental Protocols and Computational Workflows
To bridge theory and practice, we provide a representative experimental protocol for a Suzuki-Miyaura coupling and a generalized workflow for computational reactivity studies.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of ACBN
This protocol is adapted from established methods for the coupling of challenging chloro-heterocycles.[8][9]
Materials:
-
This compound (ACBN)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120 °C for 20-30 minutes. Causality Note: Microwave heating dramatically accelerates the reaction, often improving yields and reducing side products compared to conventional heating.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-aminobenzonitrile.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Computational Reactivity Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-chlorobenzonitrile Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a versatile platform for derivatization is paramount. The 4-amino-2-chlorobenzonitrile core is one such privileged structure, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[1] Its inherent chemical functionalities—an aromatic amine, a nitrile group, and a strategically placed chlorine atom—provide multiple avenues for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of this compound derivatives, offering insights into their therapeutic potential, supported by experimental data and detailed methodologies.
The Strategic Importance of the this compound Scaffold
The this compound moiety is a key building block in medicinal chemistry due to the reactive nature of its functional groups. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. Furthermore, the chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse substituents.[1] This chemical tractability has led to the exploration of its derivatives in various therapeutic areas, including oncology and virology.
Comparative SAR Analysis: From Antiviral to Anticancer Applications
The true potential of the this compound scaffold is revealed through the systematic exploration of its SAR. By modifying specific positions on the core structure, researchers can dramatically alter the biological activity of the resulting derivatives.
Case Study 1: Antiviral Activity - Zika Virus Inhibitors
A compelling example of SAR exploration is the development of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs as potent Zika virus (ZIKV) inhibitors.[2] Starting from a hit compound identified in a library screen, researchers systematically modified the scaffold to improve antiviral potency and reduce cytotoxicity.
The core modifications focused on the substitution of the benzyl group on the piperazine ring. The general synthetic route is outlined below:
Experimental Protocol: Synthesis of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile Derivatives
Step 1: Synthesis of 2-(bromomethyl)-4-aminobenzonitrile
A solution of 4-amino-2-methylbenzonitrile (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq) in a suitable solvent is stirred at room temperature under UV irradiation for 4-6 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-(bromomethyl)-4-aminobenzonitrile.
Step 2: Synthesis of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile Derivatives
To a solution of 2-(bromomethyl)-4-aminobenzonitrile (1.0 eq) in acetonitrile, the appropriate substituted benzylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) are added. The mixture is stirred at 80°C for 3-5 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final compound.
The biological activity of these derivatives was assessed using a cytopathic effect (CPE) protection assay in ZIKV-infected Vero E6 cells.[2]
Experimental Protocol: Zika Virus CPE Protection Assay
-
Cell Seeding: Vero E6 cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment and Virus Infection: The cells are pre-treated with serial dilutions of the test compounds for 1 hour. Subsequently, the cells are infected with ZIKV at a multiplicity of infection (MOI) of 0.1.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
CPE Evaluation: The cytopathic effect is observed under a microscope, and cell viability is quantified using the MTT assay.
-
Data Analysis: The EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values are calculated to determine the antiviral activity and selectivity index (SI = CC50/EC50).
The SAR findings from this study are summarized in the table below:
| Compound ID | R (Substitution on Benzyl Ring) | EC50 (µM) | CC50 (µM) | SI |
| 3a | H | 5.23 | >100 | >19.1 |
| 3d | 4-F | 2.87 | >100 | >34.8 |
| 3g | 4-Cl | 3.15 | >100 | >31.7 |
| 3p | 4-CF3 | 1.98 | >100 | >50.5 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2020, 30(4), 126906.[2]
These results clearly indicate that electron-withdrawing groups at the 4-position of the benzyl ring enhance antiviral activity, with the 4-trifluoromethyl derivative (3p ) exhibiting the highest potency and selectivity.[2]
Caption: SAR of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile derivatives against Zika virus.
Case Study 2: Anticancer Activity - EGFR Kinase Inhibitors
The synthesis of quinazoline-based EGFR inhibitors from this compound typically involves a cyclization reaction.
Experimental Protocol: Synthesis of 4-Aminoquinazoline Derivatives
A mixture of this compound (1.0 eq) and a suitable ortho-aminoarylketone or nitrile (1.1 eq) in a high-boiling solvent such as 2-propanol is subjected to microwave irradiation at a specific wattage for a designated time.[4] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 4-aminoquinazoline derivative.
The anticancer activity of these compounds is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[3]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[3]
The following table presents comparative cytotoxicity data for a potent 4-amino-3-chloro benzoate ester derivative (N5a) against the established EGFR inhibitor, Erlotinib.
| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | EGFR Tyrosine Kinase IC50 (µM) |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | 0.58 ± 0.04 |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | 0.95 ± 0.07 |
Data adapted from a study on 4-amino-3-chloro benzoate ester derivatives.[3]
This data demonstrates that derivatives from a similar scaffold can exhibit superior potency compared to existing drugs, highlighting the potential for discovering novel and effective anticancer agents through SAR studies.
Caption: General workflow for SAR studies of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The comparative analysis of its derivatives demonstrates that subtle structural modifications can lead to significant improvements in biological activity and selectivity against various targets, from viral proteins to protein kinases. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate their own series of derivatives. Future research in this area should continue to explore the vast chemical space around this versatile scaffold, employing rational design and high-throughput screening to identify next-generation drug candidates with enhanced efficacy and safety profiles.
References
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. [Link]
- Al-Suwaidan, I. A., et al. (2010). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 15(9), 6111-6123. [Link]
- ACS Fall 2025. Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Wang, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(19), 6447. [Link]
- Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660. [Link]
- ResearchGate. (2025). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
- ResearchGate. (n.d.). activity and IC 50 values of compounds 4a and 4b against mTOR and PI3Ka. a.
- Zhang, Y., et al. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 27(15), 4983. [Link]
- Krayushkin, M. M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1218. [Link]
- Li, Y., et al. (2020). Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126906. [Link]
- An, Y., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][6][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]
- Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113642. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-2-chlorobenzonitrile
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Amino-2-chlorobenzonitrile, a compound whose utility in synthesis is matched by its hazardous properties. Adherence to these protocols is not merely a matter of compliance but a cornerstone of a robust safety culture.
Before handling this compound, it is imperative to thoroughly review its Safety Data Sheet (SDS), which provides comprehensive hazard information.[1][2][3][4][5] this compound is classified as harmful if swallowed and toxic in contact with skin.[3][6] It is also known to cause skin and eye irritation and may lead to an allergic skin reaction.[2][3][7]
Core Principles of Disposal
The fundamental principle governing the disposal of this compound is waste segregation. As a halogenated aromatic compound, it must never be mixed with non-halogenated chemical waste.[1][8] Improper segregation can lead to dangerous reactions and complicates the disposal process, often resulting in significantly higher costs.[9]
Part 1: Immediate Pre-Disposal Safety Protocols
Before initiating any disposal procedures, ensure the following safety measures are in place. This preparation is the first line of defense against accidental exposure and contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable when handling this compound.[1] The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound is toxic upon dermal absorption.[3][6] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and airborne particles that can cause serious eye irritation.[4][5][6] |
| Skin and Body | A lab coat, long pants, and closed-toe shoes. | To minimize the risk of accidental skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or fumes, which may cause respiratory irritation.[5][6] |
Always consult the specific Safety Data Sheet (SDS) for detailed PPE recommendations.[1]
Engineering Controls
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood.[1] This engineering control is critical for preventing the inhalation of any dust or vapors and containing any potential spills.
Part 2: Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of this compound, from small quantities generated during research to the management of contaminated materials.
Segregation of Waste
Proper waste segregation is the most critical step in the disposal process. Halogenated organic waste must be collected separately from all other waste streams.[1][8]
-
Designate a Waste Container: Obtain a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[1][9] The container should be made of a material compatible with the chemical and any solvents used.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]
-
Collection: Collect all waste containing this compound, including any rinsates from cleaning contaminated glassware, in this designated container.[1]
Disposal of Small Quantities (Research Scale)
For small quantities of pure compound or solutions generated during laboratory experiments:
-
Transfer to Waste Container: Carefully transfer the waste into the designated "Halogenated Organic Waste" container.
-
Avoid Overfilling: Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion and prevent spills.
-
Secure Closure: Ensure the container is tightly sealed when not in use to prevent the release of vapors.[9]
Management of Contaminated Materials
Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Gloves
-
Weighing paper
-
Pipette tips
-
Spill cleanup materials
-
Collection: Place all contaminated solid materials into a designated, labeled, and sealed plastic bag or container for solid hazardous waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and specify the contaminant (this compound).
-
Disposal: This container should be disposed of through your institution's hazardous waste program.
Spill Cleanup and Disposal
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[2]
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. For solid spills, gently sweep to avoid creating dust.[3][6]
-
Collection: Carefully collect the absorbed material or swept solid into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[1]
-
Disposal: The container with the cleanup materials should be sealed, labeled, and disposed of through your institution's hazardous waste program.
Part 3: Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed chemical destruction facility.[2] The most common and effective method for the final disposal of this type of compound is controlled incineration with flue gas scrubbing.[2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Part 4: Regulatory Compliance
Disposal of this compound is regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][10] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures to protect workers from exposure to hazardous chemicals.[11][12][13] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[3]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of segregation, utilizing appropriate PPE and engineering controls, and following the detailed procedures outlined in this guide, researchers can minimize the risks associated with this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the final disposal of hazardous waste.[1]
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- This compound Safety D
- Download SDS - AK Scientific, Inc. AK Scientific, Inc.
- This compound - Safety D
- This compound | C7H5ClN2 | CID 88728. PubChem - NIH.
- This compound. Apollo Scientific.
- SAFETY D
- Solvent Wastes in the Labor
- Classification of special labor
- Halogenated Solvents in Labor
- OSHA's Regulated Chemicals. Environmental Health and Safety.
- Hazardous Waste Segreg
- Chemical Hazards and Toxic Substances - Overview.
- Chemical Hazards and Toxic Substances - Standards.
- Hazardous Waste Listings. US EPA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound | C7H5ClN2 | CID 88728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. epa.gov [epa.gov]
- 11. OSHA's Regulated Chemicals | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
